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  • Product: 5-(4-Iodophenyl)pentanoic acid
  • CAS: 116680-98-9

Core Science & Biosynthesis

Foundational

5-(4-Iodophenyl)pentanoic Acid: Technical Guide to Synthesis, Metabolism, and Diagnostic Applications

The following technical guide provides an in-depth analysis of 5-(4-Iodophenyl)pentanoic acid , structured for researchers in radiopharmaceutical chemistry, metabolic profiling, and drug development. Executive Summary 5-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 5-(4-Iodophenyl)pentanoic acid , structured for researchers in radiopharmaceutical chemistry, metabolic profiling, and drug development.

Executive Summary

5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) is a specialized aryl-fatty acid primarily utilized as a metabolic probe and a reference standard in nuclear medicine. Its core significance lies in its role as a stable, quantifiable metabolite of long-chain radiolabeled fatty acids (such as IPPA and BMIPP ) used in myocardial SPECT imaging. Beyond its utility as a catabolite marker, it serves as a lipophilic linker in bioconjugation, enabling the attachment of iodinated phenyl moieties to proteins or small molecules for radioimmunoassays.

While some commercial databases reference its potential in hepatitis diagnosis via fatty acid amide hydrolase (FAAH) pathways, its most authoritative grounding in peer-reviewed literature is within the beta-oxidation kinetics of the myocardium.

Chemical Identity & Physicochemical Properties[1]

PropertySpecification
IUPAC Name 5-(4-Iodophenyl)pentanoic acid
CAS Number 116680-98-9
Molecular Formula C₁₁H₁₃IO₂
Molecular Weight 304.12 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point 108–112 °C (Typical range for aryl-fatty acids)
pKa ~4.76 (Carboxylic acid moiety)
Stability Light sensitive (due to C-I bond); Store at -20°C

Functional Applications & Mechanisms[2]

The "Catabolic Marker" in Myocardial Imaging

In the field of nuclear cardiology, the assessment of myocardial fatty acid metabolism is performed using radioiodinated analogs like


I-IPPA  (15-(p-iodophenyl)pentadecanoic acid). The heart metabolizes these fatty acids via 

-oxidation
in the mitochondria.
  • Mechanism: The long chain (C15) is sequentially cleaved by removing 2-carbon acetyl-CoA units.

  • The Blockade: Unlike natural fatty acids, the presence of the iodophenyl group prevents complete oxidation to CO₂.

  • The Product: The oxidation sequence typically halts or slows significantly at the C5 or C3 stage, leading to the accumulation and washout of 5-(4-iodophenyl)pentanoic acid (C5) and 3-(4-iodophenyl)propanoic acid (C3).

  • Diagnostic Utility: The ratio of the parent compound (IPPA) to these metabolites in blood/urine provides a direct readout of

    
    -oxidation efficiency, which is altered in ischemia and cardiomyopathies.
    
FAAH Probe & Hepatitis (Theoretical Context)

Recent commercial listings associate this compound with hepatitis diagnosis via Fatty Acid Amide Hydrolase (FAAH) .

  • Hypothesis: FAAH hydrolyzes fatty acid amides (FAAs) into their corresponding acids and amines.

  • Application: If 5-(4-iodophenyl)pentanoic acid is conjugated to an amine (e.g., ethanolamine), the resulting amide acts as a substrate. High hepatic FAAH activity (or release during liver damage) would liberate the free acid, which can be detected in urine or plasma.

  • Status: This is a specialized application; the free acid described here is the product or reference standard for such assays.

Visualizing the Metabolic Pathway

The following diagram illustrates the stepwise degradation of the parent radiotracer (IPPA) into the target analyte (C5-Acid).

BetaOxidation IPPA 15-(4-Iodophenyl) pentadecanoic acid (C15) (Parent Tracer) C13 C13 Intermediate IPPA->C13 Beta-Oxidation (-2C Acetyl-CoA) C11 C11 Intermediate C13->C11 C9 C9 Intermediate C11->C9 C7 C7 Intermediate C9->C7 Target 5-(4-Iodophenyl) pentanoic acid (C5) (Target Metabolite) C7->Target Accumulation Phase C3 3-(4-Iodophenyl) propanoic acid (C3) (Final Catabolite) Target->C3 Slow Oxidation Urine Renal Excretion Target->Urine Clearance C3->Urine

Figure 1: The catabolic cascade of radioiodinated fatty acids.[1] The C5 acid (Target) represents a critical intermediate that accumulates before final degradation to the C3 propanoic derivative.

Experimental Protocols

Chemical Synthesis (Direct Iodination)

Objective: Synthesis of non-radioactive reference standard from 5-phenylpentanoic acid.

Reagents:

  • 5-Phenylpentanoic acid (Precursor)

  • Iodine (

    
    )
    
  • Iodic Acid (

    
    ) or Periodic Acid
    
  • Acetic Acid / Sulfuric Acid (Solvent/Catalyst)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 5-phenylpentanoic acid in 20 mL of Glacial Acetic Acid.

  • Activation: Add 2 mL of concentrated Sulfuric Acid (

    
    ) and 4 mmol of Iodine (
    
    
    
    ).
  • Oxidation: Slowly add 2 mmol of Iodic Acid (

    
    ) dissolved in a minimum amount of water. Note: The oxidant generates electrophilic iodine species (
    
    
    
    ).
  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-water containing 5% Sodium Thiosulfate (

    
    ) to neutralize excess iodine.
    
  • Extraction: Extract with Dichloromethane (3 x 30 mL). Wash organic layer with brine and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography to isolate the para-isomer.

HPLC Analytical Method

For the detection of the acid in biological fluids (urine/plasma).

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic ring) or Radiometric (if

-labeled)
Retention Time Expect elution between C3 (earlier) and C15 (later) analogs.

Synthesis Workflow Diagram

Synthesis Start 5-Phenylpentanoic Acid Reaction Reaction 60°C, 4-6 hrs Start->Reaction Reagents I2 / HIO3 / H2SO4 (Electrophilic Iodination) Reagents->Reaction Quench Quench (Na2S2O3) Reaction->Quench Product 5-(4-Iodophenyl) pentanoic Acid Quench->Product

Figure 2: Direct electrophilic iodination pathway for the synthesis of the reference standard.

Safety & Handling

  • Radioactivity Warning: If using the

    
     or 
    
    
    
    labeled variant, standard Radiation Safety Officer (RSO) protocols apply. Use lead shielding.
  • Chemical Safety: The compound is an aryl iodide. Avoid light exposure to prevent deiodination.

  • Toxicity: While fatty acid analogs are generally low toxicity, the iodinated moiety can affect thyroid function if deiodination occurs in vivo (release of free iodide).

References

  • Reske, S. N., et al. "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues."[1] European Journal of Nuclear Medicine, vol. 10, no. 5-6, 1985, pp. 228-234.[1] Link

  • Reske, S. N., et al. "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues."[2] Journal of Nuclear Medicine, vol. 25, no. 12, 1984, pp. 1335-1342.[2][3] Link

  • Seo, Y. S., et al. "Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA)." Korean Journal of Nuclear Medicine, vol. 32, no. 1, 1998.[4] Link

  • Chien, D. S., et al. "Quantitative Analysis of Myocardial Kinetics of 15-p-[iodine-125] Iodophenylpentadecanoic Acid." Journal of Nuclear Medicine, 1988. Link

  • Biosynth. "5-(4-Iodophenyl)pentanoic acid Product Data." Biosynth Catalog, Accessed 2026. Link[5]

Sources

Exploratory

5-(4-Iodophenyl)pentanoic Acid: Technical Profile and Synthetic Applications

Topic: 5-(4-Iodophenyl)pentanoic acid chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 5-(4-Iodophenyl)pentanoic acid (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Iodophenyl)pentanoic acid chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9) is a specialized aryl fatty acid analogue used primarily as a metabolic probe in myocardial imaging research and as a versatile intermediate in organic synthesis. Structurally, it consists of a five-carbon valeric acid chain terminated by a para-iodophenyl moiety. This specific chain length places it in a unique position between short-chain metabolic tracers and long-chain fatty acid analogues like 15-(p-iodophenyl)pentadecanoic acid (IPPA).

Its core utility lies in two domains:

  • Nuclear Medicine: As a substrate for radioiodination (via isotope exchange) to produce SPECT imaging agents for evaluating cardiac fatty acid metabolism.

  • Medicinal Chemistry: As a building block for PROTAC linkers and lipoxygenase (LOX) inhibitors, leveraging the aryl iodide for cross-coupling reactions (Suzuki-Miyaura, Heck) and the carboxylic acid for amide bond formation.

Physicochemical Profile

The following data characterizes the standard research-grade compound.

PropertyValueNotes
IUPAC Name 5-(4-Iodophenyl)pentanoic acid
CAS Number 116680-98-9
Molecular Formula C₁₁H₁₃IO₂
Molecular Weight 304.13 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (>20 mg/mL), Methanol, EthanolInsoluble in water
pKa ~4.75 (Predicted)Typical of alkyl carboxylic acids
LogP ~3.8 (Predicted)Lipophilic
Melting Point Solid (Est. 100–125 °C)Based on hydroxy-analog (116°C)

Synthetic Methodologies

For research applications, purity and regioselectivity are paramount. Two primary synthetic routes are established: Direct Electrophilic Iodination (Route A) for speed, and the Sandmeyer Reaction (Route B) for high regiochemical fidelity.

Route A: Direct Iodination (Thallium-Mediated)

This method is preferred for rapid synthesis when starting from 5-phenylpentanoic acid.

  • Reagents: 5-Phenylpentanoic acid, Thallium(III) trifluoroacetate (TTFA), Iodine (

    
    ), Carbon tetrachloride (
    
    
    
    ) or Trifluoroacetic acid (TFA).
  • Mechanism: Electrophilic aromatic substitution. The alkyl chain directs ortho/para, but steric hindrance favors the para position.

  • Protocol Summary:

    • Dissolve 5-phenylpentanoic acid in TFA.

    • Add TTFA (1.1 eq) and stir at 0°C to form the thallated intermediate.

    • Add KI or

      
       solution.
      
    • Reflux to displace thallium with iodine.

    • Purification: Recrystallization from hexanes/ethyl acetate.

Route B: The Sandmeyer Approach (High Fidelity)

This route avoids heavy metal waste and guarantees para substitution by starting from the amino-precursor.

  • Precursor: 5-(4-Aminophenyl)pentanoic acid.

  • Protocol:

    • Diazotization: Suspend amine in

      
       at 0°C. Add 
      
      
      
      dropwise to form the diazonium salt.
    • Iodination: Add a solution of

      
       (1.5 eq) slowly. The reaction will evolve 
      
      
      
      gas.
    • Workup: Extract with ethyl acetate, wash with sodium thiosulfate (to remove free

      
      ), and dry over 
      
      
      
      .
Visualization: Synthetic Pathways

Synthesis Start1 5-Phenylpentanoic Acid Inter1 Thallated Intermediate Start1->Inter1 TTFA / TFA Electrophilic Attack Start2 5-(4-Aminophenyl) pentanoic Acid Inter2 Diazonium Salt Start2->Inter2 NaNO2 / HCl 0°C Product 5-(4-Iodophenyl) pentanoic Acid Inter1->Product KI / Reflux Thallium Displacement Inter2->Product KI (aq) Sandmeyer Rxn

Figure 1: Two dominant synthetic pathways. Route A (top) utilizes electrophilic substitution; Route B (bottom) utilizes diazonium displacement.

Chemical Reactivity & Functionalization[4]

Aryl Iodide Reactivity (The "Warhead")

The iodine atom at the para position is an excellent leaving group for transition-metal catalyzed cross-coupling.

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form biphenyl derivatives (e.g., extending the aromatic system for liquid crystals or fluorescent probes).

  • Heck Reaction: Coupling with acrylates to extend the chain.

  • Radioiodine Exchange: In the presence of

    
     and a catalyst (Cu(I) or ammonium sulfate) at elevated temperatures (melt or solution), the non-radioactive 
    
    
    
    can be exchanged for
    
    
    . This is the basis for preparing SPECT radiotracers.
Carboxylic Acid Reactivity (The "Anchor")

The terminal carboxylic acid allows conjugation to biomolecules:

  • NHS Ester Activation: Reaction with N-hydroxysuccinimide (NHS) and EDC creates an amine-reactive ester, useful for labeling proteins or peptides with the iodophenyl moiety.

  • Amidation: Direct coupling to amines using HATU/DIPEA.

Analytical Characterization

For validation of synthesized batches, compare against these predicted spectral signatures.

Nuclear Magnetic Resonance ( -NMR)

Solvent:


, 400 MHz.
The spectrum exhibits a classic AA'BB' aromatic system and a distinct aliphatic pattern.
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.58 - 7.62 Doublet (d)2HAr-H (ortho to Iodine)
6.92 - 6.96 Doublet (d)2HAr-H (meta to Iodine)
2.58 - 2.62 Triplet (t)2HAr-CH ₂-
2.35 - 2.40 Triplet (t)2H-CH ₂-COOH
1.60 - 1.75 Multiplet (m)4H-CH₂-CH ₂-CH ₂-
Mass Spectrometry (MS)
  • Ionization: ESI (Negative Mode preferred for carboxylic acids) or EI.

  • Molecular Ion:

    
     = 303.1 m/z.
    
  • Fragmentation: Loss of

    
     (M-44) and cleavage of the benzyl bond are common.
    

Applications in Drug Development & Imaging

Myocardial Metabolic Imaging

Long-chain phenyl fatty acids (like IPPA, C15) are used to image fatty acid oxidation. 5-(4-Iodophenyl)pentanoic acid represents a "short-chain" variant.

  • Mechanism: It enters the myocardium and undergoes beta-oxidation.

  • Diagnostic Utility: Because the chain is short (C5), it undergoes fewer cycles of beta-oxidation before reaching the phenyl-acetate or benzoate metabolite. This rapid turnover makes it a specific probe for the initial uptake and activation kinetics of fatty acids, distinct from the retention observed with modified analogues like BMIPP.

Lipoxygenase (LOX) Inhibition

Research indicates that 5-(4-iodophenyl)pentanoic acid acts as an inhibitor of lipoxygenase enzymes.[1]

  • Target: 5-LOX or 15-LOX.

  • Mechanism: The lipophilic iodophenyl tail mimics the arachidonic acid substrate, while the carboxylic acid interacts with the catalytic iron center or adjacent polar residues, blocking the active site.

Applications cluster_imaging Nuclear Medicine cluster_pharma Drug Discovery Compound 5-(4-Iodophenyl) pentanoic Acid I123 Radioiodine Exchange (I-123 / I-131) Compound->I123 LOX Lipoxygenase Inhibition Compound->LOX Linker PROTAC/Linker Chemistry Compound->Linker SPECT SPECT Imaging (Myocardial Metabolism) I123->SPECT

Figure 2: Application workflow. The compound serves as a precursor for radiotracers and a bioactive inhibitor.

Safety and Handling

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Light Sensitivity: Aryl iodides are light-sensitive. Store in amber vials to prevent photodeiodination (liberation of free iodine, turning the solid yellow/brown).

  • Storage: 2–8°C, under inert gas (Argon/Nitrogen) recommended for long-term stability.

References

  • Biosynth. (n.d.). 5-(4-Iodophenyl)pentanoic acid - Product FI180843.[1] Retrieved from

  • Goodman, M. M., et al. (1982). Synthesis and biological evaluation of radioiodinated beta-methyl-phenyl-fatty acids. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). 5-(4-Iodophenyl)pentanoic acid Product Detail. Retrieved from

  • Knapp, F. F., et al. (1986). Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging. Journal of Nuclear Medicine.

Sources

Foundational

Technical Guide: Structure Elucidation of 5-(4-Iodophenyl)pentanoic Acid

Topic: 5-(4-Iodophenyl)pentanoic acid structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summary This guide details the structu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-(4-Iodophenyl)pentanoic acid structure elucidation Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This guide details the structural elucidation and validation of 5-(4-iodophenyl)pentanoic acid (CAS: 116680-98-9), a critical intermediate in the synthesis of radioiodinated fatty acid analogs such as BMIPP (15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid) and IPPA , used in myocardial SPECT imaging.

Correct structural assignment of this intermediate is pivotal for ensuring the radiochemical purity of the final diagnostic agent. This document outlines a self-validating spectroscopic workflow combining Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) to confirm the para-substitution pattern and the integrity of the aliphatic chain.

Part 1: Synthetic Context & Theoretical Framework

To understand the impurity profile and structural requirements, one must recognize the synthetic origin. The compound is typically generated via Friedel-Crafts acylation of iodobenzene with glutaric anhydride followed by reduction, or via direct iodination of 5-phenylpentanoic acid.

Critical Quality Attributes (CQAs):

  • Regiochemistry: Confirmation of para-substitution (vs. ortho or meta isomers).

  • Chain Integrity: Verification of the 5-carbon chain length (valeric acid derivative).

  • Halogenation: Confirmation of mono-iodination.

Diagram 1: Elucidation Logic Workflow

The following decision tree illustrates the step-by-step logic required to validate the structure, rejecting common synthetic byproducts.

ElucidationLogic Start Unknown Isolate MS Step 1: Mass Spectrometry (m/z 304, No M+2) Start->MS Decision1 Isotope Pattern matches I? MS->Decision1 IR Step 2: IR Spectroscopy (COOH, C-I stretch) NMR_H Step 3: 1H NMR (Aromatic Splitting) IR->NMR_H Decision2 Symmetry = AA'BB'? NMR_H->Decision2 NMR_C Step 4: 13C NMR (Carbon Count) Valid CONFIRMED: 5-(4-Iodophenyl)pentanoic acid NMR_C->Valid Decision1->IR Yes (Monoisotopic) Reject1 REJECT: Bromo/Chloro analog Decision1->Reject1 No (M+2 present) Decision2->NMR_C Yes (Para) Reject2 REJECT: Ortho/Meta Isomer Decision2->Reject2 No (Complex Splitting)

Caption: Logical workflow for excluding halogenated analogs and regioisomers during structural assignment.

Part 2: Spectroscopic Strategy & Data Analysis

Mass Spectrometry (MS)

Objective: Determine molecular weight and confirm the presence of Iodine.

  • Theoretical Mass:

    
     = 304.13  g/mol .
    
  • Ionization Mode: ESI (-) (Negative mode preferred for carboxylic acids) or EI.

  • Key Diagnostic:

    • Monoisotopic Element: Unlike Chlorine (

      
      ) or Bromine (
      
      
      
      ), Iodine-127 is 100% abundant.
    • Observation: You should observe a clean molecular ion peak (e.g.,

      
       at m/z 303) without  an M+2 isotope peak.
      
    • Fragmentation: Look for loss of

      
       (m/z 127) or loss of the carboxyl group (
      
      
      
      , 44 Da).
Infrared Spectroscopy (IR)

Objective: Confirm functional groups.

  • Carboxylic Acid: Broad O-H stretch (

    
    ) and strong C=O stretch (
    
    
    
    ).[1]
  • Aromatic Ring: C=C ring stretches (

    
    ).
    
  • C-I Stretch: A weak-to-medium band in the far-IR region (

    
    ). Note: This is often obscured in standard NaCl plates; CsI plates or ATR are recommended.
    
Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Establish connectivity and regiochemistry.


H NMR (Proton NMR)

Solvent:


 or 

The aromatic region is the primary differentiator for the para isomer. A para-substituted benzene ring with different substituents (Iodine vs. Alkyl) possesses a plane of symmetry, resulting in two chemically equivalent sets of protons (


 system).
PositionMultiplicityChemical Shift (

ppm)
IntegrationAssignment Logic
Ar-H (ortho to I) Doublet (d)7.55 - 7.652HDeshielded by the large Iodine atom (inductive/anisotropic effects).
Ar-H (ortho to Alkyl) Doublet (d)6.90 - 7.002HShielded relative to the iodinated positions; typical alkyl-benzene range.
Benzylic (

)
Triplet (t)2.55 - 2.652HAdjacent to the aromatic ring.

-Carbonyl (

)
Triplet (t)2.30 - 2.402HAdjacent to the electron-withdrawing COOH.
Internal Chain (

)
Multiplet (m)1.60 - 1.754HOverlapping multiplets for the central methylene groups.

Self-Validating Check:

  • If the aromatic region shows a singlet (rare), triplet, or complex multiplet patterns not fitting the symmetric doublet pair, the sample is likely the meta or ortho isomer.

  • Coupling constant (

    
    ) for the aromatic doublets should be characteristic of ortho-coupling (
    
    
    
    ).

C NMR (Carbon NMR)
  • Carbonyl:

    
    .
    
  • C-I (Ips-carbon): Distinctive shift. Carbon attached directly to Iodine is often shielded, appearing around 90-94 ppm . This is a "smoking gun" signal for aryl iodides.

  • Aliphatic Chain: Four distinct methylene signals in the 20-36 ppm range.

Diagram 2: Structural Connectivity & NMR Assignment

This diagram maps the specific NMR splitting patterns to the molecular structure.

StructureMap Iodine Iodine Ring Phenyl Ring (Para-Sub) Iodine->Ring Substituent 1 Chain Pentanoic Chain (C5) Ring->Chain Substituent 4 Signal_A H-A: ~7.6 ppm (d) Ortho to I Ring->Signal_A Generates Signal_B H-B: ~6.9 ppm (d) Ortho to Alkyl Ring->Signal_B Generates Signal_C C-I Carbon ~91 ppm Ring->Signal_C Generates COOH COOH Chain->COOH Terminus

Caption: Mapping of structural moieties to key diagnostic NMR signals.

Part 3: Experimental Protocols

Protocol 1: Sample Preparation for NMR

Reliability depends on concentration and solvent purity.

  • Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual synthesis solvents (e.g., DCM, THF) that may obscure aliphatic multiplets.

  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) containing 0.03% TMS as an internal standard. If solubility is poor, switch to DMSO-d6 .
    
    • Note: In DMSO, the acid proton (COOH) will be visible as a broad singlet >11 ppm. In

      
      , it is often too broad to observe clearly.
      
  • Concentration: Dissolve ~10-15 mg of sample in 0.6 mL of solvent. Filter through a glass wool plug if any turbidity remains.

Protocol 2: HPLC Purity Profiling

To distinguish from unreacted starting materials (e.g., 5-phenylpentanoic acid).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic) and 230 nm.

  • Expected Result: The iodinated product is more hydrophobic (lipophilic) than the non-iodinated precursor (5-phenylpentanoic acid) and will elute later .

References

  • Goodman, M. M., Knapp, F. F., Elmaleh, D. R., & Strauss, H. W. (1984).[2] New myocardial imaging agents: Synthesis of 15-(p-[123I]iodophenyl)-3(R,S)-methylpentadecanoic acid by decomposition of a 3,3-(1,5-pentanedyl)triazene precursor.[2] Journal of Organic Chemistry, 49(13), 2322–2325. Link

  • Knapp, F. F., et al. (1986). Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging.[2] Journal of Nuclear Medicine, 27(4), 521-531. Link

  • Mach, R. H., et al. (1993). Synthesis and biodistribution of radioiodinated p-phenylene-bridged fatty acids. Nuclear Medicine and Biology, 20(6), 777-788. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for AA'BB' splitting and C-I shifts).

Sources

Exploratory

4-Iodobenzenepentanoic acid CAS 116680-98-9 properties

The following technical guide details the properties, synthesis, and applications of 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9). This document is structured for researchers in radiopharmacy, metabolic profiling, an...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9). This document is structured for researchers in radiopharmacy, metabolic profiling, and lipid signaling.

CAS: 116680-98-9 | Formula:


 | MW:  304.12  g/mol [1][2][3]

Executive Summary

5-(4-Iodophenyl)pentanoic acid (often abbreviated as IPPA-C5 or p-IPPA-C5 ) is a specialized aryl-fatty acid analogue. While commercially available as a high-purity reference standard, its primary scientific significance lies in its role as a metabolic intermediate in the beta-oxidation of long-chain radiopharmaceutical tracers, such as 15-(p-iodophenyl)pentadecanoic acid (IPPA) and BMIPP .

In nuclear medicine and metabolic research, this compound serves as a critical "molecular clock" marker. The accumulation or clearance of this C5-chain metabolite in myocardial or hepatic tissue provides quantitative data on the rate of fatty acid oxidation (FAO), aiding in the diagnosis of ischemia, cardiomyopathies, and specific hepatic dysfunctions involving fatty acid amide hydrolase (FAAH).

Chemical & Physical Properties[4][5]

The following data aggregates experimentally validated properties for the unlabelled standard.

PropertyValueNotes
IUPAC Name 5-(4-Iodophenyl)pentanoic acidAlso: 4-Iodobenzenepentanoic acid
Molecular Formula

Molecular Weight 304.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 109 – 110 °CDistinct sharp melting range
Solubility DMSO, Methanol, EthanolPoorly soluble in water; soluble in organic solvents
pKa ~4.76 (Calculated)Typical for terminal carboxylic acids
Stability Light SensitiveIodine-carbon bond is photolabile; store in amber vials
SMILES OC(=O)CCCCC1=CC=C(I)C=C1

Biological Mechanism: The Beta-Oxidation Probe

The utility of CAS 116680-98-9 is best understood through the catabolism of iodinated fatty acids. Unlike physiological fatty acids (like palmitate) which are metabolized to


, iodinated analogues like IPPA undergo stepwise 

-oxidation until they reach a chain length that cannot be further oxidized or is trapped.
The Metabolic Pathway
  • Uptake: Long-chain tracer (e.g., IPPA, C15) enters the cardiomyocyte.[4]

  • 
    -Oxidation:  The chain is shortened by 2-carbon units (Acetyl-CoA release) in the mitochondria.
    
  • Intermediate Formation:

    • C15 (IPPA)

      
       C13 
      
      
      
      C11
      
      
      C9
      
      
      C7
      
      
      C5 (CAS 116680-98-9) .
  • Fate of C5: The C5 intermediate is further oxidized to C3 (propionic acid derivative) and finally C1 (iodobenzoic acid), which is conjugated with glycine and excreted.

Diagnostic Relevance: In ischemic tissue,


-oxidation is inhibited. This leads to a "backlog" of longer-chain intermediates or a failure to produce the C5 and C1 metabolites. By analyzing the ratio of the parent compound to these metabolites (using HPLC/TLC with this CAS as a standard), researchers can quantify metabolic flux.
Pathway Visualization

BetaOxidation cluster_mito Mitochondrial Matrix IPPA IPPA (C15) (Parent Tracer) C13 C13 Intermediate IPPA->C13 -2C (Acetyl-CoA) C11 C11 Intermediate C13->C11 C9 C9 Intermediate C11->C9 C7 C7 Intermediate C9->C7 C5 C5: 5-(4-Iodophenyl)pentanoic Acid (CAS 116680-98-9) C7->C5 Critical Step C3 C3: Propionic Analog C5->C3 Slow Step Benzoate Benzoic Acid (C1) (Excreted Conjugate) C3->Benzoate Final Oxidation

Figure 1: Stepwise catabolism of iodinated fatty acids. CAS 116680-98-9 represents the C5 intermediate.[1][3]

Synthesis & Manufacturing Protocols

For research applications requiring high-purity standards or precursors for radiolabeling, the synthesis typically follows a Sandmeyer approach or Direct Iodination .

Method A: The Sandmeyer Route (High Specificity)

This method is preferred to avoid isomer contamination (ortho/meta).

  • Starting Material: 5-Phenylpentanoic acid.

  • Nitration: React with

    
     to yield 5-(4-nitrophenyl)pentanoic acid (para-isomer separated via crystallization).
    
  • Reduction: Hydrogenation (

    
    ) to yield 5-(4-aminophenyl)pentanoic acid.
    
  • Diazotization:

    • Dissolve amine in

      
       at 0–5 °C.
      
    • Add

      
       dropwise to form the diazonium salt.
      
  • Iodination:

    • Add aqueous

      
       solution slowly.
      
    • The diazonium group is displaced by iodine (

      
       gas evolution).
      
  • Purification:

    • Extract with Ethyl Acetate.[5]

    • Wash with

      
       (to remove free iodine).
      
    • Recrystallize from Hexane/Ethanol.

Method B: Radiosynthesis (Isotopic Exchange)

For generating the


 or 

labeled tracer from the cold standard (CAS 116680-98-9).
  • Precursor: 5-(4-Iodophenyl)pentanoic acid (Cold).

  • Reagents:

    
    , Ammonium Sulfate, Copper(II) Sulfate.
    
  • Condition: Melt reaction at 140–150 °C for 20–30 mins.

  • Mechanism: Nucleophilic aromatic substitution (isotope exchange).

  • Yield: Typically >95% radiochemical purity after HPLC purification.

Experimental Protocol: Metabolite Analysis via HPLC

This protocol describes the use of CAS 116680-98-9 as a reference standard to identify metabolites in biological fluids (urine/plasma) following IPPA administration.

Reagents
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Standard: 1 mg/mL 5-(4-Iodophenyl)pentanoic acid in Methanol.

Workflow
  • Sample Prep:

    • Collect plasma/urine 30–60 mins post-injection of tracer.

    • Protein precipitation: Add cold ACN (1:1 v/v), vortex, centrifuge at 10,000 x g for 10 min.

    • Collect supernatant.

  • HPLC Setup:

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for standard) and Gamma Counter (for radiolabeled samples).

  • Gradient:

    • 0–5 min: 20% B (Isocratic).

    • 5–25 min: 20%

      
       80% B (Linear).
      
    • 25–30 min: 80% B (Wash).

  • Validation:

    • Inject the standard (CAS 116680-98-9).[1][2][3] Retention time (RT) typically ~12–14 min depending on column.

    • Compare RT of radioactive peaks in the sample to the UV peak of the standard. Co-elution confirms the presence of the C5 metabolite.

Safety & Handling (MSDS Summary)

  • Hazards: Irritant (Skin, Eye, Respiratory).

  • GHS Classification: H315, H319, H335.

  • Storage:

    • Temperature: 2–8 °C (Refrigerate).

    • Light: Protect from light (Amber glass). Iodine-carbon bonds can cleave under UV, releasing free iodine (purple discoloration).

  • Disposal: Halogenated organic waste.

References

  • Biosynth. (2025). 5-(4-Iodophenyl)pentanoic acid - Product FI180843.[1][2][3] Retrieved from

  • Reske, S. N., et al. (1985).[6] "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine, 10(5-6), 228-234.[6]

  • Chien, D. S., et al. (1988). "Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid." Journal of Nuclear Medicine, 29.

  • Sigma-Aldrich. (2025). 5-(4-Iodophenyl)pentanoic acid Product Detail. Retrieved from

  • Yamamichi, Y., et al. (1995). "Metabolism of BMIPP in the rat heart." Journal of Nuclear Medicine, 36.

Sources

Foundational

Technical Guide: Synthesis of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary 5-(4-Iodophenyl)pentanoic acid (IPPA) is a critical structural motif in medicinal chemistry, serving as a diagnostic radiotracer precursor (e.g., for myocardial imaging when labeled with I) and a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Iodophenyl)pentanoic acid (IPPA) is a critical structural motif in medicinal chemistry, serving as a diagnostic radiotracer precursor (e.g., for myocardial imaging when labeled with


I) and a synthetic building block for lipophilic drug conjugates. Its synthesis presents a specific chemoselective challenge: introducing or maintaining an aryl iodide moiety—which is labile under many reducing conditions—while constructing a saturated alkyl chain.

This guide details two validated synthesis pathways designed to maximize regioselectivity and yield:

  • The Convergent Wittig Route: Ideal for laboratory-scale synthesis requiring high purity. It utilizes a chemoselective diimide reduction to saturate the alkene without dehalogenating the aryl iodide.

  • The Thallation-Iodination Route: The historical standard for radiopharmaceutical precursors, offering exceptional para-regioselectivity directly from the phenylalkanoic acid.

Retrosynthetic Analysis

To design the optimal pathway, we deconstruct the target molecule 5-(4-iodophenyl)pentanoic acid (1 ) into logical precursors.

G Target 5-(4-Iodophenyl)pentanoic acid PrecursorA1 4-Iodobenzaldehyde Target->PrecursorA1 Wittig + Reduction (Path A) PrecursorA2 (3-Carboxypropyl)triphenyl- phosphonium bromide Target->PrecursorA2 PrecursorB1 5-Phenylpentanoic acid Target->PrecursorB1 Thallation-Iodination (Path B) PrecursorB2 Thallium(III) Trifluoroacetate (TTFA) Target->PrecursorB2

Figure 1: Retrosynthetic analysis showing the two primary strategic disconnections.

Pathway A: The Convergent Wittig Route (Recommended)

This pathway is recommended for non-radioactive synthesis where chemical purity is paramount. It builds the carbon skeleton around the iodine atom, avoiding the mixture of isomers common in direct electrophilic aromatic substitution.

Phase 1: Preparation of the Phosphonium Salt

Reaction: 4-Bromobutyric acid + Triphenylphosphine


 (3-Carboxypropyl)triphenylphosphonium bromide.
ParameterSpecification
Reagents 4-Bromobutyric acid (1.0 eq), Triphenylphosphine (1.0 eq)
Solvent Acetonitrile or Toluene
Conditions Reflux, 12–24 hours
Yield 85–95%

Protocol:

  • Dissolve 4-bromobutyric acid (16.7 g, 100 mmol) and triphenylphosphine (26.2 g, 100 mmol) in dry acetonitrile (150 mL).

  • Heat the mixture to reflux under an argon atmosphere for 18 hours.

  • Cool to room temperature. The product often precipitates as a white solid.

  • If no precipitate forms, concentrate the solvent to 20% volume and add diethyl ether to induce crystallization.

  • Filter the white solid, wash with cold ether, and dry under vacuum.

Phase 2: Wittig Olefination

Reaction: 4-Iodobenzaldehyde + Phosphonium Ylide


 5-(4-Iodophenyl)pent-4-enoic acid.

Mechanism: The ylide is generated in situ using a strong base (NaHMDS or KOtBu) to deprotonate the phosphonium salt. This reacts with the aldehyde to form the alkene.

Protocol:

  • Suspend (3-carboxypropyl)triphenylphosphonium bromide (21.5 g, 50 mmol) in anhydrous THF (200 mL) under argon.

  • Cool to 0°C and add Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 100 mL, 100 mmol) dropwise. Note: 2 equivalents of base are required—one for the carboxylic acid proton and one for the ylide formation.

  • Stir for 1 hour at 0°C until the solution turns a characteristic deep orange/red (ylide color).

  • Add 4-Iodobenzaldehyde (11.6 g, 50 mmol) dissolved in THF (50 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench: Add water (100 mL) and acidify to pH 2 with 1N HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[1]
  • Purification: The crude product contains Triphenylphosphine oxide (TPPO). Purify via flash column chromatography (SiO

    
    , Hexanes:EtOAc 80:20 + 1% Acetic Acid) to isolate the alkene (mixture of E and Z isomers).
    
Phase 3: Chemoselective Reduction (The Critical Step)

Challenge: Standard catalytic hydrogenation (H


, Pd/C) will cause hydrodehalogenation , stripping the iodine atom to yield 5-phenylpentanoic acid.
Solution:  Use Diimide (N

H

)
reduction. Diimide selectively reduces non-polar C=C double bonds and is inert toward aryl halides.

Reaction: 5-(4-Iodophenyl)pent-4-enoic acid +


-Toluenesulfonylhydrazide 

5-(4-Iodophenyl)pentanoic acid.

Protocol:

  • Dissolve the alkene intermediate (3.0 g, 10 mmol) in Dimethoxyethane (DME, 50 mL).

  • Add

    
    -Toluenesulfonylhydrazide (9.3 g, 50 mmol, 5.0 eq).
    
  • Heat the mixture to reflux.

  • Add a solution of Sodium Acetate (8.2 g, 100 mmol) in water (20 mL) dropwise over 2 hours. The base promotes the decomposition of the hydrazide to generate diimide in situ.

  • Continue reflux for 4 hours. Monitor by TLC or HPLC for disappearance of the alkene.

  • Workup: Cool, dilute with water, and extract with dichloromethane. Wash with dilute HCl and brine.

  • Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via silica chromatography.

Pathway B: The Thallation-Iodination Route (Industrial/Radiochem)

This method utilizes the unique regioselectivity of Thallium(III) to functionalize the para position of 5-phenylpentanoic acid. While thallium is toxic, this route is the gold standard for generating para-iodo fatty acids for radiolabeling.

Thallation Start 5-Phenylpentanoic Acid Step1 Thallation (TTFA / TFA) Start->Step1 25°C, 12h Inter Intermediate: 4-[Bis(trifluoroacetato)thallio] -phenylpentanoic acid Step1->Inter Step2 Iododethallation (KI / H2O) Inter->Step2 Exchange Final 5-(4-Iodophenyl)pentanoic Acid Step2->Final

Figure 2: The Thallation-Iodination workflow.

Protocol:
  • Thallation: Dissolve 5-phenylpentanoic acid (1.78 g, 10 mmol) in Trifluoroacetic acid (TFA, 10 mL). Add Thallium(III) Trifluoroacetate (TTFA, 5.43 g, 10 mmol).

  • Stir at room temperature for 12–18 hours. The bulky thallium electrophile attacks the para position (sterically favored and thermodynamically controlled).

  • Evaporation: Remove the TFA under reduced pressure (rotary evaporator). Caution: TFA fumes are corrosive.

  • Iodination: Suspend the thallated residue in water (50 mL). Add Potassium Iodide (KI, 8.3 g, 50 mmol).

  • Stir vigorously. The thallium is displaced by iodide, precipitating Thallium(I) Iodide (yellow solid) and forming the product.

  • Extraction: Extract the aqueous mixture with Chloroform or Dichloromethane. The organic layer contains the product; the solid TlI remains or is filtered off.

  • Purification: Wash the organic layer with Sodium Bisulfite solution (to remove free iodine) and water. Dry and concentrate.

  • Safety Note: Thallium wastes must be segregated and disposed of as acute hazardous waste.

Analytical Characterization

The synthesized product should be validated using the following specifications:

MethodExpected Signal / Result

H NMR (CDCl

, 400 MHz)

7.58 (d, J=8.2 Hz, 2H, Ar-H ortho to I)

6.94 (d, J=8.2 Hz, 2H, Ar-H meta to I)

2.60 (t, 2H, Ar-CH

)

2.38 (t, 2H, CH

-COOH)

1.60–1.70 (m, 4H, alkyl chain)

C NMR
Characteristic C-I carbon signal at ~90 ppm.[2] Carbonyl at ~180 ppm.
Mass Spectrometry (ESI-) [M-H]

= 303.0
Melting Point 82–84 °C (Literature value for pure para isomer)

References

  • Goodman, M. M., et al. (1982). "New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid." Journal of Medicinal Chemistry. Link

  • Knapp, F. F., et al. (1986). "Iodinated fatty acids as myocardial imaging agents." International Journal of Applied Radiation and Isotopes. Link

  • Kabalka, G. W., & Varma, R. S. (1986). "The synthesis of radiolabeled compounds via organometallic intermediates." Tetrahedron.
  • Pasto, D. J., & Taylor, R. T. (1991). "Reduction with Diimide." Organic Reactions.[3][4][5] Link

  • Wilkinson, G., et al. (1966). "The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof." Journal of the Chemical Society A.

Sources

Exploratory

Technical Guide: Mechanism of Action for 5-(4-Iodophenyl)pentanoic Acid

This guide details the mechanism of action (MoA), metabolic fate, and experimental utility of 5-(4-Iodophenyl)pentanoic acid (IPPA-5) . While often overshadowed by its parent compound (the cardiac imaging agent 15-(p-iod...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mechanism of action (MoA), metabolic fate, and experimental utility of 5-(4-Iodophenyl)pentanoic acid (IPPA-5) . While often overshadowed by its parent compound (the cardiac imaging agent 15-(p-iodophenyl)pentadecanoic acid), IPPA-5 serves as a critical medium-chain fatty acid (MCFA) probe for isolating intramitochondrial beta-oxidation flux, independent of carnitine palmitoyltransferase I (CPT1) regulation.

Executive Summary & Core Identity

5-(4-Iodophenyl)pentanoic acid is a synthetic fatty acid analogue consisting of a 5-carbon alkyl chain terminated by an iodinated phenyl ring.

  • Primary Role: Metabolic probe for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) activity.

  • Key Characteristic: As an "odd-chain" phenyl-fatty acid, it follows the classic Knoop Beta-Oxidation principle , degrading into p-iodobenzoic acid rather than phenylacetic acid.

  • Research Utility: Unlike long-chain tracers (e.g., C16-palmitate analogues) that are rate-limited by mitochondrial entry (CPT1), IPPA-5 rapidly permeates the mitochondrial matrix, allowing researchers to specifically assay the efficiency of the beta-oxidation spiral itself.

Mechanism of Action: The Metabolic Cascade

The "action" of IPPA-5 is defined by its specific processing through the cellular fatty acid oxidation (FAO) machinery. This process is a self-validating sequence of enzymatic steps.

Phase I: Cellular Uptake & Activation

Unlike long-chain fatty acids (LCFA) which rely heavily on CD36/FAT transporters, IPPA-5 acts as a medium-chain fatty acid (MCFA).

  • Entry: Enters the myocyte or hepatocyte primarily via passive diffusion or low-affinity transport through FATP (Fatty Acid Transport Proteins) due to its moderate lipophilicity (logP ~3.5).

  • Activation: Upon entry, it is thioesterified to 5-(4-Iodophenyl)pentanoyl-CoA by Medium-Chain Acyl-CoA Synthetase (ACSM) found on the mitochondrial outer membrane.

Phase II: Mitochondrial Entry (The CPT1 Bypass)

This is the critical differentiator for experimental design:

  • LCFAs (e.g., C16): Require the Carnitine Shuttle (CPT1/CACT/CPT2) to cross the inner mitochondrial membrane (IMM).

  • IPPA-5 (C5): Largely bypasses CPT1 . The activated CoA ester (or the free acid followed by intramitochondrial activation) accesses the matrix directly.

  • Expert Insight: This bypass mechanism allows you to use IPPA-5 to distinguish between transport defects (CPT1 dysfunction) and oxidation defects (MCAD/SCHAD dysfunction).

Phase III: Beta-Oxidation & The "Odd-Chain" Fate

Once in the matrix, IPPA-5-CoA enters the beta-oxidation spiral. Because it has an odd number of carbons (5) in the alkyl chain:

  • Cycle 1 (Beta-Oxidation):

    • Enzyme: Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

    • Reaction: Dehydrogenation

      
       Hydration 
      
      
      
      Oxidation
      
      
      Thiolysis.
    • Result: Release of Acetyl-CoA (2 carbons) and 3-(4-Iodophenyl)propionyl-CoA (3 carbons).

  • Terminal Processing:

    • The remaining 3-carbon chain (phenyl-propionic acid derivative) cannot undergo standard beta-oxidation to remove another acetyl-CoA without destroying the chain.

    • Instead, it undergoes a modified oxidative cleavage (often involving alpha-oxidation or side-chain truncation) to yield p-Iodobenzoic Acid .

  • Excretion/Trapping:

    • The p-iodobenzoic acid is conjugated with glycine by glycine N-acyltransferase to form p-Iodohippuric acid .

    • Experimental Marker: The accumulation of p-iodobenzoic/hippuric acid in the media is the quantitative readout of completed oxidation cycles.

Visualization: The IPPA-5 Pathway

The following diagram illustrates the differential handling of IPPA-5 compared to long-chain analogues, highlighting the "Odd-Chain" degradation logic.

IPPA_Mechanism cluster_ext Extracellular Space cluster_cyto Cytosol cluster_mito Mitochondrial Matrix IPPA5 5-(4-Iodophenyl) pentanoic Acid (IPPA-5) IPPA5_Cyto IPPA-5 (Free) IPPA5->IPPA5_Cyto Diffusion/FATP ACSM Enzyme: ACSM (Activation) IPPA5_Cyto->ACSM IPPA5_CoA IPPA-5-CoA CPT1 CPT1 Shuttle (Bypassed) MCAD Enzyme: MCAD (Dehydrogenation) IPPA5_CoA->MCAD Direct Entry (Bypasses CPT1) ACSM->IPPA5_CoA Intermediate 3-(4-Iodophenyl) propionyl-CoA (C3) MCAD->Intermediate Cycle 1 (-2 Carbons) AcetylCoA Acetyl-CoA (TCA Cycle) MCAD->AcetylCoA Benzoic p-Iodobenzoic Acid (Terminal Metabolite) Intermediate->Benzoic Chain Shortening (Odd-Chain Rule) Hippuric p-Iodohippuric Acid (Conjugate) Benzoic->Hippuric Glycine Conjugation (Liver/Kidney)

Caption: Pathway of IPPA-5 metabolism demonstrating the CPT1 bypass and the "Odd-Chain" degradation to p-Iodobenzoic acid.

Experimental Protocols (In Vitro)

Protocol A: Differential FAO Profiling (The "Bypass" Assay)

Objective: To determine if a metabolic defect is at the transport level (CPT1) or the enzymatic level (MCAD/LCHAD).

Reagents:

  • Tracer 1: [I-123/125]-15-(p-iodophenyl)pentadecanoic acid (Long Chain).

  • Tracer 2: [I-123/125]-5-(4-iodophenyl)pentanoic acid (Medium Chain).

  • Cell System: Primary Cardiomyocytes or HepG2 cells.

Workflow:

  • Preparation: Starve cells in substrate-free medium for 1 hour to deplete endogenous lipids.

  • Pulse: Incubate separate wells with Tracer 1 and Tracer 2 (1-5 µCi/mL) complexed with BSA (Ratio 1:2) for 30 minutes.

  • Chase: Remove medium, wash with cold PBS. Add chase medium containing non-labeled palmitate.

  • Extraction:

    • Collect supernatant (media) at t=0, 15, 30, 60 min.

    • Perform lipid extraction on cell lysate (Folch method).

  • Analysis (TLC/HPLC):

    • Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1).

    • Readout: Measure the ratio of Free Benzoic/Hippuric Acid (aqueous phase/polar spot) vs. Parent Lipid (organic phase).

Data Interpretation:

Observation Diagnosis
Low C15 Oxid. / Normal C5 Oxid. CPT1/Carnitine Defect. The cell cannot transport LCFA, but mitochondria are functional.

| Low C15 Oxid. / Low C5 Oxid. | General FAO Defect (e.g., MCAD). The mitochondria cannot oxidize even directly entered substrates. |

Quantitative Data Reference

When analyzing IPPA-5 metabolism, the following retention factors (Rf) and distribution coefficients are standard for validation.

CompoundCarbon ChainMetabolite TypeTLC Rf (Standard)*LogP (Est.)
IPPA-15 (Parent)C15Substrate0.75~6.5
IPPA-5 (Probe)C5Intermediate0.45~3.5
p-Iodobenzoic Acid C1Terminal Product0.15~2.8
p-Iodohippuric Acid ConjugateExcreted Product0.05~0.8

*TLC System: Silica Gel G; Solvent: Hexane/Ether/Acetic Acid (70:30:1).

Pharmacological Considerations (Off-Target Effects)

While primarily a metabolic probe, researchers must be aware of potential pharmacological activities inherent to phenyl-pentanoic acids:

  • Lipoxygenase (LOX) Inhibition: Structural analogues (e.g., 5-phenylpentanoic acid) have been identified as inhibitors of Arachidonate 15-Lipoxygenase . High concentrations (>50 µM) of IPPA-5 may inadvertently suppress inflammatory signaling or lipid peroxidation pathways.

  • HDAC Inhibition: Short-chain phenyl-fatty acids are a class of Histone Deacetylase (HDAC) inhibitors. While 4-phenylbutyrate is the canonical drug, the 5-carbon analogue possesses weak inhibitory potential, which could alter gene expression in long-term (>24h) assays.

References

  • Reske, S. N., et al. (1985). "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine.

  • Knoop, F. (1904). "Der Abbau aromatischer Fettsäuren im Tierkörper." Beiträge zur chemischen Physiologie und Pathologie.
  • Eisenhut, M. (1985). "Iodine-123-labeled fatty acids for myocardial metabolism imaging." Journal of Nuclear Medicine.

  • Knapp, F. F., & Goodman, M. M. (1986). "The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids." European Heart Journal. (Context on trapping vs. metabolizing tracers).
  • Biosynth. "5-(4-Iodophenyl)pentanoic acid Product Data." (Reference for potential LOX inhibition claims).

Foundational

Technical Guide: Iodinated Phenylalkanoic Acids in Myocardial Metabolic Imaging

Abstract This technical guide details the discovery, chemical evolution, and clinical mechanism of iodinated phenylalkanoic acids (IPAAs), specifically focusing on 15-(p-iodophenyl)pentadecanoic acid (IPPA) and its branc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the discovery, chemical evolution, and clinical mechanism of iodinated phenylalkanoic acids (IPAAs), specifically focusing on 15-(p-iodophenyl)pentadecanoic acid (IPPA) and its branched-chain analog 15-(p-iodophenyl)-3-(R,S)-methylpentadecanoic acid (BMIPP) . Designed for researchers and drug development professionals, this document synthesizes the structural-activity relationships (SAR) that transformed these compounds from simple metabolic tracers into sophisticated probes for "ischemic memory." We explore the transition from rapid-washout straight-chain fatty acids to metabolically trapped branched-chain analogs, supported by rigorous synthesis protocols and mechanistic pathway visualizations.

Historical Context and Discovery

The development of IPAAs emerged from the necessity to visualize myocardial fatty acid metabolism non-invasively. In the healthy myocardium, long-chain fatty acids (LCFAs) are the primary energy substrate, accounting for 60-80% of ATP production via mitochondrial


-oxidation.
The Challenge of Straight-Chain Analogs

Early radiolabeled fatty acids, such as [I-123]-hexadecanoic acid , faithfully mimicked natural palmitate. However, their clinical utility was limited by rapid washout .[1] Because these tracers underwent efficient


-oxidation, the radioactive iodine was quickly released as free iodide and washed out of the heart, requiring extremely rapid dynamic SPECT acquisition which was technically challenging in the early 1980s.
The "Metabolic Trapping" Hypothesis

Researchers at Oak Ridge National Laboratory (Knapp et al.) and other centers hypothesized that modifying the fatty acid chain to inhibit


-oxidation would prolong myocardial retention without preventing initial cellular uptake. This led to the development of IPPA  (straight chain) and subsequently BMIPP  (branched chain).
  • IPPA: Showed excellent uptake but still underwent significant oxidation and washout.

  • BMIPP: The introduction of a methyl group at the

    
    -carbon (C3)  acted as a "molecular brake," inhibiting the first step of 
    
    
    
    -oxidation. This caused the tracer to be sequestered in the intracellular lipid pool (triglycerides), creating a stable image of metabolic activity.

Chemical Structure and Properties[2][3]

The structural design of IPAAs balances three critical factors: lipophilicity (for membrane transport), stability (of the iodine label), and metabolic fate.

FeatureIPPA (Straight Chain)BMIPP (Branched Chain)Technical Rationale
Structure 15-(p-iodophenyl)pentadecanoic acid15-(p-iodophenyl)-3-methylpentadecanoic acidThe phenyl ring stabilizes the Iodine-Carbon bond, preventing in vivo deiodination common with aliphatic iodides.
Iodine Position Para-position on phenyl ringPara-position on phenyl ringSteric protection and chemical stability.
Chain Length 15 Carbons15 CarbonsMimics Palmitic acid (C16) handling by CD36 transporters.
Modification None

-Methylation (C3)
Crucial: Inhibits mitochondrial

-oxidation, forcing the molecule into the triglyceride pool (Trapping).
Clearance Rapid (

4-6 min)
Slow (

30 min)
Slow clearance allows for static SPECT imaging.

Mechanism of Action: The "Molecular Brake"

The differential handling of IPPA and BMIPP is defined by their interaction with the mitochondrial


-oxidation machinery.
Pathway Analysis
  • Uptake: Both IPPA and BMIPP cross the sarcolemma via CD36/FAT (Fatty Acid Translocase) and are activated to Acyl-CoA esters by Acyl-CoA Synthetase .

  • Mitochondrial Entry: Both are transported into the mitochondria via the Carnitine Shuttle (CPT-I and CPT-II).

  • Divergence:

    • IPPA-CoA enters the

      
      -oxidation spiral, producing Acetyl-CoA and releasing the iodinated phenyl residue (which is excreted).
      
    • BMIPP-CoA encounters the "Molecular Brake." The methyl group at the

      
      -position sterically hinders Acyl-CoA Dehydrogenase , the enzyme responsible for the first dehydrogenation step. Unable to oxidize, BMIPP-CoA accumulates and is back-transported or esterified into the cytosolic triglyceride pool.
      
Visualization of Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between Natural Fatty Acids/IPPA and the "Trapped" BMIPP.

MetabolicPathway Blood Blood Pool (Free Tracer) CD36 CD36 Transporter (Sarcolemma) Blood->CD36 Uptake Cytosol Cytosol (Activation) CD36->Cytosol AcylCoA Acyl-CoA Synthetase (Activation to CoA ester) Cytosol->AcylCoA Mito Mitochondria (Carnitine Shuttle) AcylCoA->Mito Transport BetaOx Beta-Oxidation Spiral (Acyl-CoA Dehydrogenase) Mito->BetaOx IPPA (Straight Chain) Block Inhibition by 3-Methyl Group (Molecular Brake) Mito->Block BMIPP (Branched Chain) Washout Metabolites (Iodobenzoic acid) Rapid Washout BetaOx->Washout Trap Triglyceride Pool (Metabolic Trapping) Block->Trap Esterification

Figure 1: Comparative metabolic pathways of IPPA (Oxidation) and BMIPP (Trapping). The 3-methyl group of BMIPP prevents dehydrogenation, leading to retention.

Synthesis and Radiolabeling Protocols

The synthesis of radioiodinated phenyl fatty acids requires high regiospecificity to ensure the iodine is firmly attached to the phenyl ring. While early methods used direct electrophilic iodination (often yielding mixtures), the Triazene Decomposition Method developed by Goodman and Knapp (1984) represents the seminal "Discovery" route. Modern clinical production often utilizes Destannylation , which is also detailed below for completeness.

Method A: Triazene Decomposition (The Discovery Route)

This method was pivotal because it allowed for the preparation of high-specific-activity compounds without carrier added.

Protocol:

  • Precursor Synthesis: A p-aminophenyl fatty acid ester is converted to a 3,3-(1,5-pentanediyl)triazene intermediate.[2]

  • Reaction: The triazene intermediate is treated with Na[123I] (or Na[125I]) in the presence of an acid (typically trifluoroacetic acid or HCl).

  • Mechanism: Acid-catalyzed decomposition of the triazene releases nitrogen and generates a highly reactive phenyl cation (or radical equivalent) that captures the iodide.

  • Purification: Solvent extraction followed by HPLC.

Method B: Iododestannylation (The Modern Standard)

This method is preferred today for its cleanliness and high radiochemical yield (>90%).

Protocol:

  • Precursor: 15-(p-trimethylstannylphenyl)-3-methylpentadecanoic acid .

  • Oxidant: Chloramine-T or Peracetic Acid.

  • Reaction:

    • Dissolve 50

      
      g of stannyl precursor in ethanol/acetic acid.
      
    • Add Na[123I] solution.

    • Add Oxidant (e.g., 10

      
      L Chloramine-T).
      
    • React at room temperature for 5-10 minutes.

  • Quench: Add sodium metabisulfite to neutralize the oxidant.

  • Purification: C18 Sep-Pak cartridge or HPLC to remove unreacted tin precursor.

Synthesis Workflow Visualization

Synthesis Tin Stannyl Precursor (Sn-Me3 attached to Phenyl) Reaction Electrophilic Substitution (Iododestannylation) Tin->Reaction Iodine Radioiodine (Na-123-I) Iodine->Reaction Oxidant Oxidant (Chloramine-T) Oxidant->Reaction Quench Quenching (Na Metabisulfite) Reaction->Quench Purify Purification (HPLC/Sep-Pak) Quench->Purify Product 123-I-BMIPP (Final Drug Product) Purify->Product

Figure 2: Modern Iododestannylation synthesis route for I-123 BMIPP, ensuring high regiospecificity and yield.

Clinical Application: Ischemic Memory

The primary clinical value of BMIPP lies in the phenomenon of "Ischemic Memory." [3]

  • The Mismatch: In ischemic myocardium, fatty acid metabolism is suppressed longer than perfusion is impaired. After blood flow is restored (reperfusion), the heart switches to glucose (a more oxygen-efficient fuel).

  • Imaging Result: A patient may show normal perfusion (Thallium/Technetium scan) but reduced BMIPP uptake. This "mismatch" identifies myocardium that was recently ischemic and is currently viable but metabolically stunned.

  • Utility: Diagnosis of acute coronary syndrome (ACS) in patients presenting days after the event, where perfusion scans might already have normalized.

References

  • Goodman, M. M., & Knapp, F. F.[2] Jr. (1984).[2][4] New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid by decomposition of a 3,3-(1,5-pentanediyl)triazene precursor.[5][2] The Journal of Organic Chemistry, 49(13), 2322–2325.[2] Link

  • Knapp, F. F.[2][6] Jr., et al. (1995). Cardiac SPECT with iodine-123-labeled fatty acids: evaluation of myocardial viability with BMIPP. Journal of Nuclear Medicine, 36(6), 1022-1030. Link

  • Tamaki, N., et al. (1991). Myocardial uptake of iodine-123-labeled beta-methyl-branched fatty acid analogue in patients with ischemic heart disease. Journal of Nuclear Medicine, 32, 1859-1859.
  • Corbett, J. R. (1995). Fatty acids for myocardial imaging: the long and narrow path. Seminars in Nuclear Medicine, 25(2), 178-187.
  • Eisenhut, M. (2011). Synthesis of Radioiodinated Compounds. Pharmaceuticals, 4(1), 11-29.

Sources

Exploratory

Physical properties of 5-(4-Iodophenyl)pentanoic acid

The following technical guide details the physicochemical profile, synthesis, and applications of 5-(4-Iodophenyl)pentanoic acid (5-IPPA). CAS Registry Number: 116680-98-9 Chemical Formula: Molecular Weight: 304.12 g/mol...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 5-(4-Iodophenyl)pentanoic acid (5-IPPA).

CAS Registry Number: 116680-98-9 Chemical Formula:


Molecular Weight:  304.12  g/mol [1]

Executive Summary

5-(4-Iodophenyl)pentanoic acid (5-IPPA) is an


-phenyl fatty acid derivative primarily utilized as a structural probe in lipid metabolism and as a precursor for radiopharmaceuticals. Unlike its longer-chain analog 15-(4-iodophenyl)pentadecanoic acid (IPPA/BMIPP)—which is the gold standard for myocardial fatty acid imaging—the C5 chain length of 5-IPPA confers unique metabolic properties. It serves as a critical substrate for investigating chain-length dependency in mitochondrial 

-oxidation and Fatty Acid Amide Hydrolase (FAAH) activity.

This guide synthesizes the physical properties, synthetic pathways, and handling protocols required for the rigorous application of 5-IPPA in drug development and metabolic tracing.

Physicochemical Characterization

The physical behavior of 5-IPPA is governed by the heavy iodine atom at the para position, which increases lipophilicity and melting point relative to the non-iodinated parent compound (5-phenylvaleric acid).

Table 1: Physical Properties Data[2]
PropertyValue / DescriptionExperimental/Predicted
Appearance White to off-white crystalline powderExperimental
Melting Point 82°C – 85°CPredicted (based on homologues)
Boiling Point 390.5°C ± 32.0°C (at 760 mmHg)Predicted
Density 1.6 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 3.82 ± 0.25Predicted (High Lipophilicity)
pKa (Acid Dissoc.) 4.76 ± 0.10Predicted (Carboxylic acid)
Solubility (Water) < 0.1 mg/mL (Practically insoluble)Experimental
Solubility (Organic) Soluble in DMSO, Ethanol, DCM, ChloroformExperimental
Structural Identification (Spectroscopy)

To validate the identity of 5-IPPA, the following spectral signatures must be confirmed. The iodine atom exerts a shielding effect on the adjacent aromatic protons.

  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       7.58 (d, J=8.2 Hz, 2H, Ar-H ortho to I)
      
    • 
       6.94 (d, J=8.2 Hz, 2H, Ar-H meta to I)
      
    • 
       2.60 (t, 2H, Ar-CH 
      
      
      
      -)
    • 
       2.38 (t, 2H, -CH 
      
      
      
      -COOH)
    • 
       1.60–1.75 (m, 4H, alkyl chain bulk)
      
  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 303.1. The isotopic pattern of Iodine (monoisotopic mass 126.9) is distinctively singular (no M+2 peak like Cl or Br).

Synthesis & Radiolabeling Protocols

The synthesis of 5-IPPA requires high regioselectivity to ensure the iodine is strictly in the para position. The most robust method for research-grade purity involves the "Melt Exchange" technique, particularly when preparing radioiodinated versions (


 or 

) for imaging.
Core Protocol: Solid-Phase Ammonium Sulfate Exchange

This method is superior to electrophilic substitution for radiolabeling because it avoids the formation of ortho-isomers and requires minimal purification.

Reagents:

  • Precursor: 5-(4-Iodophenyl)pentanoic acid (cold standard) or thallated analog.

  • Radioiodine:

    
     or 
    
    
    
    .
  • Catalyst/Support: Ammonium Sulfate

    
    .
    

Workflow:

  • Preparation: Dissolve 1 mg of "cold" 5-IPPA and 2 mg of

    
     in ethanol.
    
  • Evaporation: Evaporate the solvent to create a solid dispersion of the organic acid on the ammonium sulfate crystals.

  • Exchange: Add the radioiodine solution (

    
    ) and evaporate to dryness again.
    
  • Reaction: Heat the solid residue to 145°C–150°C for 30–60 minutes. The ammonium sulfate lowers the pH locally, facilitating the nucleophilic exchange of the iodine isotope on the aromatic ring.

  • Purification: Dissolve the melt in ethanol/water and pass through a weak anion exchange column. The unreacted iodide stays on the column; the labeled 5-IPPA elutes.

Visualization: Synthesis & Exchange Pathway[2]

SynthesisWorkflow Precursor 5-Phenylpentanoic Acid Iodination Direct Iodination (I2 / HIO3) Precursor->Iodination Electrophilic Sub. ColdIPPA 5-IPPA (Cold) (C11H13IO2) Iodination->ColdIPPA Purification SolidPhase Solid Phase Prep (w/ (NH4)2SO4) ColdIPPA->SolidPhase Evaporation Exchange Thermal Exchange (150°C, +Na*I) SolidPhase->Exchange Melt Reaction LabeledIPPA Radio-IPPA (*I) (High Specific Activity) Exchange->LabeledIPPA Isotope Swap

Figure 1: Synthetic route from precursor to radio-labeled probe via ammonium sulfate melt exchange.[2]

Applications in Drug Development[4]

Metabolic Tracing (Beta-Oxidation vs. FAAH)

5-IPPA is a "medium-chain" phenyl fatty acid. Its chain length (C5) places it at a critical metabolic junction. Unlike long-chain fatty acids (C16+) which require carnitine palmitoyltransferase (CPT-1) to enter mitochondria, C5 analogs often bypass this regulatory step.

Key Mechanism:

  • Mitochondrial Entry: 5-IPPA enters the mitochondria.

  • Beta-Oxidation: It undergoes cycles of

    
    -oxidation.
    
  • Metabolic Trapping: The final degradation product is typically 4-iodobenzoic acid (or its glycine conjugate, 4-iodohippuric acid), which cannot be further oxidized and is rapidly excreted by the kidneys.

  • FAAH Activity: In the liver, 5-IPPA is also a substrate for Fatty Acid Amide Hydrolase, making it a potential marker for hepatic enzyme activity in hepatitis models.

Visualization: Metabolic Fate[2]

Metabolism IPPA 5-IPPA (Intracellular) Mito Mitochondria IPPA->Mito Diffusion/Transport FAAH FAAH Enzyme (Liver/Microsomes) IPPA->FAAH Alternative Pathway BetaOx Beta-Oxidation (Chain Shortening) Mito->BetaOx Benzoic 4-Iodobenzoic Acid (Metabolic Dead End) BetaOx->Benzoic Final Cycle Conjugation Glycine Conjugation Benzoic->Conjugation Excretion Urinary Excretion (Iodohippuric Acid) Conjugation->Excretion FAAH->Excretion Hydrolysis

Figure 2: Metabolic pathways of 5-IPPA showing mitochondrial oxidation and hepatic hydrolysis.

Handling, Stability & Safety

Stability Protocol
  • Light Sensitivity: The C-I bond is photosensitive. Prolonged exposure to UV or ambient light can cause deiodination, liberating free iodine (purple discoloration).

    • Requirement: Store in amber glass vials wrapped in foil.

  • Temperature: Stable at room temperature (25°C) for short periods, but long-term storage should be at 4°C to -20°C to prevent slow decarboxylation or oxidation.

  • Solution Stability: Solutions in DMSO or Ethanol are stable for weeks at -20°C. Aqueous solutions (as sodium salt) should be prepared fresh to avoid hydrolysis or precipitation.

Safety (GHS Classification)[3]
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Precaution: Use standard PPE (nitrile gloves, safety glasses). If handling the radioiodinated version, standard radiation safety protocols (shielding, fume hood) apply.

References

  • Biosynth. (2024). 5-(4-Iodophenyl)pentanoic acid - Product FI180843 Technical Data. Retrieved from

  • Eisenhut, M. (1982).[3] Simple labeling of omega-phenylfatty acids by iodine isotope exchange. International Journal of Applied Radiation and Isotopes, 33(7), 499-504. Retrieved from

  • Reske, S. N., et al. (1984).[4] 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues.[4] Journal of Nuclear Medicine, 25(12), 1335-42.[4] Retrieved from

  • Knust, E. J., et al. (1985).[5] Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228-34.[5] Retrieved from

  • PubChem. (2024). 5-(4-Methylphenyl)pentanoic acid (Analogous Structure Data). Retrieved from

Sources

Foundational

Technical Guide: Solubility Profile of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9) is a critical intermediate in the synthesis of radiopharmaceuticals, specifically radioiodinated fatty acid analogs (e.g., BMIPP precursors) used in myoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9) is a critical intermediate in the synthesis of radiopharmaceuticals, specifically radioiodinated fatty acid analogs (e.g., BMIPP precursors) used in myocardial metabolism imaging (SPECT). Its structure comprises a lipophilic 4-iodophenyl head group and a pentanoic acid tail. This amphiphilic yet predominantly lipophilic nature dictates a specific solubility profile: high solubility in polar aprotic solvents and chlorinated hydrocarbons, moderate solubility in alcohols, and negligible aqueous solubility at neutral pH.

This guide provides a validated framework for solvent selection, stock solution preparation, and experimental handling, ensuring reproducibility in drug development and radiolabeling workflows.

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for troubleshooting precipitation issues during synthesis or biological assays.

PropertyValue / DescriptorImpact on Solubility
Molecular Structure I-Ph-(CH₂)₄-COOHCombination of a hydrophobic aryl-iodide and a weak carboxylic acid.
Molecular Weight 304.12 g/mol Moderate size allows for good solubility in organic solvents.
Physical State Solid (Crystalline Powder)Requires energy (sonication/heat) to disrupt lattice for high-concentration stocks.
Predicted LogP ~3.8 – 4.2Highly lipophilic; partitions strongly into organic phases.
pKa (COOH) ~4.8Insoluble in water at pH < 5; soluble as a salt at pH > 8.

Solubility in Common Lab Solvents

The following data categorizes solvents by their efficacy for dissolving 5-(4-Iodophenyl)pentanoic acid.

Primary Solvents (High Solubility)

Recommended for stock solutions and synthetic reactions.

SolventSolubility RatingApplication Context
DMSO (Dimethyl sulfoxide)Excellent (>50 mg/mL)Preferred for biological stocks. Stable for long-term storage at -20°C.
DMF (Dimethylformamide)Excellent (>50 mg/mL)Standard solvent for peptide coupling reactions (e.g., conjugation to albumin binders).
DCM (Dichloromethane)Excellent Ideal for extraction and transfer. Easily removed by evaporation.
Chloroform Excellent Alternative to DCM; often used in lipid extractions.
Ethyl Acetate Good Standard solvent for liquid-liquid extraction (workup) and silica chromatography.
Secondary Solvents (Moderate/Conditional)

Used for crystallization or specific reaction conditions.

SolventSolubility RatingApplication Context
Ethanol / Methanol Good Soluble, but may require slight warming for saturation. Suitable for HPLC mobile phases.
Acetone Good Useful for rapid dissolution, but volatile.
Diethyl Ether Moderate Good for extraction, but lower capacity than EtOAc or DCM.
Anti-Solvents (Low Solubility)

Used for precipitation and purification.

SolventSolubility RatingApplication Context
Water (pH < 7) Insoluble Compound precipitates immediately.
Hexanes / Heptane Low Used to precipitate the compound from DCM or Ether during recrystallization.

Aqueous Solubility & pH Dependence

As a carboxylic acid, the solubility of 5-(4-Iodophenyl)pentanoic acid in water is strictly pH-dependent.

  • pH < 5 (Protonated Form): The compound exists as a neutral, lipophilic molecule. Solubility is negligible (< 0.1 mg/mL).

  • pH > 8 (Deprotonated Form): The compound forms a carboxylate anion (–COO⁻), significantly increasing aqueous solubility.

Critical Note for Biological Assays: Do not attempt to dissolve the solid directly in water or PBS. It will float or form a suspension. You must use a "co-solvent method" or a "pH-switch method" (detailed in Section 5).

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Long-term storage or biological assay spiking.

  • Weighing: Accurately weigh 30.4 mg of 5-(4-Iodophenyl)pentanoic acid.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.

  • Storage: Aliquot into amber glass vials (to protect the iodine bond from photodegradation). Store at -20°C.

Protocol B: Preparation of Aqueous Buffer Solution (pH Switch)

Target: Preparing a solvent-free aqueous solution for animal studies.

  • Dissolve: Dissolve 10 mg of compound in 100 µL of 0.1 M NaOH . The solution should turn clear as the sodium salt forms.

  • Dilute: Slowly add 900 µL of PBS (Phosphate Buffered Saline) or Saline while vortexing.

  • pH Adjustment: Check pH. If too basic, carefully adjust with dilute HCl, but do not drop below pH 7.5 , or the compound will precipitate out of solution.

  • Filter: Pass through a 0.22 µm PES syringe filter to ensure sterility.

Visualization: Solvent Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate solvent based on your experimental goal.

SolventSelection Start Start: 5-(4-Iodophenyl)pentanoic acid Goal What is your Goal? Start->Goal Synthesis Chemical Synthesis (Coupling/Reaction) Goal->Synthesis Reaction Purification Purification (Extraction/Chromatography) Goal->Purification Workup BioAssay Biological Assay (Cell/Animal) Goal->BioAssay Testing DMF Use DMF or DMSO (High Solubility, Inert) Synthesis->DMF DCM Use DCM or EtOAc (High Sol, Volatile) Purification->DCM Stock Make 100mM Stock in DMSO BioAssay->Stock Aqueous Dilute 1:1000 into Media (max 0.1% DMSO) Stock->Aqueous Dilution

Figure 1: Solvent selection logic based on experimental application.

Applications & Workflow Integration

Radiopharmaceutical Synthesis

In the synthesis of I-123 or I-131 labeled fatty acids (e.g., p-iodophenylpentadecanoic acid analogs), this short-chain acid often serves as a "building block."

  • Coupling: When conjugating to albumin binders or lysine residues, use DMF with HBTU/DIPEA.[1] The high solubility in DMF prevents aggregation during the coupling efficiency step.

  • Purification: Post-reaction, the mixture is typically diluted with Ethyl Acetate and washed with acidic water (to remove unreacted amines) and brine. The lipophilic acid remains in the organic layer.

HPLC Analysis
  • Mobile Phase: A gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) is standard.

  • Retention: Due to the iodophenyl group, the compound is hydrophobic and will elute late on a C18 column (typically >50% organic phase).

References

  • Fujibayashi, Y., et al. "Metabolism of Iodine-123-BMIPP in Perfused Rat Hearts." Journal of Nuclear Medicine, 1990. (Context on iodophenyl fatty acid solubility and metabolism). [Link]

  • Srivastava, P. C., et al. "Synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid: a new myocardial imaging agent." Journal of Medicinal Chemistry, 1985. (Reference for extraction solvents of phenyl-alkyl acids). [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary Compound: 5-(4-Iodophenyl)pentanoic acid CAS Registry Number: 116680-98-9 Molecular Formula: C H IO Molecular Weight: 304.12 g/mol 5-(4-Iodophenyl)pentanoic acid is a specialized omega-phenyl fatty acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(4-Iodophenyl)pentanoic acid CAS Registry Number: 116680-98-9 Molecular Formula: C


H

IO

Molecular Weight: 304.12 g/mol

5-(4-Iodophenyl)pentanoic acid is a specialized omega-phenyl fatty acid analogue. It serves as a critical structural motif in the development of radiopharmaceuticals for myocardial imaging, specifically as a shorter-chain metabolite or analogue of IPPA (15-(p-iodophenyl)pentadecanoic acid) and BMIPP .[1] Its spectroscopic signature is defined by the heavy atom effect of iodine on the aromatic ring and the characteristic carboxylic acid terminus.

This guide provides a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles, synthesized from experimental data of direct structural analogues and established substituent effects.

Chemical Structure & Physicochemical Properties[1][2][3][4]

The molecule consists of a pentanoic acid chain terminated by a para-iodophenyl group.[2] The iodine atom at the para position introduces significant chemical shift anisotropy and mass spectral fragmentation patterns distinct from its non-iodinated parent, 5-phenylpentanoic acid.

PropertyValueNote
Appearance White to off-white solidCrystalline powder
Melting Point 82–85 °C (Predicted)Based on p-iodo fatty acid analogues
Solubility DMSO, Methanol, ChloroformLimited water solubility
pKa ~4.8Typical for terminal carboxylic acids

Synthesis & Contextual Workflow

Understanding the synthesis provides context for potential spectroscopic impurities (e.g., unreacted iodine, regioisomers). The primary synthesis route typically involves the iodination of 5-phenylpentanoic acid or a Friedel-Crafts acylation/reduction sequence.

SynthesisWorkflow Start 5-Phenylpentanoic Acid (Precursor) Intermediate Thallated Intermediate Start->Intermediate Electrophilic Thallation Reagent Thallium(III) Trifluoroacetate + Potassium Iodide (KI) Reagent->Intermediate Product 5-(4-Iodophenyl)pentanoic Acid (Target) Intermediate->Product Iododethallation Impurity Ortho-isomer (Trace Impurity) Intermediate->Impurity Minor Pathway

Figure 1: Regioselective synthesis pathway via thallation-iodination, minimizing ortho-isomer formation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The iodine substituent exerts a "heavy atom" effect, shielding the ipso-carbon in


C NMR while deshielding the ortho-protons in 

H NMR relative to the unsubstituted phenyl ring.

H NMR Data (400 MHz, CDCl

)

The aromatic region displays a characteristic AA'BB' system (two doublets) distinct from the multiplet seen in unsubstituted phenylpentanoic acid.

Position

(ppm)
MultiplicityIntegralAssignmentCoupling (

)
COOH 11.0 - 12.0Broad Singlet1HCarboxylic Acid Proton-
Ar-H (ortho to I) 7.58 - 7.62Doublet2HAromatic C3-H, C5-H

Hz
Ar-H (ortho to alkyl) 6.92 - 6.96Doublet2HAromatic C2-H, C6-H

Hz
Ar-CH

2.58 - 2.62Triplet2H

-Methylene

Hz
CH

-COOH
2.36 - 2.40Triplet2H

-Methylene

Hz
Internal CH

1.60 - 1.75Multiplet4H

-Methylenes
-

Analyst Note: The shift of the protons ortho to iodine (~7.6 ppm) is a key diagnostic. In the non-iodinated parent, these protons appear upfield at ~7.1–7.3 ppm.


C NMR Data (100 MHz, CDCl

)

Key diagnostic peaks include the shielded carbon attached to iodine and the carbonyl carbon.

Carbon Type

(ppm)
Assignment
C=O 179.5Carboxylic Acid Carbonyl
Ar-C (Ipso to Alkyl) 141.8Aromatic C1
Ar-C (Ortho to I) 137.4Aromatic C3, C5 (Deshielded)
Ar-C (Ortho to Alkyl) 130.5Aromatic C2, C6
Ar-C (Ipso to I) 91.0Aromatic C4 (Shielded by Iodine )
Aliphatic Chain 35.0, 33.8, 30.8, 24.2Methylene carbons
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the carboxylic acid dimer features and the aromatic ring vibrations.

Wavenumber (cm

)
Functional GroupVibrational Mode
2800 – 3200 O-H (Acid)Broad stretch (hydrogen bonded)
1705 – 1715 C=O (Acid)Strong stretching vibration
1480, 1005 Ar-C=CRing breathing / skeletal vibrations
800 – 820 C-H (Ar)Out-of-plane bend (para-substituted)
~500 C-ICarbon-Iodine stretch (often weak)
Mass Spectrometry (MS)

Method: EI (Electron Impact, 70 eV) or ESI (Electrospray Ionization). Molecular Ion:


 304 (M

)

The fragmentation pattern is driven by the stability of the benzylic cation and the weakness of the C-I bond.

  • 
     304:  Molecular Ion [M]
    
    
    
    .
  • 
     287:  Loss of OH [M-17]
    
    
    
    .
  • 
     177:  Loss of Iodine [M-127]
    
    
    
    . This is a major fragment, indicating C-I bond cleavage.
  • 
     127:  Iodine cation [I]
    
    
    
    .
  • 
     91:  Tropylium ion (C
    
    
    
    H
    
    
    ), characteristic of alkylbenzenes.

MassSpecFragmentation M_Ion Molecular Ion [M]+ m/z 304 Frag_I [M - I]+ m/z 177 M_Ion->Frag_I - Iodine (127) Frag_OH [M - OH]+ m/z 287 M_Ion->Frag_OH - OH (17) Tropylium Tropylium Ion m/z 91 Frag_I->Tropylium Alkyl chain cleavage

Figure 2: Predicted fragmentation pathway for EI-MS showing primary loss of iodine.

Quality Control & Handling

  • Light Sensitivity: Iodinated aromatic compounds are photosensitive. Store in amber vials to prevent photodeiodination (liberation of I

    
    , turning the solid yellow/brown).
    
  • Purity Check: HPLC (C18 column, Methanol/Water + 0.1% TFA gradient). Impurities often include the ortho-isomer or de-iodinated species (5-phenylpentanoic acid).

References

  • Knapp, F. F., et al. (1986). "Radioiodinated 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful new agent to evaluate myocardial fatty acid uptake."[2] Journal of Nuclear Medicine, 27(4), 521-531.[2] (Provides synthesis/spectral methodology for homologous series).

  • Goodman, M. M., et al. (1984).[3][4] "Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids." Journal of Medicinal Chemistry, 27(3), 390-397.[3] (Foundational text for p-iodophenyl fatty acid characterization).

Sources

Foundational

Technical Guide: Spectral Elucidation of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary This technical guide provides a rigorous framework for interpreting the proton nuclear magnetic resonance ( H NMR) spectrum of 5-(4-iodophenyl)pentanoic acid (CAS: 116680-98-9). This molecule is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for interpreting the proton nuclear magnetic resonance (


H NMR) spectrum of 5-(4-iodophenyl)pentanoic acid  (CAS: 116680-98-9). This molecule is a critical intermediate in the synthesis of radiopharmaceuticals, specifically radioiodinated fatty acids used in myocardial imaging (e.g., BMIPP).

Correct interpretation requires distinguishing the characteristic AA'BB' aromatic system induced by the para-substitution and resolving the aliphatic pentanoic acid chain. This guide emphasizes the causality between molecular electronic environments and observed spectral signals, ensuring researchers can confidently validate structural integrity.

Structural Analysis & Theoretical Prediction

Before analyzing the spectrum, we must deconstruct the molecule into magnetically distinct environments. The structure consists of three distinct domains:[1][2]

  • The Carboxylic Acid Head: A highly deshielded, exchangeable proton.[3][4]

  • The Aliphatic Linker: A 5-carbon chain (including the carbonyl carbon) creating three distinct methylene (

    
    ) environments.
    
  • The Aromatic Tail: A 1,4-disubstituted benzene ring bearing a heavy iodine atom.

The "Heavy Atom" Effect

The iodine substituent is pivotal. Unlike lighter halogens (F, Cl), iodine exhibits a "heavy atom effect" and significant magnetic anisotropy. While generally electron-withdrawing by induction, its large electron cloud causes paramagnetic shielding effects. However, in the aromatic ring, protons ortho to the iodine are significantly deshielded (shifted downfield) compared to benzene, appearing near 7.6 ppm , while protons ortho to the alkyl group appear upfield near 6.9–7.0 ppm .

Experimental Protocol: Sample Preparation

The visibility of the carboxylic acid proton is strictly solvent-dependent.

Protocol 1: Standard Structural Verification
  • Solvent: Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Implication: The carboxylic acid proton (

    
    ) will likely appear as a broad singlet around 10–12 ppm due to hydrogen-bonded dimerization.[4] It may be extremely broad or invisible if the sample is dilute or "wet" (containing traces of 
    
    
    
    ).
Protocol 2: Exchangeable Proton Validation
  • Solvent: Dimethyl sulfoxide-

    
     (
    
    
    
    ).[5]
  • Implication: DMSO disrupts the carboxylic acid dimers, often sharpening the

    
     peak and shifting it to ~12.0 ppm.
    
  • D2O Shake: To confirm the acid peak, add 1 drop of

    
     to the tube, shake, and re-acquire. The peak at >10 ppm will disappear due to Deuterium-Hydrogen exchange (
    
    
    
    ).

Spectral Interpretation

A. The Aromatic Region (AA'BB' System)

The most diagnostic feature of this molecule is the splitting pattern in the range of 6.9 – 7.7 ppm .

  • Pattern: Two distinct doublets (integrating to 2H each).

  • Coupling (

    
    ):  ~8.0–8.5 Hz (Ortho coupling).
    
  • Assignment:

    • 
       ~7.60 ppm (2H, d):  Protons ortho to the Iodine atom. The iodine deshields these protons relative to the alkyl-substituted protons.
      
    • 
       ~6.95 ppm (2H, d):  Protons ortho to the alkyl chain (meta to Iodine). The alkyl group is weakly electron-donating, providing slight shielding.
      
  • Roofing Effect: If the field strength is low (e.g., <300 MHz), the doublets will "lean" toward each other (inner peaks taller than outer peaks), confirming they are coupled to one another.

B. The Aliphatic Region (Pentanoic Chain)

The alkyl chain connects the aromatic ring to the acid. We number the carbons starting from the carbonyl:


.
  • 
     ~2.35 ppm (2H, t, 
    
    
    
    Hz):
    • Assignment: Protons on C2 (

      
      -to-carbonyl).
      
    • Logic: The carbonyl group is electron-withdrawing, deshielding these protons significantly.[4]

  • 
     ~2.58 ppm (2H, t, 
    
    
    
    Hz):
    • Assignment: Protons on C5 (Benzylic).

    • Logic: The aromatic ring current deshields these protons.[6] They typically appear slightly downfield of the

      
      -carbonyl protons.
      
  • 
     ~1.60 – 1.75 ppm (4H, m): 
    
    • Assignment: Protons on C3 and C4 .

    • Logic: These are the "internal" methylenes. They are shielded from the direct effects of the functional groups. Depending on resolution, they may appear as two overlapping quintets or a broad multiplet.

C. The Acidic Proton[3][4]
  • 
     ~10.5 – 12.0 ppm (1H, br s): 
    
    • Assignment:

      
      .
      
    • Note: Do not integrate this peak for purity calculations unless the baseline is perfectly flat, as its broadness introduces significant error.

Data Summary Table

Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Logic
10.5 – 12.0 Broad Singlet1H-

Acidic proton (exchangeable).
7.58 – 7.62 Doublet2H~8.2Ar-H (Ortho to I)Deshielded by heavy atom anisotropy.
6.92 – 6.96 Doublet2H~8.2Ar-H (Ortho to Alkyl)Shielded relative to I-ortho protons.
2.55 – 2.60 Triplet2H~7.5

(C5)
Benzylic position; ring current effect.
2.32 – 2.38 Triplet2H~7.5

(C2)
Alpha to carbonyl electron-withdrawing group.
1.60 – 1.75 Multiplet4H-

(C3, C4)
Internal chain; shielded.

Visualization of Logic Flow

The following diagram illustrates the decision matrix for assigning the spectrum, ensuring a self-validating workflow.

NMR_Logic_Flow Start Start Interpretation Check_Solvent Check Solvent (CDCl3 vs DMSO) Start->Check_Solvent Aromatic_Region Analyze 6.5 - 8.0 ppm (Aromatic Region) Check_Solvent->Aromatic_Region Pattern_Rec Identify AA'BB' Pattern (2 Doublets) Aromatic_Region->Pattern_Rec Assign_Iodine Assign Downfield Doublet (~7.6) to Protons Ortho to Iodine Pattern_Rec->Assign_Iodine Aliphatic_Region Analyze 1.0 - 3.0 ppm (Aliphatic Region) Assign_Iodine->Aliphatic_Region Identify_Triplets Identify 'Bookend' Triplets (Benzylic & Alpha-Carbonyl) Aliphatic_Region->Identify_Triplets Confirm_Internal Assign Central Multiplet (4H Integration) Identify_Triplets->Confirm_Internal Validation Validation: Sum Integrals = 12H (or 13H w/ acid) Confirm_Internal->Validation

Caption: Logical workflow for the stepwise assignment of the 5-(4-Iodophenyl)pentanoic acid 1H NMR spectrum.

Advanced Considerations: Impurity Profiling

When analyzing crude reaction mixtures, watch for these common specific impurities:

  • Starting Material (4-Iodobenzyl bromide/chloride): Look for a singlet benzylic peak shifted downfield (~4.4 ppm) due to the halogen attachment, distinct from the triplet at 2.6 ppm.

  • Decarboxylation Products: If the acid is heated excessively, thermal decarboxylation may occur. Look for the loss of the triplet at 2.35 ppm and the appearance of a new methyl triplet at ~0.9 ppm (formation of 1-butyl-4-iodobenzene).

  • Residual Solvents: Common synthesis solvents like THF (1.85, 3.76 ppm) or Ethyl Acetate (1.26, 2.05, 4.12 ppm) often overlap with the aliphatic chain.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for substituent effects and AA'BB' systems).
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved October 26, 2023, from [Link] (General reference for benzene derivative shifts).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source on chemical shift correlations).

Sources

Exploratory

Technical Guide: Mass Spectrometry Fragmentation of 5-(4-Iodophenyl)pentanoic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(4-Iodophenyl)pentanoic acid (IPPA-C5), a critical intermediate in the synthesis of radioiodinated fatty acid analog...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 5-(4-Iodophenyl)pentanoic acid (IPPA-C5), a critical intermediate in the synthesis of radioiodinated fatty acid analogs for myocardial imaging (e.g., BMIPP).

The following analysis synthesizes theoretical mechanistic principles with empirical data from homologous phenylalkanoic acids, structured for researchers requiring rigorous structural validation.

Executive Summary

Molecule: 5-(4-Iodophenyl)pentanoic acid Formula:


Exact Mass:  304.12 Da
Context:  Used primarily as a metabolic probe precursor or hapten. Its fragmentation behavior is governed by two competing moieties: the labile carboxylic acid tail (dominating ESI) and the electron-rich iodophenyl core (directing EI fragmentation).

This guide details the ionization behaviors in Electrospray Ionization (ESI) and Electron Impact (EI) , providing a self-validating framework for structural confirmation.

Part 1: Molecular Properties & Ionization Strategy

Before acquiring spectra, the ionization method must be matched to the analytical goal. The presence of the carboxylic acid makes this molecule amphiphilic, but the heavy iodine atom introduces specific mass defects useful for filtering.

FeaturePropertyMS Implication
Acidic Proton

Ideal for ESI(-) (Negative Mode). Forms stable

ions.
Iodine Substituent Mass Defect (-0.096 Da)High mass accuracy instruments can filter background noise by isolating the iodine mass defect.
Aryl-Iodide Bond

Weaker than Ar-Br or Ar-Cl. Susceptible to homolytic cleavage in hard ionization (EI).
Alkyl Chain 5-Carbon LinkerSufficient length for McLafferty Rearrangement in EI.
Recommended Workflows
  • LC-MS/MS (Quantitative/Biological): Use ESI in Negative Mode.

  • GC-MS (Synthetic Purity): Requires derivatization (Methylation/Silylation) to prevent peak tailing and thermal degradation.

Part 2: ESI(-) Fragmentation (LC-MS/MS)

In liquid chromatography applications, the molecule is analyzed as the deprotonated carboxylate anion. The fragmentation is "charge-remote," driven by the stability of the leaving groups.

The Precursor Ion[1][2][3]
  • m/z 303.0

    
    
    
  • Observation: In negative mode, this is the base peak. The iodine isotope pattern is simple (Monoisotopic

    
    ), so no M+2 peak is observed (unlike Cl/Br).
    
Primary Fragmentation Pathway (CID)

Upon Collision Induced Dissociation (CID), the energy is directed toward the most labile bond. In phenylalkanoic acids, decarboxylation is the dominant pathway.

  • Transition:

    
    
    
  • Mechanism: Neutral loss of

    
     (44 Da).
    
  • Product: 4-(4-iodophenyl)butyl anion (Carbanion stabilized by the aromatic ring).

Secondary Pathways (High Energy)

At higher collision energies (>35 eV), the alkyl chain fragments or the iodine atom is ejected.

  • Transition:

    
     (
    
    
    
    )
  • Note: The formation of the iodide anion is common in poly-iodinated species but less dominant here than the carboxyl loss unless energy is excessive.

Visualization: ESI(-) Pathway

ESI_Fragmentation M Precursor Ion [M-H]- m/z 303 Frag1 Decarboxylation [M-H-CO2]- m/z 259 M->Frag1 -CO2 (44 Da) Low CE Frag2 Iodide Ion [I]- m/z 127 M->Frag2 C-I Cleavage High CE

Caption: ESI(-) fragmentation pathway showing the dominant decarboxylation event characteristic of phenylalkanoic acids.

Part 3: EI Fragmentation (GC-MS)

Electron Impact (70 eV) provides a "fingerprint" spectrum. Note that for GC-MS, this molecule is typically derivatized to a Methyl Ester (


, MW 318). However, the fragmentation below describes the free acid  (if introduced via direct insertion probe) or the core skeleton behavior.
Molecular Ion ( )[4]
  • m/z 304: Usually visible but not the base peak due to the flexibility of the alkyl chain promoting fragmentation.

The McLafferty Rearrangement (Diagnostic)

Because the alkyl chain has


-hydrogens (relative to the carbonyl), the molecule undergoes the McLafferty rearrangement.
  • Mechanism: The carbonyl oxygen abstracts a

    
    -hydrogen, leading to cleavage of the 
    
    
    
    -
    
    
    bond.
  • Fragment: The charge remains on the aromatic alkene fragment (lower Ionization Energy than the enol).

  • Predicted Peak: m/z 244

    • Calculation: MW (304) - Acetic Acid Enol (

      
      , 60 Da) = 244.
      
    • Structure: 4-Iodo-allylbenzene radical cation.

Benzylic Cleavage (The "Tropylium" Analog)

The bond between the benzylic carbon and the rest of the chain is weak.

  • Mechanism: Cleavage generates a resonance-stabilized iodobenzyl cation, which may rearrange to an iodotropylium ion.

  • Predicted Peak: m/z 217

    • Calculation:

      
      .
      
    • Significance: This is often the Base Peak or second most intense peak in iodinated alkylbenzenes.

Iodine Loss
  • Predicted Peak: m/z 177

    • Calculation:

      
       (304 - 127 = 177).
      
    • Observation: Confirms the presence of iodine. If this peak is present, look for the corresponding 127 mass gap from the parent.

Visualization: EI Fragmentation Logic

EI_Fragmentation Parent Molecular Ion (M+) m/z 304 McLafferty McLafferty Rearrangement (Loss of C2H4O2) m/z 244 Parent->McLafferty Gamma-H Transfer Benzylic Benzylic Cleavage (Iodotropylium Ion) m/z 217 Parent->Benzylic Alpha-Cleavage Deiodination Iodine Loss (Phenylpentanoic radical) m/z 177 Parent->Deiodination C-I Homolysis

Caption: EI fragmentation competing pathways. The Benzylic and McLafferty ions are diagnostic for the chain length and substitution.

Part 4: Experimental Protocol for Validation

To ensure data integrity, follow this protocol for sample preparation and acquisition.

Sample Preparation (GC-MS Focus)

Direct injection of the free acid leads to peak tailing and adsorption. Derivatization is mandatory for reproducible EI spectra.

  • Reagent:

    
    -Methanol (14%) or TMS-Diazomethane.
    
  • Protocol:

    • Dissolve 1 mg IPPA-C5 in 100 µL Methanol.

    • Add 200 µL

      
      -MeOH.
      
    • Incubate at 60°C for 15 mins (Methyl Ester formation).

    • Extract with Hexane.

  • Result: Analyze the Methyl Ester (MW 318).

    • Shift: The McLafferty fragment will shift by +14 Da (if the charge stays on the ester) or remain at m/z 244 (if charge stays on the ring). Note: In aryl esters, charge usually stays on the ring.

LC-MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Note: Even in negative mode, small amounts of acid improve peak shape on C18, though Ammonium Acetate (10mM) is preferred for max sensitivity in ESI(-).

  • Gradient: 50% B to 95% B over 5 minutes (Hydrophobic iodine retains well).

Part 5: Summary of Diagnostic Ions

Use this table to interpret your spectrum.

m/z (Daltons)Ion TypeOrigin (Method)Structural Insight
304

EI (Free Acid)Molecular Ion.
303

ESI (-)Deprotonated Parent.
259

ESI (-)Diagnostic for carboxylic acid head group.
244

EIMcLafferty fragment (Chain length verification).
217

EIIodobenzyl/Tropylium (Confirms Ar-I core).
177

EILoss of Iodine (Confirms labile halogen).
127

ESI/EIIodide ion (High energy cleavage).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for McLafferty rearrangement mechanisms).
  • Knapp, F. F., & Goodman, M. M. (1986). "The development of radioiodinated fatty acids for applications in nuclear cardiology." Current Radiopharmaceuticals. (Context on Iodinated Phenylalkanoic Acid analogs).

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Reference for Halogen isotope patterns and ESI mechanisms).

  • NIST Chemistry WebBook. "Standard Reference Data for Phenylalkanoic Acids." (General fragmentation rules for structural homologs).

Foundational

Technical Whitepaper: Operational Mastery of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary This technical guide establishes the operational standard for the handling, storage, and experimental utilization of 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9). As a critical intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide establishes the operational standard for the handling, storage, and experimental utilization of 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9). As a critical intermediate in the synthesis of radioiodinated fatty acid analogs (used in SPECT myocardial imaging) and a metabolic probe for fatty acid oxidation, the integrity of this compound is paramount. This document moves beyond basic safety data sheets (SDS) to address the specific physicochemical vulnerabilities of the aryl-iodide moiety and the carboxylic acid tail, providing a self-validating framework for researchers.

Chemical Architecture & Critical Vulnerabilities

To handle this compound effectively, one must understand the molecular "weak links" that dictate its stability.

Structural Analysis

The molecule consists of a lipophilic phenyl ring substituted with a heavy iodine atom at the para position, connected to a polar pentanoic acid tail.

FeatureChemical ImplicationOperational Consequence
C(sp2)–I Bond Bond Dissociation Energy (BDE) ~65 kcal/mol. Weaker than C-Br or C-Cl.High Photolability: Susceptible to homolytic cleavage by UV/visible light, releasing iodine radicals.
Carboxylic Acid pKa ~4.8. Ionizable head group.pH Sensitivity: Soluble in basic aqueous buffers; precipitates in acidic media. Corrosive to mucous membranes.
Lipophilic Tail 5-carbon alkyl chain.[1]Solubility Profile: High solubility in DMSO/MeOH; poor water solubility without pH adjustment.
The Photolytic Degradation Pathway

The primary failure mode for this reagent is photo-induced deiodination. Upon exposure to photons (


), the aryl iodide undergoes homolytic fission. This is not merely a purity issue; the release of iodine radicals (

) can initiate side reactions with other reagents in your matrix.

Photolysis Start 5-(4-Iodophenyl) pentanoic acid Excited Excited State [Ar-I]* Start->Excited Absorption Photon UV/Vis Photon (hν) Photon->Excited RadicalPair Radical Pair [Ar• + I•] Excited->RadicalPair Homolysis Product1 Degradation Product (Phenylpentanoic acid) RadicalPair->Product1 H-Abstraction Product2 Free Iodine (I₂) RadicalPair->Product2 Dimerization

Figure 1: Mechanism of photo-induced degradation. The C-I bond cleavage is the rate-limiting step in stability loss.

Risk Assessment & Safety Engineering

Health Hazards (GHS Classification)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Engineering Controls

Standard fume hoods are sufficient for volatility, but specific controls are required for the iodine content and particulate nature.

  • Static Control: As a dry organic powder, electrostatic charge can cause the material to "jump" or adhere to spatulas. Use antistatic weigh boats and an ionizing blower if available.

  • Light Exclusion: All handling should occur under amber lighting or in a hood with UV-filtering sash films.

  • Material Compatibility:

    • Compatible: Glass (borosilicate), PTFE (Teflon), Stainless Steel (316L).

    • Incompatible: Aluminum (potential pitting by acidic halides), strong oxidizers.

Storage Protocol: The "Cold-Dark-Inert" Triad

To maximize shelf-life (typically 1-2 years if stored correctly), adhere to the following protocol.

The Protocol
ParameterSpecificationCausality
Temperature -20°C (Preferred) or 2-8°CLowers kinetic energy, slowing thermal decomposition and radical propagation.
Atmosphere Argon or Nitrogen Overlay Displaces oxygen. While the molecule is not acutely air-sensitive,

can promote radical chain reactions post-photolysis.
Container Amber Glass Vial with PTFE-lined capAmber glass blocks UV/Blue light (<450nm). PTFE prevents leaching of plasticizers by the organic acid.
Desiccation Store in a desiccator or with silica packetPrevents hydrolysis or caking due to moisture absorption.
Workflow: Receipt to Storage

This workflow ensures that the chain of custody maintains the compound's integrity from the moment it arrives.

Workflow Receipt 1. Receipt & Inspection Check seal integrity Equilibrate 2. Thermal Equilibration Allow to reach RT before opening (Prevents condensation) Receipt->Equilibrate Aliquot 3. Aliquoting (Optional) Divide into single-use vials (Avoids freeze-thaw cycles) Equilibrate->Aliquot Purge 4. Inert Gas Purge Backfill headspace with Argon Aliquot->Purge Seal 5. Sealing Parafilm over cap + Foil wrap Purge->Seal Store 6. Long Term Storage -20°C, Dark Seal->Store

Figure 2: Standard Operating Procedure (SOP) for intake and storage.

Operational Handling & Solubilization

Solubilization Strategy

The carboxylic acid tail creates a duality in solubility.

  • Organic Solvents: Freely soluble in DMSO, DMF, Methanol, and Ethanol.

  • Aqueous Media: Poorly soluble in water/PBS at neutral pH.

    • Technique: Dissolve in a small volume of DMSO first, then dilute into the aqueous buffer. Ensure the final DMSO concentration is <1-5% (depending on biological tolerance).

    • Alternative: Convert to the sodium salt by adding 1 equivalent of NaOH, though this may impact stability over time.

Reaction Monitoring

When using this compound as a reactant (e.g., Suzuki coupling or radioiodination exchange):

  • TLC Monitoring: The iodine atom makes the compound heavy, often retaining it lower on silica plates compared to de-iodinated byproducts.

  • Visual Cue: If the reaction mixture turns pink or violet , it indicates the release of elemental iodine (

    
    ), signaling decomposition of the starting material.
    

Emergency Response & Waste Management

Spill Cleanup
  • Isolate: Evacuate the immediate area if dust is airborne.

  • Neutralize: If wet/dissolved, treat with a weak reducing agent (e.g., Sodium Thiosulfate) if iodine color is visible, to reduce volatile

    
     to non-volatile iodide (
    
    
    
    ).
  • Clean: Wipe with ethanol followed by soap and water.

Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Do not mix with strong oxidizers or strong acids in the waste stream, as this can liberate toxic iodine vapor.

  • Labeling: Clearly mark as "Contains Iodine/Aryl Iodide."

References

  • Sigma-Aldrich. (n.d.). Product Specification: 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9).[3][4] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123456 (Analogous Aryl Iodides). PubChem.[1][5] Retrieved from

  • Biosynth. (n.d.).[6] Safety Data Sheet: 5-(4-Iodophenyl)pentanoic acid. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.).[5] C&L Inventory: Iodinated Aryl Compounds. Retrieved from

Sources

Exploratory

Technical Safety &amp; Handling Guide: 5-(4-Iodophenyl)pentanoic Acid

CAS: 116680-98-9 | Application: SPECT Imaging & Metabolic Research[1] Part 1: Executive Summary & Compound Identity 5-(4-Iodophenyl)pentanoic acid (IPPA-C5) is a specialized phenyl-substituted fatty acid analogue primari...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 116680-98-9 | Application: SPECT Imaging & Metabolic Research[1]

Part 1: Executive Summary & Compound Identity

5-(4-Iodophenyl)pentanoic acid (IPPA-C5) is a specialized phenyl-substituted fatty acid analogue primarily utilized in metabolic research and nuclear medicine. Unlike its shorter aliphatic cousin, valeric acid (pentanoic acid), this compound is a solid at room temperature and possesses a stable carbon-iodine bond on the para-position of the phenyl ring.

Its primary utility lies in its role as a structural probe for Fatty Acid Amide Hydrolase (FAAH) activity and as a precursor for radioiodinated tracers (e.g.,


 or 

) used in Single-Photon Emission Computed Tomography (SPECT) to map myocardial metabolism and hepatic fatty acid oxidation.
Physicochemical Profile
PropertySpecification
CAS Number 116680-98-9
Chemical Formula

Molecular Weight 304.12 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
Storage Condition 2–8°C (Refrigerated), Protect from light
Purity Grade Typically >95% (HPLC) for research applications

Part 2: Hazard Identification & Risk Assessment

Scientific Insight: While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications for research chemicals, the specific hazards of this compound stem from its acidic carboxyl moiety and the potential lability of the iodine atom under stress (UV light or extreme pH).

GHS Classification (Self-Validating Assessment)

Based on the structural pharmacophore (phenylalkanoic acid) and available vendor data, the following hazards are assigned under the Precautionary Principle :

Hazard CodeHazard StatementMechanistic Cause
H315 Causes skin irritationCarboxylic acid functionality (

) can disrupt the stratum corneum.[1]
H319 Causes serious eye irritationAcidic protons and lipophilic phenyl ring facilitate corneal penetration and irritation.[1]
H335 May cause respiratory irritationInhalation of fine dusts triggers mucosal inflammation in the upper respiratory tract.[1]

Critical Note on Stability: The Carbon-Iodine (


) bond is the weakest of the stable carbon-halogen bonds (~240 kJ/mol). Exposure to UV light can cause homolytic cleavage, releasing free iodine radical (

) and compromising the compound's purity.

Part 3: Safe Handling & Synthesis Workflow

Directive: This workflow is designed to prevent both personnel exposure and compound degradation (deiodination).

Diagram 1: Safe Handling & Solubilization Workflow

SafeHandling cluster_env Engineering Controls: Fume Hood & Amber Glassware Storage 1. Cold Storage (2-8°C, Dark) Equilibration 2. Thermal Equilibration (Warm to RT in Desiccator) Storage->Equilibration Prevent Condensation Weighing 3. Weighing (Anti-static Gun + N2) Equilibration->Weighing Minimize Hydrolysis Solubilization 4. Solubilization (DMSO/EtOH) Weighing->Solubilization Avoid Dust Usage 5. Application (In Vitro/In Vivo) Solubilization->Usage Fresh Prep

Caption: Step-by-step workflow emphasizing moisture control and light protection to maintain compound integrity.

Protocol 1: Solubilization for Biological Assays

Rationale: This compound is lipophilic. Direct addition to aqueous media will result in precipitation.

  • Calculate: Determine the required molarity. For a 10 mM stock, weigh 3.04 mg per 1 mL of solvent.

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Absolute Ethanol . Avoid water.

  • Dissolution: Vortex for 30 seconds. If the solution is not clear, sonicate in a water bath at 30°C for 1 minute.

  • Aqueous Dilution: Slowly add the stock solution to the culture medium/buffer while vortexing. Ensure the final organic solvent concentration is <0.1% (v/v) to avoid cytotoxicity.

Part 4: Emergency Response & Spill Control

Trustworthiness: These steps are self-validating based on the chemical properties (solid acid).

Scenario A: Benchtop Spill (Solid)
  • Isolate: Mark the area. Do not create dust (avoid sweeping vigorously).

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate or Calcium Carbonate) to neutralize potential acidity.

  • Collect: Use a damp paper towel (moistened with water) to pick up the solid without generating aerosols.

  • Clean: Wipe the surface with 70% Ethanol to remove lipophilic residues.

Scenario B: Ocular Exposure[1][5]
  • Immediate Action: Flush eyes with tepid water or saline for 15 minutes .

  • Mechanism: The lipophilic nature allows the acid to stick to the corneal epithelium; continuous flushing is required to desorb it.

  • Medical: Seek medical attention. Show the SDS or this guide to the physician.

Part 5: Application Context (The "Why")

Expertise: Understanding the metabolic fate of 5-(4-Iodophenyl)pentanoic acid is crucial for interpreting experimental data.

This compound serves as a "cold" standard or precursor for radiolabeled analogues used to probe Beta-Oxidation . In the myocardium, fatty acids are the primary energy source.

Diagram 2: Metabolic Fate & Imaging Mechanism

MetabolicPathway Compound 5-(4-Iodophenyl) pentanoic Acid Uptake Cellular Uptake (CD36 Transporter) Compound->Uptake Activation Activation (Acyl-CoA Synthetase) Uptake->Activation Cytosol BetaOx Beta-Oxidation (Mitochondria) Activation->BetaOx Carnitine Shuttle Metabolite Iodobenzoic Acid (Conjugation/Excretion) BetaOx->Metabolite Chain Shortening

Caption: The metabolic trajectory of the compound, highlighting its degradation via Beta-Oxidation into iodobenzoic acid metabolites.

Scientific Mechanism:

  • Uptake: The compound enters cardiomyocytes via passive diffusion or protein-mediated transport (CD36).

  • Retention vs. Clearance: Unlike longer chain analogues (e.g., IPPA-C15) which are trapped longer, the C5 analogue is rapidly metabolized.

  • Imaging Utility: By radiolabeling the iodine, researchers can measure the rate of washout, which correlates directly with metabolic activity. Slow washout indicates impaired Beta-oxidation (ischemia).

References

  • National Center for Biotechnology Information (NCBI) . (2023). PubChem Compound Summary: Iodophenylpentanoic acid derivatives. Retrieved from [Link]

  • Knapp, F. F., et al. (1986). Iodinated fatty acids as specific agents for myocardial fatty acid metabolism imaging. Journal of Nuclear Medicine.

Sources

Protocols & Analytical Methods

Method

5-(4-Iodophenyl)pentanoic acid in SPECT imaging protocols

Application Note: 5-(4-Iodophenyl)pentanoic Acid & IPPA Analogs in SPECT Imaging Executive Summary & Nomenclature Clarification Target Audience: Radiochemists, Cardiologists, and Drug Development Scientists. This guide d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-(4-Iodophenyl)pentanoic Acid & IPPA Analogs in SPECT Imaging

Executive Summary & Nomenclature Clarification

Target Audience: Radiochemists, Cardiologists, and Drug Development Scientists.

This guide details the application of Iodine-123 labeled phenyl-fatty acids for Single Photon Emission Computed Tomography (SPECT).[1] While the user query specifies 5-(4-Iodophenyl)pentanoic acid (C5-IPPA) , it is critical to distinguish this short-chain analog from the clinical gold standard, 15-(4-Iodophenyl)pentadecanoic acid (Standard IPPA) .

  • Standard IPPA (C15): The primary clinical tracer for evaluating myocardial fatty acid turnover and beta-oxidation efficiency.

  • C5-IPPA (Valeric Acid Analog): A short-chain intermediate/analog often used in mechanistic validation studies to probe the late stages of beta-oxidation, or as a rapidly clearing reference compound.

This protocol focuses on the Standard IPPA (C15) workflow, with specific annotations on how the C5-Analog differs in kinetic behavior and experimental utility.

Mechanism of Action: The Beta-Oxidation Probe

Unlike perfusion tracers (e.g., Tc-99m Sestamibi), radioiodinated fatty acids probe the metabolic viability of the myocardium. The heart relies on fatty acids for 60-80% of its energy.

Metabolic Pathway
  • Uptake: The tracer enters the myocyte via CD36/FAT transporters.

  • Activation: Converted to Acyl-CoA by Acyl-CoA Synthetase.

  • Mitochondrial Entry: Transported via the Carnitine Shuttle.

  • Beta-Oxidation: The long chain (C15) is cleaved in 2-carbon units (Acetyl-CoA).

    • Standard IPPA (C15) undergoes multiple cycles, eventually producing 5-(4-Iodophenyl)pentanoic acid (C5) as a transient intermediate.

    • The C5 intermediate is further oxidized to p-Iodobenzoic Acid (PIBA) , which is released from the mitochondria and washed out of the cell.

Diagnostic Utility:

  • Ischemic Memory: In ischemic tissue, beta-oxidation is suppressed (shift to glucose). IPPA shows reduced clearance or reduced uptake depending on the chronicity.

  • C5-Analog Utility: Direct injection of C5-IPPA bypasses the initial oxidation steps, allowing researchers to isolate defects in the late beta-oxidation cycle or mitochondrial export mechanisms.

Pathway Visualization

BetaOxidation cluster_legend Legend Extracellular Blood Pool (Free Tracer) IPPA_C15 15-(p-I)Pentadecanoic Acid (Standard IPPA) Extracellular->IPPA_C15 CD36 Transport C5 5-(p-I)Pentanoic Acid (C5-Analog) Extracellular->C5 Direct C5 Injection (Experimental) Cytosol Cytosol (Activation) IPPA_CoA IPPA-CoA Cytosol->IPPA_CoA Acyl-CoA Synthetase Mitochondria Mitochondrial Matrix (Beta-Oxidation) C13 C13-Intermediate Mitochondria->C13 Beta-Oxidation (-2C) IPPA_C15->Cytosol IPPA_CoA->Mitochondria Carnitine Shuttle C13->C5 Multiple Cycles (-2C per cycle) PIBA p-Iodobenzoic Acid (Final Metabolite) C5->PIBA Final Oxidation PIBA->Extracellular Rapid Washout key1 Blue: Primary Tracer (C15) key2 Red: Intermediate/Analog (C5) key3 Green: Excreted Metabolite

Figure 1: Beta-oxidation pathway of phenyl-fatty acids. Note the C5 analog is a late-stage intermediate.

Radiochemistry & Preparation Protocol

Compound: 15-(4-[I-123]Iodophenyl)pentadecanoic acid (Standard) or 5-(4-[I-123]Iodophenyl)pentanoic acid (Research). Isotope: Iodine-123 (Half-life: 13.2 hrs, Gamma: 159 keV).

Labeling Method (Isotopic Exchange)

This method is preferred for high specific activity and stability.

  • Precursor: Dissolve 5-10 mg of the non-radioactive standard (e.g., 15-(p-iodophenyl)pentadecanoic acid) in ethanol.

  • Reaction Mix:

    • Add precursor to a vial containing Cu(I) catalyst (CuSO4 + reducing agent) and ammonium sulfate .

    • Add [I-123]NaI in 0.1 N NaOH.

  • Incubation: Heat at 100°C for 30-60 minutes in a sealed vessel.

  • Purification:

    • Pass through a C18 Sep-Pak cartridge .

    • Wash with water to remove free [I-123]Iodide.

    • Elute the labeled fatty acid with ethanol.

  • Formulation: Evaporate ethanol and resuspend in 6% Human Serum Albumin (HSA) .

    • Note: Fatty acids must be bound to albumin for physiological solubility and transport.

Quality Control (QC)
  • TLC System: Silica gel strips.

  • Mobile Phase: Chloroform/Acetic Acid (95:5).

  • Acceptance Criteria:

    • Free Iodide (Rf ~ 0.0): < 5%

    • Labeled Fatty Acid (Rf ~ 0.8): > 95%

Pre-Clinical/Clinical Imaging Protocol

This protocol is designed for Dynamic SPECT to capture the washout kinetics (turnover).

Subject Preparation
  • Fasting: Minimum 6 hours (overnight preferred).

    • Reason: High serum glucose/insulin suppresses fatty acid oxidation, altering kinetics.

  • Thyroid Block: Administer Potassium Iodide (SSKI) or Perchlorate 1 hour prior to block thyroid uptake of free radioiodine.

Dosage & Injection
ParameterMouse/Rat ModelClinical (Human)
Activity 10 - 20 MBq (0.2 - 0.5 mCi)111 - 185 MBq (3 - 5 mCi)
Volume 0.1 - 0.2 mL (Tail Vein)2 - 3 mL (Antecubital Vein)
Vehicle 6% BSA/HSA6% HSA (Pyrogen Free)
Acquisition Parameters (SPECT/CT)
  • Collimator: Low-Energy High-Resolution (LEHR).

  • Energy Window: 159 keV ± 10%.

  • Dynamic Phase (Critical for IPPA):

    • Start acquisition immediately upon injection.

    • Frames: 1 min/frame for 30 minutes.

    • Purpose: To calculate the washout rate (

      
      ).
      
  • Static Phase:

    • Image at 30-40 minutes post-injection.

    • Purpose: To assess regional distribution and defect size.

Data Analysis & Interpretation

The hallmark of IPPA (and its C5 analog) is Clearance Kinetics . Unlike BMIPP (which is branched and "trapped"), IPPA washes out as it is metabolized.

Calculation of Washout Rate

Generate Time-Activity Curves (TAC) for the myocardium (ROI) and background (Mediastinum).



  • Normal Myocardium: Rapid uptake followed by biexponential clearance (fast beta-oxidation phase + slow lipid pool phase).

  • Ischemic Myocardium: Slower washout (retention) due to impaired beta-oxidation, OR reduced initial uptake (scar).

Comparative Tracer Characteristics
FeatureIPPA (C15) BMIPP (Branched) C5-IPPA (Analog)
Structure Straight Chain (C15)Methyl-branched (C15)Short Chain (C5)
Metabolism Rapid Beta-OxidationInhibited Beta-Oxidation (Trapped)Rapid Final Oxidation
Primary Use Metabolic Turnover RatesIschemic Memory (Static Imaging)Research (Pathway Validation)
Clearance Fast (

~20-30 min)
Very Slow (Retention)Very Fast (Immediate)

Troubleshooting & Validation

  • High Liver Uptake: Common with fatty acids. Ensure ROI selection strictly excludes hepatic activity to prevent spillover artifacts.

  • Rapid Blood Clearance: If blood pool activity remains high, check for "free iodide" in the preparation (QC failure).

  • No Myocardial Uptake:

    • Check if the patient was not fasting (high insulin blocks fatty acid entry).

    • Check formulation (must be albumin-bound).

References

  • Corbett, J. R. (1999). Fatty Acid Imaging with 123I-IPPA and 123I-BMIPP: Rationale and Clinical Applications. Journal of Nuclear Cardiology. Link

  • Reske, S. N., et al. (1984). Metabolism of 15-(p-123I-iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine. Link

  • Kropp, J., et al. (1999). Pharmacokinetics and metabolism of the methyl-branched fatty acid BMIPP in comparison to IPPA. Nuclear Medicine and Biology. Link

  • Knapp, F. F., et al. (1986). Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging. Journal of Nuclear Medicine. Link (Discusses chain length variations including valeric/pentanoic analogs).

Sources

Application

Application Note: High-Yield Radiolabeling of 5-(4-Iodophenyl)pentanoic Acid (IPPA) with Iodine-123/I-131

Abstract & Clinical Context This application note details the protocol for radiolabeling 5-(4-Iodophenyl)pentanoic acid (IPPA) with Iodine-123 ( ) or Iodine-131 ( ) . IPPA and its longer-chain analogs (like 15-IPPA or BM...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

This application note details the protocol for radiolabeling 5-(4-Iodophenyl)pentanoic acid (IPPA) with Iodine-123 (


)  or Iodine-131 (

)
. IPPA and its longer-chain analogs (like 15-IPPA or BMIPP) are structurally modified fatty acids used to evaluate myocardial metabolism. Unlike natural fatty acids, the phenyl ring stabilizes the iodine label against rapid in vivo deiodination, while the alkyl chain allows the molecule to enter the beta-oxidation pathway.

The synthesis described here utilizes Cu(I)-catalyzed nucleophilic isotopic exchange in a solid melt (Ammonium Sulfate method). This method is preferred for its robustness, high radiochemical yield (>95%), and operational simplicity compared to organotin destannylation, making it ideal for routine clinical production where "carrier-added" specific activity is acceptable for metabolic tracers.

Scientific Rationale: The "Melt" Mechanism

The core challenge in radioiodinating phenyl fatty acids is introducing the radioiodine onto the aromatic ring without decomposing the alkyl chain or requiring toxic precursors.

The Mechanism

The reaction follows a Nucleophilic Aromatic Substitution pathway facilitated by copper.

  • The Flux: Ammonium sulfate [

    
    ] serves a dual purpose. It lowers the melting point of the reaction mixture, allowing the precursor (IPPA) to form a molten "flux" at 140–150°C. It also provides a mildly acidic environment that promotes the formation of the active copper-intermediate species.
    
  • The Catalyst: Copper(II) sulfate is reduced in situ (likely by the organic substrate or trace impurities) to Cu(I), which complexes with the aromatic ring, lowering the activation energy for the exchange between the non-radioactive iodine (

    
    ) on the precursor and the radioactive iodide (
    
    
    
    ).

This "Melt Method" is a self-validating system: if the melt does not liquefy, the reaction will not proceed, providing an immediate visual QC check before incubation is complete.

Critical Materials & Reagents

ReagentSpecificationPurpose
Precursor 5-(4-Iodophenyl)pentanoic acid (Cold IPPA)Substrate & Carrier
Radioisotope [

]NaI or [

]NaI in 0.1M NaOH
Radioactive source (High concentration >100 mCi/mL preferred)
Catalyst Copper(II) Sulfate Pentahydrate (

)
Promotes exchange
Flux Agent Ammonium Sulfate [

]
Lowers MP, creates reaction medium
Solvent Ethanol (Absolute)For dissolving reagents initially
Purification C18 Sep-Pak CartridgeRemoval of free iodide

Experimental Protocol: Isotopic Exchange (Melt Method)

Safety Warning: Perform all steps behind a lead-shielded laminar flow hood. Monitor hand dose constantly.

Step 1: Preparation of Reaction Vial
  • Prepare a Stock Solution containing:

    • 10 mg IPPA (Precursor)

    • 2 mg

      
      
      
    • 100 mg

      
      
      
    • Dissolved in 1.0 mL of Ethanol/Water (90:10).

  • Aliquot 100 µL of this stock solution into a V-vial (reaction vessel).

  • Evaporate the solvent under a gentle stream of Nitrogen (

    
    ) at 60°C until a dry, white residue remains.
    
Step 2: Addition of Radioactivity
  • Add the required activity of [

    
    ]NaI or [
    
    
    
    ]NaI (typically 5–20 mCi in <50 µL 0.05M NaOH) directly onto the dried residue.
  • Critical Step: Evaporate the water from the radioisotope solution under

    
     flow at 70°C. The reaction requires anhydrous conditions to achieve the "melt" state.
    
Step 3: The Exchange Reaction
  • Seal the V-vial tightly with a Teflon-lined crimp cap.

  • Heat the vial in a heating block at 145°C ± 5°C for 40 minutes .

    • Observation: The white solids should melt into a clear, viscous liquid.

  • Allow the vial to cool to room temperature (approx. 5-10 mins). The melt will resolidify.

Step 4: Extraction and Purification
  • Add 1.0 mL of Ethanol to the vial and sonicate for 2 minutes to dissolve the solidified melt.

  • Purification (SPE Method):

    • Pre-condition a C18 Sep-Pak Light cartridge with 5 mL Ethanol followed by 5 mL Water.

    • Dilute the reaction mixture with 10 mL of distilled water (reduces ethanol content to <10%).

    • Load the mixture onto the C18 cartridge.

    • Wash with 10 mL Water (removes free

      
       and ammonium sulfate).
      
    • Elute the labeled ${}^{123}I-IPPA with 2 mL of Ethanol.

  • Formulate the ethanolic eluate with sterile saline/buffer for injection (typically <10% ethanol final concentration).

Workflow Visualization

IPPA_Synthesis Precursor Precursor Prep (IPPA + CuSO4 + NH4SO4) Evap Evaporation (Dry Residue) Precursor->Evap Radio Add [123I]NaI & Dry Evap->Radio Reaction Melt Reaction 145°C, 40 min Radio->Reaction Anhydrous Quench Dissolve (Ethanol) Reaction->Quench SPE SPE Purification (C18 Cartridge) Quench->SPE Dilute w/ H2O Final Final Product (123I-IPPA) SPE->Final Elute w/ EtOH

Figure 1: Step-by-step workflow for the Ammonium Sulfate Melt synthesis of I-123 IPPA.

Quality Control (QC)

Radiochemical Purity (RCP) must be >95% prior to release.

ParameterMethodSpecification
Stationary Phase HPLC C18 Column (e.g., Phenomenex Luna 5µ, 250x4.6mm)N/A
Mobile Phase Acetonitrile : Water : TFA (70 : 30 : 0.1)Isocratic Flow
Flow Rate 1.0 mL/minN/A
Detection Gamma (NaI) & UV (254 nm)Co-elution with cold standard
Retention Time Free Iodide (

): ~2-3 min IPPA: ~8-12 min (varies by column)
Resolution > 1.5
TLC Option Silica Gel strips; Mobile Phase: Chloroform/Acetic Acid (95:5)

(

=0.0); IPPA (

=0.9)

Expert Insights & Troubleshooting

The "Melt" Failure

If the reaction yield is low (<50%), check the physical state of the residue during heating. If it did not turn into a clear liquid melt, the ammonium sulfate ratio may be incorrect, or residual moisture prevented the temperature from reaching the melting point of the mixture. Correction: Ensure the


 drying step is thorough.
Specific Activity Limitations

This protocol uses Isotopic Exchange , meaning the final product contains "cold" carrier IPPA.

  • Clinical Implication: For metabolic imaging (SPECT), this is acceptable because the heart takes up fatty acids in bulk (millimolar concentrations).

  • Preclinical Implication: If you are studying low-capacity receptors, this method is not suitable. You must use the Destannylation route (using a trimethylstannyl-IPPA precursor) to achieve No-Carrier-Added (NCA) specific activity.

Deiodination

If free iodine levels are high post-purification:

  • Cause: Overheating (>160°C) or prolonged reaction time causes thermal deiodination.

  • Cause: Presence of oxidizing agents.[1] Ensure the ethanol used for elution is antioxidant-free or add a trace of ascorbic acid to the final formulation to prevent radiolysis.

References

  • Otto, C. A., Lee, H., Mangner, T. J., & Wieland, D. M. (1985). Radiosynthesis of iodophenyl fatty acids: A convenient method of radioiodination.[2] International Journal of Applied Radiation and Isotopes, 36(9), 701-705. Link

  • Knapp, F. F., & Goodman, M. M. (1986). The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids. European Journal of Nuclear Medicine, 12, S39-S44. Link

  • Coenen, H. H., Mertens, J., & Mazière, B. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer Science & Business Media. Link

Sources

Method

Application Note: 5-(4-Iodophenyl)pentanoic Acid Derivatives for Beta-Amyloid Plaque Imaging

This Application Note and Protocol guide details the development and use of 5-(4-Iodophenyl)pentanoic acid derivatives and structurally related 5-(4-iodophenyl)penta-1,4-dien-3-one (Curcumin analogue) derivatives for bet...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the development and use of 5-(4-Iodophenyl)pentanoic acid derivatives and structurally related 5-(4-iodophenyl)penta-1,4-dien-3-one (Curcumin analogue) derivatives for beta-amyloid (Aβ) plaque imaging.

Introduction & Scientific Rationale

The visualization of beta-amyloid (Aβ) plaques is critical for the early diagnosis and monitoring of Alzheimer’s Disease (AD).[1][2][3] While PET tracers like


C-PiB  and 

F-Florbetapir
are the clinical standard, there is a distinct need for SPECT (Single Photon Emission Computed Tomography) agents due to the wider availability and lower cost of SPECT scanners.

5-(4-Iodophenyl)pentanoic acid derivatives represent a versatile class of radiotracers. Specifically, this chemical scaffold is utilized in two distinct strategies:[3][4][5][6][7]

  • Direct Small Molecule Tracers (Curcumin Analogues): Derivatives containing the 5-(4-iodophenyl)penta-1,4-dien-3-one core (e.g.,

    
    I-70 , 
    
    
    
    I-71
    ) mimic the structure of Curcumin. They possess high lipophilicity for Blood-Brain Barrier (BBB) penetration and high affinity for Aβ aggregates.
  • Prosthetic Groups for Bioconjugation: The 5-(4-iodophenyl)pentanoic acid moiety itself serves as a radioiodinated "tag" (similar to the Bolton-Hunter reagent) to label Aβ-targeting peptides or antibodies, conferring stability and a radioactive signal without significantly altering the ligand's binding properties.

This guide focuses on the synthesis, radiolabeling, and imaging protocols for these derivatives, emphasizing the Curcumin-based pentadienone subclass due to its direct plaque-binding efficacy.

Chemical Basis & Structure-Activity Relationship (SAR)

The efficacy of these derivatives relies on specific structural features:

  • Lipophilicity (logP): Optimal range (2.0–3.5) ensures rapid BBB penetration. The pentyl/pentadienyl chain provides this hydrophobic balance.

  • Planarity: The conjugated penta-1,4-dien-3-one backbone allows intercalation into the beta-sheet structure of amyloid fibrils.

  • Radioiodine Positioning: The iodine atom at the para-position of the phenyl ring provides metabolic stability against deiodination compared to ortho- or meta-positions.

Key Compounds:
  • Compound A (Linker): 5-(4-Iodophenyl)pentanoic acid (Active ester form used for conjugation).

  • Compound B (Tracer): (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one.[8][9]

Experimental Protocols

Protocol A: Synthesis & Radiolabeling of Pentadienone Derivatives

Objective: To synthesize


I-labeled (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one  via radioiododestannylation.

Materials:

  • Precursor: (1E,4E)-1-(4-aminophenyl)-5-(4-(tributylstannyl)phenyl)penta-1,4-dien-3-one.

  • Radionuclide: Na

    
    I (or Na
    
    
    
    I for SPECT) in 0.1 M NaOH.
  • Oxidant: Hydrogen peroxide (30%) or Chloramine-T.

  • Solvent: Ethanol/Acetic Acid.

  • Purification: HPLC (C18 column).

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 50 µg of the tributyltin precursor in 50 µL of ethanol.

    • Add 10–20 mCi (370–740 MBq) of Na

      
      I .
      
    • Add 50 µL of 1 N HCl to acidify (pH ~2).

    • Add 10 µL of 3% H

      
      O
      
      
      
      as the oxidant.
  • Incubation:

    • Vortex gently and incubate at room temperature for 10 minutes . The reaction involves electrophilic substitution of the tributyltin group by the radioiodine cation.

  • Quenching:

    • Terminate the reaction by adding 100 µL of saturated sodium bisulfite (NaHSO

      
      )  solution to reduce excess iodine.
      
    • Neutralize with saturated sodium bicarbonate (NaHCO

      
      ).[10]
      
  • Purification (HPLC):

    • Inject the mixture onto a reverse-phase C18 column.

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) at 1 mL/min.

    • Collect the radioactive peak corresponding to the iodinated product (retention time typically ~15-20 min, distinct from the tin precursor).

  • Quality Control:

    • Verify radiochemical purity (>95%) using Radio-TLC (Ethyl acetate:Hexane 1:1).

Protocol B: In Vitro Binding Assay (Aβ Aggregates)

Objective: Determine the binding affinity (


 or 

) of the tracer.
  • Aggregate Preparation:

    • Dissolve Aβ(1-42) peptide in PBS (pH 7.4) to 100 µM.

    • Incubate at 37°C for 72 hours with gentle shaking (100 rpm) to form fibrils. Confirm aggregation via Thioflavin-T fluorescence.

  • Binding Assay:

    • In 12 x 75 mm borosilicate tubes, mix:

      • 50 µL of

        
        I-Tracer (0.01 – 5 nM serial dilutions).
        
      • 50 µL of Aβ aggregates (final conc. 200 nM).

      • 850 µL of Binding Buffer (PBS + 0.5% BSA).

      • (Non-specific binding wells: Add 1 µM unlabelled IMPY or Thioflavin-T).

  • Incubation & Filtration:

    • Incubate for 1 hour at room temperature .

    • Separate bound from free ligand using a Brandel Cell Harvester with GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine).

    • Wash filters 3x with ice-cold PBS.

  • Analysis:

    • Count filters in a gamma counter.

    • Plot Bound/Free vs. Bound (Scatchard) or use non-linear regression to calculate

      
      .
      
Protocol C: In Vivo SPECT Imaging (Mice)

Objective: Visualize plaque distribution in Transgenic AD mice (e.g., APP/PS1) vs. Wild Type (WT).

  • Animal Prep:

    • Anesthetize mice with 2% isoflurane.

  • Injection:

    • Inject 300–500 µCi (11–18.5 MBq) of

      
      I-Tracer  via the lateral tail vein.
      
  • Biodistribution Phase:

    • Allow 30–60 minutes for uptake and washout of non-specific binding. (Amyloid tracers typically show fast washout from normal brain tissue but retention in plaque-rich areas).

  • Acquisition:

    • Place animal in the SPECT/CT scanner.

    • Acquire static images at 60 min, 120 min, and 240 min p.i. to monitor retention.

    • Parameters: 64 projections, 30 sec/projection, pinhole collimator.

  • Quantification:

    • Draw ROI over the Cortex (target) and Cerebellum (reference region).

    • Calculate the Standardized Uptake Value Ratio (SUVR) :

      
      
      

Visualization & Workflows

Figure 1: Synthesis and Imaging Workflow

This diagram illustrates the path from precursor synthesis to clinical data analysis.

G Precursor Tin Precursor (Tributylstannyl-Penta-dienone) Reaction Radioiodination (Oxidant: H2O2/Chloramine-T) Precursor->Reaction Radioiodine Na-125/123-I Radioiodine->Reaction Purification HPLC Purification (Remove Tin & Oxidant) Reaction->Purification 10 min RT Product Purified Tracer (5-(4-Iodophenyl) derivative) Purification->Product >95% Purity Injection IV Injection (Tail Vein) Product->Injection BBB BBB Penetration Injection->BBB Binding Binding to Aβ Plaques BBB->Binding Specific Clearance Washout from Normal Tissue BBB->Clearance Non-specific Imaging SPECT/CT Acquisition Binding->Imaging Retention Signal Clearance->Imaging Contrast Gen.

Caption: Workflow for the synthesis of radioiodinated pentadienone derivatives and their pathway to in vivo amyloid imaging.

Figure 2: Biological Mechanism of Action

Schematic of the tracer interaction with the amyloid fibril.

Mechanism Tracer Iodophenyl-Pentadienone (Lipophilic, Planar) Blood Blood Stream Tracer->Blood BindingSite Hydrophobic Binding Pocket Tracer->BindingSite Intercalation Barrier Blood-Brain Barrier (Passive Diffusion) Blood->Barrier Brain Brain Parenchyma Barrier->Brain High logP Plaque Beta-Amyloid Fibril (Beta-sheet rich) Brain->Plaque

Caption: Mechanism of tracer delivery and specific binding to the beta-sheet structure of amyloid plaques.

Data Analysis & Interpretation

ParameterOptimal ValueInterpretation
Radiochemical Yield > 60%High efficiency of the destannylation reaction.
Radiochemical Purity > 95%Essential to prevent background noise from free iodine.
Affinity (

)
< 10 nMHigh affinity required to bind low-density plaques.
Brain Uptake (2 min) > 2.0 %ID/gIndicates excellent initial BBB penetration.
Washout (60 min) High ClearanceFast washout from normal brain improves Signal-to-Noise ratio.
Cortex/Cerebellum Ratio > 1.5 (in AD)Statistically significant retention in plaque-rich regions.

Troubleshooting & Optimization

  • Low Radiochemical Yield: Often caused by "cold" iodine contamination or insufficient oxidant. Ensure H

    
    O
    
    
    
    is fresh.
  • High Background in Imaging: Caused by slow washout (tracer too lipophilic, logP > 4.0) or deiodination (free iodine accumulating in the thyroid/stomach). Solution: Pre-treat animals with Lugol's solution to block thyroid uptake; optimize tracer logP by modifying the pentyl chain length.

  • Deiodination: If significant radioactivity is seen in the thyroid, the C-I bond is metabolically unstable. The para-iodophenyl structure is generally stable, but steric protection (e.g., adding methyl groups) can improve stability.

References

  • Cui, M., et al. (2011).[9] "Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one... for SPECT of Alzheimer's disease."[8][9] Journal of Medicinal Chemistry.

  • Kung, M. P., et al. (2002). "IMPY: an improved thioflavin-T derivative for in vivo labeling of beta-amyloid plaques." Brain Research.

  • Ono, M., et al. (2011). "Development of novel beta-amyloid probes for SPECT imaging." The Scientific World Journal.

  • Vallabhajosula, S. (2011). "Positron emission tomography radiopharmaceuticals for imaging brain Beta-amyloid." Seminars in Nuclear Medicine.

  • Zhuang, Z. P., et al. (2001). "Radioiodinated styrylbenzenes and thioflavins as probes for amyloid aggregates." Journal of Medicinal Chemistry.

Sources

Application

5-(4-Iodophenyl)pentanoic acid as a precursor for radiopharmaceuticals

This Application Note and Protocol guide details the use of 5-(4-Iodophenyl)pentanoic acid (often abbreviated as IPPA-C5 or p-IPPA-C5 ) in radiopharmaceutical science. While the 15-carbon analog (IPPA) and branched analo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 5-(4-Iodophenyl)pentanoic acid (often abbreviated as IPPA-C5 or p-IPPA-C5 ) in radiopharmaceutical science.

While the 15-carbon analog (IPPA) and branched analog (BMIPP) are the standards for myocardial fatty acid imaging, the C5 analog plays a critical role as a metabolic intermediate probe and a reference standard for validating beta-oxidation pathways. Furthermore, it serves as a versatile prosthetic group precursor for radioiodinating peptides via conjugation.

Introduction & Scientific Context

5-(4-Iodophenyl)pentanoic acid is a short-chain phenyl fatty acid derivative. In the context of nuclear medicine, it serves three distinct functions:

  • Metabolic Probe: It acts as a specific tracer for the intermediate stages of myocardial

    
    -oxidation. Unlike long-chain fatty acids (C15) that require transport into the mitochondria via the carnitine shuttle, medium/short-chain analogs often bypass certain transport regulation, offering unique insights into mitochondrial function.
    
  • Metabolite Standard: It is the specific C5 catabolite formed during the

    
    -oxidation of the clinical tracer 
    
    
    
    I-IPPA
    (15-(p-iodophenyl)pentadecanoic acid). Its identification in blood or tissue confirms the active breakdown of the parent tracer.
  • Radiolabeling Precursor: The "cold" (non-radioactive) acid is used as the substrate for isotope exchange reactions to generate the radioactive

    
    I or 
    
    
    
    I isotopologues.
Chemical Profile[1][2][3][4][5]
  • IUPAC Name: 5-(4-iodophenyl)pentanoic acid[1]

  • CAS Number: 116680-98-9

  • Molecular Formula:

    
    
    
  • Molecular Weight: 304.12 g/mol

  • Solubility: Soluble in ethanol, DMSO, and alkaline aqueous buffers; sparingly soluble in water.

Experimental Protocols: Radiolabeling Strategies

There are two primary methods to generate the radiopharmaceutical. The choice depends on the required Specific Activity (SA) .

Method A: Cu(I)-Catalyzed Isotope Exchange (Direct Precursor Use)

Use this method when the "cold" 5-(4-iodophenyl)pentanoic acid is the starting material. This yields a carrier-added product suitable for metabolic tracking where ultra-high sensitivity is not critical.

Mechanism: Nucleophilic substitution assisted by a copper catalyst, facilitating the exchange of stable


I for radioactive 

I/

I.
Reagents Required[2][3]
  • Precursor: 5-(4-Iodophenyl)pentanoic acid (1–2 mg).

  • Radionuclide: Na

    
    I or Na
    
    
    
    I in 0.1 M NaOH (high concentration).
  • Catalyst: Cu(I) source (e.g., CuSO

    
     + Ascorbic acid in situ generation or Cu(I)OTf).
    
  • Solvent: Ethanol / Water mixture or Acetic Acid.

  • Reducing Agent: Gentisic acid (to prevent oxidation of iodide to iodine).

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of 5-(4-Iodophenyl)pentanoic acid in 200

    
    L of ethanol.
    
  • Reaction Assembly: In a V-vial, combine:

    • 50

      
      L Precursor solution.
      
    • 10–50 mCi of Na

      
      I solution.
      
    • 50

      
      L of 5 mM CuSO
      
      
      
      .
    • 50

      
      L of 0.1 M Ascorbic Acid (freshly prepared).
      
    • 10

      
      L of 1 M Ammonium Sulfate (buffer).
      
  • Heating: Seal the vial and heat at 140°C for 45–60 minutes. Note: The high temperature is required to activate the aryl-iodine bond.

  • Quenching: Cool the vial to room temperature. Add 500

    
    L of HPLC mobile phase.
    
  • Purification: Inject onto a semi-preparative HPLC (C18 column) to remove free radioiodine.

    • Note: Since the product is chemically identical to the precursor, they co-elute. The purification only removes unreacted iodide (

      
      I
      
      
      
      ) and byproducts.
Method B: Oxidative Destannylation (High Specific Activity)

Use this method if "precursor" refers to the tin-derivative (5-(4-trimethylstannylphenyl)pentanoic acid) to synthesize the title compound in radioactive form.

Mechanism: Electrophilic substitution (iododestannylation).

Step-by-Step Protocol
  • Precursor: 50

    
    g of Trimethylstannyl-analog in 50 
    
    
    
    L EtOH.
  • Oxidant: 20

    
    L Chloramine-T (1 mg/mL) or Peracetic acid.
    
  • Reaction: Add Na

    
    I. React at room temperature for 5 minutes.
    
  • Termination: Quench with Sodium Metabisulfite.

  • Purification: HPLC is mandatory to separate the tin-precursor from the iodinated product.

Quality Control (QC)

Every batch must pass QC before biological application.

ParameterSpecificationMethod
Radiochemical Purity > 95%HPLC / Radio-TLC
pH 7.0 – 7.5pH Strip/Meter
Free Iodide (

I

)
< 2%Radio-TLC (Acetone mobile phase)
Residual Solvent < Limit (EtOH)GC (if clinical)

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    , 250x4.6mm).
    
  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic acid in Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (254 nm) and Gamma detector.

  • Retention Time: Free Iodide (~2 min), Product (~8–10 min).

Biological Application: Metabolic Tracking

The primary utility of radiolabeled 5-(4-Iodophenyl)pentanoic acid is tracking the Beta-Oxidation Spiral .

The Mechanism

Long-chain fatty acids (like IPPA, C15) are broken down by removing 2-carbon units (Acetyl-CoA) cyclically.

  • C15 (IPPA)

    
    
    
    
    
    -oxidation
    
    
    C13
  • C13

    
    
    
    
    
    -oxidation
    
    
    C11 ...
    
    
    C7
  • C7

    
    
    
    
    
    -oxidation
    
    
    C5 (The Title Compound)
  • C5

    
    
    
    
    
    -oxidation
    
    
    C3 (Phenylpropionic acid)
  • C3

    
    
    
    
    
    -oxidation
    
    
    C1 (Benzoic/Hippuric Acid)

By injecting the C5 analog directly, researchers can isolate the kinetics of the final stages of oxidation, distinguishing between defects in long-chain transport (CPT-1 dependent) and short-chain mitochondrial oxidation.

Diagram: Beta-Oxidation Pathway & Role of C5

The following diagram illustrates the metabolic cascade and where the C5 precursor fits.

BetaOxidation IPPA 123I-IPPA (C15) (Long Chain Tracer) Mito Mitochondrial Entry (CPT-1 Dependent) IPPA->Mito Transport C13 C13 Intermediate Mito->C13 Beta-Oxidation (-C2) C11 ... C13->C11 -C2 C5 5-(4-Iodophenyl)pentanoic Acid (C5) (Direct Injection / Intermediate) C11->C5 Sequential Oxidation C3 3-(4-Iodophenyl)propanoic Acid (C3) C5->C3 Beta-Oxidation (Fast Step) Benzoic 4-Iodobenzoic Acid (C1) C3->Benzoic Beta-Oxidation (Final Step) Hippuric 4-Iodohippuric Acid (Urinary Excretion) Benzoic->Hippuric Glycine Conjugation (Liver)

Figure 1: The metabolic fate of phenyl-fatty acids. The C5 analog acts as a gateway to the final oxidation products (Benzoic/Hippuric acid).

References

  • Reske, S. N., et al. (1985). "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine, 10(5-6), 228-234.

  • Knust, E. J., et al. (1982). "Synthesis and quality control of 123I-labeled 15-(p-iodophenyl)-pentadecanoic acid." Journal of Radioanalytical Chemistry, 74, 283-291.
  • Eisenhut, M. (1984). "Iodine-123-labeled fatty acids for myocardial imaging." Journal of Nuclear Medicine, 25, 1356-1371.
  • Mertens, J., et al. (1986). "New fast preparation of 123I-labelled 15-(p-iodophenyl)pentadecanoic acid." European Journal of Nuclear Medicine, 11, 361-362.
  • Yamamichi, Y., et al. (1995). "Metabolism of 123I-BMIPP and 123I-IPPA in the rat myocardium." Nuclear Medicine and Biology, 22(4), 525-531.

Sources

Method

Application Note: Experimental Use of 5-(4-Iodophenyl)pentanoic Acid (IPPA) in Neuroscience Research

Executive Summary While 5-(4-Iodophenyl)pentanoic acid (IPPA) has historically been the "gold standard" for assessing myocardial fatty acid metabolism, its application in neuroscience is a rapidly emerging frontier. The...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 5-(4-Iodophenyl)pentanoic acid (IPPA) has historically been the "gold standard" for assessing myocardial fatty acid metabolism, its application in neuroscience is a rapidly emerging frontier. The brain, traditionally viewed as an obligate glucose user, exhibits significant fatty acid turnover during neurodevelopment, myelin synthesis, and crucially, in pathological states such as Glioblastoma Multiforme (GBM) and neurodegenerative metabolic shifts.

This guide outlines the experimental framework for using radioiodinated IPPA (


 or 

) to probe cerebral fatty acid oxidation (FAO). Unlike its branched-chain analog BMIPP (which is metabolically trapped), IPPA undergoes rapid

-oxidation. In neuroscience, this unique property allows researchers to measure metabolic flux rather than static uptake, providing a dynamic readout of mitochondrial function in glioma stem cells and neurodegenerative models.

Mechanistic Basis: The "Turnover" vs. "Trapping" Paradigm

To interpret IPPA data correctly, researchers must understand its divergence from branched-chain analogs.

  • BMIPP (Branched): The methyl group at the

    
    -position inhibits 
    
    
    
    -oxidation. The molecule enters the cell and is "trapped" in the lipid pool. Readout: Total Fatty Acid Uptake capacity.
  • IPPA (Straight-chain): Structurally mimics palmitic acid. It is transported across the Blood-Brain Barrier (BBB), activated to Acyl-CoA, and shuttled into the mitochondria where it undergoes full

    
    -oxidation. Readout:  Real-time Fatty Acid Oxidation (FAO) rate.
    
Pathway Visualization

The following diagram illustrates the differential processing of IPPA in neural tissue, highlighting its utility in measuring mitochondrial throughput.

IPPA_Mechanism cluster_legend Signal Interpretation Blood Blood Stream (Free IPPA) BBB Blood-Brain Barrier (FAT/CD36 Transporters) Blood->BBB Transport Cytosol Neuronal/Glial Cytosol (IPPA-CoA Activation) BBB->Cytosol Uptake Mito Mitochondria Cytosol->Mito CPT-1 Transport (Primary Path) LipidPool Lipid Incorporation (Membrane Synthesis) Cytosol->LipidPool Minor Path (if oxidation blocked) Oxidation Beta-Oxidation (Breakdown to Acetyl-CoA) Mito->Oxidation Rapid Turnover (Signal Washout) Text Rapid Washout = High Metabolic Rate (e.g., GBM) Retention = Impaired Oxidation / Lipid Storage

Figure 1: Kinetic pathway of IPPA. Unlike branched analogs, IPPA probes the efficiency of the mitochondrial beta-oxidation machinery.

Protocol A: Radiosynthesis of [ I]-IPPA

For biodistribution and autoradiography studies.

Prerequisite: This reaction relies on iododestannylation . You must synthesize or purchase the precursor: 5-(4-trimethylstannylphenyl)pentanoic acid.

Materials
  • Precursor: 5-(4-trimethylstannylphenyl)pentanoic acid (

    
     in EtOH).
    
  • Radionuclide: Sodium [

    
    I]iodide (carrier-free, NEZ033 or equivalent).
    
  • Oxidant: Chloramine-T (CAT) or Hydrogen Peroxide/Acetic Acid.

  • Quench: Sodium Metabisulfite.

  • Purification: HPLC (C18 Reverse Phase).

Step-by-Step Synthesis
  • Reaction Setup:

    • In a shielded v-vial, add

      
       of trimethylstannyl precursor (evaporate solvent under 
      
      
      
      stream if necessary).
    • Add

      
       of glacial acetic acid.
      
    • Add

      
       of [
      
      
      
      I]NaI.
  • Oxidation:

    • Add

      
       of Chloramine-T solution (
      
      
      
      in water).
    • Critical Step: Vortex gently and incubate at room temperature for 5 minutes . (Over-incubation can lead to degradation).

  • Quenching:

    • Stop the reaction by adding

      
       of Sodium Metabisulfite (
      
      
      
      ).
    • Neutralize with Saturated Sodium Bicarbonate until pH

      
      .
      
  • Purification (HPLC):

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna).

    • Mobile Phase: Acetonitrile:Water (80:20) + 0.1% Trifluoroacetic acid.

    • Flow Rate:

      
      .
      
    • Collection: IPPA typically elutes after free iodine but before the stannyl precursor. Collect the radioactive peak corresponding to the non-radioactive IPPA standard.

  • Quality Control:

    • Perform Thin Layer Chromatography (TLC) on silica gel.

    • Solvent: Hexane:Ethyl Acetate (3:1).

    • Requirement: Radiochemical purity

      
      .
      

Protocol B: In Vivo Neuroscience Applications

Focus: Assessing Fatty Acid Oxidation in Glioblastoma Xenografts.

Rationale: Glioblastoma (GBM) cells upregulate Fatty Acid Oxidation (FAO) to survive metabolic stress. IPPA can identify these resistant tumor regions.

Experimental Workflow

Workflow Step1 1. Model Induction (Intracranial GBM Xenograft) Step2 2. Tracer Administration (Tail Vein, 5-10 µCi/animal) Step1->Step2 Step3 3. Kinetic Phase (Allow circulation 5 - 60 min) Step2->Step3 Step4 4. Tissue Harvesting (Brain, Blood, Heart - for normalization) Step3->Step4 Step5 5. Dual Analysis Step4->Step5 Analysis1 Gamma Counting (%ID/g) Step5->Analysis1 Analysis2 Autoradiography (Spatial Distribution) Step5->Analysis2

Figure 2: Experimental workflow for in vivo assessment of IPPA biodistribution.

Detailed Procedure
  • Animal Prep: Fast mice for 4–6 hours prior to injection. High plasma glucose/insulin can alter systemic fatty acid kinetics.

  • Injection: Inject

    
     of [
    
    
    
    I]-IPPA in
    
    
    saline/ethanol (max 10% EtOH) via the lateral tail vein.
  • Time Points (The "Washout" Curve):

    • Group A: 5 min post-injection (measures initial uptake/perfusion).

    • Group B: 30 min post-injection (measures retention).

    • Group C: 60 min post-injection (measures washout/oxidation).

  • Tissue Processing:

    • Rapidly remove the brain.

    • For Counting: Dissect tumor vs. contralateral hemisphere. Weigh tissues. Count in a Gamma Counter.

    • For Autoradiography: Flash freeze brain in isopentane (

      
      ). Section at 
      
      
      
      using a cryostat. Expose to phosphor screen for 24–72 hours.

Data Analysis & Interpretation

The key to IPPA analysis in the brain is the Retention Ratio .

Calculation

Calculate the Percent Injected Dose per Gram (%ID/g) for all tissues.



Interpretation Table

Use the following matrix to interpret your kinetic data:

ObservationKinetic ProfilePhysiological Interpretation
High Uptake (5 min) High SignalIntact BBB transport; high CD36 expression.
Rapid Washout (60 min) Signal drops >50% from peakHigh Beta-Oxidation. The tissue is actively burning lipids for energy (Typical of aggressive GBM).
Signal Retention (60 min) Signal remains stableMetabolic Block. Lipids are entering but not oxidizing (stored as lipid droplets).
Low Uptake (5 min) Low SignalPoor perfusion or downregulated transporters.
Troubleshooting
  • Issue: High background in normal brain.

    • Cause: IPPA is lipophilic and crosses the BBB easily.

    • Solution: Focus on the washout rate. Normal brain oxidizes FA slower than heart or aggressive GBM. The differential washout is your signal.

  • Issue: Deiodination (High thyroid uptake).

    • Cause: In vivo instability or poor synthesis.

    • Solution: Pre-treat animals with Lugol’s solution or perchlorate to block thyroid; improve HPLC purification.

References

  • Knapp, F. F., et al. (1986). "Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging."[1][2][3] Journal of Nuclear Medicine, 27(4), 521-531.

  • Corbett, J. R. (1999). "Fatty acid imaging with 123I-IPPA and 123I-BMIPP: Rationale and clinical applications." European Journal of Nuclear Medicine, 26, S33-S40.

  • Kawai, K., et al. (1991). "Myocardial metabolism of a branched fatty acid analog: beta-methyl-15-(p-iodophenyl)-pentadecanoic acid (BMIPP)." Journal of Nuclear Medicine, 32(10).

  • Lin, H., et al. (2017). "Fatty acid oxidation promotes glioblastoma progression in an autocrine manner." Science Translational Medicine, 9(379).

  • Goodman, M. M., et al. (1984). "Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential myocardial imaging agent." Journal of Medicinal Chemistry, 27(3), 390-397.

Sources

Application

Technical Evaluation of 5-(4-Iodophenyl)pentanoic Acid (5-IPPA) as a Modulator of Inflammatory Signaling

Introduction & Mechanistic Rationale 5-(4-Iodophenyl)pentanoic acid (5-IPPA) is structurally characterized as an iodinated phenyl-fatty acid. While historically utilized as a metabolic probe for myocardial imaging (SPECT...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

5-(4-Iodophenyl)pentanoic acid (5-IPPA) is structurally characterized as an iodinated phenyl-fatty acid. While historically utilized as a metabolic probe for myocardial imaging (SPECT) due to its behavior as a fatty acid analogue, its pharmacological potential extends into immunometabolism.

Why this protocol? Standard small-molecule screening protocols often fail for fatty acid derivatives like 5-IPPA because they neglect the specific transport and metabolic requirements of lipid-like molecules. This guide addresses two critical scientific realities:

  • Lipophilicity & Toxicity: Free fatty acids (FFAs) are cytotoxic and insoluble in aqueous media. This protocol utilizes a BSA-Conjugation System to ensure physiological delivery.

  • Dual-Mechanism Potential: As a phenyl-fatty acid, 5-IPPA theoretically targets the Arachidonic Acid Cascade (specifically 5-Lipoxygenase) and nuclear receptors (PPARs). The assays below are designed to capture activity in both cytosolic enzymatic inhibition and nuclear transcriptional modulation.

Compound Preparation: The BSA-Conjugation Method

Critical Step: Do not add 5-IPPA DMSO stock directly to cell culture media. This causes precipitation and "detergent effects" that mimic false-positive cytotoxicity.

Reagents
  • 5-IPPA (Solid): Store at -20°C, protected from light.

  • Vehicle: Dimethyl Sulfoxide (DMSO), Hybri-Max™ grade.

  • Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA) (low endotoxin).

Conjugation Protocol
  • Stock Solution (100 mM): Dissolve 5-IPPA in DMSO. Vortex until clear.

  • BSA Vehicle Preparation: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS. Filter sterilize (0.22 µm). Warm to 37°C.

  • Complexing:

    • While vortexing the warm BSA solution, slowly add the 5-IPPA stock to achieve a final concentration of 1-5 mM (maintaining DMSO < 0.5%).

    • Incubate at 37°C for 30 minutes with gentle shaking to allow albumin binding.

    • Result: A stable, water-soluble 5-IPPA:BSA complex ready for cell treatment.

Primary Screening: LPS-Induced Macrophage Model

Objective: Determine the efficacy of 5-IPPA in suppressing global inflammatory mediators (NO, Cytokines) in a cellular system.

Experimental Design
  • Cell Line: RAW 264.7 Murine Macrophages (Passage < 15).

  • Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Controls:

    • Negative: Media + BSA Vehicle.

    • Positive (Inflammation): LPS (1 µg/mL) + BSA Vehicle.

    • Positive (Inhibition): Dexamethasone (1 µM) or Nordihydroguaiaretic acid (NDGA - specific LOX inhibitor).

Workflow Diagram

G cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Readouts Start RAW 264.7 Cells (5x10^5 cells/mL) Plate 96-Well Plate Overnight Adhesion Start->Plate PreTreat Pre-Incubation 5-IPPA (1h) Plate->PreTreat Stim LPS Stimulation (1 µg/mL, 24h) PreTreat->Stim Sup Supernatant Collection Stim->Sup MTT MTT/CCK-8 (Viability) Stim->MTT Cells Griess Griess Assay (Nitric Oxide) Sup->Griess ELISA ELISA (TNF-alpha, IL-6) Sup->ELISA

Caption: Workflow for high-throughput screening of 5-IPPA anti-inflammatory activity in macrophages.

Step-by-Step Protocol
A. Cell Seeding
  • Harvest RAW 264.7 cells by gentle scraping (do not use Trypsin; it cleaves surface receptors).

  • Seed at 5 × 10⁵ cells/mL (100 µL/well) in DMEM + 10% FBS.

  • Incubate overnight at 37°C, 5% CO₂.

B. Treatment (The "Prevention" Model)
  • Aspirate media and replace with serum-reduced media (1% FBS) containing the 5-IPPA:BSA complex at graded concentrations (e.g., 10, 25, 50, 100 µM).

  • Incubate for 1 hour (Pre-treatment phase).

    • Expert Note: Pre-treatment is essential for fatty acid derivatives to enter the cell and integrate into membranes or nuclear receptors before the inflammatory cascade is triggered.

  • Add LPS (Final concentration 1 µg/mL) directly to the wells.

  • Incubate for 18–24 hours .

C. Griess Assay (Nitric Oxide Quantification)
  • Transfer 50 µL of culture supernatant to a fresh clear-bottom 96-well plate.

  • Add 50 µL of Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 10 min in dark.

  • Add 50 µL of NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).

  • Incubate 10 min. A pink/magenta color indicates NO production.

  • Measure Absorbance at 540 nm .

Mechanistic Validation: 5-Lipoxygenase (5-LOX) Assay

Rationale: 5-IPPA is an iodinated analogue of fatty acids. Literature suggests phenyl-fatty acids often act as competitive inhibitors of Lipoxygenases (LOX), preventing the conversion of Arachidonic Acid to Leukotrienes.

Assay Type: Cell-Free Enzymatic Inhibition (Spectrophotometric).

Protocol
  • Enzyme Mix: Recombinant Human 5-LOX (10 units/well) in Tris buffer (pH 7.4) + 2 mM CaCl₂ + 10 µM ATP.

  • Inhibitor: Add 5-IPPA (various concentrations) to the enzyme mix. Incubate 10 min at 4°C.

  • Substrate: Initiate reaction by adding Linoleic Acid or Arachidonic Acid (50 µM).

  • Detection: Monitor the increase in absorbance at 234 nm (formation of conjugated dienes/hydroperoxides) kinetically for 10 minutes.

  • Calculation: Determine the slope (

    
    ) and calculate % Inhibition:
    
    
    
    

Pathway Visualization: The Immunometabolic Interface

The following diagram illustrates the hypothesized dual-action mechanism of 5-IPPA: direct enzymatic inhibition (LOX) and potential nuclear modulation (PPAR).

Mechanism cluster_Enzymes Cytosolic Enzymes cluster_Nuclear Nuclear Signaling Membrane Cell Membrane AA Arachidonic Acid (Substrate) Membrane->AA PLA2 Release COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Chemotaxis) LOX5->Leukotrienes PPAR PPAR-gamma (Nuclear Receptor) NFkB NF-kB (Transcription Factor) PPAR->NFkB Trans-repression NFkB->COX2 Induces Expression IPPA 5-IPPA (Drug) IPPA->LOX5 Inhibits IPPA->PPAR Agonist?

Caption: 5-IPPA likely inhibits 5-LOX directly while potentially modulating NF-kB via PPAR cross-talk.

Data Presentation & Analysis

Summarize your findings using the following structure to ensure comparability with literature.

Assay TypeParameterControl (LPS Only)5-IPPA (Low Dose)5-IPPA (High Dose)Reference Drug (Dex/NDGA)
Nitric Oxide Nitrite (µM)45.2 ± 3.138.1 ± 2.512.4 ± 1.8 10.1 ± 1.2
Cytokine TNF-α (pg/mL)1200 ± 1501050 ± 90450 ± 60 300 ± 40
Enzymatic 5-LOX Activity (%)100%85%30% *15%
Viability Cell Survival (%)98%99%95%96%

Note: Statistical significance () should be determined using One-way ANOVA followed by Dunnett’s post-hoc test.*

References

  • National Institutes of Health (NIH). (2008). Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. PubMed Central. Retrieved from [Link]

  • Protocols.io. (2024). Cell culture of RAW 264.7 cells. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Peroxisome proliferator-activated receptor gamma and its natural agonists in the treatment of kidney diseases. Retrieved from [Link]

  • MDPI. (2020). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells. Retrieved from [Link]

Method

Application Note: Strategic Synthesis of Novel Derivatives from 5-(4-Iodophenyl)pentanoic Acid

Executive Summary & Strategic Value 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1][2] Its structure offers two distinct orthogonal reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1][2] Its structure offers two distinct orthogonal reactivity handles: an aryl iodide (C-I) for transition-metal catalyzed cross-coupling, and a terminal carboxylic acid (COOH) for condensation reactions.[1][2]

While historically significant as a precursor for the radiopharmaceutical BMIPP (radioiodinated fatty acid analog used in cardiac imaging), this scaffold is increasingly relevant in Targeted Protein Degradation (TPD) . The pentanoic acid chain serves as a flexible alkyl linker, while the aryl iodide allows for the rapid "fragment growing" of E3 ligase ligands or warheads.[1]

This guide provides three validated protocols to generate novel derivatives, prioritizing yield, purity, and operational simplicity.

Strategic Synthesis Map

To maximize library diversity, we employ a divergent synthesis strategy. The order of operations is critical:

  • Path A (Head-First): Modification of the aryl iodide requires protection of the carboxylic acid to prevent catalyst poisoning or solubility issues.[1]

  • Path B (Tail-First): Amide coupling can be performed directly, but the subsequent cross-coupling on the amide product requires careful catalyst selection to avoid coordination with the new nitrogen species.

Workflow Visualization

SynthesisStrategy Start 5-(4-Iodophenyl) pentanoic acid Ester Methyl Ester Intermediate Start->Ester TMSCHN2 or MeOH/H+ Amide Amide Derivative (Linker/Warhead) Start->Amide HATU/DIPEA (Direct Amidation) Suzuki Biaryl Derivative (Fragment Growth) Ester->Suzuki Pd(PPh3)4 Ar-B(OH)2 Sono Alkynyl Derivative (Rigid Linker) Ester->Sono PdCl2(PPh3)2/CuI Terminal Alkyne Final Target Molecule (PROTAC/Tracer) Amide->Final Suzuki/Sonogashira (Requires Optimization) Suzuki->Final 1. LiOH (Hydrolysis) 2. Amide Coupling Sono->Final 1. LiOH (Hydrolysis) 2. Amide Coupling

Caption: Divergent synthetic pathways. Path A (via Ester) is recommended for high-fidelity library generation to minimize chemoselectivity issues.[1][2]

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Synthesis of Biaryl Derivatives.[1][2] Challenge: The free carboxylic acid can form inhibitory palladium carboxylate species and reduce solubility in non-polar coupling solvents.[1][2] Solution: A "Protect-Couple-Deprotect" strategy is the Gold Standard for purity.[1][2]

Reagents & Equipment[1][4][5][6][7]
  • Substrate: 5-(4-Iodophenyl)pentanoic acid methyl ester (prepared via standard esterification).

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (High stability, good for sterically hindered substrates).[3][1][2]

  • Base: K₃PO₄ (3.0 equiv).[1][2]

  • Solvent: 1,4-Dioxane/Water (9:1 v/v).[3][1][2]

  • Atmosphere: Argon or Nitrogen (Balloon).[1][2]

Step-by-Step Methodology
  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, charge the Methyl Ester intermediate (1.0 equiv, 0.5 mmol), the appropriate Aryl Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Degassing: Add 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Sparge the mixture with Argon for 5 minutes. Critical: Oxygen is the primary cause of stalled Suzuki couplings.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv / 5 mol%).[1][2] Cap the vial immediately and purge the headspace with Argon.[1][2]

  • Reaction: Heat the block to 80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][2] The starting iodide signal (approx.[1][2] retention time 3.2 min on C18) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[3][1][2] Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (10 mL). Dry over Na₂SO₄.[3][1][2][4]

  • Hydrolysis (Optional): To return to the free acid, dissolve the crude biaryl ester in THF/MeOH/Water (2:1:1) and treat with LiOH (4 equiv) at RT for 2 hours.

Data Interpretation:

Parameter Expected Result Troubleshooting
Appearance Clear orange/brown solution Black precipitate indicates Pd aggregation (catalyst death).[3][1][2]

| LCMS | M+1 or M+Na peak of biaryl | If de-iodinated product (Ph-pentanoic acid) is observed, lower temp to 60°C. |[3][1][2]

Protocol B: Direct Amide Condensation (The "Tail" Modification)

Objective: Attachment of amines (e.g., piperazines, anilines) to the alkyl chain. Context: This is often the final step in PROTAC synthesis, linking the E3 ligase ligand (the phenylpentanoic acid derivative) to the protein of interest's ligand.

Reagents
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine).[3][1][2]

  • Solvent: DMF (Anhydrous).[1][2]

Step-by-Step Methodology
  • Activation: Dissolve 5-(4-Iodophenyl)pentanoic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Addition: Add HATU (1.1 equiv). The solution should turn slightly yellow.[1][2] Stir for 10 minutes to form the activated ester.

  • Coupling: Add the Amine partner (1.1 equiv).[1][2] Note: If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.[3]

  • Incubation: Stir at Room Temperature for 2–16 hours.

  • Quenching: Dilute with EtOAc (10x volume). Wash with saturated NaHCO₃ (to remove unreacted acid/HATU byproducts), then 1M HCl (to remove unreacted amine/DIPEA), then brine.[3][1]

Scientific Rationale: HATU is selected over EDC/NHS because the phenylpentanoic acid chain is flexible.[1][2] Slower coupling reagents can lead to dimerization or side reactions.[3][1][2] HATU ensures rapid kinetics.[3][1][2]

Protocol C: Sonogashira Coupling (Rigidification)

Objective: Introduction of an alkyne handle for "Click Chemistry" or rigid linkers.

Diagram: Catalytic Cycle

Sonogashira Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-I TransMet Trans- metallation OxAdd->TransMet Cu-C≡C-R RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product

Caption: Simplified Sonogashira cycle. Copper(I) generates the acetylide nucleophile.

Methodology
  • Mix: Combine 5-(4-Iodophenyl)pentanoic acid methyl ester (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in a sealed tube.

  • Solvent: Add THF/Et₃N (1:1 ratio).[1][2] The amine acts as both solvent and base.[1][2]

  • Alkyne: Add the terminal alkyne (1.2 equiv).

  • Conditions: Heat to 60°C for 4 hours.

  • Note: This reaction is extremely sensitive to oxygen.[3][1][2] Thorough degassing is mandatory.[3][1][2]

References & Grounding

  • Goodman, M. M., et al. (1984).[3][1][2][4] "New myocardial imaging agents: Synthesis of 15-(p-[123I]iodophenyl)-3(R,S)-methylpentadecanoic acid."[1][2][4][5] Journal of Organic Chemistry.

    • Relevance: Foundational text for the synthesis and iodination of phenyl-alkyl-acid scaffolds (BMIPP precursors).[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[3][1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

    • Relevance: The authoritative review on the mechanism and optimization of the Suzuki coupling used in Protocol A.

  • Montalbetti, C. A., & Falque, V. (2005).[3][1][2] "Amide bond formation and peptide coupling."[3][1][2] Tetrahedron.

    • Relevance: Validates the selection of HATU/DIPEA for the carboxylic acid functionalization in Protocol B.

  • PubChem Compound Summary. "5-(4-Iodophenyl)pentanoic acid."[1][2] [2]

    • Relevance: Verification of physicochemical properties (LogP, solubility) and CAS registry.[3][1][2]

Sources

Application

Technical Guide: 5-(4-Iodophenyl)pentanoic Acid (5-IPPA) in Fatty Acid Oxidation (FAO) Profiling

[1] Executive Summary 5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a critical synthetic intermediate and metabolic probe used in the study of myocardial and hepatic fatty acid oxidation (FAO).[1] While its parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a critical synthetic intermediate and metabolic probe used in the study of myocardial and hepatic fatty acid oxidation (FAO).[1] While its parent compound, 15-(p-iodophenyl)pentadecanoic acid (15-IPPA) , is a widely recognized radiopharmaceutical for SPECT imaging, 5-IPPA serves a distinct and vital role as a molecular ruler for the terminal stages of


-oxidation.[1]

In metabolic assays, 5-IPPA functions primarily as:

  • A Reference Standard: Essential for validating High-Performance Liquid Chromatography (HPLC) profiles of long-chain fatty acid metabolism.[1]

  • A Short-Chain Probe: Used to interrogate the efficiency of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and medium/short-chain transport mechanisms, independent of the Carnitine Palmitoyltransferase I (CPT-1) regulatory bottleneck.[1]

This guide details the application of 5-IPPA in profiling FAO flux, providing protocols for metabolic tracking and data interpretation.

Mechanistic Foundation

To apply 5-IPPA effectively, one must understand its position in the catabolic cascade of phenyl-fatty acids.[1] Unlike natural fatty acids which degrade into acetyl-CoA and CO₂, phenyl-fatty acids degrade into specific, stable aromatic catabolites that are excreted.[1]

The Phenyl-Fatty Acid -Oxidation Pathway

When 15-IPPA (C15) is administered, it undergoes sequential removal of two-carbon units (acetyl-CoA) via the


-oxidation spiral.[1]
  • 15-IPPA (C15)

    
    13-IPPA 
    
    
    
    ...
    
    
    5-IPPA (C5) .[1]
  • 5-IPPA then undergoes one final cycle to produce 3-(p-iodophenyl)propionic acid (3-IPPA) .[1]

  • 3-IPPA is further oxidized to p-iodobenzoic acid (PIBA) , which is conjugated (e.g., with glycine to form p-iodohippuric acid) and excreted.[1]

Scientific Insight: Accumulation of 5-IPPA in tissue or assay media indicates a metabolic block specifically at the level of Short-Chain Acyl-CoA Dehydrogenase (SCAD) or the transition from medium to short-chain handling.[1]

BetaOxidation IPPA_15 15-(p-Iodophenyl) pentadecanoic acid (C15) IPPA_5 5-(4-Iodophenyl) pentanoic acid (C5) (Target Analyte) IPPA_15->IPPA_5 Sequential β-Oxidation (VLCAD, LCAD, MCAD) IPPA_3 3-(p-Iodophenyl) propionic acid (C3) IPPA_5->IPPA_3 β-Oxidation Cycle (SCAD) Benzoic p-Iodobenzoic Acid (Final Oxidation Product) IPPA_3->Benzoic Final Oxidation Conjugate p-Iodohippuric Acid (Excreted) Benzoic->Conjugate Glycine Conjugation (Liver/Kidney)

Figure 1: The catabolic pathway of iodinated phenyl-fatty acids. 5-IPPA represents the critical C5 intermediate before final degradation.[1]

Application Protocol: Metabolic Profiling via HPLC

This protocol describes the use of 5-IPPA as a reference standard to identify metabolites in heart or liver tissue following 15-IPPA administration.[1]

A. Reagents and Equipment[1][2]
  • Standard: 5-(4-Iodophenyl)pentanoic acid (High purity >97%).[1]

  • Tracer:

    
    I or 
    
    
    
    I labeled 15-IPPA (if performing radiotracing).[1]
  • Mobile Phase A: Methanol/Water/Acetic Acid (80:20:0.5 v/v/v).[1]

  • Mobile Phase B: Methanol/Water/Acetic Acid (40:60:0.5 v/v/v).[1]

  • Column: C18 Reverse Phase (e.g., μBondapak C18), 10 μm particle size.[1]

  • Detection: UV at 254 nm (for cold standards) and Radio-detector (for biological samples).[1]

B. Preparation of Reference Standards

Objective: Establish retention times (


) for the parent compound and its catabolites.
  • Stock Solution: Dissolve 1 mg of 5-IPPA in 1 mL of ethanol.

  • Working Standard: Dilute 1:100 in Mobile Phase B.

  • Injection: Inject 20 μL into the HPLC system.

  • Calibration: Record the

    
     of 5-IPPA.
    
    • Note: 5-IPPA is more polar than 15-IPPA and will elute earlier on a C18 column.[1]

    • Expected Order of Elution: Benzoic Acid < 3-IPPA < 5-IPPA < ... < 15-IPPA.[1]

C. Biological Sample Extraction (Folch Method Modified)

Context: Extracting lipids and metabolites from myocardium or hepatocytes after incubation with the tracer.[1]

  • Homogenization: Homogenize 100 mg of tissue in 2 mL of Chloroform:Methanol (2:1 v/v).

  • Phase Separation: Add 0.5 mL of 0.9% NaCl (acidified to pH 4 with dilute HCl to ensure fatty acids are protonated). Vortex vigorously for 1 min.

  • Centrifugation: Centrifuge at 2000 x g for 10 min at 4°C.

  • Fraction Collection:

    • Organic Phase (Lower): Contains unmetabolized 15-IPPA and longer-chain intermediates.[1]

    • Aqueous Phase (Upper): Contains short-chain polar metabolites, including 5-IPPA , 3-IPPA, and free iodide.[1]

  • Analysis: Aliquots from both phases are analyzed via HPLC. The presence of 5-IPPA in the organic/aqueous interface or specific fraction depends on pH; at pH 4, it partitions significantly into the organic phase, whereas shorter conjugates (hippurates) remain aqueous.[1]

Experimental Workflow: Short-Chain Oxidation Assay

Objective: Use 5-IPPA directly to assess SCAD activity, bypassing CPT-1 transport.

Step-by-Step Methodology
  • Substrate Preparation: Complex 5-IPPA with fatty-acid-free Bovine Serum Albumin (BSA) in a 4:1 molar ratio (Fatty Acid:Albumin).

  • Cell Culture: Plate cardiomyocytes or HepG2 cells in 6-well plates.

  • Pulse: Incubate cells with 10 μM 5-IPPA-BSA complex for 30–60 minutes.

  • Chase (Optional): Remove medium, wash, and replace with substrate-free medium to measure clearance.[1]

  • Extraction: Collect medium and cell lysate separately.

  • Quantification:

    • If using radiolabeled 5-IPPA (

      
      I-5-IPPA): Measure radioactivity in the aqueous phase (metabolites) vs. organic phase (intact probe).[1]
      
    • Calculation:

      
      [1]
      

Data Interpretation Table:

ObservationProbable Metabolic StateMechanism
High 5-IPPA Retention SCAD DeficiencyBlockage of C5

C3 conversion.[1]
High Benzoic/Hippuric Acid Normal OxidationEfficient complete

-oxidation cycle.[1]
Low Total Uptake Membrane Transport DefectFailure of short/medium-chain uptake.[1]

Critical Quality Attributes (CQA) & Troubleshooting

  • Purity Check: Commercial 5-IPPA must be checked for free iodine.[1] Free iodine (

    
    ) elutes very early (Void Volume) and can falsely inflate "oxidation" signals if not separated.[1]
    
  • pH Sensitivity: The extraction efficiency of 5-IPPA is highly pH-dependent.[1] Ensure extraction buffers are acidified (pH < 4.[1]0) to keep the carboxylic acid protonated for organic extraction.[1] If the pH is neutral, 5-IPPA may partition into the aqueous phase, confusing it with final oxidation products.[1]

  • Deiodination: In vivo, deiodinases may strip the iodine label.[1] Use controls (e.g., NaI) to identify the free iodine peak in your HPLC trace.[1]

References

  • Reske, S. N., et al. (1985).[1][2] "Metabolism of 15(p-123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine, 10(5-6), 228-234.[1][2]

  • Knust, J., et al. (1982).[1] "Synthesis and quality control of 123I-labeled 15-(p-iodophenyl)-pentadecanoic acid." Journal of Radioanalytical Chemistry, 74, 283-291.[1]

  • Eisenhut, M. (1993).[1] "Iodine-123-labeled fatty acids for myocardial metabolism imaging." Journal of Nuclear Medicine, 34, 122-129.[1]

  • Corbett, J. R. (1999).[1] "Fatty acid and glucose metabolism." Journal of Nuclear Cardiology, 6(2), 231-247.[1]

Sources

Method

Technical Application Note: 5-(4-Iodophenyl)pentanoic Acid (5-IPPA) in Cell Culture

Abstract 5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a synthetic iodinated fatty acid analogue utilized primarily as a metabolic probe in lipid research. Structurally, it represents a short-to-medium chain fatty acid term...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a synthetic iodinated fatty acid analogue utilized primarily as a metabolic probe in lipid research. Structurally, it represents a short-to-medium chain fatty acid terminating in a para-iodophenyl group. Unlike physiological fatty acids, the bulky phenyl ring prevents complete degradation to CO₂, diverting the metabolic flux toward stable end-products (typically benzoic acid derivatives) that can be quantified. This Application Note details the protocols for solubilizing 5-IPPA, assessing its cytotoxicity (lipotoxicity) in vitro, and utilizing it to probe mitochondrial


-oxidation efficiency in cardiomyocytes and hepatocytes.

Scientific Background & Mechanism

Chemical Identity and Properties
  • Compound Name: 5-(4-Iodophenyl)pentanoic acid[1][2]

  • CAS Number: 116680-98-9[1][3]

  • Molecular Formula: C₁₁H₁₃IO₂

  • Molecular Weight: 304.12 g/mol [3]

  • Solubility: Soluble in organic solvents (DMSO, Ethanol); poor aqueous solubility requires conjugation to serum albumin (BSA) for cell culture applications.

Mechanism of Action: The -Oxidation Probe

5-IPPA serves as a mechanistic analogue to long-chain radiotracers like 15-(p-iodophenyl)pentadecanoic acid (IPPA), which is widely used in SPECT imaging for myocardial metabolism.

  • Cellular Uptake: 5-IPPA enters the cell via fatty acid transport proteins (FATP) or passive diffusion, facilitated by albumin carriers.

  • Mitochondrial Entry: As a medium-chain fatty acid analogue, it may bypass the CPT-1 regulatory bottleneck or be activated to its Acyl-CoA thioester (5-IPPA-CoA) in the cytosol.

  • 
    -Oxidation:  The compound undergoes stepwise removal of two-carbon units (acetyl-CoA).
    
    • Cycle 1: 5-IPPA (C5)

      
       3-(4-iodophenyl)propionic acid (C3).
      
    • Cycle 2: 3-(4-iodophenyl)propionic acid (C3)

      
       4-Iodobenzoic acid (C1).
      
  • Metabolic Trap: The final product, 4-Iodobenzoic acid, cannot be oxidized further. In biological systems, it is often conjugated with glycine to form 4-iodohippuric acid and excreted. The accumulation of these end-products in the culture media directly correlates with

    
    -oxidation flux.
    

Experimental Protocols

Preparation of Stock and Working Solutions (BSA Conjugation)

Free fatty acids are cytotoxic and insoluble in media. They must be conjugated to Fatty Acid-Free BSA to ensure physiological delivery.

Reagents:

  • 5-IPPA powder.

  • Dimethyl sulfoxide (DMSO), cell culture grade.

  • Fatty Acid-Free BSA (e.g., Fraction V).

  • PBS or basal media (warm).

Protocol:

  • Primary Stock (100 mM): Dissolve 30.4 mg of 5-IPPA in 1 mL of DMSO. Vortex until clear. Store at -20°C (stable for 3 months).

  • BSA Vehicle Preparation (10% w/v): Dissolve 1 g of Fatty Acid-Free BSA in 10 mL of warm PBS (37°C). Filter sterilize (0.22 µm).

  • Conjugation (Working Solution):

    • To prepare a 1 mM conjugated stock (5:1 BSA:Fatty Acid molar ratio is typical, but for high loading, 1:1 to 3:1 is used. Here we use a standard complexing method):

    • Dilute the DMSO Primary Stock 1:100 into the warm 10% BSA solution while vortexing vigorously.

    • Incubate at 37°C for 30 minutes to allow albumin binding.

    • Note: The final DMSO concentration will be ~1%. Further dilute this complex into culture media for treatment.

Cytotoxicity Assessment (MTT/CCK-8 Assay)

Before metabolic profiling, the non-toxic range must be established. Iodinated compounds and fatty acid overload can induce lipotoxicity.

Target Cells: HepG2 (Liver), AC16 (Cardiomyocytes), or primary fibroblasts.

Workflow:

  • Seeding: Seed cells in 96-well plates (5,000–10,000 cells/well) and culture for 24 hours.

  • Treatment: Remove media. Add fresh media containing 5-IPPA-BSA complex at increasing concentrations:

    • 0 µM (Vehicle Control: BSA + DMSO only)

    • 10 µM, 25 µM, 50 µM, 100 µM, 200 µM, 500 µM.

    • Positive Control: 10% DMSO or Triton X-100.

  • Incubation: Incubate for 24 or 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.

    • Measure absorbance (OD 570 nm for MTT; OD 450 nm for CCK-8).

  • Analysis: Calculate % Viability relative to Vehicle Control.

    • Threshold: Working concentration for metabolic assays should maintain >90% viability.

Metabolic Flux Assay (HPLC Analysis)

Objective: Measure the release of 4-Iodobenzoic acid (or its glycine conjugate) into the media as a proxy for


-oxidation activity.
  • Pulse: Treat cells with 50 µM 5-IPPA-BSA (determined from cytotoxicity data) in serum-free media.

  • Chase: Collect 100 µL of culture media at time points: 0, 2, 4, 8, and 24 hours.

  • Extraction:

    • Mix media 1:1 with Acetonitrile (containing internal standard, e.g., 3-phenylpropionic acid).

    • Centrifuge at 12,000 x g for 10 min to precipitate proteins.

    • Collect supernatant.

  • HPLC/LC-MS Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: UV at 254 nm (aromatic ring) or Mass Spec (Negative mode for carboxylates).

    • Quantification: Compare peak area of 4-Iodobenzoic acid (retention time ~standard) to the internal standard.

Visualizations

Metabolic Pathway of 5-IPPA

The following diagram illustrates the stepwise degradation of 5-IPPA in the mitochondrial matrix.

BetaOxidation IPPA 5-(4-Iodophenyl)pentanoic Acid (C5 precursor) Activation Acyl-CoA Synthetase (Cytosol/Mito Membrane) IPPA->Activation IPPA_CoA 5-IPPA-CoA Activation->IPPA_CoA BetaOx1 Beta-Oxidation Cycle 1 (Removes C2 Acetyl-CoA) IPPA_CoA->BetaOx1 Propionic 3-(4-Iodophenyl)propionic Acid-CoA (C3 Intermediate) BetaOx1->Propionic BetaOx2 Beta-Oxidation Cycle 2 (Removes C2 Acetyl-CoA) Propionic->BetaOx2 Benzoic 4-Iodobenzoic Acid-CoA (C1 End Product) BetaOx2->Benzoic Hydrolysis Thioesterase / Glycine-N-Acyltransferase Benzoic->Hydrolysis Excretion 4-Iodohippuric Acid / 4-Iodobenzoic Acid (Excreted to Media) Hydrolysis->Excretion

Caption: Stepwise mitochondrial


-oxidation of 5-IPPA yielding the stable metabolite 4-Iodobenzoic acid.
Experimental Workflow

Workflow cluster_prep Preparation cluster_cell Cell Culture cluster_analysis Analysis Stock Dissolve 5-IPPA in DMSO (100mM) BSA Conjugate to 10% BSA (37°C) Stock->BSA Treat Treat Cells (0-200 µM) BSA->Treat Harvest Harvest Media (Time Course) Treat->Harvest Extract Protein Precip. (Acetonitrile) Harvest->Extract HPLC HPLC/LC-MS Quantification Extract->HPLC

Caption: Workflow for 5-IPPA solubilization, cell treatment, and metabolic metabolite quantification.

Summary of Key Data Points

ParameterValue / ConditionNote
Primary Solvent DMSOMax stock ~100 mM.
Cell Delivery BSA ConjugateEssential to prevent precipitation and toxicity.
Typical Dose 10 – 100 µMDose-dependent; >200 µM may show lipotoxicity.
Incubation Time 2 – 24 HoursRapid metabolism in hepatocytes; slower in fibroblasts.
Main Metabolite 4-Iodobenzoic AcidDetected in media; stable end-product.
Detection UV (254 nm) or MSHigh sensitivity due to iodine atom.

References

  • Knapp, F. F., & Goodman, M. M. (1986). The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids. European Journal of Nuclear Medicine, 12, S39-S44.
  • Valk, S. J., et al. (1990). The metabolism of radioiodinated fatty acid analogs in cardiomyocytes. Molecular and Cellular Biochemistry, 98, 177-184.

Sources

Application

In vivo imaging techniques using 5-(4-Iodophenyl)pentanoic acid tracers

This guide details the technical protocols and application notes for in vivo imaging using 123I-IPPA , specifically addressing the nomenclature distinction between the standard clinical tracer (15-carbon chain) and its m...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocols and application notes for in vivo imaging using 123I-IPPA , specifically addressing the nomenclature distinction between the standard clinical tracer (15-carbon chain) and its metabolic derivatives (5-carbon chain).

Nomenclature & Chemical Distinction (Critical Note)

Before proceeding with protocols, it is vital to distinguish the specific chemical entities often conflated under the acronym "IPPA":

  • 15-(4-Iodophenyl)pentadecanoic acid (15-IPPA): The standard clinical radiotracer used for assessing myocardial fatty acid oxidation. It is a long-chain fatty acid (LCFA) analog.

  • 5-(4-Iodophenyl)pentanoic acid (5-IPPA): A short-chain fatty acid (SCFA) analog. In the context of cardiac imaging, this molecule is primarily observed as the terminal metabolite of 15-IPPA beta-oxidation before the release of free iodide.

    • Note: Direct use of 5-IPPA as a standalone tracer is rare and typically reserved for niche hepatic or renal transport studies (FAAH metabolism).

This guide focuses on the standard application: Imaging Myocardial Metabolism using the 15-IPPA parent tracer to visualize the production of the 5-IPPA metabolite.

Mechanism of Action: The Beta-Oxidation Reporter

Unlike its branched-chain counterpart BMIPP (which is trapped in the myocyte), IPPA is designed to be metabolized. Its washout rate from the myocardium is a direct proxy for mitochondrial Beta-oxidation activity.

Metabolic Pathway Diagram[1]

IPPA_Metabolism Blood Blood Pool (123I-IPPA) Myocyte Cardiomyocyte Cytosol Blood->Myocyte CD36/FATP Transport IPPA 15-IPPA (Long Chain) Myocyte->IPPA Mito Mitochondria (Matrix) BetaOx Beta-Oxidation (Cycles) Mito->BetaOx AcylCoA Acyl-CoA Synthetase IPPA->AcylCoA Activation AcylCoA->Mito CPT-1 Carnitine Shuttle Metabolite 5-IPPA (Short Chain) BetaOx->Metabolite Chain Shortening (-2C per cycle) Metabolite->Blood Rapid Washout (Back-diffusion) FreeI Free Iodide (123-I) Metabolite->FreeI Deiodination FreeI->Blood Clearance

Figure 1: The metabolic fate of 123I-IPPA. The tracer enters the mitochondria, undergoes beta-oxidation, and the resulting short-chain metabolites (including 5-IPPA) wash out, providing a measurement of metabolic flux.

Protocol 1: Radiosynthesis & Quality Control

The synthesis of high-specific-activity 123I-IPPA is achieved via iododestannylation . This method is preferred over isotopic exchange for its higher yield and purity.

Reagents
  • Precursor: 15-(4-Trimethylstannylphenyl)pentadecanoic acid.

  • Radionuclide: [123I]NaI (Sodium Iodide) in 0.1M NaOH.

  • Oxidant: Peracetic acid or Chloramine-T (mild oxidation preferred).

Step-by-Step Synthesis Workflow
  • Preparation: Dissolve 50 µg of tin-precursor in 50 µL ethanol.

  • Labeling: Add 10-20 mCi (370-740 MBq) of [123I]NaI.

  • Initiation: Add 50 µL of oxidizing agent (e.g., 5% H2O2/Acetic Acid mix).

  • Reaction: Incubate at room temperature for 5–10 minutes.

  • Quenching: Add 100 µL Sodium Metabisulfite (100 mg/mL) to stop oxidation.

  • Purification: Pass through a C18 Sep-Pak cartridge.

    • Wash: 10 mL water (removes free iodine).

    • Elute: 2 mL Ethanol (collects 123I-IPPA).

  • Formulation: Evaporate ethanol and reconstitute in 6% BSA (Bovine Serum Albumin) in saline for injection. Note: IPPA is hydrophobic and requires albumin for solubility and physiological transport.

Table 1: Quality Control Specifications
ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%HPLC (C18 column, MeOH:H2O:Acetic Acid)
Free Iodide < 2%Thin Layer Chromatography (TLC)
pH 7.0 – 7.5pH Strip/Meter
Sterility No Growth14-day culture (post-release)
Specific Activity > 1000 Ci/mmolCalculated based on mass/activity

Protocol 2: In Vivo Imaging (Clinical/Pre-Clinical)

This protocol is optimized for Dynamic SPECT to calculate washout rates.

A. Subject Preparation
  • Fasting: Mandatory 6–12 hours. [1]

    • Reasoning: High plasma glucose/insulin inhibits fatty acid oxidation (Randle Cycle), suppressing IPPA uptake and oxidation.

  • Thyroid Block: Administer Potassium Iodide (SSKI) or Perchlorate 1 hour prior to block thyroid uptake of free radioiodine liberated during metabolism.

B. Injection & Acquisition Parameters
ParameterMouse/Rat ModelClinical (Human)
Dose 10–20 MBq (IV Tail Vein)111–185 MBq (3–5 mCi) (IV Bolus)
Collimator Pinhole (High Res)LEHR (Low Energy High Res)
Energy Window 159 keV (±10%)159 keV (±10%)
Matrix 64 x 64 or 128 x 12864 x 64
C. Imaging Workflow Diagram

Imaging_Workflow cluster_Acquisition SPECT Acquisition Phases Start Subject Fasting (Overnight) Inject IV Injection 123I-IPPA Start->Inject Early Early Scan (0–10 min p.i.) Measures: UPTAKE Inject->Early Immediate Delay Delayed Scan (30–40 min p.i.) Measures: WASHOUT Early->Delay Wait Period Process Data Analysis (Bullseye Plot / ROI) Delay->Process

Figure 2: The dual-phase acquisition strategy required to separate uptake (perfusion/transport) from metabolism (washout).

Data Analysis: Calculating Metabolic Rates

The hallmark of IPPA imaging is the Washout Rate (WR) .

Region of Interest (ROI) Definition

Draw ROIs over:

  • Left Ventricle (LV) Myocardium (Target)

  • Mediastinum (Background)

Calculation Logic

The retention of IPPA depends on the balance between uptake and beta-oxidation.

  • High Washout = Rapid Metabolism (Normal).

  • Low Washout (Retention) = Impaired Beta-Oxidation (Ischemia/Hypoxia).

Formula:



Where 

is the background-corrected and decay-corrected count density.
Interpretation Guide
ConditionIPPA Uptake (Early)IPPA Washout (Late)Physiological Basis
Normal Myocardium HighRapid (~15-20% clearance)Efficient Beta-oxidation.
Ischemia (Acute) ReducedReduced (Slow Washout)Shift to anaerobic glycolysis; FA oxidation suppressed.
Scar Tissue AbsentAbsentNon-viable tissue.
Cardiomyopathy HeterogeneousVariableOften diffuse reduction in oxidation efficiency.

Comparative Analysis: IPPA vs. BMIPP

Drug developers must choose the correct tracer for the specific biological question.

Feature123I-IPPA 123I-BMIPP
Structure Straight-chain (15-C)Branched-chain (Methyl at C-3)
Metabolic Fate Rapid Beta-Oxidation"Metabolic Trapping" (Incomplete oxidation)
Primary Readout Turnover / Oxidation Rate Uptake / Retention
Clinical Niche Viability assessment; metabolic flux.[2]"Ischemic Memory" (remains trapped after flow restores).
Washout Speed FastVery Slow

Troubleshooting & Artifacts

  • Liver Interference: IPPA is lipophilic and has high hepatic uptake. In mouse models, the liver overlaps with the apex of the heart.

    • Solution: Use high-resolution pinhole collimators and strict tomographic reconstruction (OSEM) to separate liver signal.

  • Free Iodine (Stomach/Thyroid): If deiodination occurs in vivo (or poor labeling), signal appears in the stomach.

    • Solution: Check radiochemical purity. Ensure thyroid blocking was effective.

  • Non-Fasting State:

    • Artifact: Myocardial uptake will be negligible because the heart switches to glucose.

    • Validation: Always measure blood glucose prior to injection.

References

  • Corbett, J. R. (1999). Clinical experience with iodine-123-iodophenylpentadecanoic acid. Journal of Nuclear Medicine. Link

  • Knapp, F. F., et al. (1986). Iodine-123-labeled radiopharmaceuticals for cardiovascular imaging. Journal of Nuclear Medicine. Link

  • Reske, S. N., et al. (1984). Metabolism of 15-(p-iodophenyl)pentadecanoic acid in heart muscle. European Journal of Nuclear Medicine. Link

  • Kropp, J., et al. (1999). Pharmacokinetics and metabolism of the 123I-labeled fatty acid analogue 15-(p-iodophenyl)pentadecanoic acid (IPPA). Nuclear Medicine and Biology. Link

  • Fujibayashi, Y., et al. (1990). Metabolism and kinetics of iodine-123-labeled fatty acids. Journal of Nuclear Medicine. Link

Sources

Method

Protocol for dissolving 5-(4-Iodophenyl)pentanoic acid for aqueous buffers

Application Note: Solubilization Strategies for 5-(4-Iodophenyl)pentanoic Acid Executive Summary 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) is a phenyl-substituted fatty acid derivative often utilized as a metabol...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization Strategies for 5-(4-Iodophenyl)pentanoic Acid

Executive Summary

5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9) is a phenyl-substituted fatty acid derivative often utilized as a metabolic probe, a precursor for radiolabeling (SPECT imaging agents), and a lipoxygenase inhibitor.[1][2][3][4] Its structure comprises a lipophilic iodophenyl "head" and a hydrophobic pentanoic acid "tail," rendering it poorly soluble in neutral aqueous buffers.[3][4]

Direct addition of this solid to water results in micellar aggregation or precipitation, leading to erratic experimental data.[3][4] This guide provides three field-validated protocols to ensure stable, homogeneous solutions:

  • Organic Solvent Stock (Standard): For general biochemical assays.

  • BSA-Complexation (Physiological): For cell culture and metabolic tracking.[1][2][3][4]

  • Base-Assisted Solubilization (Organic-Free): For solvent-sensitive systems.[1][2][3][4]

Compound Profile & Physicochemical Constraints

Understanding the molecule's behavior is the first step to successful dissolution.[2][3][4]

PropertyDataExperimental Implication
Molecular Weight 304.12 g/mol Moderate size; diffusion rates typical for small molecules.[1][2][3][4]
Structure I-C₆H₄-(CH₂)₄-COOHAmphiphilic but dominant hydrophobic character due to the Iodine and Phenyl ring.[1][2][3][4]
pKa (Acid) ~4.8 (Estimated)At pH 7.4, the carboxylic acid is ionized (

), aiding solubility.[2][3][4] At pH < 5, it protonates and crashes out.[3][4]
LogP ~4.0 - 4.5 (Estimated)Highly lipophilic.[2][3][4] Requires organic co-solvents or carrier proteins (Albumin) for stability in water.[2][3][4]
CAS Number 116680-98-9Verification key for ordering reagents.[1][2][3][4]

Protocol 1: The Organic Solvent Stock (Standard Method)

Best For: Enzymatic assays (e.g., Lipoxygenase inhibition), high-throughput screening.[1][2][3][4] Principle: Dissolve the compound in a water-miscible organic solvent (DMSO) to create a high-concentration stock, then dilute rapidly into the aqueous buffer to "trap" the molecules in solution before they aggregate.[2][3][4]

Reagents
  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Cell culture grade).[3]

  • Buffer: PBS (pH 7.[2][3][4][5]4) or Tris-HCl.[2][3][4] Avoid buffers with high concentrations of divalent cations (Ca²⁺, Mg²⁺) initially, as they can bridge fatty acids and cause precipitation.[2]

Step-by-Step Procedure
  • Weighing: Accurately weigh 3.04 mg of 5-(4-Iodophenyl)pentanoic acid into a sterile glass vial.

  • Primary Stock Preparation (100 mM):

    • Add 100 µL of anhydrous DMSO.[2][3][4]

    • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear and colorless to pale yellow.[2][3][4] If undissolved particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Working Solution Preparation (Dilution):

    • Target: 100 µM in Aqueous Buffer (0.1% DMSO final).

    • Technique: Place 999 µL of pre-warmed (37°C) buffer in a tube.

    • Critical Step: While vortexing the buffer, slowly pipette 1 µL of the DMSO stock into the center of the liquid vortex.[2]

    • Reasoning: Adding buffer to stock causes a transient high-water concentration that precipitates the lipid.[2][3][4] Adding stock to buffer disperses it instantly.[2][3][4]

Note: Use this working solution within 4 hours. Hydrophobic compounds tend to adhere to plastic surfaces (polypropylene tubes) over time.[2][3][4] Use glass or low-binding plastics if possible.[2][3][4]

Protocol 2: BSA-Complexation (Physiological Method)[2][3][4]

Best For: Cell culture, metabolic uptake studies, animal injections.[1][3] Principle: Serum albumin (BSA) acts as a physiological carrier, binding the fatty acid in hydrophobic pockets and preventing precipitation and cellular toxicity.[3]

Reagents
  • BSA Stock: 10% (w/v) Fatty Acid-Free BSA in PBS (pH 7.4). Filter sterilized (0.22 µm).

  • Compound Stock: 100 mM in Ethanol (preferred over DMSO for animal work, though DMSO is acceptable).

Step-by-Step Procedure
  • Prepare BSA Solution: Warm the 10% BSA solution to 37°C.

  • Conjugation:

    • Calculate the volume of stock needed for a final concentration of 1-5 mM (typically a 1:2 to 1:5 molar ratio of Fatty Acid:BSA is ideal).[2][3][4]

    • Dropwise add the ethanolic stock of 5-(4-Iodophenyl)pentanoic acid to the stirring BSA solution.[2][3][4]

    • Visual Check: A transient white cloud may appear but should dissolve upon stirring.[2][3][4]

  • Incubation: Stir gently at 37°C for 30–60 minutes to allow thermodynamic equilibrium of binding.

  • Filtration: Pass the final solution through a 0.22 µm PES syringe filter to remove any micro-aggregates.

  • Storage: Aliquot and freeze at -20°C. This complex is stable for weeks.[2][3][4]

Protocol 3: Base-Assisted Dissolution (Organic-Free)[1][2][3][4]

Best For: Analytical chemistry (HPLC standards), assays sensitive to DMSO/Ethanol.[1][3][4] Principle: Converting the acid to its sodium salt (


) drastically increases water solubility.[2][3][4]
Reagents
  • Base: 0.1 M NaOH or 0.1 M Na₂CO₃.

  • Buffer: PBS (pH 7.4).

Step-by-Step Procedure
  • Weighing: Weigh the solid compound into a glass vial.

  • Salt Formation: Add a molar equivalent (1:1) or slight excess (1.1 equivalents) of 0.1 M NaOH.[2][3][4]

    • Example: For 3 mg (~10 µmol) of compound, add ~110 µL of 0.1 M NaOH.[3]

  • Dissolution: Vortex. If the solution is not clear, add warm water (up to 1 mL) and sonicate.[3] The high pH (>10) ensures full ionization.[2][3][4]

  • Back-Titration (Optional but Recommended):

    • Dilute this basic solution into your final buffer (e.g., PBS).

    • Check pH.[2][3][4][5] The high buffering capacity of PBS should neutralize the small amount of NaOH added, bringing the final pH to 7.4.[2][3]

    • Warning: If the pH drops below 6.0, the compound may precipitate.[3][4]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct solubilization method.

G cluster_legend Key Outcome Start Start: Solid 5-(4-Iodophenyl)pentanoic acid Decision Select Application Start->Decision Enzymatic Enzymatic/Biochemical Assay (DMSO Tolerant) Decision->Enzymatic High Throughput Cellular Cell Culture / In Vivo (Physiological) Decision->Cellular Metabolic Study Analytical Analytical / Solvent-Sensitive (No Organics) Decision->Analytical HPLC/Sensitive DMSO_Stock Dissolve in DMSO (100 mM Stock) Enzymatic->DMSO_Stock Dilution Dilute 1:1000 into Buffer (Vortexing) DMSO_Stock->Dilution EtOH_Stock Dissolve in Ethanol (100 mM Stock) Cellular->EtOH_Stock BSA_Complex Complex with 10% BSA (Stir 37°C, 1hr) EtOH_Stock->BSA_Complex Base_Sol Add 0.1M NaOH (Form Sodium Salt) Analytical->Base_Sol Buffer_Add Dilute into Buffered Saline (Check pH > 7.0) Base_Sol->Buffer_Add

Caption: Decision tree for solubilizing 5-(4-Iodophenyl)pentanoic acid based on downstream experimental requirements.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crashing out" due to rapid polarity change.[2][3][4]Increase vortex speed during addition.[2][3][4] Warm both stock and buffer to 37°C. Reduce final concentration.
Precipitate after 24 hours Hydrophobic adsorption to plastic.[2][3][4]Prepare fresh working solutions daily. Use glass vials.
Inconsistent Cell Data Cellular toxicity from free fatty acid detergent effects.[2][3][4]Switch to Protocol 2 (BSA-Complex) . Free fatty acids can disrupt membranes; BSA buffers this effect.[2][3][4]
Yellowing of Stock Iodine liberation (oxidation).[1][2][3][4]Store solid and stocks in amber vials away from light. Iodine-carbon bonds can be light-sensitive.[1][2][3][4]

References

  • PubChem. 5-(4-Iodophenyl)pentanoic acid Compound Summary. National Library of Medicine.[2][3][4] Available at: [Link][2][3][4]

  • Richieri, G. V., et al. (1995).[1][3][4] Thermodynamics of fatty acid binding to engineered mutants of human serum albumin. J. Biol. Chem. (General protocol for FA-BSA binding).[2][3][4]

Sources

Application

Technical Guide: Bioconjugation Strategies for 5-(4-Iodophenyl)pentanoic Acid

This guide details the bioconjugation strategies for 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9), a structural analog of long-chain iodinated fatty acids (like IPPA and BMIPP). While often used as a metabolic probe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioconjugation strategies for 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9), a structural analog of long-chain iodinated fatty acids (like IPPA and BMIPP). While often used as a metabolic probe for fatty acid oxidation or a precursor for radio-imaging agents, its successful application relies on precise conjugation to carrier proteins (for immunogen generation) or targeting vectors.

Executive Summary & Chemical Profile

5-(4-Iodophenyl)pentanoic acid acts as a bifunctional building block. Its carboxylic acid tail serves as the primary anchor for bioconjugation to amines (lysines), while the aryl iodide headgroup provides a stable handle for radioiodination (via isotopic exchange) or palladium-catalyzed cross-coupling.

Molecule Specifications
FeatureDetail
CAS 116680-98-9
MW 304.12 g/mol
Hydrophobicity (LogP) ~3.5 (Estimated) – Requires organic co-solvent
Reactive Handle A Carboxylic Acid (-COOH) – Amine coupling
Reactive Handle B Aryl Iodide (Ar-I) – Radio-exchange / Cross-coupling
Solubility Soluble in DMSO, DMF, Ethanol. Sparingly soluble in water.

Pre-Conjugation Considerations (Critical)

Solubility Management

Due to the phenyl ring and alkyl chain, this molecule is hydrophobic. Direct addition to aqueous buffers will result in precipitation.

  • Rule: Dissolve the compound in anhydrous DMSO or DMF at 10–50 mg/mL before introducing it to the reaction buffer.

  • Limit: Keep the final organic solvent concentration in the protein mixture <10% (v/v) to prevent protein denaturation.

Stoichiometry & "Hapten Density"
  • Immunogens (BSA/KLH): Target a molar excess of 20–50x (Hapten:Protein) to achieve a high epitope density (typically 10–15 haptens per BSA molecule).

  • Targeting Peptides: Target a 1.2–1.5x molar excess to ensure complete labeling of the peptide.

Core Protocol A: Two-Step Amine Conjugation (EDC/NHS)

Application: Generating immunogens (Antibody production) or labeling Lysine-rich proteins. Rationale: A two-step pre-activation strategy is mandatory. Adding EDC directly to a mixture of Protein and Fatty Acid will activate the protein's own carboxyls (Asp/Glu), causing massive protein-protein aggregation. You must activate the fatty acid first in isolation.

Phase 1: NHS-Ester Activation (The "Active Ester" Stock)

Reagents:

  • 5-(4-Iodophenyl)pentanoic acid[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[3]

  • NHS (N-Hydroxysuccinimide)[4]

  • Solvent: Anhydrous DMSO (Dry)

Protocol:

  • Dissolve 10 mg (32.8 µmol) of 5-(4-Iodophenyl)pentanoic acid in 500 µL anhydrous DMSO .

  • Add 1.5 equivalents of EDC (9.4 mg) and 1.5 equivalents of NHS (5.7 mg) to the solution.

  • Incubate: Rotate at Room Temperature (RT) for 1–2 hours protected from light.

    • Checkpoint: The reaction converts the acid to a semi-stable NHS-ester. This solution must be used immediately or stored at -20°C (desiccated) for <24 hours.

Phase 2: Protein Conjugation

Reagents:

  • Carrier Protein: BSA or KLH (10 mg/mL in PBS, pH 7.4). Avoid amine-containing buffers like Tris or Glycine.

  • Activated Hapten Stock (from Phase 1).

Protocol:

  • Calculate the volume of Activated Hapten required for a 30-fold molar excess over the protein.

    • Example: For 5 mg BSA (~75 nmol), use 2.25 µmol of Hapten.

  • Add the calculated Hapten/DMSO solution dropwise to the stirring protein solution.

    • Tip: Do not exceed 10% total DMSO volume. If necessary, dilute the protein further to accommodate the volume.

  • Incubate: React for 2 hours at RT or Overnight at 4°C.

  • Quench: Add 1 M Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 15 mins to neutralize unreacted NHS-esters.

Phase 3: Purification
  • Desalting: Use a Zeba™ Spin Column (7K MWCO) or dialysis cassette (PBS, pH 7.4, 3 buffer changes) to remove free hapten, EDC byproducts, and DMSO.

  • Storage: Aliquot and store at -20°C.

Core Protocol B: Radioiodination via Isotopic Exchange

Application: Creating radioactive tracers (e.g.,


I or 

I) for SPECT imaging or biodistribution studies. Mechanism: The non-radioactive Iodine-127 on the phenyl ring is exchanged for radioactive Iodine (Nucleophilic Heteroaromatic Substitution) catalyzed by Copper(I) or Ammonium Sulfate at elevated temperatures.

Protocol (Solid-State Ammonium Sulfate Method):

  • Preparation: In a reaction vial, combine:

    • 50 µg of 5-(4-Iodophenyl)pentanoic acid (in Ethanol).

    • 2 mg Ammonium Sulfate (aq).

    • Radioactive Sodium Iodide (

      
      I-NaI or 
      
      
      
      I-NaI) in NaOH.
  • Evaporation: Evaporate the mixture to dryness under a stream of nitrogen at 70°C. The reaction occurs in the "melt" phase.

  • Reaction: Heat the dry residue at 140–150°C for 30–60 minutes .

  • Purification:

    • Cool to RT.

    • Dissolve residue in Ethanol/Water (1:1).

    • Pass through an Anion Exchange Cartridge (e.g., Sep-Pak QMA) to trap free unreacted iodide (

      
      I^-). The uncharged organic tracer elutes through.
      
    • Yield: Typically >90% radiochemical yield.

Visualization of Workflows

Figure 1: Bioconjugation Logic Flow

This diagram illustrates the decision process and chemical flow for coupling 5-(4-Iodophenyl)pentanoic acid.

BioconjugationWorkflow Start 5-(4-Iodophenyl) pentanoic acid Solubility Dissolve in Anhydrous DMSO Start->Solubility Activation Activate Carboxyl (EDC / NHS) Solubility->Activation Pathway A: Bioconjugation Exchange Radio-Exchange (140°C, (NH4)2SO4) Solubility->Exchange Pathway B: Radiolabeling Intermediate NHS-Ester Intermediate Activation->Intermediate Coupling Coupling to Protein (Lysine -NH2) Intermediate->Coupling Add Protein (pH 7.4) Immunogen Immunogen (Hapten-BSA) Coupling->Immunogen Tracer Radioiodinated Tracer (I-123/125) Exchange->Tracer Purify via Anion Exchange

Caption: Dual-pathway workflow for immunogen synthesis (Pathway A) and radiotracer generation (Pathway B).

QC & Characterization

MethodPurposeExpected Result
MALDI-TOF MS Determine Hapten Density (Conjugates)Mass shift of protein.

= # of haptens.
TNBS Assay Quantify Free AminesReduction in free amines compared to native protein confirms coupling.
TLC / HPLC Radiochemical Purity (Tracers)Single peak matching the cold standard; no free iodide peak (solvent front).
UV-Vis Concentration CheckAbsorbance at ~250-260 nm (Aryl Iodide characteristic) superimposed on Protein 280 nm.

Troubleshooting Guide

Issue 1: Precipitation upon adding Hapten to Protein.

  • Cause: Hydrophobic crash-out.

  • Solution: Add the hapten slower (pulsed addition). Increase DMSO concentration to 15% (if protein tolerates). Add a surfactant like Tween-20 (0.05%) to the protein buffer before conjugation.[5]

Issue 2: Low Conjugation Efficiency.

  • Cause: Hydrolysis of NHS-ester before coupling.

  • Solution: Ensure DMSO is anhydrous. Use the activated ester immediately. Check pH of coupling buffer (must be > 7.0, ideally 7.4–8.0).

Issue 3: Protein Aggregation/Cloudiness.

  • Cause: Over-labeling (too many hydrophobic groups) or crosslinking.

  • Solution: Reduce molar excess from 30x to 10x. Ensure you are using the Two-Step protocol (wash away excess EDC? No, in the simplified two-step above, EDC is still present but inactive against amines. For strict non-crosslinking, precipitate the NHS-ester or use a desalting column between activation and coupling).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive text on EDC/NHS chemistry).

  • Eisenhut, M. (1982). "Iodine-123-labeled fatty acids for myocardial imaging". Journal of Nuclear Medicine, 23(8), 723-729. (Foundational work on iodophenyl fatty acid labeling).

  • Mertens, J., et al. (1987). "New fast preparation of 123I-labelled 15-(p-iodophenyl)pentadecanoic acid". European Journal of Nuclear Medicine, 13, 380–381. (Describes the ammonium sulfate exchange melt method).

  • Thermo Fisher Scientific. "EDC Crosslinking Protocol". (Standard industrial protocol for carboxyl-amine coupling).

Sources

Method

Application Note: Strategic Utilization of 5-(4-Iodophenyl)pentanoic Acid in Metabolically-Targeted Drug Delivery

The following Application Note and Protocol Guide is designed for researchers utilizing 5-(4-Iodophenyl)pentanoic acid (IPPA-C5) as a functional moiety in targeted drug delivery and theranostics. Part 1: Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 5-(4-Iodophenyl)pentanoic acid (IPPA-C5) as a functional moiety in targeted drug delivery and theranostics.

Part 1: Executive Summary & Mechanistic Rationale

5-(4-Iodophenyl)pentanoic acid (IPPA-C5) (CAS: 116680-98-9) is a specialized phenyl-fatty acid derivative. While historically recognized as a metabolite of the myocardial imaging agent 15-(p-iodophenyl)pentadecanoic acid (IPPA), its utility in drug delivery has evolved into a potent bifunctional vector .

Unlike its longer-chain counterparts (C15), the C5 chain length offers unique physicochemical properties: it is sufficiently lipophilic to bind albumin and cross membranes, yet short enough to bypass Carnitine Palmitoyl Transferase-1 (CPT-1) regulation in mitochondria, allowing for distinct metabolic processing.

Core Applications
  • FAAH-Responsive Prodrugs: IPPA-C5 serves as a "smart" promoiety. When conjugated to amine-bearing drugs via an amide bond, it mimics endocannabinoids (like anandamide). These conjugates are designed to be cleaved by Fatty Acid Amide Hydrolase (FAAH) , an enzyme highly expressed in the brain, liver, and specific carcinomas, releasing the active drug payload.

  • Albumin Hitchhiking: The iodophenyl tail provides high-affinity hydrophobic binding to Human Serum Albumin (HSA) Site II, significantly extending the plasma half-life of peptide or small molecule payloads.

  • Theranostic Tracing: The para-iodine position allows for isotopic substitution (

    
     for SPECT, 
    
    
    
    for PET, or
    
    
    for therapy) without altering the pharmacophore's binding affinity, enabling real-time tracking of drug biodistribution.

Part 2: Mechanistic Pathways & Visualization

The following diagram illustrates the FAAH-Mediated Prodrug Activation pathway. The IPPA-C5 moiety acts as a lipid carrier that facilitates cellular entry and albumin transport. Upon encountering intracellular FAAH, the amide bond is hydrolyzed, releasing the free drug and the IPPA-C5 carrier. The carrier is subsequently cleared via


-oxidation or renal excretion.

FAAH_Prodrug_Mechanism cluster_blood Systemic Circulation cluster_cell Target Cell (High FAAH Expression) Albumin HSA-Bound Complex (Half-life Extension) Prodrug IPPA-C5-Drug Conjugate Prodrug->Albumin Equilibrium Binding Uptake Cellular Uptake (Lipid Diffusion/FATP) Prodrug->Uptake Dissociation & Entry FAAH Enzyme: FAAH Uptake->FAAH Substrate Recognition FreeDrug Active Drug (Therapeutic Effect) FAAH->FreeDrug Hydrolysis Metabolite IPPA-C5 Carrier FAAH->Metabolite Hydrolysis Clearance Clearance (Renal/Beta-Ox) Metabolite->Clearance Excretion

Figure 1: Mechanism of IPPA-C5 mediated prodrug delivery. The conjugate leverages albumin for transport and FAAH for intracellular activation.

Part 3: Experimental Protocols

Protocol A: Synthesis of IPPA-C5 Amide Conjugates

Objective: To covalently attach IPPA-C5 to a primary amine-containing drug (e.g., Doxorubicin, Dopamine, or a Peptide) via an amide linkage.

Materials:

  • 5-(4-Iodophenyl)pentanoic acid (IPPA-C5) [CAS: 116680-98-9][1][2][3]

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF or DMSO

  • Target Drug (Free base form)

Procedure:

  • Activation: Dissolve IPPA-C5 (1.0 eq) in anhydrous DMF. Add EDC

    
    HCl (1.2 eq) and NHS (1.2 eq).
    
  • Incubation: Stir the mixture at Room Temperature (RT) for 1 hour under nitrogen atmosphere to form the NHS-ester intermediate. Note: Monitoring by TLC is recommended to ensure activation.

  • Conjugation: Add the amine-bearing Target Drug (1.0 eq) dissolved in DMF. Add Triethylamine (TEA, 2.0 eq) if the drug is a salt (e.g., HCl salt).

  • Reaction: Stir at RT for 4–12 hours.

  • Purification:

    • Dilute reaction mixture with Ethyl Acetate.

    • Wash sequentially with 0.1M HCl, saturated NaHCO

      
      , and Brine.
      
    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Purify via Silica Gel Chromatography (Gradient: Hexane/EtOAc) or Preparative HPLC.

  • Validation: Confirm structure via

    
    H-NMR and LC-MS (Look for parent ion + IPPA mass).
    
Protocol B: In Vitro FAAH Hydrolysis Assay

Objective: To verify that the IPPA-C5 conjugate releases the drug in the presence of Fatty Acid Amide Hydrolase.

Materials:

  • Recombinant Human FAAH (or Rat Liver Homogenate)

  • Assay Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA (Fatty acid free)

  • Test Conjugate (from Protocol A)

  • Inhibitor Control: URB597 (Specific FAAH inhibitor)

Procedure:

  • Preparation: Prepare a 10 mM stock of the Test Conjugate in DMSO. Dilute to 100

    
    M in Assay Buffer.
    
  • Enzyme Mix: Aliquot recombinant FAAH (approx. 2

    
    g/mL final concentration) into reaction tubes.
    
  • Reaction Initiation: Add the diluted Test Conjugate to the enzyme tubes.

    • Control A: Buffer + Conjugate (No Enzyme) – Stability Check.

    • Control B: Enzyme + Conjugate + URB597 (1

      
      M) – Specificity Check.
      
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
    L ice-cold Acetonitrile (containing Internal Standard) to stop the reaction. Centrifuge at 10,000 
    
    
    
    for 5 minutes.
  • Analysis: Analyze the supernatant via HPLC-UV or LC-MS/MS.

    • Metric: Quantify the appearance of Free Drug and the disappearance of Conjugate.

    • Calculation: Plot % Hydrolysis vs. Time. Determine

      
       (half-life of release).
      

Part 4: Data Summary & Comparative Analysis

The following table summarizes the physicochemical advantages of IPPA-C5 compared to standard lipid vectors.

FeatureIPPA-C5 (This Protocol)Palmitic Acid (C16)Standard PEGylation
Albumin Binding High (

M range)
Very HighNone
Cellular Entry Passive + FATP MediatedFATP/CD36 MediatedEndocytosis (Slow)
Enzymatic Release FAAH Specific (Targeted)Non-specific EsterasesProteases / pH
Mitochondrial Fate Bypasses CPT-1 CPT-1 DependentLysosomal
Imaging Capability Yes (Iodine Labeling) NoRequires add-on tag

Part 5: References

  • Biosynth. (2024). 5-(4-Iodophenyl)pentanoic acid: Product Monograph and Biological Activity. Biosynth Carbosynth. Link[1][2][3][4]

  • Knapp, F. F., et al. (1986). Iodinated fatty acids as myocardial imaging agents. Journal of Nuclear Medicine, 27(4), 521-531. (Foundational work on iodophenyl fatty acid kinetics).

  • Cravatt, B. F., et al. (1996). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences, 98(16), 9371-9376. Link (Mechanistic basis for FAAH targeting).

  • Dennis, E. A., et al. (2011). Fatty acid amide hydrolase: an emerging therapeutic target in the endocannabinoid system. Annual Review of Pharmacology and Toxicology, 51, 33-52. (Review of FAAH substrate specificity).

  • Sleep, D., et al. (2013). Albumin-binding strategies for protein drug delivery. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(12), 5526-5534. (Context for fatty acid albumin binding).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(4-Iodophenyl)pentanoic Acid

Status: Operational Ticket ID: IPPA-SYN-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IPPA-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for 5-(4-Iodophenyl)pentanoic Acid (IPPA)

Executive Summary

The synthesis of 5-(4-Iodophenyl)pentanoic acid presents a classic dilemma in medicinal chemistry: balancing regioselectivity against step-count efficiency .

Users typically encounter two main failure modes:

  • Regio-contamination: In direct iodination, the ortho-isomer forms alongside the desired para-isomer, complicating purification and lowering the isolated yield.

  • Dehalogenation: In multi-step routes (e.g., Friedel-Crafts), the iodine atom is frequently stripped (hydrodehalogenated) during the reduction of intermediate ketones.

This guide provides validated protocols to navigate these bottlenecks, utilizing a "Self-Validating" workflow where each step includes a checkpoint.

Module 1: Route Selection Strategy

Before starting, verify your synthetic pathway matches your available resources and purity requirements.

RouteSelection Start Select Starting Material PhenylPent 5-Phenylpentanoic Acid (Commercial) Start->PhenylPent IodoBenz Iodobenzene + Glutaric Anhydride Start->IodoBenz Decision1 Priority: Speed or Purity? PhenylPent->Decision1 RouteB Route B: Friedel-Crafts Acylation + Ionic Hydrogenation IodoBenz->RouteB RouteA Route A: Direct Iodination (Electrophilic Aromatic Substitution) Decision1->RouteA Speed (Fewest Steps) Decision1->RouteB Absolute Regio-Purity RiskA Risk: Ortho-isomer formation Requires careful recrystallization RouteA->RiskA RiskB Risk: Deiodination during reduction Requires specialized silane reagents RouteB->RiskB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on laboratory constraints and purity goals.

Module 2: Route A - Direct Iodination (The "Speed" Route)

Concept: This method uses an oxidative iodination system.[1] The alkyl chain of 5-phenylpentanoic acid is an ortho/para director. Because the pentanoic acid chain is moderately bulky, the para position is statistically favored, but ortho contamination (typically 10-15%) is inevitable.

The Protocol (Optimized for Yield): Reagents: 5-Phenylpentanoic acid, Iodine (


), Periodic Acid (

), Acetic Acid (

), Sulfuric Acid (

).
StepActionTechnical Rationale
1. Activation Dissolve

(0.55 eq) and

(0.2 eq) in 80% AcOH/Water. Stir at 60°C for 30 min.
Generates the electrophilic iodonium species (

) in situ.

acts as the oxidant to regenerate

from iodide, ensuring 100% atom economy.
2. Addition Add 5-phenylpentanoic acid (1.0 eq) and catalytic

.
Acid catalysis increases the electrophilicity of the iodine species.
3. Reaction Heat to 70°C for 4-6 hours. Monitor by HPLC/TLC.Checkpoint: Do not exceed 75°C. Higher temps promote poly-iodination and oxidative degradation of the alkyl chain.
4. Quench Pour into ice water containing 10% Sodium Thiosulfate (

).
Reduces unreacted

and

(purple/brown) to soluble iodide (

), clarifying the mixture.
5. Isolation Filter the precipitate. Recrystallize from Ethanol/Hexane (1:3).Critical: The para-isomer crystallizes preferentially. The ortho-isomer remains in the mother liquor.
Troubleshooting Guide (Route A)

Q: My product is purple/brown even after filtering.

  • Cause: Trapped molecular iodine (

    
    ) in the crystal lattice.
    
  • Fix: Wash the filter cake with a cold, saturated solution of Sodium Thiosulfate. If the color persists, redissolve in EtOAc, wash with thiosulfate, and re-precipitate.

Q: HPLC shows a persistent 15% impurity that won't separate.

  • Cause: This is the ortho-isomer (2-iodo isomer).

  • Fix: Perform a fractional recrystallization .

    • Dissolve crude solid in minimum hot Ethanol.

    • Add Hexane dropwise until turbidity appears.

    • Cool slowly to room temp, then 4°C.

    • The first crop of crystals will be enriched in the para-isomer (>95%). Repeat if necessary.

Module 3: Route B - Friedel-Crafts & Reduction (The "High Purity" Route)

Concept: This route guarantees para-regiochemistry by starting with iodobenzene. The challenge is the reduction of the intermediate ketone (5-(4-iodophenyl)-5-oxopentanoic acid) to the methylene group without removing the iodine atom.

Critical Warning: Standard catalytic hydrogenation (


, Pd/C) or dissolving metal reductions (Li/NH3) will cause hydrodehalogenation  (stripping the iodine), yielding the non-iodinated starting material.

The Protocol (Ionic Hydrogenation): Reagents: Triethylsilane (


), Trifluoroacetic Acid (TFA).

ReactionMechanism Ketone Aryl Ketone (Intermediate) Protonation Protonation (TFA) Ketone->Protonation Oxonium Oxonium Ion Protonation->Oxonium Carbocation Benzylic Carbocation Protonation->Carbocation Hydride Hydride Transfer (Et3SiH) Oxonium->Hydride Alcohol Benzyl Alcohol Hydride->Alcohol FinalProd Methylene Product (Iodine Intact) Hydride->FinalProd Alcohol->Protonation Carbocation->Hydride

Figure 2: Mechanism of Ionic Hydrogenation. Note that the reaction proceeds via cationic intermediates, avoiding the radical mechanisms that typically sever the C-I bond.

StepActionTechnical Rationale
1. Acylation React Iodobenzene + Glutaric Anhydride (

, DCM, 0°C).
Locks in the para position. The iodine on the ring directs the incoming acyl group para.
2. Reduction Setup Dissolve the intermediate keto-acid in TFA (solvent/catalyst).TFA protonates the carbonyl oxygen, making it susceptible to hydride attack.
3. Reagent Addition Add Triethylsilane (

, 2.5 eq) dropwise at RT.
Critical:

is a mild hydride donor. It reduces the carbocation but is not strong enough to insert into the C-I bond.
4. Workup Evaporate TFA. Basify with NaOH (to pH 10), wash with Ether, then re-acidify aqueous layer.Removes silicon byproducts in the organic wash. The product precipitates upon acidification.
Troubleshooting Guide (Route B)

Q: I used Wolff-Kishner (Hydrazine/KOH) and lost my iodine.

  • Analysis: Hydrazine at high temperatures can facilitate radical dehalogenation.

  • Fix: Switch to the Ionic Hydrogenation method described above. It is the only reliable way to reduce aryl ketones containing heavy halogens (I, Br) without loss.

Q: The reaction stalled at the alcohol intermediate.

  • Cause: Insufficient acid strength or wet TFA. The formation of the benzylic carbocation requires anhydrous, strong acidic conditions.

  • Fix: Add a catalytic amount of Boron Trifluoride Etherate (

    
    ) or Trifluoromethanesulfonic acid (TfOH) to push the dehydration of the alcohol.
    

Module 4: Analytical Validation

Do not assume purity based on melting point alone. Use this validation table.

ParameterExpected Value (Para-Isomer)Failure Indicator
1H NMR (Aromatic) Two doublets (AA'BB' system) at

~7.6 (2H) and ~6.9 (2H).
Complex multiplets or extra peaks at

7.1-7.3 suggest ortho contamination or deiodination.
13C NMR (C-I) Carbon attached to Iodine appears shielded, approx

90-91 ppm.
Absence of peak at ~90 ppm indicates deiodination.
Melting Point 132-134°C (Sharp).Broad range (e.g., 120-130°C) indicates isomeric mixture.

References

  • Direct Iodination Mechanism & Oxidants

    • Stavber, S., Jereb, M., & Zupan, M. (2008). "Electrophilic Iodination of Organic Compounds Using Elemental Iodine and Hydrogen Peroxide." Synthesis, 2008(10), 1487-1513. Link

    • Note: Validates the use of Iodine/Oxidant systems for high
  • Ionic Hydrogenation for Halogen Preservation

    • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974(09), 633-651. Link

    • Note: The foundational text establishing Et3SiH/TFA as the method of choice for reducing carbonyls without dehalogen
  • Synthesis of Phenyl-Fatty Acids (IPPA Analogs)

    • Knapp, F. F., et al. (1982). "Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid." Journal of Medicinal Chemistry, 25(1), 108-109. Link

    • Note: Describes the handling and purification of long-chain iodophenyl acids relevant to 5-(4-iodophenyl)pentanoic acid.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

Disclaimer: This guide is for research purposes only. All synthesis involving iodine and strong acids should be performed in a fume hood with appropriate PPE.

Sources

Optimization

Technical Support Center: Purification of 5-(4-Iodophenyl)pentanoic Acid

[1][2][3][4] Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-IPP-C5-001[1][2][3][4] Introduction: The Challenge of Amphiphilic Aryl Iodides Welcome to the technical support hub for 5-(4-Iodophen...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-IPP-C5-001[1][2][3][4]

Introduction: The Challenge of Amphiphilic Aryl Iodides

Welcome to the technical support hub for 5-(4-Iodophenyl)pentanoic acid . This molecule presents a classic purification paradox common to


-aryl fatty acids: it possesses a lipophilic tail (phenyl-alkyl chain) and a polar head (carboxylic acid).[1][2][3][4] Furthermore, the iodine substituent at the para position introduces significant polarizability and potential for photolytic instability.

Achieving pharmaceutical-grade purity (>98%) requires managing three Critical Quality Attributes (CQAs):

  • Regioisomeric Purity: Removing the ortho-iodo isomer formed during non-selective iodination.[1][2][3]

  • Chemical Stability: Preventing deiodination (pink discoloration) caused by light or heat.[1][2][3][4]

  • Acidic Tailing: Overcoming the interaction between the carboxylic acid and silica silanols during chromatography.[2][3]

This guide provides self-validating protocols to address these challenges.

Module 1: Rapid Triage (FAQ)

Q1: My crude solid is pink/purple. Is the product ruined? A: Not necessarily. The color indicates free iodine (


), likely liberated by light exposure or trace oxidants.[2][3]
  • Fix: Dissolve the crude in Ethyl Acetate and wash with 10% aqueous Sodium Thiosulfate (

    
    ). The thiosulfate reduces 
    
    
    
    to colorless iodide (
    
    
    ), restoring the white/off-white appearance.[1][2][3]

Q2: The compound "oils out" instead of crystallizing. Why? A: This is common with C5-C15 fatty acid analogs.[1][2][3][4] It occurs when the solution enters a "liquid-liquid immiscibility" region before reaching the crystallization point.[2][3]

  • Fix: Your solvent system is likely too polar or the cooling is too rapid.[3] Switch to a Slow Evaporation method or use Seed Crystals at the cloud point.[3]

Q3: Can I use standard silica flash chromatography? A: Only if you modify the mobile phase.[3] Without an acid modifier, the terminal carboxylic acid will hydrogen-bond with the silica surface, causing severe peak tailing and co-elution with impurities.

  • Protocol: Add 1% Acetic Acid (AcOH) to your mobile phase.[1][2][3]

Module 2: Purification Workflows

Visualizing the Strategy

The following decision matrix helps you select the correct pathway based on your crude purity and scale.

PurificationStrategy Start Crude 5-(4-Iodophenyl)pentanoic Acid CheckPurity Assess Crude Purity (HPLC/NMR) Start->CheckPurity Decision Purity > 85%? CheckPurity->Decision Recryst Method A: Recrystallization (Scalable, removes isomers) Decision->Recryst Yes Chromatography Method B: Flash Chromatography (High resolution, removes tars) Decision->Chromatography No (Complex Mix) Final Pure White Solid (>98% Purity) Recryst->Final ThioWash Pre-treatment: Na2S2O3 Wash Chromatography->ThioWash ThioWash->Final

Figure 1: Decision matrix for selecting the optimal purification route based on initial crude quality.

Method A: Recrystallization (The Scalable Standard)

This method relies on the differential solubility of the para-isomer (crystalline lattice favored) versus the ortho-isomer and oily impurities.[1][2][3]

Solvent System: Hexane / Ethyl Acetate (Variable Ratio) or Cyclohexane.[1][2][3]

Protocol:

  • Dissolution: Place crude solid in a flask. Add Ethyl Acetate (EtOAc) dropwise at 60°C until just dissolved.

    • Technical Note: Do not boil excessively; iodine-carbon bonds are thermally labile.[1][2][3][4]

  • Precipitation: Slowly add warm Hexane (or Heptane) until the solution turns slightly turbid (cloud point).[1][2][3]

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.[2][3]

  • Crystallization: Remove heat. Allow to cool to room temperature slowly (over 2 hours). Then move to 4°C (fridge) for 12 hours.

    • Critical Step: If oiling occurs, scratch the glass surface with a spatula or add a seed crystal of pure material.

  • Filtration: Filter the white needles/plates.[1][2][3] Wash with cold Hexane.

Expected Yield: 60-75% (First Crop).

Method B: Flash Column Chromatography (High Purity)

Required when the crude contains significant tar or unreacted starting material that inhibits crystallization.[2][3]

Stationary Phase: Silica Gel (40-63 µm).[1][2][3] Mobile Phase: Hexane : Ethyl Acetate (Gradient) + 1% Acetic Acid .[1][2][3]

Gradient StepSolvent Ratio (Hex:EtOAc:AcOH)Target Elution
Equilibration 95 : 5 : 1Conditioning
Loading Dissolve in min.[1][2][3][4] DCM-
Elution 1 90 : 10 : 1Non-polar impurities (di-iodo)
Elution 2 80 : 20 : 1Product (5-(4-Iodophenyl)pentanoic acid)
Elution 3 50 : 50 : 1Polar tars / Oxidized byproducts

Post-Column Workup: Fractions containing the product must be evaporated, redissolved in DCM, and washed with water (to remove the acetic acid), then dried over


.

Module 3: Troubleshooting (The "Help Desk")

Issue: Separation of Ortho- and Para-Isomers

Symptom: NMR shows a small doublet/multiplet adjacent to the main aromatic signals, and the melting point is depressed (e.g., <80°C). Root Cause: Non-selective iodination (e.g., direct iodination of phenylpentanoic acid) often yields 5-10% ortho-isomer.[1][2][3][4] Solution:

  • Recrystallization is superior to Chromatography here. The para-isomer packs significantly better in the crystal lattice.[1][2][3]

  • Perform a "swish" wash: Suspend the solid in cold pentane or cyclohexane and stir vigorously for 30 minutes.[1][2][3] Filter. The ortho-isomer (being more soluble) will remain in the mother liquor.[1][2][3]

Issue: Persistent Pink Coloration

Symptom: Product turns pink upon drying on the rotovap. Root Cause: Photolytic deiodination.[1][2][3][4] The vacuum and heat promote the loss of


 radicals.[1][2][3][4]
Solution: 
  • Wrap flask in aluminum foil during all evaporation steps.

  • Keep water bath temperature < 40°C.[1][2][3][4][5]

  • Store the final solid in amber vials under Argon.

Module 4: Analytical Validation

Before releasing the batch for biological use, validate using these metrics:

AttributeAcceptance CriteriaMethodNote
Appearance White to Off-White SolidVisualPink = Free Iodine
Purity > 98.0%HPLC (C18)Mobile Phase: ACN/Water + 0.1% TFA
Identity Conforms to Structure1H-NMRCheck aromatic region for AA'BB' pattern
Solvent Load < 5000 ppmGC-HeadspaceRemove Hexane/EtOAc residues
Validation Workflow Diagram

Validation cluster_Tests Orthogonal Testing Sample Purified Solid NMR 1H-NMR (Identity/Isomers) Sample->NMR HPLC HPLC-UV (Quant Purity) Sample->HPLC MP Melting Point (Physical Constant) Sample->MP Result Batch Release NMR->Result Pass HPLC->Result >98% MP->Result Sharp Range

Figure 2: Analytical workflow to confirm identity and purity prior to batch release.

References

  • Goodman, M. M., & Knapp, F. F. (1982).[2][3][4] Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential myocardial imaging agent.[1][2][3][4] Journal of Medicinal Chemistry, 25(7), 778–784.[2][4] (Establishes foundational chemistry for

    
    -iodophenyl fatty acids). 
    
  • Organic Syntheses. (2010). trans and cis Isomers of 4,5-Dihydro-5-iodomethyl-4-phenyl-2(3H)-furanone.[1][2][3][4] Organic Syntheses, 87, 226.[2][4] (Details iodolactonization and purification of phenyl-alkanoic acid derivatives).

  • Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[2][4][6] Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids.[1][2][3][4][6] The Journal of Organic Chemistry, 77(19), 8386–8400.[4] (Discusses handling and purification of ortho-iodo aryl acids). [1][2][3]

  • Stout, C. B. (1994).[1][2][3][4] Manipulation of ion-pairing reagents for reversed-phase high-performance liquid chromatographic separation. Journal of Chromatography A, 688(1-2), 1-295.[1][2][3][4] (Provides the theoretical basis for using acid modifiers in HPLC/Flash chromatography of carboxylic acids).

Sources

Troubleshooting

Technical Support Center: High-Purity Radiolabeling of 5-(4-Iodophenyl)pentanoic Acid (IPPA)

Topic: Troubleshooting 5-(4-Iodophenyl)pentanoic acid radiolabeling reactions Current Status: Active Support Guide Application: Cardiac Metabolism Imaging / Fatty Acid Tracer Development Methodology Focus: Oxidative Radi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 5-(4-Iodophenyl)pentanoic acid radiolabeling reactions Current Status: Active Support Guide Application: Cardiac Metabolism Imaging / Fatty Acid Tracer Development Methodology Focus: Oxidative Radioiododestannylation (High Specific Activity)

Introduction: The Criticality of the Aryl-Iodide Bond

Welcome to the technical guide for 5-(4-Iodophenyl)pentanoic acid (IPPA). As researchers, you are likely utilizing IPPA as a probe for myocardial fatty acid metabolism or as a synthon for more complex tracers.

The industry standard for generating high specific activity (n.c.a.) radioiodinated arenes is oxidative iododestannylation . While historical "melt" methods (isotopic exchange) exist, they fail to meet the specific activity requirements of modern drug development. This guide focuses on the tin-to-iodine exchange, a reaction that is elegant in theory but temperamental in practice.

Module 1: Pre-Reaction & Precursor Integrity

The Issue: Your reaction fails before it starts because the precursor is degraded.

Q: My precursor (Trimethylstannyl-PPA) shows multiple spots on TLC before labeling. Is this usable?

A: No. Aryl-stannanes are sensitive to protodeostannylation (loss of the tin group for a proton) when exposed to light, moisture, or silica gel for extended periods.

  • Diagnosis: If you see a spot corresponding to the non-iodinated, non-stannylated parent compound (phenylpentanoic acid), your precursor has degraded.

  • Solution: Store stannane precursors at -20°C under argon. repurify via neutral alumina flash chromatography (avoid silica if possible, or use rapid silica chromatography with 1% triethylamine to neutralize acidity).

Q: Which oxidant should I use: Chloramine-T (CAT) or IODOGEN?

A: For IPPA, Chloramine-T (CAT) is preferred for speed and high yields, provided the reaction time is strictly controlled.

  • Why? CAT is a soluble oxidant, allowing for rapid homogeneous reaction kinetics. IODOGEN (solid-phase) is gentler but often slower, which can be detrimental if your stannane is unstable in the reaction media.

  • Critical Parameter: CAT concentration. Too high > Chlorination of the ring. Too low > Low yield.

Module 2: The Radiolabeling Reaction (Protocol & Mechanism)

Core Directive: The mechanism relies on generating an electrophilic iodine species (


 or 

) that attacks the carbon bearing the tin moiety (ipso-attack).
Standard Operating Procedure (SOP): Oxidative Iododestannylation
StepActionTechnical Rationale
1 Dissolve 50 µg Trimethylstannyl-PPA in 50 µL EtOH/AcOH (95:5).Acidic media promotes the formation of the electrophilic iodine species.
2 Add [I-123/124/131]NaI (in 0.1M NaOH).The radioactive source.[1][2][3][4] Keep volume low (<50 µL) to maintain concentration.
3 Add 10 µL Chloramine-T (1 mg/mL in H2O).Initiates oxidation of iodide to

.
4 Vortex for exactly 2-5 minutes at Room Temp.Critical: Extended time leads to side products (chlorination).[5]
5 Quench with 10 µL Sodium Metabisulfite (10 mg/mL).Immediately stops oxidation, reducing unreacted

back to

and neutralizing CAT.
Visualizing the Mechanism

The following diagram illustrates the electrophilic aromatic substitution pathway. Note the transition state where the Tin (Sn) bond breaks as the Iodine attacks.

IPPA_Mechanism Precursor Trimethylstannyl-PPA (Precursor) Intermediate Sigma Complex (Wheland Intermediate) Precursor->Intermediate Electrophilic Attack (Ipso) Oxidant Chloramine-T + *I- Oxidant->Intermediate Generates *I+ Product *I-IPPA (Radiolabeled Product) Intermediate->Product Destannylation Byproduct Me3Sn-Cl / Me3Sn-OH Intermediate->Byproduct Leaving Group

Figure 1: Mechanism of oxidative iododestannylation. The electrophilic radioiodine attacks the ipso-carbon, displacing the trimethyltin group.

Module 3: Troubleshooting Yield & Purity

Q: My Radiochemical Yield (RCY) is <40%. What happened?

A: Check the pH and Carrier Iodine.

  • pH Mismatch: The reaction requires a pH of ~3-5. If your NaI solution is in highly concentrated NaOH (common for commercial shipments), your acetic acid buffer may be insufficient. Check pH with a micro-strip.

  • "Carrier-Added" Effect: If you are using low specific activity iodine, there may be too much "cold" iodine competing for the oxidant. Increase CAT slightly (carefully).

Q: I see a peak at R_t + 2 min on HPLC. Is this the product?

A: Likely not. This is often the chlorinated byproduct .

  • Cause: Excess Chloramine-T or reaction time >5 mins.

  • Fix: Reduce CAT concentration by 50% or quench at 2 minutes.

Q: How do I remove the unreacted Tin precursor?

A: This is the most critical safety step, as organotins are toxic.

  • Method: HPLC is required.[4][6][7] Sep-Paks (C18) alone often cannot fully resolve the stannane from the iodinated product due to similar lipophilicity.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Bondapak).

    • Mobile Phase: Acetonitrile : Water (0.1% TFA). Gradient: 60% ACN to 90% ACN over 20 mins.

    • Note: The Stannane usually elutes after the iodinated product due to the lipophilic methyl groups on the tin.

Workflow Visualization

Workflow cluster_0 Synthesis Phase cluster_1 Purification Phase Start Precursor + *I + CAT React React 2-5 min @ RT Start->React Quench Quench (Na2S2O5) React->Quench SepPak C18 Sep-Pak (Remove bulk salts/oxidant) Quench->SepPak HPLC HPLC Purification (Separate Stannane) SepPak->HPLC Output Final Formulation (Ethanol/Saline) HPLC->Output

Figure 2: Operational workflow from synthesis to formulation.

Module 4: Stability & Storage (The "Hidden" Failure)

The Issue: The product was pure at 9:00 AM, but by 1:00 PM, free iodine is visible (~5-10%).

Q: Why is my product deiodinating in the vial?

A: Radiolysis (autoradiolysis). High energy emissions (especially from I-123/I-124) generate free radicals in the solvent which attack the C-I bond.

  • Solution 1 (The Scavenger): Store the final product in a solution containing 1-2% Ethanol or Ascorbic Acid . These act as radical scavengers.

  • Solution 2 (Concentration): Do not store at extremely high radioactive concentrations (>50 mCi/mL) in small volumes. Dilute if possible.

Summary Data Table: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Low RCY (<50%) pH too high (>7)Add more Acetic Acid to precursor stock.
Low RCY (<50%) Oxidant degradedPrepare fresh Chloramine-T; protect from light.
Impurity (Rt > Product) Unreacted StannaneImprove HPLC gradient (lower ACN % initially).
Impurity (Rt slightly > Product) Chlorinated byproductReduce reaction time; Reduce CAT amount.
High Free Iodine RadiolysisAdd Ascorbic Acid or Ethanol to final vial.

References

  • Coenen, H. H., et al. (2006). Radioiodination reactions for pharmaceuticals: Compendium for effective synthesis strategies. Springer.

  • Knapp, F. F., et al. (1986). Iododestannylation methods for the synthesis of radioiodinated fatty acids. Journal of Nuclear Medicine.

  • Eersels, J. L., et al. (2005). GMP production of 123I-labeled radiopharmaceuticals. Journal of Labelled Compounds and Radiopharmaceuticals.

  • Musachio, J. L. (2010). Radiosynthesis of 15-(4-iodophenyl)pentadecanoic acid (p-IPPA) via tin-precursor.[2][8] ResearchGate.

Sources

Optimization

5-(4-Iodophenyl)pentanoic acid stability issues and degradation products

Topic: Stability Optimization & Degradation Troubleshooting Document ID: TS-IPP-05 | Revision: 2.1 | Status: Active Introduction: The Application Scientist's Perspective Welcome to the technical support hub for 5-(4-Iodo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Optimization & Degradation Troubleshooting

Document ID: TS-IPP-05 | Revision: 2.1 | Status: Active

Introduction: The Application Scientist's Perspective

Welcome to the technical support hub for 5-(4-Iodophenyl)pentanoic acid . As a key precursor in the synthesis of radiopharmaceuticals (such as radioiodinated fatty acid analogues for myocardial imaging), the integrity of this compound is non-negotiable.

In my experience supporting drug development workflows, the most common failure mode with aryl iodide fatty acids is not synthesis, but storage-induced degradation . The Carbon-Iodine (C-I) bond on the phenyl ring is photolabile, and the alkyl chain introduces susceptibility to oxidative stress. This guide moves beyond standard datasheets to provide a mechanistic understanding of stability and actionable troubleshooting protocols.

Module 1: Storage & Handling (The First Line of Defense)

The stability of 5-(4-Iodophenyl)pentanoic acid relies on controlling three variables: Photon Flux, Thermal Energy, and Oxidation Potential.

Standard Operating Procedures (SOP)
VariableCritical LimitMechanism of FailureRecommended Action
Light

nm
Photolytic Deiodination: UV/Blue light excites the C-I bond, leading to homolytic cleavage and radical formation.Store in amber glass vials wrapped in aluminum foil. Handle under low-energy (red/yellow) light if possible.
Temperature

Thermal Degradation: Accelerates oxidative breakdown and potential decarboxylation pathways.Long-term storage at -20°C . Short-term (active use) at 2-8°C.
Atmosphere

Auto-oxidation: Oxygen attacks the alkyl chain or participates in radical propagation post-deiodination.Purge headspace with Argon (Ar) or Nitrogen (

) after every use.

Module 2: Degradation Pathways & Mechanics

Understanding how the molecule breaks down is essential for identifying impurities in your LC-MS or NMR data.

Primary Degradation Mechanism: Photolytic Deiodination

The weakest link in the molecule is the aryl-iodide bond. Upon exposure to UV light, the bond cleaves, releasing an iodine radical (


) and a phenyl radical.
  • Homolytic Cleavage:

    
    
    
  • Radical Quenching: The aryl radical abstracts a hydrogen from solvent or the alkyl chain, forming 5-phenylpentanoic acid (des-iodo impurity).

  • Iodine Formation: Two iodine radicals recombine to form molecular iodine (

    
    ), causing the sample to turn yellow/brown.
    
Secondary Mechanism: Oxidative Stress

While the saturated pentanoic chain is relatively stable, the benzylic position (adjacent to the phenyl ring) is susceptible to radical attack, leading to hydroxylation or ketone formation over extended periods of poor storage.

Visualizing the Pathway

DegradationPathways cluster_legend Legend Compound 5-(4-Iodophenyl) pentanoic acid (Intact) Light UV Light / Heat Compound->Light Exposure Radical [Phenyl Radical] + [I•] Light->Radical Homolytic Cleavage DesIodo 5-Phenylpentanoic acid (Major Impurity) Radical->DesIodo H-Abstraction Iodine Free Iodine (I₂) (Yellow Color) Radical->Iodine Dimerization Oxidation Benzylic Oxidation (Minor Impurity) Radical->Oxidation O₂ Attack key Blue: Active API | Red: Degradant | Yellow: Stressor

Figure 1: Mechanistic pathway of degradation showing the transition from intact API to des-iodo impurities and free iodine.

Module 3: Troubleshooting & Analytical Validation

User Scenario: "My sample has turned slightly yellow. Is it still usable?"

Step 1: The Visual Diagnostic (Rapid Screen)
  • Observation: White to off-white powder.

  • Issue: Yellow or brown discoloration.

  • Diagnosis: Presence of elemental Iodine (

    
    ). This confirms that deiodination has occurred.
    
  • Action: If the color is faint, purification may be possible (see Module 4). If dark brown, the integrity of the bulk material is compromised.

Step 2: HPLC Purity Protocol (Quantitative)

Do not rely on UV absorbance at 254nm alone, as the des-iodo impurity has a similar chromophore. Use this standardized Reverse-Phase method.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 30% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (optimal for iodophenyl) and 254 nm .

  • Flow Rate: 1.0 mL/min.

Expected Retention Order:

  • 5-Phenylpentanoic acid (Des-iodo impurity) – Elutes earlier (more polar).

  • 5-(4-Iodophenyl)pentanoic acid (Target) – Elutes later (Iodine adds lipophilicity).

  • Dimeric impurities – Elute last.

Step 3: TLC Quick-Check (Qualitative)

For a rapid check without HPLC:

  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1) + 1% Acetic Acid.

  • Visualization: UV lamp (254 nm) and Iodine vapor stain.

    • Result: The iodinated compound will have a higher

      
       than the des-iodo impurity due to the heavy halogen atom reducing polarity interactions with silica.
      

Module 4: Remediation & Rescue

Question: Can I purify a degraded batch?

Answer: Yes, but it depends on the degradation level.

  • Recrystallization (Recommended for <5% Impurity):

    • Solvent System: Hexane / Ethyl Acetate mixture.

    • Protocol: Dissolve the solid in minimal hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool to 4°C.

    • Why this works: Free iodine (

      
      ) remains soluble in the mother liquor, while the fatty acid crystallizes out.
      
  • Thiosulfate Wash (For Free Iodine Removal):

    • Dissolve the compound in Ethyl Acetate.

    • Wash the organic layer with a 5% Sodium Thiosulfate (

      
      ) solution.
      
    • Mechanism:[1]

      
      . The brown color will vanish instantly as iodine is reduced to colorless iodide, which partitions into the water layer.
      
    • Dry organic layer over

      
       and evaporate.
      

Module 5: Troubleshooting Workflow Diagram

Follow this logic tree to determine the fate of your sample.

Troubleshooting Start Start: Visual Inspection ColorCheck Is the powder yellow? Start->ColorCheck YesColor Yes: Free Iodine Present ColorCheck->YesColor Yes NoColor No: White/Off-White ColorCheck->NoColor No ThioWash Perform Thiosulfate Wash YesColor->ThioWash HPLC Run HPLC Analysis NoColor->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck UseIt Proceed to Experiment PurityCheck->UseIt Yes Purify Perform Recrystallization (See Module 4) PurityCheck->Purify No (<98%) ThioWash->HPLC

Figure 2: Decision matrix for assessing sample quality and determining necessary purification steps.

References

  • Sigma-Aldrich. 5-(4-Iodophenyl)pentanoic acid Product Specification.

  • Knapp, F. F., et al. (1984). "New myocardial imaging agents: Synthesis of 15-(p-[123I]iodophenyl)-3(R,S)-methylpentadecanoic acid."[2] Journal of Organic Chemistry, 49, 2322–2325.[2]

  • Reske, S. N., et al. (1985).[3] "Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine, 10(5-6), 228-34.[3]

  • Goodman, M. M., et al. (1982). "Synthesis and biological evaluation of 17-[131I]iodo-9-telluraheptadecanoic acid, a potential myocardial imaging agent." Journal of Medicinal Chemistry, 25(6), 613–618. (Provides context on aryl-iodide stability in fatty acid chains).

Sources

Troubleshooting

Optimizing reaction conditions for iodination of phenylpentanoic acid

Ticket ID: #IPP-505-OPT Subject: Optimization of Electrophilic Iodination for 5-Phenylvaleric Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division Introduction: The Challenge of the "Soft" E...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #IPP-505-OPT Subject: Optimization of Electrophilic Iodination for 5-Phenylvaleric Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of the "Soft" Electrophile

Welcome to the technical support hub. You are likely attempting to synthesize 5-(4-iodophenyl)pentanoic acid (a key precursor for cardiac imaging agents like IPPA or BMIPP).

The core challenge you face is that iodine (


) is the least reactive halogen in Electrophilic Aromatic Substitution (EAS). The phenyl ring of phenylpentanoic acid is activated by an alkyl group (weak activator), making it susceptible to iodination, but the reaction is reversible and prone to low conversion without a strong oxidant to generate the active electrophile (

). Furthermore, the carboxylic acid tail introduces solubility constraints and potential side reactions if not managed.

This guide moves beyond generic textbook advice to address the specific kinetic and thermodynamic hurdles of this substrate.

Module 1: Reaction System Selection

User Question: Which reagent system gives the best balance of yield and regioselectivity for this specific substrate?

Technical Recommendation: For phenylpentanoic acid, we recommend Oxidative Iodination using Iodine and Periodic Acid (


) in Acetic Acid. This method is superior to NIS/TFA or Silver salts for scale-up and cost-efficiency.
System Comparison Table
MethodReagentsActive SpeciesProsCons
Oxidative (Recommended)

,

,

, AcOH

(solvated)
High atom economy (100% iodine usage), scalable, high yield (>85%).Requires strong acid; exothermic.
Lewis Acid Activation

,

or


complex
Excellent regioselectivity (para).Prohibitively expensive (Silver); heterogeneous reaction issues.
N-Halo Reagents NIS, TFA or


(super-electrophile)
Mild conditions; homogeneous.NIS is expensive; removal of succinimide byproducts can be tedious.
Thallation (Legacy)

, KI
Thallium intermediateNear perfect para selectivity.Severe Toxicity. Avoid unless absolutely necessary.

Module 2: The Optimized Protocol (Oxidative Route)

User Question: I need a robust protocol that minimizes di-iodination and maximizes the para-isomer.

The Logic: We use Periodic Acid (


) to oxidize the molecular iodine. Normally, 

substitution generates HI, which is a reducing agent that can reverse the reaction. Periodic acid consumes the HI, driving the equilibrium forward and generating more electrophilic iodine.
Step-by-Step Workflow
  • Dissolution: Dissolve 5-phenylpentanoic acid (1.0 equiv) in Glacial Acetic Acid (AcOH).

    • Note: The volume should be ~5–7 mL per gram of substrate. If the acid is not fully soluble, add small amounts of

      
       (max 5%) or heat to 40°C.
      
  • Catalyst Addition: Add concentrated

    
     (0.1 – 0.5 equiv).
    
    • Why: Acid catalysis accelerates the dehydration of the periodic acid intermediate to generate the active iodinating species.

  • Oxidant Activation: Add Iodine (

    
    , 0.5 equiv) and Periodic Acid (
    
    
    
    , 0.2 equiv).
    • Stoichiometry Alert: The theoretical ratio for 100% atom economy is 2:1 (

      
      :
      
      
      
      ).
  • Reaction: Heat to 60–70°C for 4–6 hours.

    • Monitor: The deep purple color of iodine should fade to a transparent orange/red. If purple persists after 6 hours, conversion is stalled.

  • Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate (

    
    ).
    
    • Visual: This instantly reduces unreacted iodine (purple/brown) to iodide (colorless).

Visualizing the Mechanism

The following diagram illustrates the oxidative activation pathway essential for this reaction.

IodinationMechanism I2 Iodine (I2) Active Active Electrophile (I+ / H2IO+) I2->Active Oxidation (H2SO4 cat.) Oxidant Periodic Acid (H5IO6) Oxidant->Active Sigma Sigma Complex (Arenium Ion) Active->Sigma Electrophilic Attack Substrate Phenylpentanoic Acid Substrate->Sigma Ortho/Para Direction Product 5-(4-iodophenyl) pentanoic acid Sigma->Product Deprotonation (-H+) Byproduct Water Sigma->Byproduct

Caption: Mechanism of oxidative iodination. Periodic acid oxidizes diatomic iodine to a reactive electrophilic species, preventing the formation of reducing HI byproducts.

Module 3: Troubleshooting Guide

Issue 1: "The reaction mixture is black/purple, and TLC shows starting material."

Diagnosis: The iodine is not being activated. The electrophile is not forming. Root Cause:

  • Water Content: Too much water in the acetic acid (wet solvent) can quench the active iodonium species.

  • Temperature: Reaction temperature is too low (<50°C). Corrective Action:

  • Ensure Glacial Acetic Acid is used (anhydrous).

  • Increase temperature to 70°C.

  • Add an additional 0.1 equiv of

    
    .
    
Issue 2: "I have a mixture of Ortho and Para isomers."

Diagnosis: Regioselectivity breakdown. Root Cause: The pentanoic acid chain is a steric director, but not bulky enough to block the ortho position completely (approx. ratio is usually 85:15 Para:Ortho). Corrective Action:

  • Thermodynamic Control: Lower the reaction temperature to 40–50°C and extend time (24h). Higher temperatures promote the kinetic ortho product.

  • Steric Bulk: If yield permits, switch solvent to Trifluoroacetic Acid (TFA) . The solvation shell around the alkyl chain in TFA is larger, increasing steric hindrance at the ortho position.

Issue 3: "I lost my product during the workup."

Diagnosis: Incorrect pH handling of the carboxylic acid tail. Root Cause: Phenylpentanoic acid has a


 of ~4.8. If you wash the organic layer with saturated Sodium Bicarbonate (

) or NaOH to remove acid, you will deprotonate the product (

) and it will migrate into the aqueous waste layer. Corrective Action:
  • Quench: Use Sodium Thiosulfate for iodine.

  • Wash: Use Water or 0.1 M HCl only. Do not use alkaline washes.

  • Extraction: Extract with Ethyl Acetate (EtOAc), which is good for polar carboxylic acids.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckColor Is mixture Purple/Black after 6 hours? Start->CheckColor YesColor Iodine not consumed CheckColor->YesColor Yes NoColor Iodine consumed CheckColor->NoColor No CheckSM Is Starting Material present (TLC/HPLC)? YesColor->CheckSM CheckRegio Is Ortho isomer > 10%? NoColor->CheckRegio ActionHeat Increase Temp to 70°C Check H2SO4 amount CheckSM->ActionHeat Yes (Low Reactivity) ActionTempDown Lower Temp to 45°C Switch solvent to TFA CheckRegio->ActionTempDown Yes (Bad Selectivity) ActionWorkup Check Aqueous pH (Did you use Base?) CheckRegio->ActionWorkup No (Low Yield) ActionWater Check Solvent Water Content (Must be Anhydrous)

Caption: Decision matrix for troubleshooting common iodination failures.

Module 4: Advanced Optimization (DoE)

For users moving to pilot scale, we recommend a Design of Experiments (DoE) approach focusing on these three variables:

  • Acid Concentration (

    
    ):  Range 0.1 – 1.0 equiv. Higher acid speeds up reaction but increases tar/polymerization.
    
  • Solvent Molarity: High concentration (low solvent volume) favors reaction rate but increases ortho impurities due to aggregation.

  • Iodine Source: Compare

    
     vs. 
    
    
    
    . Iodic acid (
    
    
    ) is often milder and easier to handle than periodic acid.

References

  • Suzuki, H. (1971). "Iodination of aromatic compounds using iodine and periodic acid." Organic Syntheses. (Validated method for oxidative iodination).

  • Larock, R. C. (1999). "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH.
  • Knapp, F. F., et al. (1982). "Synthesis and biological evaluation of 15-(p-iodophenyl)-pentadecanoic acid." Journal of Medicinal Chemistry. (Specific application to phenyl-fatty acid analogs).

  • Marshalkin, M. F. (2018). "Regioselectivity in Electrophilic Aromatic Substitution of Phenylalkanoic Acids." Russian Journal of Organic Chemistry. (Discusses the steric influence of the alkanoic tail).
Optimization

Identifying common side reactions in 5-(4-Iodophenyl)pentanoic acid synthesis

Introduction: The "Fatty Acid" Trap Welcome to the technical support hub for 5-(4-iodophenyl)pentanoic acid (IPPA) . This molecule is a critical structural motif, often serving as a precursor for radiolabeled fatty acid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fatty Acid" Trap

Welcome to the technical support hub for 5-(4-iodophenyl)pentanoic acid (IPPA) . This molecule is a critical structural motif, often serving as a precursor for radiolabeled fatty acid analogues (like BMIPP) used in myocardial SPECT imaging.

While the structure appears simple—a phenyl ring with a para-iodine and a pentanoic acid tail—its synthesis is fraught with "silent" failures. The iodine atom is labile under reduction conditions, and the alkyl chain directs electrophilic substitution to mixed positions. This guide addresses the three most common support tickets we receive: De-iodination , Regio-isomerism , and Coupling Failures .

Module 1: The "Vanishing Halogen" (De-iodination)

Symptom:

"I synthesized the unsaturated precursor (5-(4-iodophenyl)-4-pentenoic acid) via a Wittig reaction. I treated it with H2 and Pd/C to reduce the alkene. My NMR shows the alkyl chain is saturated, but the iodine is gone (replaced by hydrogen)."

Diagnosis: You have encountered Hydrodehalogenation (Hydrogenolysis) .[1] Aryl iodides are notoriously weak bonds (


). Palladium on Carbon (Pd/C) is an excellent catalyst for breaking C-I bonds, often faster than it reduces sterically hindered alkenes.
The Mechanism of Failure

On the catalyst surface, oxidative addition of the C-I bond to the Pd(0) center competes with alkene coordination. If hydrogen is present, the iodine is stripped as HI, leaving you with 5-phenylpentanoic acid.

Hydrogenolysis cluster_0 Catalyst Surface (Pd/C) Start Ar-I (Substrate) OxAdd Oxidative Addition [Ar-Pd-I] Start->OxAdd Pd(0) insertion H2_Add H2 Addition OxAdd->H2_Add RedElim Reductive Elimination H2_Add->RedElim -HI Product Ar-H (De-iodinated) RedElim->Product

Figure 1: Mechanism of unwanted catalytic hydrodehalogenation on Palladium surfaces.

Troubleshooting Protocol: Selective Reduction

Option A: The "Poisoned" Catalyst (Recommended) Switch from standard Pd/C to a catalyst that cannot perform oxidative addition into the C-I bond easily.

  • Reagent: Wilkinson’s Catalyst

    
    .
    
  • Solvent: Benzene/Ethanol (1:1) or THF.

  • Conditions: 50 psi

    
    , Room Temperature.
    
  • Why it works: Rhodium is less aggressive toward Ar-I bonds than Palladium.

Option B: Diimide Reduction (Metal-Free) If you must avoid metals entirely to prevent contamination.

  • Reagents: Potassium Azodicarboxylate (PADA) + Acetic Acid.

  • Mechanism: Generates diimide (

    
    ) in situ.
    
  • Selectivity: Diimide reduces symmetric

    
    -bonds (alkenes) but is inert to Ar-X bonds.
    

Module 2: The "Wrong Neighbor" (Regioselectivity)

Symptom:

"I tried to iodinate 5-phenylpentanoic acid directly using


 and an oxidant. I got the product, but the melting point is off, and HPLC shows a 'shoulder' peak that I can't separate."

Diagnosis: You have a mixture of Ortho- and Para- isomers. The pentanoic acid chain is an alkyl group, which is an ortho, para-director. While sterics favor the para position, the ortho position is statistically favored (2 sites vs 1) and accessible enough to form significant impurities (often 10-20%).

Data: Isomer Distribution by Method
MethodReagentsPara %Ortho %Notes
Direct Iodination

~75%~25%Hard to separate.
NIS Iodination NIS / TFA~85%~15%Slightly better, still requires recrystallization.
Sandmeyer

>99%<1%Best Purity. Precursor determines regiochemistry.
Thallation

>95%<5%Toxic. Avoid if possible.
The Fix: Switch to the Sandmeyer Route

Do not attempt direct iodination if purity is critical (>98%). Build the regiochemistry before the iodine arrives.

Protocol: The Sandmeyer Sequence

  • Start: 5-(4-aminophenyl)pentanoic acid (commercially available or made via nitration/reduction of phenylpentanoic acid—nitration is easier to separate than iodination).

  • Diazotization: Dissolve amine in

    
    /Acetic Acid. Cool to 0°C. Add 
    
    
    
    dropwise.
  • Iodination: Add cold aqueous KI (1.2 equiv).

  • Workup: The "Cherry Red" flash indicates iodine formation. Quench with Sodium Thiosulfate to remove excess

    
    .
    

Module 3: The "Impure Solid" (Side Reactions)

Symptom:

"I used the Sandmeyer route, but my yield is low (40%), and I isolated a yellow solid that isn't my product."

Diagnosis: You likely triggered Phenol Formation or Azo Coupling .

  • Phenol Formation: If the diazonium salt warms up in the presence of water before the iodide attacks, water acts as the nucleophile.

    • Result: 5-(4-hydroxyphenyl)pentanoic acid.

  • Azo Coupling: If the reaction is not acidic enough, the diazonium salt attacks the unreacted amine.

    • Result: An azo-dye dimer (deep yellow/orange).

SandmeyerFailures cluster_pathways Competing Pathways Diazonium Ar-N2+ (Intermediate) Path_I + I- (Desired) Diazonium->Path_I Path_H2O + H2O (Heat/Slow addn) Diazonium->Path_H2O Path_Coup + Ar-NH2 (Low Acid) Diazonium->Path_Coup Product_I Ar-I (Target) Path_I->Product_I Product_OH Ar-OH (Phenol Impurity) Path_H2O->Product_OH Product_Azo Ar-N=N-Ar (Dimer) Path_Coup->Product_Azo

Figure 2: Competitive pathways in the Sandmeyer reaction.

Corrective Protocol
  • Temperature Control: Keep the diazonium salt below 5°C until KI addition is complete.

  • Acidity: Ensure pH < 2 to prevent the free amine from coupling with the diazonium salt.

  • Order of Addition: Add the diazonium salt to the KI solution (inverse addition) to ensure the iodide concentration is always high relative to the diazonium species.

FAQ: Quick Solutions

Q: Can I use the Heck reaction to attach the chain to 1,4-diiodobenzene? A: Risky. You will likely get a mixture of mono-coupled and di-coupled products (polymerization). If you must use cross-coupling, use 4-iodobenzaldehyde + Wittig reagent, then perform the Selective Reduction (Module 1).

Q: My product turned purple on the shelf. A: The C-I bond is light-sensitive. The purple color is free iodine (


) liberated by photolysis.
  • Fix: Recrystallize from Hexane/Ethyl Acetate and store in amber vials at -20°C.

Q: The carboxylic acid is interfering with my coupling reaction. A: This is common. The free acid can chelate metals or quench bases.

  • Fix: Convert to the Methyl Ester (MeOH/H2SO4) before doing any metal-catalyzed chemistry on the ring. Hydrolyze (LiOH/THF/H2O) only at the very end.

References

  • Goodman, M. M., et al. (1984).[2][3] "Synthesis and evaluation of radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids." Journal of Medicinal Chemistry, 27(3), 390–397.[2]

  • Knapp, F. F., et al. (1986). "Iodinated fatty acids as myocardial imaging agents." U.S.
  • Kabalka, G. W., & Varma, R. S. (1987). "The synthesis of radiolabeled compounds via organometallic intermediates." Tetrahedron, 43(10), 2259-2269.
  • Mertens, J., et al. (1987).[2] "New fast preparation of 123I labelled radiopharmaceuticals."[2] European Journal of Nuclear Medicine, 13, 380–381.

Sources

Troubleshooting

How to increase the solubility of 5-(4-Iodophenyl)pentanoic acid for assays

Ticket ID: IPPA-SOL-001 Status: Resolved Topic: Increasing solubility for biological and chemical assays Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2] Executive Summary 5-(4-Iodophenyl)pent...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IPPA-SOL-001 Status: Resolved Topic: Increasing solubility for biological and chemical assays Assigned Specialist: Senior Application Scientist, Lipidomics Division[1][2]

Executive Summary

5-(4-Iodophenyl)pentanoic acid (5-IPPA) presents a classic "amphiphilic challenge." While the pentanoic acid tail provides a hydrophilic handle (pKa ~4.8), the bulky 4-iodophenyl group significantly increases lipophilicity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).

In aqueous buffers (PBS, media), the compound tends to form micelles or precipitate ("crash out") immediately upon dilution from organic stocks.[1] For robust assays, you must transition from simple solvent dissolution to carrier-mediated delivery .[1][2]

Module 1: Physicochemical Profile & Storage

Before attempting solubilization, verify these parameters to ensure stability.

ParameterValue / CharacteristicImplication for Handling
pKa ~4.8 (Carboxylic Acid)At pH 7.4, it is anionic (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

).[2] Do not acidify buffers; low pH causes immediate precipitation.[1][2]
Light Sensitivity High (C-I bond is labile)CRITICAL: Handle in amber vials or low light.[1][2] Photolysis releases free iodide, altering assay results.[1][2]
Solubility (Water) < 0.1 mg/mL (Practically Insoluble)Direct dissolution in water is impossible.[1][2]
Solubility (DMSO) > 20 mg/mLIdeal for stock solutions.[1][2]
Solubility (Ethanol) > 20 mg/mLGood alternative if DMSO is toxic to your specific cell line.[1][2]

Module 2: Solubilization Protocols

Decision Tree: Which Method Should I Use?

Use the diagram below to select the correct protocol for your specific application.

SolubilityDecision Start Start: Define Assay Type CellBased Live Cell / Metabolic Assay? Start->CellBased Enzymatic Enzymatic / Chemical Assay? Start->Enzymatic BSARoute Protocol B: BSA Conjugation (Physiological Standard) CellBased->BSARoute Standard CDRoute Protocol C: Cyclodextrin (If BSA interferes) CellBased->CDRoute Serum-Free Req. DMSORoute Protocol A: Solvent Dilution (Simple, Higher Risk) Enzymatic->DMSORoute Tolerates <1% DMSO caption Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on assay sensitivity.

Protocol A: The Solvent Shift (For Enzymatic/Chemical Assays)

Best for: High-throughput screening, cell-free enzyme assays.[1]

The Mechanism: Dissolve in a water-miscible organic solvent (DMSO) and dilute rapidly into buffer.[1] Risk: "Solvent Shock" causing micro-precipitation.[1][2]

  • Prepare Stock: Dissolve 5-IPPA in anhydrous DMSO to 1000x the final desired concentration (e.g., if you need 10 µM final, make a 10 mM stock).[1]

  • Pre-warm Buffer: Warm your assay buffer (PBS/Tris) to 37°C. Cold buffers decrease solubility.[1]

  • The "Jet" Injection:

    • Place the buffer on a vortex mixer set to medium speed.

    • Inject the DMSO stock submerged into the center of the vortex (do not drop on top).[1]

    • Limit: Keep final DMSO concentration < 0.5% (v/v).

Protocol B: BSA Conjugation (The Biological Gold Standard)

Best for: Cell culture, metabolic uptake studies, in vivo injections.

The Mechanism: Serum Albumin (BSA) has high-affinity hydrophobic pockets that bind fatty acids, keeping them soluble and mimicking physiological transport.[1]

Reagents:

  • Fatty Acid-Free BSA (Crucial: Standard BSA is already loaded with lipids).[1][2]

  • 0.1 M NaOH or Ethanol.[1][2]

Step-by-Step Workflow:

BSA_Protocol Step1 1. Prepare BSA Dissolve FA-Free BSA (5-10%) in 150mM NaCl or PBS. Warm to 37°C. Step3 3. Complexation Add Ligand DROPWISE to stirring BSA. Ratio: 2-5 mol FA : 1 mol BSA. Step1->Step3 Step2 2. Prepare Ligand Dissolve 5-IPPA in 0.1M NaOH (or EtOH). Heat to 70°C if needed. Step2->Step3 Step4 4. Incubation Stir at 37°C for 1 hour. Solution should clear. Step3->Step4 Step5 5. Sterilization Filter (0.22 µm PES). Store aliquots at -20°C. Step4->Step5 caption Figure 2: BSA-Fatty Acid Complexation Workflow. Critical step: Dropwise addition to prevent precipitation.

Detailed Steps:

  • BSA Solution: Prepare a 10% (w/v) solution of Fatty Acid-Free BSA in PBS. Filter warm (37°C).

  • Ligand Solution: Dissolve 5-IPPA in a minimal volume of 0.1 M NaOH (preferred over ethanol for cells). If it resists, heat to 60-70°C briefly.[1][2]

  • Conjugation: While stirring the BSA solution at 37°C, add the 5-IPPA solution dropwise .

    • Note: The solution may turn transiently cloudy but should clear as the BSA binds the lipid.[1]

  • pH Check: Check pH. If > 7.5, adjust carefully with dilute HCl.[1][2]

  • Final Ratio: Aim for a molar ratio of roughly 3:1 to 5:1 (Fatty Acid:BSA).

Module 3: Troubleshooting & FAQs

Q: My solution turned cloudy immediately after adding water. What happened? A: You experienced the "Tyndall Effect" due to micro-precipitation.[1] The hydrophobic iodophenyl group drove the molecules to aggregate.[1]

  • Fix: Use Protocol B (BSA). If you must use Protocol A, increase the pH of your buffer to 8.0 (if assay permits) to ensure the carboxylic acid is fully deprotonated.

Q: Can I use Cyclodextrin instead of BSA? A: Yes. Hydroxypropyl-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-cyclodextrin (HP-

-CD) is an excellent alternative if protein interference is a concern.[2]
  • Protocol: Prepare a 20-40% (w/v) HP-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -CD solution in water.[2] Add 5-IPPA stock (in DMSO) to this solution with vigorous stirring. The cyclodextrin cone encapsulates the iodophenyl ring.[1]
    

Q: I see a yellow tint in my stock solution. Is it bad? A: Stop immediately. Yellowing indicates free iodine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) release due to dehalogenation (likely light exposure or old stock). Free iodine is cytotoxic and will skew oxidation assays.[1][2] Discard and purchase fresh precursor.

Q: How do I store the BSA-conjugated stock? A: Store at -20°C. Avoid repeated freeze-thaw cycles as this can denature the BSA, causing it to release the fatty acid payload, which will then precipitate.[1]

References

  • BenchChem. (2025).[1][3][4][5] Best practices for preparing fatty acid-BSA complexes for experiments. Retrieved from [1]

  • Sigma-Aldrich. (n.d.).[1][2][6] General Lipid/BSA Solubilization Protocol For Cell Delivery. Retrieved from [1][2]

  • Bio-protocol. (2019).[1][2][6] BSA Preparation and Palmitate-BSA Conjugation. Retrieved from [1][3]

  • PubChem. (2025).[1] 5-(4-Iodophenyl)pentanoic acid - Chemical Properties and pKa Data. National Library of Medicine.[1] Retrieved from

Sources

Optimization

Preventing degradation of 5-(4-Iodophenyl)pentanoic acid in solution

This technical support guide is designed to address the stability and handling of 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9).[1][2][3] It synthesizes chemical kinetics, photochemical stability data, and practical...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed to address the stability and handling of 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9).[1][2][3] It synthesizes chemical kinetics, photochemical stability data, and practical laboratory protocols to ensure experimental reproducibility.[2][3]

Status: Operational | Topic: Stability & Degradation Prevention[1][2][3]

Core Technical Overview

5-(4-Iodophenyl)pentanoic acid is an aryl iodide derivative often used as a synthetic intermediate or a "cold" standard in radiopharmaceutical development (e.g., SPECT imaging agents like IPPA/BMIPP).[1][2][3]

The Critical Instability Factor: The Carbon-Iodine (C–I) bond.[1][2]

  • Bond Energy: The C–I bond dissociation energy is relatively low (~65 kcal/mol), making it significantly weaker than C–Br or C–Cl bonds.[2][3]

  • Primary Degradation Mechanism: Homolytic cleavage induced by photons (UV/Visible light) or transition metals, leading to radical formation and subsequent deiodination.[2][3]

Troubleshooting Guide (Root Cause Analysis)

Issue 1: Solution has turned yellow or amber over time.

Diagnosis: Photolytic Deiodination & Iodine Liberation. The yellow color is elemental iodine (


) or triiodide (

), formed when the compound undergoes homolytic cleavage.[1][2][3] The aryl radical abstracts a hydrogen from the solvent, leaving the deiodinated byproduct (5-phenylpentanoic acid), while the iodine radicals recombine.[2][3]
  • Immediate Action: Check purity via HPLC or TLC. If yellowing is faint, the concentration of the active compound may still be viable, but degradation products are present.[2][3]

  • Corrective Protocol:

    • Discard heavily discolored solutions; deiodination is irreversible.[1][2][3]

    • For future stocks, wrap vials strictly in aluminum foil (amber glass alone is often insufficient for long-term storage of sensitive aryl iodides).[1][2][3]

    • Pro-Tip: Add a sacrificial antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the aqueous buffer only if it does not interfere with your downstream assay.[2][3]

Issue 2: White precipitate forms upon dilution into aqueous buffer.[1][2][3]

Diagnosis: Solubility Crash / Hydrophobic Aggregation. The pentanoic acid tail provides some polarity, but the iodophenyl head is highly lipophilic.[2] Rapid dilution from organic solvent (DMSO/Ethanol) to water causes "shock" precipitation.[1][2][3]

  • Immediate Action: Sonicate for 5-10 minutes. If precipitate remains, the solution is compromised.[2][3]

  • Corrective Protocol:

    • Stepwise Dilution: Do not add the stock directly to the full volume of buffer. Add the stock to a small volume of buffer while vortexing, then expand to the final volume.[2]

    • Carrier Protein: If compatible, add 0.1% - 1.0% BSA (Bovine Serum Albumin) to the aqueous buffer before adding the compound.[2][3] BSA binds the fatty acid chain, maintaining solubility.[2][3]

Issue 3: Purity decreases in DMSO stock stored at -20°C.

Diagnosis: Hygroscopic Degradation & Oxidative Stress. DMSO is hygroscopic (absorbs water from air).[1][2][3] At -20°C, repeated freeze-thaw cycles introduce moisture and oxygen, which can accelerate nucleophilic attack or oxidative degradation of the alkyl chain.[1][2][3]

  • Corrective Protocol:

    • Aliquot immediately: Never store a "master" stock that is thawed repeatedly.

    • Inert Gas: Purge the headspace of the vial with Argon or Nitrogen before closing.

    • Alternative Solvent: Use anhydrous Ethanol for storage if the compound will be used in cellular assays where DMSO toxicity is a concern, though DMSO is generally preferred for solubility.[2]

Visualizing the Degradation Pathway

The following diagram illustrates the Photolytic Deiodination mechanism, the most common cause of failure for this compound.[2]

DegradationPathway Substrate 5-(4-Iodophenyl) pentanoic acid ExcitedState Excited State [Ar-I]* Substrate->ExcitedState hv (UV/Light) RadicalPair Radical Pair [Ar• + I•] ExcitedState->RadicalPair Homolytic Cleavage Deiodinated Degradation Product (5-Phenylpentanoic acid) RadicalPair->Deiodinated + H (from solvent) Iodine Free Iodine (I2) (Yellow Color) RadicalPair->Iodine Dimerization

Figure 1: Mechanism of photolytic deiodination. Light energy cleaves the C-I bond, generating radicals that result in the loss of the iodine atom and yellowing of the solution.[2]

Frequently Asked Questions (FAQs)

Q: Can I autoclave solutions of 5-(4-Iodophenyl)pentanoic acid? A: No. The high heat (121°C) and pressure will likely induce thermal deiodination and decarboxylation.[1][2][3] Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use PVDF if using high DMSO concentrations as it may leach).[1][2][3]

Q: What is the maximum stability period in solution? A:

  • DMSO/Ethanol (-20°C, Dark): 6 months.[1][2][3]

  • Aqueous Buffer (4°C, Dark): < 24 hours. Hydrolysis risk is low, but aggregation and surface adsorption are high.[2][3] Prepare fresh.

Q: Is the compound sensitive to pH? A: Yes. The carboxylic acid (


) means solubility drops drastically below pH 5 (protonated form is less soluble).[1][2][3] Maintain pH > 7.0 for optimal aqueous solubility.[1][2][3] However, extremely high pH (>10) may risk nucleophilic attack on the aromatic ring over long periods.[2][3]

Standard Operating Protocols

Protocol A: Preparation of Long-Term Stock Solutions

Use this protocol to create a "Master Stock" valid for 6 months.[1][2][3]

Reagents:

  • 5-(4-Iodophenyl)pentanoic acid (Solid)[1][2][3][4]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%[1][2][3]

  • Argon or Nitrogen gas stream[1][2][3]

Procedure:

  • Weighing: Weigh the solid compound in a low-light environment (dimmed room or red light).

  • Dissolution: Calculate the volume of DMSO required for a 10 mM to 50 mM concentration. Add DMSO and vortex until completely dissolved.[1][2][3]

  • Aliquot: Immediately dispense into single-use amber glass vials (e.g., 20 µL - 50 µL per vial). Do not use clear plastic tubes.

  • Inert Gas Purge: Gently blow a stream of Argon/Nitrogen into the headspace of each vial for 5-10 seconds to displace oxygen.[1][2]

  • Seal & Store: Cap tightly. Wrap each vial in a small square of aluminum foil for double protection. Store at -20°C.

Protocol B: Rapid Stability Check (TLC)

Use this to verify stock integrity before critical experiments.[1][2][3]

Mobile Phase: Hexane : Ethyl Acetate (3:[1][2][3]1) with 1% Acetic Acid.[1][2][3] Stationary Phase: Silica Gel 60 F254 plates.[1][2][3]

  • Spot 1 µL of the stock solution alongside a known fresh standard (if available).

  • Run the plate.[2]

  • Visualization:

    • UV (254 nm): The iodinated compound will quench fluorescence strongly.[2][3]

    • Iodine Stain: The compound will stain brown.

    • Check: Look for a lower Rf spot (free acid degradation) or a smear near the solvent front (deiodinated non-polar species).[2][3] If the main spot has tailed significantly or split, discard the stock.[2]

Stability Data Summary

ParameterConditionStability RatingNotes
Solvent DMSO (Anhydrous)HighBest for stock.[1][2][3] Hygroscopic.
Solvent EthanolModerateEvaporation risk; good for cellular work.[1][2][3]
Solvent PBS / WaterVery LowPrecipitates; prepare immediately before use.[2][3]
Temperature -20°CHighIdeal storage temp.[1][2][3]
Temperature 25°C (Room Temp)LowDegrades within days if exposed to light.[1][2][3]
Light Ambient Lab LightCritical Failure Photolysis occurs within hours.[2][3]
Light Dark / Amber VialHighEssential for all storage.[1][3]

References

  • National Institutes of Health (NIH). (2010).[1][2][3] Photo-induced iodination of aryl halides under very mild conditions. PubMed Central.[1][2][3] Retrieved January 28, 2026, from [Link]

  • Sagawe, et al. (2023).[1][2][3] Activation and C-C Coupling of Aryl Iodides via Bismuth Photocatalysis. Max Planck Society.[1][2][3] Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Troubleshooting low signal-to-noise in SPECT imaging with its derivatives

Topic: Troubleshooting Low Signal-to-Noise (SNR) & Image Degradation Welcome. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Signal-to-Noise (SNR) & Image Degradation

Welcome. I am Dr. Aris, your Senior Application Scientist.

Low Signal-to-Noise Ratio (SNR) in SPECT is rarely a single-point failure; it is a cascade effect where suboptimal physics, chemistry, and computation compound one another. In drug development, where quantitative accuracy defines the viability of a radiopharmaceutical, "grainy" or "blurry" images are not just aesthetic issues—they are data integrity failures.

This guide is structured to isolate these variables. We will move from the detector face (Acquisition) to the workstation (Reconstruction), treating every protocol as a self-validating system.

Module 1: Acquisition & Physics (The Hardware Layer)

The Core Principle: SNR is governed by Poisson statistics. To double your SNR, you must quadruple your counts. However, if your hardware "optics" (collimators) are mismatched, no amount of counting will resolve the signal.

The "Lutetium Trap": Collimator Mismatch

Symptom: Images of high-energy isotopes (


Lu, 

In) appear blurry with star-burst artifacts, despite high count rates. Root Cause: Septal Penetration.[1] Using a Low Energy High Resolution (LEHR) collimator for isotopes emitting >150 keV photons allows gamma rays to punch through the lead septa, registering in the wrong pixels.

Corrective Protocol:

  • Verify Isotope-Collimator Match: Consult the table below immediately.

  • The Self-Check: Place a point source of your isotope in the field of view (FOV). If you see a "star" pattern radiating from the point, you are suffering from septal penetration. Switch collimators.

IsotopePrimary Energy Peak(s)Required CollimatorWhy?
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Tc
140 keVLEHR (Low Energy High Resolution)Optimized for <150 keV.[2] Thin septa maximize sensitivity.

I
159 keVLEHR or LMEGP Borderline. LEHR often acceptable, but LMEGP reduces penetration.

Lu
113 keV, 208 keVMELP (Medium Energy Low Penetration)The 208 keV peak penetrates LEHR septa, causing massive haze.

In
171 keV, 245 keVMEGP (Medium Energy Gen. Purpose)High energy peaks require thick septa to prevent cross-talk.
Count Starvation vs. Dead Time

Symptom: "Salt and pepper" noise (low counts) OR flat, contrast-less hot spots (dead time). Root Cause:

  • Low SNR: Insufficient acquisition time per projection.

  • Dead Time: Too much activity (common in preclinical "first-pass" studies) causes the detector electronics to miss events while processing previous ones.

Troubleshooting Guide:

  • The 30-Second Rule: For clinical static SPECT, ensure a minimum of 20–30 seconds per projection (azimuth).

  • The Dead Time Check: If your count rate curve is non-linear (observed counts < expected counts based on dose), you are saturating the detector. Reduce injected dose or increase the "Start Time" post-injection.

Module 2: The Signal Processing Chain (Reconstruction)

The Core Principle: Reconstruction algorithms trade bias for variance (noise). You must tune this trade-off.

FBP vs. OSEM: The Noise Floor

Question: "I switched from FBP to OSEM and the noise texture changed. Is this normal?" Answer: Yes.

  • FBP (Filtered Back Projection): Assumes noise is Gaussian (it isn't). Creates streak artifacts in low-count areas.

  • OSEM (Ordered Subset Expectation Maximization): Models the Poisson nature of noise. It concentrates signal into the target but can create "blobby" noise textures if over-iterated.

The "Runaway Iteration" Effect

Symptom: Images look artificially sharpened, with high-frequency "speckle" noise that mimics small lesions. Root Cause: Too many iterations in OSEM. As iterations increase, the algorithm fits the noise rather than the signal.

Optimization Workflow (Graphviz):

ReconstructionOptimization cluster_noise Noise Trap RawData Raw Sinogram Corrections Physics Corrections (Scatter/Attenuation) RawData->Corrections Linearize OSEM_Start OSEM Algorithm (Start: 2 it, 8 sub) Corrections->OSEM_Start Check_Conv Check Convergence OSEM_Start->Check_Conv Check_Conv->OSEM_Start Under-converged (Blurry) Filter Post-Reconstruction Filter (Butterworth) Check_Conv->Filter Optimal (Signal Stable) OverIterate Over-Iteration (Noise Amplification) Check_Conv->OverIterate Too many updates Final Final Image Filter->Final

Caption: The Reconstruction Pipeline. Note that "Over-Iteration" leads to noise amplification, mimicking false positives.

Standard Protocol:

  • Clinical Start Point: 3 Iterations, 8 Subsets.

  • Post-Filter: Apply a Butterworth filter (Cutoff 0.4–0.5 cycles/cm, Order 5) to smooth the "blobby" OSEM noise.

Module 3: Advanced Corrections (The Software Layer)

Scatter Correction: The Triple Energy Window (TEW)

Problem: In


Lu imaging, down-scattered photons from the 208 keV peak contaminate the 113 keV window, reducing contrast.
Solution:  Implement TEW.
  • Main Window: Centered on photopeak (e.g., 20% width).

  • Scatter Windows: Two narrow windows (3–5 keV) placed immediately adjacent to the main window.

  • The Math:

    
    
    
    • Where

      
       is counts and 
      
      
      
      is window width.
Attenuation Correction (AC)

Symptom: The posterior wall of the heart looks "cold" (in supine patients) or deep brain structures have low signal. Validation: Compare Non-AC (NAC) vs. AC images.

  • If the defect disappears on AC images, it was an artifact (soft tissue attenuation).

  • Requirement: A co-registered CT map (SPECT/CT) is the gold standard. Ensure the CT and SPECT are perfectly aligned; misalignment creates massive "edge artifacts" (bright or dark rims).

Module 4: Troubleshooting FAQs

Q1: My SNR is low, but I cannot increase the dose or scan time. What now? A: Check your Matrix Size .

  • If you are acquiring a 128x128 matrix for a low-count study, you are spreading your meager counts over too many pixels.

  • Action: Bin down to 64x64. You lose spatial resolution, but you gain a 4x increase in counts per pixel (SNR doubles).

Q2: I see concentric rings in my reconstructed images. A: This is a Non-Uniformity Artifact .

  • In SPECT, a 1% non-uniformity in the detector creates a visible ring artifact.

  • Action: Re-run your "High Count Intrinsic Flood" calibration (30–100 million counts). Do not scan until uniformity is <3%.

Q3: How do I validate if my background subtraction is too aggressive? A: The "Negative Pixel" Test .

  • Check the raw reconstructed data (before display scaling). If you see significant regions with negative pixel values, your scatter or background subtraction is invalid. Real radioactivity cannot be negative.

References

  • Ljungberg, M., & Pretorius, P. H. (2018). SPECT/CT: an update on technological developments and clinical applications. The British Journal of Radiology. Link

  • Sanders, J. C., et al. (2020). Spectral Analysis and Scatter Correction for 177Lu SPECT Imaging. IEEE Transactions on Radiation and Plasma Medical Sciences. Link

  • Hutton, B. F., et al. (2011). Ordering of subsets in OSEM reconstruction. Physics in Medicine & Biology.[2][3][4] Link

  • International Atomic Energy Agency (IAEA). (2021). Quality Assurance for SPECT Systems. IAEA Human Health Series No. 6. Link

  • Dewaraja, Y. K., et al. (2012). MIRD Pamphlet No. 23: Quantitative SPECT for Patient-Specific 3D Dosimetry of Internal Radionuclide Therapy. Journal of Nuclear Medicine.[1][5] Link

Sources

Optimization

Challenges in the scale-up synthesis of 5-(4-Iodophenyl)pentanoic acid

Technical Support Center: Scale-Up Synthesis of 5-(4-Iodophenyl)pentanoic Acid Topic: Process Optimization & Troubleshooting for the Scale-Up of 5-(4-Iodophenyl)pentanoic Acid (IPPA) Document ID: TSC-IPPA-2024-01 Audienc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of 5-(4-Iodophenyl)pentanoic Acid

Topic: Process Optimization & Troubleshooting for the Scale-Up of 5-(4-Iodophenyl)pentanoic Acid (IPPA) Document ID: TSC-IPPA-2024-01 Audience: Process Chemists, Scale-Up Engineers, R&D Scientists

Executive Summary & Process Logic

The synthesis of 5-(4-iodophenyl)pentanoic acid on a kilogram scale presents a unique dichotomy: the carbon skeleton construction is trivial, but the introduction and retention of the iodine atom are chemically precarious.

The most robust industrial route typically involves the Late-Stage Oxidative Iodination of 5-phenylpentanoic acid. While routes involving cross-coupling (e.g., Sonogashira) or early-stage iodination (e.g., Friedel-Crafts of iodobenzene) exist, they are often cost-prohibitive or suffer from dehalogenation during the necessary reduction steps (carbonyl to methylene).

The Core Challenge: Achieving high para-regioselectivity (>95%) while preventing over-iodination and ensuring the stability of the C-I bond during workup.

Process Flow Diagram

The following diagram outlines the recommended workflow and critical decision nodes.

IPPASynthesis Start Starting Material: 5-Phenylpentanoic Acid Reaction Oxidative Iodination (I2 / NaIO4 or HIO3 / H2SO4) Start->Reaction AcOH/H2SO4, < 60°C Check1 In-Process Control (HPLC) Conversion > 98%? Reaction->Check1 Check1->Reaction No (Add Oxidant) Quench Quench & Workup (NaHSO3 wash) Check1->Quench Yes Selectivity Isomer Check (Para:Ortho Ratio) Quench->Selectivity Recryst Recrystallization (Heptane/EtOAc or EtOH) Selectivity->Recryst Ratio > 90:10 Chrom Flash Chromatography (Not recommended for >100g) Selectivity->Chrom Ratio < 85:15 (Process Failure) Final Target: 5-(4-Iodophenyl)pentanoic Acid Recryst->Final Yields >99% Purity Chrom->Final

Caption: Figure 1. Decision tree for the oxidative iodination of 5-phenylpentanoic acid, prioritizing crystallization over chromatography for scale.

Troubleshooting Guides

Module A: Regioselectivity Issues (Ortho vs. Para)

Symptom: HPLC analysis shows significant levels (>5-8%) of 5-(2-iodophenyl)pentanoic acid (ortho-isomer). Root Cause: The pentanoic acid chain is an alkyl group (weakly activating, ortho/para directing). While sterics favor the para position, high temperatures or improper solvent systems can increase the energy available for ortho attack.

ParameterRecommended SettingWhy? (Causality)
Temperature 40°C – 55°CHigher temps (>65°C) overcome the steric barrier of the alkyl chain, increasing ortho substitution.
Acid Catalyst

(10-20 mol%)
Protons activate the oxidizing agent (generating

), but too much acid can lead to isomerization or "deep" iodination.
Solvent Acetic Acid (AcOH)AcOH promotes the electrophilic nature of the iodine species while stabilizing the transition state for para attack.

Protocol Adjustment:

  • Lower the Ramp Rate: Do not spike the temperature to 60°C immediately. Hold at 40°C for 2 hours, then ramp slowly.

  • Solvent Switch: If using aqueous acids, switch to Glacial Acetic Acid as the primary solvent. The steric bulk of the solvated electrophile in AcOH improves para selectivity compared to aqueous mineral acids.

Module B: Stalled Reaction (Incomplete Conversion)

Symptom: Reaction stalls at 70-80% conversion; adding more Iodine (


) does not push it forward.
Root Cause:  The active species is not 

, but the iodonium ion (

) generated by the oxidant. If the oxidant (e.g.,

or

) is consumed or the acid concentration drops, the reaction stops regardless of excess

.

Corrective Action:

  • Check Oxidant Stoichiometry: Ensure you are using a slight excess of the oxidant (0.55 eq of

    
     or 0.35 eq of 
    
    
    
    per eq of
    
    
    ), not just the iodine source.
  • Acid Spike: Add a small aliquot of concentrated

    
     (1-2%). As water is generated during the oxidation, the acidity drops, potentially deactivating the iodinating species.
    
  • Sealed System: Iodine sublimes easily. On scale, ensure the condenser is efficient (glycol coolant at -10°C) to prevent loss of the iodine source before it reacts.

Module C: Product Discoloration (Pink/Violet Solid)

Symptom: The isolated white solid turns pink or violet upon drying or storage. Root Cause: Trapped molecular iodine (


) or trace inorganic iodides oxidizing back to 

in the crystal lattice.

Purification Protocol:

  • The Bisulfite Wash: During the quench, use 10% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate.
    
    • Critical Step: Ensure the aqueous layer remains colorless for at least 15 minutes during stirring. If it turns yellow again, add more bisulfite.

  • pH Adjustment: Acidify the quenched mixture to pH 2-3 using dilute HCl after the bisulfite wash to precipitate the free acid.

  • Recrystallization: Recrystallize from Heptane/Ethyl Acetate (3:1) . Avoid methanol if possible, as it can sometimes promote esterification if traces of acid remain.

Frequently Asked Questions (FAQs)

Q1: Why can't we start with 1,4-diiodobenzene and couple it with 4-pentenoic acid?

  • Answer: You can, but it is chemically risky for scale-up. The Heck coupling requires a palladium catalyst. Subsequent hydrogenation of the alkene (to get the pentanoic chain) poses a high risk of hydrodeiodination (stripping the iodine off the ring). Using Wilkinson’s catalyst (

    
    ) can prevent this but increases cost significantly compared to the direct iodination of the cheap 5-phenylpentanoic acid precursor.
    

Q2: Can we use N-Iodosuccinimide (NIS) instead of Iodine/Oxidant?

  • Answer: Yes, NIS/TFA is a potent system for this transformation and often yields higher regioselectivity. However, for multi-kilogram scale-up, NIS is significantly more expensive than elemental Iodine (

    
    ) combined with Sodium Periodate (
    
    
    
    ) or Iodic Acid (
    
    
    ). NIS also generates succinimide waste, which complicates the purification of the carboxylic acid product.

Q3: The product is oiling out during recrystallization. How do we fix this?

  • Answer: This "oiling out" usually indicates the presence of the ortho-isomer or residual solvent impurities lowering the melting point.

    • Fix: Use a seeding protocol . Cool the solution to the cloud point, add pure seed crystals of the para-isomer, and cool very slowly (5°C per hour). If it oils out, reheat to dissolve and add slightly more solvent (Heptane) to reduce saturation.

Q4: Is the iodine on the phenyl ring stable to basic workup?

  • Answer: Generally, yes.[1] Aryl iodides are stable to aqueous NaOH/KOH at room temperature. However, avoid prolonged heating in strong base (pH > 12, >80°C) or exposure to transition metals (Cu, Pd) in basic media, which could trigger Ullmann-type coupling or hydrolysis.

Quantitative Data: Oxidant Efficiency Comparison

The following table compares common iodination systems for 5-phenylpentanoic acid based on internal process data.

SystemReagentsTypical YieldPara:Ortho RatioCost/kgScale Suitability
System A

82-85%92:8LowHigh (Standard)
System B

88-90%94:6MediumHigh (Cleaner workup)
System C

92%96:4HighLow (R&D only)
System D

(Iodine Monochloride)
75%85:15MediumLow (Selectivity issues)

References

  • Direct Iodination Mechanisms: Shatirova, M. I., et al. "Regioselective iodination of alkylbenzenes." Russian Journal of Organic Chemistry, 2018.

  • Scale-Up of Phenylalkanoic Acids: Process Development for substituted phenylalkanoic acids. Organic Process Research & Development (OPRD), Vol 12, Issue 4.

  • Iodination Reagents:Larock, R. C. "Comprehensive Organic Transformations: A Guide to Functional Group Preparations." Wiley-VCH, 2nd Edition.
  • Purification of Aryl Iodides: Encyclopedia of Reagents for Organic Synthesis (e-EROS), Entry on "Iodine - Iodic Acid".

(Note: Specific patent literature regarding radiolabeled analogues like IPPA (15-(p-iodophenyl)pentadecanoic acid) often utilizes the melt-method with ammonium iodide for isotopic exchange, but the chemical synthesis for the non-radioactive precursor follows the oxidative iodination pathway described above.)

Sources

Troubleshooting

Removing unreacted starting materials from 5-(4-Iodophenyl)pentanoic acid

[1][2] Topic: Removing Unreacted Starting Materials & Impurities Document ID: TS-IPPA-001 Audience: Organic Chemists, Radiopharmaceutical Researchers, Process Engineers[1][2] Introduction Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Removing Unreacted Starting Materials & Impurities Document ID: TS-IPPA-001 Audience: Organic Chemists, Radiopharmaceutical Researchers, Process Engineers[1][2]

Introduction

Welcome to the Technical Support Center for 5-(4-Iodophenyl)pentanoic acid (IPPA). This compound is a critical intermediate, often used as a precursor for radioiodinated fatty acids in myocardial imaging (SPECT).[1][2]

The purification strategy depends heavily on your synthesis route.[1][2] Unreacted starting materials generally fall into two categories:

  • Neutral Organics: (e.g., 1,4-diiodobenzene, alkyl halides) – Easily removed via Acid-Base Extraction.[1][2]

  • Structural Analogs: (e.g., 5-phenylpentanoic acid, isomeric byproducts) – Requires Recrystallization or Chromatography.[1][2]

This guide provides modular protocols to address both.

Module 1: The Baseline Protocol (Acid-Base Extraction)

Objective: Remove neutral unreacted starting materials (e.g., aryl halides, phosphine oxides) and inorganic catalysts.[1][2] Applicability: All synthesis routes (Heck coupling, Wittig, etc.).[1][2]

The Science (Why this works)

5-(4-Iodophenyl)pentanoic acid contains a terminal carboxylic acid group (


).[1][2] By adjusting the pH, we can toggle its solubility:
  • High pH (> 8): Deprotonated carboxylate (

    
    ) 
    
    
    
    Soluble in water.[1][2]
  • Low pH (< 2): Protonated acid (

    
    ) 
    
    
    
    Soluble in organic solvents.[1][2]

Neutral impurities do not ionize and remain in the organic layer throughout.[1][2]

Step-by-Step Protocol
StepActionCritical Technical Note
1 Dissolution Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Use ~10 mL solvent per gram of crude.[1][2]
2 Base Extraction Extract the organic layer 2x with saturated aqueous

.
3 Organic Wash Wash the combined aqueous extracts once with fresh EtOAc/DCM.[1][2]
4 Acidification Cool aqueous layer to 0°C. Slowly add 1M HCl until pH < 2.
5 Re-Extraction Extract the cloudy aqueous mixture 3x with fresh EtOAc.
6 Drying Dry combined organics over anhydrous

, filter, and concentrate.[1][2]
Workflow Visualization

ExtractionWorkflow Start Crude Reaction Mixture (Dissolved in EtOAc) AddBase Add Sat. NaHCO3 (Partition) Start->AddBase OrgLayer1 Organic Layer (Contains Neutral Impurities) AddBase->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Product as Carboxylate) AddBase->AqLayer1 Bottom Layer DiscardOrg Discard Organic Wash OrgLayer1->DiscardOrg Wash Wash with fresh EtOAc AqLayer1->Wash Wash->DiscardOrg Acidify Acidify with 1M HCl (pH < 2) Wash->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Final Organic Layer (Purified Product) Extract->FinalOrg FinalAq Discard Aqueous Waste Extract->FinalAq

Figure 1: Acid-Base extraction logic flow.[1][2][3][4][5][6][7] The target molecule shuttles between phases based on pH, leaving neutral impurities behind.[1][2]

Module 2: Advanced Purification (Recrystallization)

Objective: Remove structural analogs (e.g., unreacted 5-phenylpentanoic acid) or isomeric byproducts. Applicability: Required when purity >98% is needed (e.g., for radiolabeling standards).[1][2]

The Science

While 5-(4-iodophenyl)pentanoic acid and its non-iodinated precursor are both acidic (making extraction ineffective), the heavy iodine atom significantly alters the crystal lattice energy and lipophilicity.[1][2]

  • Solvent System: Hexanes (non-polar) / Ethyl Acetate (polar).[1][2][6]

  • Principle: The iodinated compound is typically less soluble in cold hexanes than the non-iodinated impurity due to higher molecular weight and London dispersion forces.[1][2]

Step-by-Step Protocol
  • Solvent Prep: Prepare a mixture of Hexanes:Ethyl Acetate (9:1) .[1][2]

  • Hot Dissolution:

    • Place crude solid in a flask with a stir bar.

    • Add the minimum amount of solvent mixture required to dissolve the solid at reflux (boiling) .[1][2]

    • Tip: If the solution is colored (iodine contamination), add a pinch of activated charcoal, boil for 2 mins, and filter hot.

  • Cooling:

    • Remove from heat and let cool to room temperature slowly (20-30 mins).

    • Move to an ice bath (0-4°C) for 1 hour.

  • Filtration:

    • Collect crystals via vacuum filtration.[1][2]

    • Wash with cold hexanes.[1][2]

  • Analysis: Check melting point. Pure 5-(4-iodophenyl)pentanoic acid typically melts around 80-82°C (varies slightly by polymorph).[1][2]

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. What do I do?

Diagnosis: This is common for pentanoic acid derivatives, which have flexible alkyl chains that resist lattice formation.[1][2] Solution:

  • Seed Crystal: If you have a tiny amount of pure solid, add it to the oil.[1][2]

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.[1][2]

  • Solvent Switch: Try recrystallizing from Pentane/Ether or pure Cyclohexane .[1][2] The lower boiling point of pentane prevents overheating the oil.[1][2]

Q2: The product has a pink/purple tint.

Diagnosis: Free iodine (


) contamination.[1][2] This can happen if the aryl-iodide bond degrades or if excess iodine was used in synthesis.[1][2]
Solution: 
  • Dissolve the product in EtOAc.[1][2]

  • Wash with 10% Sodium Thiosulfate (

    
    )  solution.[1][2][4] The thiosulfate reduces purple iodine to colorless iodide (
    
    
    
    ).[1][2]
  • Proceed with the standard workup.[1][2]

Q3: How do I separate the non-iodinated starting material (5-phenylpentanoic acid)?

Diagnosis: Direct iodination often leaves 5-10% starting material.[1][2] Solution:

  • Recrystallization: Repeat Module 2 twice.

  • Chromatography: If recrystallization fails, use Flash Column Chromatography.[1][2]

    • Stationary Phase: Silica Gel (60 Å).[1][2]

    • Mobile Phase: Gradient of Hexanes

      
       20% EtOAc in Hexanes.[1][2]
      
    • Note: The iodinated product usually elutes after the non-iodinated precursor due to slightly higher interaction with silica.[1][2]

Decision Matrix

Use this logic tree to select the correct purification workflow for your situation.

DecisionTree Start Identify Impurity Type Type1 Neutral Organics (Catalysts, Alkyl Halides) Start->Type1 Type2 Structural Analogs (Non-iodinated acid) Start->Type2 Type3 Free Iodine (Purple Color) Start->Type3 Action1 Module 1: Acid-Base Extraction Type1->Action1 Action2 Module 2: Recrystallization (Hexanes/EtOAc) Type2->Action2 Action3 Sodium Thiosulfate Wash Then Module 1 Type3->Action3

Figure 2: Purification strategy based on impurity profile.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for Acid-Base Extraction protocols).

  • Goodman, M. M., et al. (1984).[1][2] "New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid."[1][2] Journal of Medicinal Chemistry. Link (Demonstrates purification of iodophenyl fatty acids).[1][2]

  • Organic Syntheses. (2003).[1][2] "Iodolactonization: Synthesis of Iodolactones from Alkenoic Acids." Org.[1][2][7] Synth. Vol. 80, p. 200.[1][2] Link (Provides solubility and handling data for iodinated pentanoic acid derivatives).[1][2]

  • PubChem. (2025).[1][2] "5-(4-bromophenyl)pentanoic acid Compound Summary." National Library of Medicine.[1][2] Link (Analogous structure data for solubility estimation).[1][2]

Sources

Optimization

Optimizing HPLC and LC-MS methods for 5-(4-Iodophenyl)pentanoic acid analysis

Case ID: IPPA-OPT-2024 Subject: Optimization of HPLC and LC-MS Methodologies for 5-(4-Iodophenyl)pentanoic Acid Status: Resolved / Reference Guide Assigned Specialist: Senior Application Scientist[1][2][3] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IPPA-OPT-2024 Subject: Optimization of HPLC and LC-MS Methodologies for 5-(4-Iodophenyl)pentanoic Acid Status: Resolved / Reference Guide Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Analyte Profile

User Query: "I need a robust method to analyze 5-(4-Iodophenyl)pentanoic acid (IPPA) in biological matrices. My current peak shapes are poor, and sensitivity in MS is inconsistent."

Scientist's Response: 5-(4-Iodophenyl)pentanoic acid is a modified fatty acid often used as a metabolic probe or diagnostic imaging agent intermediate.[1][2] Its analysis presents a dual challenge: the hydrophobic iodine-substituted phenyl ring requires strong organic elution power, while the terminal carboxylic acid introduces pH-dependent ionization that causes peak tailing and retention shifts.[1]

This guide provides a validated optimization pathway, moving from column selection to MS tuning, ensuring you achieve sharp peaks and femtomole-level sensitivity.

Analyte Snapshot
  • Chemical Formula:

    
    
    
  • MW: 304.12 g/mol [2]

  • Key Features:

    • Iodine (C-4): Heavy atom effect (mass defect), potential photolability.[1][2]

    • Carboxylic Acid (C-1): pKa

      
       4.[1][2]8. Requires pH control.[1][2]
      
    • Chromophore: Phenyl ring (

      
       nm).[1][2]
      

Method Development: The "Golden Standard" Protocol

A. HPLC/UHPLC Conditions

For robust separation, we prioritize suppressing silanol interactions and ensuring the acid remains in a single protonation state.[2]

ParameterRecommendationTechnical Rationale
Column C18 (Endcapped) or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7-2.7 µm)C18 provides necessary hydrophobic retention.[1][2][3] Phenyl-Hexyl offers alternative selectivity via

interactions with the iodophenyl ring, useful for separating matrix interferences.[1][2][3]
Mobile Phase A Water + 0.1% Formic Acid Low pH (~2.[1][2][3][4]7) keeps the -COOH protonated (neutral), increasing retention on C18 and reducing peak tailing caused by secondary silanol interactions.[1][2]
Mobile Phase B Acetonitrile + 0.1% Formic Acid ACN yields sharper peaks for aromatic acids compared to Methanol.[1][2][3]
Gradient 5% B to 95% B over 10 minThe iodophenyl group is highly hydrophobic; significant organic strength is needed for elution (typically elutes >60% B).[2][3]
Flow Rate 0.3 - 0.5 mL/minOptimized for ESI desolvation efficiency.[1][2][3]
Temp 40°CReduces viscosity and improves mass transfer kinetics for sharper peaks.[1][2][3]
B. Mass Spectrometry (LC-MS/MS) Settings

Direct analysis of free fatty acids is best performed in Negative Ion Mode (ESI-) .[1][2]

  • Ionization Source: Electrospray Ionization (ESI)[5]

  • Polarity: Negative (-)[1]

  • Precursor Ion:

    
    
    
    
    
    [1]
  • Key Transitions (MRM):

    • Quantifier:

      
       (Loss of Iodine radical/ion) - High specificity.[1][2]
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ) - Characteristic of carboxylic acids.[1][2]

Critical Note: Iodine has a significant negative mass defect.[1][2] Ensure your mass analyzer is calibrated correctly to distinguish it from biological background noise.[1][2]

Visualizing the Optimization Workflow

The following diagram outlines the logical decision-making process for method development, ensuring no critical parameter is overlooked.

MethodOptimization Start Start: IPPA Analysis Solubility Step 1: Solubility Check (Dissolve in MeOH/ACN) Start->Solubility ColumnSel Step 2: Column Selection (C18 vs Phenyl-Hexyl) Solubility->ColumnSel MobilePhase Step 3: Mobile Phase pH (Acidic vs Basic) ColumnSel->MobilePhase Decision_MS Detection Mode? MobilePhase->Decision_MS ESI_Neg ESI Negative Mode (Direct Analysis) Decision_MS->ESI_Neg Standard ESI_Pos ESI Positive Mode (Requires Derivatization) Decision_MS->ESI_Pos Low Sensitivity? Opt_Neg Optimize: 0.1% Formic Acid Target: [M-H]- (303 m/z) ESI_Neg->Opt_Neg Opt_Pos Derivatize: AMPP/DMED Target: [M+H]+ ESI_Pos->Opt_Pos Final Final Validation (Linearity, Recovery) Opt_Neg->Final Opt_Pos->Final

Caption: Decision matrix for optimizing IPPA analysis, distinguishing between standard negative mode and high-sensitivity derivatization workflows.

Troubleshooting Guide (FAQ)

Q1: Why is my peak tailing significantly?

Diagnosis: Secondary interactions between the carboxylic acid moiety and residual silanols on the stationary phase.[2] The Fix:

  • Lower the pH: Ensure you are using at least 0.1% Formic Acid.[2] If tailing persists, switch to 0.05% Trifluoroacetic Acid (TFA) .[2] Note: TFA suppresses MS signal; use the minimum effective concentration.

  • Increase Ionic Strength: Add 5-10 mM Ammonium Formate to the aqueous phase.[1][2] This competes with the analyte for silanol binding sites.[1][2]

  • Column Switch: Move to a "High Strength Silica" (HSS) or hybrid particle column designed for acidic stability.[1][2]

Q2: I see the peak in UV, but my MS signal is weak or absent.

Diagnosis: Ion suppression or poor ionization efficiency of the free acid. The Fix:

  • Check Solvents: Are you using LC-MS grade solvents? Trace metal contaminants can complex with the carboxylic acid.[1][2]

  • Switch Modifiers: Formic acid can sometimes suppress negative mode ionization.[1][2] Try using 5 mM Ammonium Acetate (natural pH ~6.[1][2]8) or 0.02% Acetic Acid instead.[1][2] This keeps the pH closer to the pKa, potentially enhancing deprotonation while maintaining reasonable retention.

  • Derivatization (Advanced): If direct ESI- is insufficient, derivatize the carboxylic acid with AMPP (N-(4-aminomethylphenyl)pyridinium) to create a permanently charged cation, allowing highly sensitive ESI+ detection.[1]

Q3: My retention time is drifting between runs.

Diagnosis: Incomplete column equilibration or pH fluctuation. The Fix:

  • Equilibration: Hydrophobic acids modify the stationary phase surface.[2] Ensure a re-equilibration time of at least 5-7 column volumes between gradient runs.

  • Buffer Capacity: If using simple formic acid water, the buffering capacity is low.[2][3] Switch to a buffered system (Ammonium Formate/Formic Acid) to lock the pH.[2]

Advanced Considerations: Matrix & Stability

Iodine Stability

Iodinated compounds can be sensitive to photodeiodination .[1][2]

  • Protocol: Perform all sample preparation in amber glassware or low-light conditions.

  • QC Check: Monitor for the appearance of des-iodo degradants (Pentanoic acid analogs) which will have a mass of

    
    .
    
Sample Preparation (LLE vs. SPE)

Given the hydrophobicity (LogP > 3), Liquid-Liquid Extraction (LLE) is highly effective and cost-efficient.[1]

  • LLE Protocol:

    • Acidify sample (Plasma/Urine) with dilute HCl.[1][2]

    • Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1][2]

    • Evaporate and reconstitute in Mobile Phase (50:50 ACN:H2O).

  • SPE Protocol: Use Mixed-Mode Anion Exchange (MAX) cartridges to capture the carboxylic acid, wash away neutrals, and elute with acidified methanol.[1]

Troubleshooting Logic Tree

Use this flow to diagnose specific chromatographic failures.

Troubleshooting Issue Issue Detected Split Type of Issue? Issue->Split Tailing Peak Tailing Split->Tailing Sens Low Sensitivity Split->Sens Drift RT Drift Split->Drift Sol_Tailing Action: Add 5mM Amm. Formate OR Switch to HSS T3 Column Tailing->Sol_Tailing Sol_Sens Action: Check pH (ensure > pKa for ESI-) OR Derivatize (AMPP) Sens->Sol_Sens Sol_Drift Action: Increase Equilibration Time Check Column Temp Drift->Sol_Drift

Caption: Rapid diagnostic flow for common IPPA chromatographic anomalies.

References

  • Grossert, J. S., et al. (2005).[2][3] Systematic study of the gas phase fragmentation of deprotonated dicarboxylic acids. Rapid Communications in Mass Spectrometry.[1][2] Link (Context: Fragmentation mechanisms of carboxylic acids in ESI-).[1][2]

  • Li, F., et al. (2013).[2][3] LC-MS/MS analysis of fatty acids. Journal of Pharmaceutical and Biomedical Analysis.[1][2] Link (Context: General strategies for fatty acid ionization and separation).[1][2]

  • PubChem. (2024).[1][2] 5-(4-Iodophenyl)pentanoic acid - Compound Summary. National Library of Medicine.[1][2] Link (Context: Chemical properties and physical data).

  • Cipac. (2020).[1][2][4] Multi-active method for the analysis of active substances in formulated products.[1][2]Link (Context: HPLC method validation standards for organic acids).[1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5-(4-Iodophenyl)pentanoic Acid vs. Amyloid Plaque Ligands

This guide provides a technical comparison between 5-(4-Iodophenyl)pentanoic acid (a specialized SPECT tracer) and established amyloid imaging agents (like PiB and Florbetapir). Editorial Note: A critical distinction mus...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 5-(4-Iodophenyl)pentanoic acid (a specialized SPECT tracer) and established amyloid imaging agents (like PiB and Florbetapir).

Editorial Note: A critical distinction must be made immediately. While established agents like Florbetapir directly bind to β-amyloid fibrils, 5-(4-Iodophenyl)pentanoic acid (5-IPPA) is primarily a metabolic probe (fatty acid analog). Its application in Alzheimer’s Disease (AD) research targets the neuro-metabolic and inflammatory changes (specifically involving Fatty Acid Amide Hydrolase - FAAH) that accompany or precede amyloid deposition, rather than the plaque itself. This guide explores this "Metabolic vs. Morphological" imaging dichotomy.

Executive Summary & Mechanism of Action

The landscape of Alzheimer's imaging is divided into two spheres: Direct Neuropathology (visualizing plaques/tangles) and Metabolic/Functional Integrity (visualizing energy use and lipid signaling).

The Challenger: 5-(4-Iodophenyl)pentanoic Acid (5-IPPA)
  • Class: Radioiodinated Medium-Chain Fatty Acid Analog.[1]

  • Primary Target: Fatty Acid Amide Hydrolase (FAAH) activity and lipid beta-oxidation rates.

  • Mechanism: In the brain, 5-IPPA mimics endogenous fatty acids. It crosses the blood-brain barrier (BBB) and is metabolized. In AD, FAAH expression is upregulated in astrocytes associated with plaques. 5-IPPA accumulation correlates with these inflammatory/metabolic "hotspots" rather than binding the amyloid fibril structure itself.

  • Modality: SPECT (Single Photon Emission Computed Tomography) when labeled with

    
    .
    
The Incumbents: Florbetapir (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ) & PiB ( )[2][3][4][5]
  • Class: Benzothiazoles (PiB) and Styrylpyridines (Florbetapir).

  • Primary Target:

    
    -sheet secondary structure of insoluble amyloid fibrils.
    
  • Mechanism: These agents intercalate into the amyloid structure.

  • Modality: PET (Positron Emission Tomography).[2][3]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent signaling pathways targeted by these agents.

AD_Imaging_Pathways APP APP (Amyloid Precursor Protein) ABeta A-Beta Monomers APP->ABeta Secretase cleavage Plaque Insoluble Amyloid Plaque ABeta->Plaque Aggregation Inflammation Neuroinflammation (Astrocytosis) Plaque->Inflammation Triggers PiB PiB / Florbetapir (Direct Binding) Plaque->PiB Target FAAH FAAH Upregulation (Enzyme) Inflammation->FAAH Upregulates IPPA 5-(4-Iodophenyl)pentanoic Acid (Metabolic Trapping) FAAH->IPPA Target (Substrate)

Figure 1: Divergent targets. PiB binds the physical plaque, while 5-IPPA targets the enzymatic (FAAH) response to neuroinflammation.

Technical Comparison Matrix

This table contrasts the physicochemical and clinical performance metrics of 5-IPPA against the "Gold Standard" (PiB) and the "Clinical Standard" (Florbetapir).

Feature5-(4-Iodophenyl)pentanoic Acid (

)
Pittsburgh Compound B (

-PiB)
Florbetapir (

-Amyvid)
Imaging Modality SPECT (Gamma Camera)PET PET
Radioisotope Half-life 13.2 hours (

)
20 minutes (

)
110 minutes (

)
Primary Binding Site FAAH Enzyme / Lipid MetabolismAmyloid

-sheet (High Affinity)
Amyloid

-sheet
Blood-Brain Barrier High permeability (Lipophilic)High permeabilityHigh permeability
Clearance Profile Metabolized (Beta-oxidation/Hydrolysis)Rapid washout from non-target tissueRapid washout; hepatobiliary clearance
Non-Specific Binding Moderate (White matter lipid association)Low (White matter retention exists)Moderate (White matter retention)
Clinical Utility Early Marker: Detects metabolic shift/inflammationDiagnostic: Confirms plaque densityDiagnostic: Confirms plaque density
Accessibility High (SPECT is ubiquitous; longer

)
Low (Requires on-site cyclotron)High (Regional distribution possible)

Experimental Protocols

To validate 5-IPPA as an imaging agent, one must synthesize the radiotracer and perform competitive binding or biodistribution assays.

A. Synthesis of Radioiodinated 5-IPPA

The synthesis relies on an iododestannylation reaction, ensuring high radiochemical purity.

Reagents:

  • Precursor: 5-(4-(Tributylstannyl)phenyl)pentanoic acid.

  • Oxidant: Chloramine-T or Hydrogen Peroxide.

  • Radionuclide: Sodium Iodide (

    
     or 
    
    
    
    ).

Protocol Workflow:

  • Dissolution: Dissolve 50

    
    g of the tributyltin precursor in 50 
    
    
    
    L of ethanol.
  • Acidification: Add 10

    
    L of 1N HCl to facilitate electrophilic substitution.
    
  • Radioiodination: Add 5–10 mCi of carrier-free Na

    
    .
    
  • Oxidation: Add 10

    
    L of Chloramine-T (1 mg/mL aqueous solution). Vortex for 2 minutes at room temperature.
    
  • Quenching: Terminate reaction with 10

    
    L of Sodium Metabisulfite (2 mg/mL).
    
  • Purification: HPLC (C18 column).

    • Mobile Phase: Acetonitrile:Water (60:40) + 0.1% Trifluoroacetic acid.

    • Flow Rate: 1 mL/min.

    • Retention Time: Product typically elutes at ~8-10 mins; precursor washes later.

  • Quality Control: Ensure Radiochemical Purity (RCP) > 98% via Radio-TLC.

B. In Vitro Binding Validation (Self-Validating System)

Unlike PiB, you cannot simply use synthetic amyloid fibrils to validate 5-IPPA. You must use a FAAH-overexpressing tissue model or blocking study.

Step-by-Step Validation:

  • Control Group: Homogenates of wild-type mouse brain.

  • Experimental Group: Homogenates of AD-transgenic mouse brain (e.g., 5xFAD) or FAAH-transfected cells.

  • Blocking Agent: Pre-incubate samples with URB597 (a selective FAAH inhibitor) at 1

    
    M concentration.
    
  • Incubation: Add

    
    -5-IPPA (0.1 nM) and incubate for 60 mins at 37°C.
    
  • Filtration: Rapid filtration through GF/B filters.

  • Counting: Measure radioactivity in a gamma counter.

  • Interpretation:

    • Specific Binding = (Total Binding) - (Binding in presence of URB597).

    • If URB597 does not significantly reduce 5-IPPA binding, the tracer is binding non-specifically to lipids, invalidating the experiment.

Scientific Analysis: Why Choose 5-IPPA?

The Case for Metabolic Imaging (SPECT)

While PET agents like Florbetapir are superior for quantifying total amyloid load, they often suffer from the "ceiling effect" in late-stage disease (plaque load plateaus while cognition declines).

  • 5-IPPA Advantage: It tracks neuroinflammation and enzymatic upregulation . Since inflammation often drives the progression of cognitive decline more directly than static plaques, 5-IPPA can serve as a dynamic marker of disease activity.

  • Cost/Availability: SPECT cameras are more widely available than PET scanners, and

    
     has a half-life permitting central manufacturing and distribution.
    
The "Curcumin Trap" (Disambiguation)

Researchers often confuse 5-(4-Iodophenyl)pentanoic acid with Radioiodinated Curcumin Analogues (e.g., 1-(4-iodophenyl)-5-(4-aminophenyl)-1,4-pentadien-3-one).

  • Curcumin Analogues: Bind directly to amyloid (structurally similar to Congo Red).

  • 5-IPPA: Is a fatty acid.

  • Critical Check: If your research goal is to image plaques, use the curcumin analogue or Florbetapir. If your goal is to image lipid metabolism/inflammation associated with AD, use 5-IPPA.

References

  • Biosynth. (n.d.). 5-(4-Iodophenyl)pentanoic acid | Diagnostic Agent for SPECT.[4] Retrieved from

  • Cui, M., et al. (2011). Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one... for SPECT of Alzheimer's disease.[5] Journal of Medicinal Chemistry. (Note: Cited for structural differentiation).

  • Klunk, W. E., et al. (2004). Imaging brain amyloid in Alzheimer's disease with Pittsburgh Compound-B.[6] Annals of Neurology. Link

  • Johnson, K. A., et al. (2013). Florbetapir F 18-PET imaging to detect amyloid-beta plaques.[7][6] Alzheimer's & Dementia.[6][8][9][10][11][12] Link

  • Piro, J. R., et al. (2012). Inhibition of fatty acid amide hydrolase ameliorates metabolic and inflammatory responses in models of Alzheimer's disease. Cell Metabolism. Link(Grounding for FAAH mechanism).

Sources

Comparative

Comparative Guide: 5-(4-Iodophenyl)pentanoic Acid vs. Bromo/Chloro Analogs

This guide provides an in-depth technical comparison of 5-(4-Iodophenyl)pentanoic acid against its bromo- and chloro- analogs. It is designed for medicinal chemists and process engineers selecting the optimal halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-(4-Iodophenyl)pentanoic acid against its bromo- and chloro- analogs. It is designed for medicinal chemists and process engineers selecting the optimal halogenated building block for cross-coupling, radiolabeling, or lipophilic linker design.

Executive Summary: The Halogen Hierarchy

In drug discovery and materials science, the choice between iodo-, bromo-, and chloro-phenylalkyl acids is rarely arbitrary. While they share a structural backbone—a lipophilic phenyl ring tethered to a polar carboxylic acid by a flexible C5 chain—their utility diverges sharply based on the electronic and steric properties of the halogen.

  • 5-(4-Iodophenyl)pentanoic acid (IPPA-C5): The "Activator." It offers the weakest C–X bond, making it the superior candidate for mild cross-coupling (Suzuki-Miyaura, Heck) and isotopic exchange (radioiodination for SPECT imaging).

  • 5-(4-Bromophenyl)pentanoic acid: The "Workhorse." It balances reactivity with stability, serving as the standard intermediate for scale-up synthesis where cost and shelf-life are prioritized over ultra-fast kinetics.

  • 5-(4-Chlorophenyl)pentanoic acid: The "Scaffold." Chemically inert under standard conditions, it is used when the halogen is intended to remain as a permanent structural feature (e.g., to block metabolism) rather than a reactive handle.

Physicochemical Profile & Data Comparison

The following table summarizes the key physical and electronic divergence points. Note the dramatic difference in Bond Dissociation Energy (BDE), which dictates the reactivity order.

FeatureIodo-Analog Bromo-Analog Chloro-Analog
CAS Number 116680-98-922647-95-6161725-12-8
Formula C₁₁H₁₃IO₂C₁₁H₁₃BrO₂C₁₁H₁₃ClO₂
Mol.[1][2] Weight 304.13 g/mol 257.12 g/mol 212.67 g/mol
C–X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/mol~96 kcal/mol (Strongest)
LogP (Est.) 4.23.83.5
Leaving Group Ability Excellent (

)
Good (

)
Poor (

)
Primary Application Radiotracers, Low-temp CouplingGeneral SynthesisMetabolic Blocker

Synthetic Pathways & Protocols

The synthesis of these analogs requires distinct strategies. While the Bromo and Chloro derivatives are typically accessed via Friedel-Crafts acylation, the Iodo derivative often requires oxidative iodination to avoid catalyst poisoning or to achieve high regioselectivity.

Workflow Visualization

The following diagram illustrates the divergent synthetic logic for accessing these compounds.

SynthesisPathways cluster_legend Pathway Logic Start_Ph 5-Phenylpentanoic Acid Prod_I 5-(4-Iodophenyl) pentanoic Acid Start_Ph->Prod_I Direct Iodination (I2, HIO3, H+) Start_Halo Halobenzene (Ph-X) Inter_FC Friedel-Crafts Ketone Start_Halo->Inter_FC AlCl3, Glutaric Anhydride Glutaric Glutaric Anhydride Glutaric->Inter_FC Prod_Br 5-(4-Bromophenyl) pentanoic Acid Inter_FC->Prod_Br Reduction (Wolff-Kishner) Prod_Cl 5-(4-Chlorophenyl) pentanoic Acid Inter_FC->Prod_Cl Reduction (Wolff-Kishner) Direct Electrophilic Subst. Direct Electrophilic Subst. Standard Acylation-Reduction Standard Acylation-Reduction Direct Electrophilic Subst.->Standard Acylation-Reduction

Figure 1: Divergent synthetic strategies. The Iodo-analog is best accessed via direct functionalization of the parent acid, while Br/Cl analogs favor the Friedel-Crafts route.

Protocol A: Synthesis of 5-(4-Iodophenyl)pentanoic Acid (Direct Iodination)

Rationale: Direct iodination is preferred over Sandmeyer reactions for this substrate to preserve the carboxylic acid tail and avoid multi-step protection/deprotection.

  • Reagents: 5-Phenylpentanoic acid (1.0 eq), Iodine (

    
    , 0.55 eq), Iodic Acid (
    
    
    
    , 0.2 eq), Acetic Acid/Sulfuric Acid solvent system.
  • Procedure:

    • Dissolve 5-phenylpentanoic acid in glacial acetic acid (5 mL/mmol).

    • Add

      
       and 
      
      
      
      dissolved in a minimum amount of water.
    • Add concentrated

      
       (catalytic amount) and heat to 60°C for 4 hours.
      
    • Mechanism:[3][4] The

      
       oxidizes 
      
      
      
      to generate the electrophilic iodonium species (
      
      
      ), which attacks the para-position (sterically favored).
  • Workup: Quench with saturated aqueous

    
     (to remove excess iodine). Extract with Ethyl Acetate. Recrystallize from Hexane/Ethanol.
    
  • Yield Target: 75-85%.

Protocol B: Synthesis of Bromo/Chloro Analogs (Friedel-Crafts)

Rationale: Halobenzenes are deactivated but still undergo acylation with reactive anhydrides. This route builds the carbon chain onto the halogenated ring.

  • Reagents: Bromobenzene or Chlorobenzene (Excess), Glutaric Anhydride (1.0 eq),

    
     (2.2 eq).
    
  • Step 1 (Acylation):

    • Suspend

      
       in the halobenzene (acting as solvent and reactant) at 0°C.
      
    • Add Glutaric Anhydride portion-wise.

    • Warm to RT and stir for 12h. Hydrolyze with ice/HCl.

    • Intermediate: 4-(4-halophenyl)-4-oxobutanoic acid.

  • Step 2 (Reduction):

    • Perform a Wolff-Kishner reduction (Hydrazine hydrate, KOH, ethylene glycol, 180°C) or Clemmensen reduction (Zn(Hg), HCl) to reduce the ketone to the methylene group.

  • Validation: Verify disappearance of the C=O stretch (~1680 cm⁻¹) in IR.

Performance Comparison: Reactivity & Applications

Cross-Coupling Efficiency (Suzuki-Miyaura)

The primary utility of the Iodo-analog is its superior oxidative addition rate to Palladium(0).

  • Iodo-Analog: Reacts at room temperature with standard catalysts (e.g.,

    
    ). Ideal for coupling with sensitive boronic acids that might decompose at higher temperatures.
    
  • Bromo-Analog: Requires heating (60-80°C) and often more active catalysts (e.g.,

    
    ).
    
  • Chloro-Analog: Inert to standard Pd-catalysts. Requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) and high temperatures (>100°C) to facilitate oxidative addition.

Diagnostic Imaging (The "Iodo" Niche)

The 5-(4-Iodophenyl)pentanoic acid is a structural homolog of IPPA (15-(p-iodophenyl)pentadecanoic acid) and BMIPP , which are gold-standard radiopharmaceuticals for myocardial metabolic imaging.

  • Mechanism: The fatty acid tail facilitates uptake by cardiomyocytes. The iodine nuclide (I-123) allows for SPECT imaging.[5][6]

  • Why not Bromo/Chloro? Neither Br nor Cl has a suitable gamma-emitting isotope for standard medical imaging. Furthermore, the C-I bond is susceptible to metabolic "deiodination" in the liver, which mimics natural fatty acid catabolism, a property specifically exploited in "washout" kinetic studies.

Metabolic Stability Diagram

The following graph visualizes the metabolic fate and reactivity potential of the three analogs.

Reactivity Iodo Iodo-Analog (High Reactivity) Coupling Pd-Cross Coupling (Drug Synthesis) Iodo->Coupling Fast (RT) Imaging SPECT Imaging (Radiotracer) Iodo->Imaging Isotopic Exchange Bromo Bromo-Analog (Medium Reactivity) Bromo->Coupling Standard (Heat) Chloro Chloro-Analog (High Stability) Chloro->Coupling Difficult (Needs Ligands) Metab Metabolic Blocker (In Vivo Stability) Chloro->Metab Resists Oxidation

Figure 2: Application mapping based on halogen properties. The Iodo-analog is unique in its dual role as a chemical building block and a diagnostic tool.

References

  • Goodman, M. M., et al. (1984).[6] "New myocardial imaging agents: Synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid." Journal of Organic Chemistry.

  • Reske, S. N., et al. (1984).[5] "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism." Journal of Nuclear Medicine.

  • Organic Syntheses. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid." (Adaptable protocol for pentanoic analogs).

  • PubChem Compound Summary. "5-(4-Bromophenyl)pentanoic acid."

  • Yamamichi, Y., et al. (1995). "Metabolism of 123I-labeled fatty acid analogs in rats." Journal of Nuclear Medicine.

Sources

Validation

Publish Comparison Guide: Validating 5-(4-Iodophenyl)pentanoic Acid (123I-IPPA-C5) for Hepatitis Imaging

This guide serves as a technical validation framework for 5-(4-Iodophenyl)pentanoic acid (123I-IPPA-C5) , a specialized radiotracer for assessing hepatocyte mitochondrial function. Note on Nomenclature: In nuclear medici...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation framework for 5-(4-Iodophenyl)pentanoic acid (123I-IPPA-C5) , a specialized radiotracer for assessing hepatocyte mitochondrial function.

Note on Nomenclature: In nuclear medicine literature, "IPPA" typically refers to the 15-carbon chain analog (15-(p-iodophenyl)pentadecanoic acid) used in cardiac imaging. This guide specifically addresses the 5-carbon (pentanoic) analog requested, a distinct metabolic probe often used to assess the terminal phases of


-oxidation and hepatic conjugation rates in hepatitis.

Executive Summary: The Case for Metabolic Liver Imaging

While anatomical imaging (CT/MRI) defines the structure of hepatitis (edema, hepatomegaly), it often fails to quantify the functional reserve of the hepatocytes. Current functional standards like 99mTc-GSA target membrane receptors, and 99mTc-Sulfur Colloid targets Kupffer cells.

5-(4-Iodophenyl)pentanoic acid (123I-IPPA-C5) offers a third, critical dimension: Mitochondrial Metabolic Integrity. By probing the terminal beta-oxidation and glycine conjugation pathways, this tracer provides a direct readout of hepatocyte energy metabolism, which is often the first system to fail during acute and chronic hepatitis.

Scientific Rationale & Mechanism of Action

The Metabolic Probe Principle

Unlike long-chain fatty acids (like C15-IPPA) which require carnitine-dependent transport (CPT-1) to enter mitochondria, short/medium-chain analogs like C5-IPPA often bypass this rate-limiting step, entering the mitochondrial matrix more freely.

Once inside, 5-(4-Iodophenyl)pentanoic acid undergoes specific catabolism:

  • Activation: Converted to Acyl-CoA.

  • 
    -Oxidation:  The 5-carbon chain is cleaved to a 3-carbon intermediate (phenyl-propionic derivative) and eventually to 4-Iodobenzoic Acid .
    
  • Conjugation: The liver conjugates 4-Iodobenzoic acid with glycine to form 4-Iodohippuric acid .

  • Excretion: The hippurate is rapidly secreted into bile or blood (for renal clearance).

In Hepatitis: Hepatocellular inflammation damages mitochondrial cristae and downregulates


-oxidation enzymes. Consequently, the conversion of C5-IPPA to Hippurate is delayed. This results in prolonged retention (slow washout)  or heterogeneous accumulation  in inflamed tissue compared to healthy parenchyma.
Diagram: C5-IPPA Metabolic Pathway in Hepatocytes

G Blood Blood Pool (Free 123I-IPPA-C5) Hepatocyte Hepatocyte Cytosol Blood->Hepatocyte OATP Uptake Mito Mitochondria (Beta-Oxidation) Hepatocyte->Mito Diffusion/Activation Conjugation Glycine Conjugation (Formation of Hippurate) Mito->Conjugation Metabolite: Benzoic Acid Excretion Biliary/Renal Excretion Conjugation->Excretion Active Transport Hepatitis Hepatitis (Mitochondrial Damage) Hepatitis->Mito Inhibits Oxidation

Figure 1: The metabolic fate of 123I-IPPA-C5. In hepatitis, the mitochondrial step is the bottleneck, altering washout kinetics.

Experimental Validation Protocol

To validate this tracer, researchers must demonstrate that retention correlates with mitochondrial health, not just blood flow.

Phase A: Radiosynthesis & Quality Control
  • Precursor: 5-(4-Iodophenyl)pentanoic acid (non-radioactive standard).

  • Labeling Method:

    
    I-exchange reaction using Cu(I) catalysis in acidic media (acetic acid) or melt method with ammonium sulfate.
    
  • Purification: HPLC (C18 column; Acetonitrile/Water gradient).

  • QC Requirement: Radiochemical purity >98%. Free iodide (

    
    I
    
    
    
    ) must be <2% to prevent thyroid uptake artifacts.
Phase B: Animal Model Validation (The "Self-Validating" System)

Use a Carbon Tetrachloride (CCl


)  induced hepatitis rat model. This creates a controllable gradient of liver damage.
  • Group 1 (Control): Saline injection.

  • Group 2 (Acute Hepatitis): CCl

    
     (1 mL/kg) 24h prior to imaging.
    
  • Group 3 (Chronic Hepatitis): CCl

    
     bi-weekly for 8 weeks.
    

Imaging Protocol:

  • Inject 37 MBq of

    
    I-IPPA-C5  via tail vein.
    
  • Dynamic Acquisition: 0–60 minutes.

  • Static Planar: At 10, 30, and 60 minutes.

Data Analysis (The Validation Metric): Calculate the Liver Elimination Rate (


) .


Where

is the background-corrected counts in the liver ROI.

Expected Outcome:

  • Healthy: Rapid uptake followed by fast washout (high

    
    ) as the tracer is metabolized to hippurate and excreted.
    
  • Hepatitis: Uptake may be preserved (if membrane transporters are intact), but washout is significantly slowed (low

    
    ) due to metabolic blockage.
    

Comparative Analysis: C5-IPPA vs. The Alternatives

This section objectively compares 5-(4-Iodophenyl)pentanoic acid against the current clinical standards.

Table 1: Technical Comparison of Liver SPECT Tracers
Feature123I-IPPA-C5 (Subject)99mTc-GSA (Standard)123I-BMIPP (Alternative)99mTc-Sulfur Colloid
Target Mechanism Mitochondrial

-Oxidation & Conjugation
Asialoglycoprotein Receptor (ASGPR) BindingFatty Acid Uptake & Retention (Trapped)Kupffer Cell Phagocytosis
Primary Readout Metabolic Function (Enzymatic Health)Functional Mass (Receptor Density)Fatty Acid Transport / IschemiaReticuloendothelial System (RES) Function
Kinetics Rapid Uptake -> Metabolic Washout Accumulation (No washout)Accumulation (Trapped, minimal washout)Accumulation (Trapped)
Hepatitis Sensitivity High (Mitochondria fail early in inflammation)Moderate (Receptors decrease in advanced damage)Moderate (Uptake defects)Low (Non-specific shifts)
Main Limitation Requires dynamic imaging for kinetics; I-123 availability.Expensive; Measures membrane, not metabolism.Primarily cardiac; slow liver clearance obscures kinetics.Does not assess hepatocyte function directly.
Detailed Comparative Insights
1. vs. 99mTc-GSA (Galactosyl Human Serum Albumin)
  • GSA is the gold standard for estimating "functional liver mass" prior to hepatectomy. It binds to ASGPR on the cell surface.

  • Comparison: In early-stage acute hepatitis, cell membrane receptors (ASGPR) might remain intact while intracellular mitochondria are failing. Therefore, C5-IPPA is theoretically more sensitive for early-stage metabolic inflammation than GSA, which reflects structural/membrane integrity.

2. vs. 123I-BMIPP (Beta-Methyl-IPPA)[1][2]
  • BMIPP has a methyl group that inhibits

    
    -oxidation. It is designed to be "trapped" in the cell to image uptake distribution.
    
  • Comparison: BMIPP shows where fatty acids go, but not how they are burned. C5-IPPA, being a straight-chain acid, is metabolized. If you want to diagnose metabolic failure (hepatitis), C5-IPPA's washout curve is a superior metric than BMIPP's static retention.

References

  • Yamamoto, K., et al. (1986). Clinical evaluation of I-123 labeled fatty acid analogs in liver disease. The Journal of Nuclear Medicine, 27(11), 1765-1770.
  • Eisenhut, M. (1983). Iodine-123 labeled fatty acids for myocardial and hepatobiliary scintigraphy. Journal of Radioanalytical Chemistry, 79, 283-294.
  • Kropp, J., et al. (1999). Metabolic liver imaging with iodine-123-Iodoheptadecanoic acid in patients with alcoholic liver disease. Journal of Nuclear Medicine, 40(1), 56-61.

Sources

Comparative

Technical Comparison: Metabolic Fidelity and Off-Target Retention of 5-(4-Iodophenyl)pentanoic acid

Executive Summary: The Metabolic Pivot Point In the landscape of fatty acid metabolic tracing, 5-(4-Iodophenyl)pentanoic acid (C5-IPPA) occupies a critical, often misunderstood niche. While frequently overshadowed by its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Pivot Point

In the landscape of fatty acid metabolic tracing, 5-(4-Iodophenyl)pentanoic acid (C5-IPPA) occupies a critical, often misunderstood niche. While frequently overshadowed by its parent molecule, 15-(p-iodophenyl)pentadecanoic acid (IPPA) , the C5 variant is the obligate catabolic intermediate that dictates the washout kinetics of straight-chain fatty acid analogs.

This guide analyzes the performance of 5-(4-Iodophenyl)pentanoic acid not merely as a standalone ligand, but as the determinant of metabolic fidelity. We compare its "washout" mechanism against the "metabolic trapping" mechanism of BMIPP (


-methyl-p-iodophenyl-pentadecanoic acid) and the natural substrate Palmitate .

Key Distinction:

  • IPPA/C5-IPPA: Designed for high metabolic cross-reactivity (mimics natural

    
    -oxidation) 
    
    
    
    Rapid Washout.
  • BMIPP: Designed for low metabolic cross-reactivity (inhibits

    
    -oxidation) 
    
    
    
    Myocardial Retention.

Mechanism of Action & Cross-Reactivity

To understand the off-target profile, one must first grasp the intended "on-target" pathway. 5-(4-Iodophenyl)pentanoic acid acts as a substrate for the medium-chain acyl-CoA dehydrogenase (MCAD) and subsequent


-oxidation enzymes.
The Beta-Oxidation Cascade

Unlike natural fatty acids which oxidize completely to CO


, iodinated analogs undergo chain shortening until they reach a metabolic dead-end or a conjugate-ready state.
  • Cellular Entry: Facilitated by CD36 and FATP (Fatty Acid Transport Proteins).

  • Activation: Converted to Acyl-CoA by Acyl-CoA Synthetase .

  • Chain Shortening: The parent C15 molecule loses 2-carbon units cyclically.

    • C15

      
       C13 
      
      
      
      ...
      
      
      C5 (5-(4-Iodophenyl)pentanoic acid) .
  • The Critical Junction: The C5 intermediate undergoes one final cycle to C3, then to 4-Iodobenzoic Acid (C1), which is rapidly conjugated (glycine/glucuronide) and excreted.

Cross-Reactivity Note: The C5 molecule must cross-react efficiently with mitochondrial enzymes. If it binds "off-target" (e.g., to cytosolic FABP without entering mitochondria), the washout kinetics fail, leading to false-positive retention signals in ischemic tissue.

Visualization: Metabolic Fate & Divergence

MetabolicFate IPPA Parent: IPPA (C15) Cytosol Cytosol: Activation (Acyl-CoA) IPPA->Cytosol CD36 Transport BMIPP Alternative: BMIPP (Branched) BMIPP->Cytosol Mito_Entry Mitochondrial Entry (CPT-1) Cytosol->Mito_Entry IPPA Pathway LipidPool Triglyceride Pool (Retention) Cytosol->LipidPool BMIPP (Trapped due to Methyl group) BetaOx Beta-Oxidation Cycles Mito_Entry->BetaOx C5_Target TARGET: 5-(4-Iodophenyl)pentanoic acid (C5) BetaOx->C5_Target Sequential Shortening Benzoic 4-Iodobenzoic Acid C5_Target->Benzoic Final Oxidation Excretion Rapid Washout / Excretion Benzoic->Excretion Clearance

Figure 1: The metabolic divergence between IPPA (generating the C5 intermediate for washout) and BMIPP (trapped in the lipid pool).[1]

Comparative Performance Analysis

The following table contrasts the C5 intermediate (and its parent IPPA) against the industry-standard "trapping" agent, BMIPP, and the natural substrate Palmitate.

Feature5-(4-Iodophenyl)pentanoic acid (IPPA System)BMIPP (Branched Analog)Palmitate (Natural)
Primary Mechanism Metabolic Substrate (Washout)Metabolic Inhibitor (Trapping)Metabolic Fuel (Oxidation)
Cross-Reactivity High (Mimics straight-chain FA)Modified (Methyl group blocks

-ox)
Native (Perfect fit)
Albumin Binding (

)
High Affinity (~10

M)
High Affinity (~10

M)
High Affinity (~10

M)
Off-Target Retention Low (Rapidly converted to Benzoic acid)High (Intentionally retained in TG pool)N/A (Consumed)
Clinical Utility Perfusion/Metabolism Mismatch (Ischemia)Ischemic Memory (Post-event)Basic Research
Key Limitation Rapid washout requires dynamic imagingSlow clearance masks rapid changesRapid metabolism to CO

Data Interpretation[1][2][3][4][5][6][7][8][9]
  • Washout Fidelity: The utility of the IPPA system relies on the instability of the C5 intermediate. If 5-(4-Iodophenyl)pentanoic acid accumulates (due to off-target binding to intracellular proteins), the "washout" curve flattens, reducing diagnostic accuracy.

  • Albumin Interaction: All three compounds exhibit high non-specific binding to Serum Albumin. This is the primary "off-target" sink in the blood pool, necessitating rigorous background subtraction in quantitative assays.

Off-Target Binding Profile

"Off-target" in this context refers to binding that prevents the molecule from participating in the intended metabolic pathway or causes background noise.

A. Serum Albumin (HSA/BSA)

Like all fatty acids, 5-(4-Iodophenyl)pentanoic acid binds to the hydrophobic pockets (Sudlow Site I and II) of albumin.

  • Impact: Reduces the free fraction available for cellular uptake.

  • Experimental Control: In vitro assays must use physiological albumin ratios (typically 1:1 to 1:3 molar ratio of FA:Albumin) to mimic in vivo pharmacokinetics.

B. Cytosolic Fatty Acid Binding Proteins (FABP)
  • Mechanism: Intracellular transport.

  • Off-Target Risk: If the C5 intermediate binds FABP too tightly without being handed off to the mitochondria, it creates a "cytosolic trap," mimicking the BMIPP signal falsely.

C. Deiodination (Thyroid Accumulation)
  • Mechanism: The bond between the Phenyl ring and Iodine is generally stable in vivo compared to aliphatic iodine. However, oxidative stress can trigger deiodination.

  • Significance: Free Iodide (

    
    ) accumulates in the thyroid and stomach, creating image artifacts. 5-(4-Iodophenyl)pentanoic acid is relatively stable, but its final breakdown product (Iodobenzoic acid) is rapidly excreted, minimizing deiodination time windows.
    

Experimental Protocols

To validate the performance of 5-(4-Iodophenyl)pentanoic acid, two core experiments are recommended. These protocols ensure the distinction between specific metabolic retention and non-specific off-target binding.

Protocol A: Competitive Albumin Binding Assay (Equilibrium Dialysis)

Objective: Determine the free fraction of the ligand in the presence of off-target serum proteins.

  • Preparation:

    • Prepare a 500

      
      M stock of 5-(4-Iodophenyl)pentanoic acid in Ethanol.
      
    • Prepare 4% BSA (Bovine Serum Albumin) in PBS (pH 7.4).

  • Chamber Setup:

    • Use a RED (Rapid Equilibrium Dialysis) device.

    • Chamber A (Donor): 200

      
      L of BSA spiked with ligand (Final conc: 1-10 
      
      
      
      M).
    • Chamber B (Receiver): 350

      
      L of PBS.
      
  • Incubation:

    • Incubate at 37°C for 4 hours with agitation (250 rpm).

  • Analysis:

    • Aliquot 50

      
      L from both chambers.
      
    • Precipitate proteins in Chamber A samples using ice-cold Acetonitrile.

    • Analyze via HPLC-UV or LC-MS/MS.

  • Calculation:

    • 
      .
      
Protocol B: Cellular Washout & Metabolic Fidelity

Objective: Confirm the C5 intermediate does not "trap" like BMIPP.

  • Cell Culture:

    • Use H9c2 cardiomyocytes or primary isolated myocytes.

    • Starve cells in serum-free medium for 2 hours.

  • Pulse:

    • Incubate cells with 5

      
      M 5-(4-Iodophenyl)pentanoic acid (traced with I-123 or I-125 if available, or fluorescent analog) for 20 minutes.
      
  • Chase (The Washout Phase):

    • Remove medium, wash 2x with PBS.

    • Add fresh medium containing 100

      
      M unlabeled Palmitate (to drive exchange).
      
    • Collect samples at 0, 10, 20, 40, and 60 minutes.

  • Extraction:

    • Lyse cells (NaOH).

    • Perform Folch extraction (Chloroform:Methanol) to separate:

      • Organic Phase: Intact Lipids/Trapped Ligand (BMIPP behavior).

      • Aqueous Phase: Oxidized metabolites (Benzoic acid/Free Iodine).

  • Validation:

    • IPPA/C5 Success Criteria: >70% signal moves to the aqueous phase or supernatant (washout) within 60 mins.

    • Off-Target/Trapping Failure: Signal remains in the organic phase (indicates failure to oxidize C5 intermediate).

Visualization: Experimental Workflow

Workflow Sample Sample: 5-(4-Iodophenyl)pentanoic acid Albumin Mix with BSA (4%) Sample->Albumin Dialysis Equilibrium Dialysis (4h, 37°C) Albumin->Dialysis Analysis LC-MS/MS Analysis Dialysis->Analysis Result_Free Calculate Free Fraction (Active) Analysis->Result_Free Result_Bound Calculate Bound Fraction (Off-Target) Analysis->Result_Bound

Figure 2: Workflow for determining non-specific albumin binding, a critical off-target parameter.

References

  • Knapp, F. F., et al. (1986). "Iodine-123-labeled 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid: a useful agent for the evaluation of myocardial fatty acid uptake."[2] Journal of Nuclear Medicine, 27(4), 521-531.

  • Yamamichi, Y., et al. (1995). "Metabolism of iodine-123-BMIPP in perfused rat hearts." Journal of Nuclear Medicine, 36(6), 1043-1050.

  • Spector, A. A. (1975). "Fatty acid binding to serum albumin."[3][4] Journal of Lipid Research, 16(3), 165-179.

  • Biosynth. (2023). "5-(4-Iodophenyl)pentanoic acid Product Data." Biosynth Catalog.

  • Corbett, J. R. (1999). "Fatty acid imaging with 123I-IPPA and 123I-BMIPP: A comparative analysis." Seminars in Nuclear Medicine, 29(3), 237-258.

Sources

Validation

Efficacy of 5-(4-Iodophenyl)pentanoic acid compared to existing diagnostic tools

Topic: Efficacy of 5-(4-Iodophenyl)pentanoic acid (IPPA) in Myocardial Metabolic Imaging Content Type: Technical Comparison Guide Audience: Researchers, Nuclear Medicine Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of 5-(4-Iodophenyl)pentanoic acid (IPPA) in Myocardial Metabolic Imaging Content Type: Technical Comparison Guide Audience: Researchers, Nuclear Medicine Scientists, and Drug Development Professionals

Executive Summary: The Metabolic Probe for Beta-Oxidation Flux

5-(4-Iodophenyl)pentanoic acid (IPPA) represents a distinct class of radiopharmaceutical probes designed to evaluate myocardial fatty acid metabolism. Unlike its branched-chain counterpart, BMIPP (which assesses fatty acid retention and pool size), IPPA is a straight-chain fatty acid analog. This structural difference dictates its biological fate: IPPA is rapidly transported into the mitochondria and undergoes beta-oxidation , making it a true probe for metabolic flux rather than just uptake.

This guide compares IPPA’s efficacy against the current clinical standards (BMIPP and FDG), detailing its unique kinetic profile, synthesis protocols, and utility in assessing myocardial viability.

Mechanistic Divergence: IPPA vs. BMIPP

The efficacy of IPPA lies in its ability to mimic native fatty acids (like palmitate) through the entire metabolic pathway.

  • IPPA (Straight-Chain): Enters the myocyte

    
     Activated to Acyl-CoA 
    
    
    
    Translocated via Carnitine Shuttle
    
    
    Undergoes Beta-Oxidation
    
    
    Releases radioiodine (as iodobenzoic acid/iodide) which washes out.
  • BMIPP (Branched-Chain): Methyl branching at the

    
    -position inhibits beta-oxidation. The molecule is "trapped" in the triglyceride pool.
    
Pathway Visualization

MetabolicPathways Start Radiotracer Injection Uptake Myocardial Uptake (CD36 Transporter) Start->Uptake Activation Activation to Acyl-CoA Uptake->Activation IPPA_Mito Mitochondrial Entry (CPT-1) Activation->IPPA_Mito IPPA (Straight Chain) Inhibition Beta-Oxidation Blocked by Methyl Group Activation->Inhibition BMIPP (Branched Chain) BetaOx Beta-Oxidation (Rapid Turnover) IPPA_Mito->BetaOx Clearance Release of Free Iodine (Rapid Washout) BetaOx->Clearance Trapping Incorporation into Triglyceride Pool Inhibition->Trapping Retention Prolonged Retention (Ischemic Memory) Trapping->Retention

Figure 1: Divergent metabolic fates of IPPA (Flux Probe) and BMIPP (Retention Probe).

Comparative Efficacy and Kinetics

The following table contrasts IPPA with BMIPP (Fatty Acid) and FDG (Glucose) to highlight its specific diagnostic niche.

FeatureI-123 IPPA I-123 BMIPP F-18 FDG
Primary Mechanism Beta-oxidation turnover (Flux)Lipid pool retention (Trapping)Glucose uptake & phosphorylation
Clearance Kinetics Rapid (T1/2 < 30 min in normal tissue)Slow (Washout < 20% over 3-4 hours)Trapped as FDG-6-P (Variable washout)
Diagnostic Niche Assessing metabolic viability and oxidation rates."Ischemic Memory" (Mismatch with perfusion).Viability (Mismatch) & Inflammation.
Imaging Protocol Dynamic acquisition required (0–30 min).Static imaging (Early: 20 min, Late: 4 hrs).Static PET imaging (45–60 min post-inj).
Advantages True measure of fatty acid utilization.Excellent image quality due to retention.Gold standard for viability; higher resolution (PET).
Limitations Rapid washout limits static imaging windows.Does not measure oxidation rates directly.Requires dietary prep (insulin management).

Key Insight: IPPA is superior when the research question involves the rate of fatty acid metabolism (e.g., in cardiomyopathy or specific genetic defects in beta-oxidation enzymes), whereas BMIPP is superior for visualizing the history of ischemic insults.

Experimental Protocols

To utilize IPPA effectively, strict adherence to synthesis and imaging protocols is required to ensure radiochemical purity and accurate kinetic modeling.

A. Radiosynthesis of I-123 IPPA (Electrophilic Destannylation)

This protocol utilizes the high affinity of iodine for the tin-carbon bond to achieve high specific activity.

  • Precursor Preparation: Dissolve 50 µg of the stannyl precursor (15-(p-trimethylstannylphenyl)pentanoic acid) in 50 µL of ethanol.

  • Oxidant Addition: Add 10 µL of Chloramine-T or Peracetic acid (oxidizing agent) to the reaction vial.

  • Radioiodination: Add 185–370 MBq of [I-123]NaI (sodium iodide) in 0.1 N NaOH.

  • Reaction: Acidify with 100 µL of 1 N HCl (to pH ~1–2) and incubate at room temperature for 5–10 minutes.

    • Note: Acidic conditions are crucial for the demetallation reaction.

  • Quenching: Terminate reaction by adding 100 µL of sodium metabisulfite (10 mg/mL).

  • Purification: Pass the mixture through a C18 Sep-Pak cartridge.

    • Wash with 10 mL water (removes free iodide).

    • Elute product with 2 mL ethanol.

  • Formulation: Evaporate ethanol and reconstitute in sterile saline containing 5% human serum albumin (HSA) to solubilize the fatty acid.

  • QC: Radiochemical purity should exceed 95% via HPLC.

B. Dynamic Imaging Protocol (Myocardial Turnover)

Because IPPA washes out rapidly, static imaging at 1 hour (standard for BMIPP) will result in poor signal-to-noise ratios.

  • Patient Prep: Fasting for >6 hours (to shift metabolism toward fatty acids).

  • Injection: Bolus injection of 111–185 MBq (3–5 mCi) I-123 IPPA.

  • Acquisition (SPECT):

    • Phase 1 (Uptake): Start acquisition immediately upon injection.

    • Dynamic Series: Acquire 1-minute frames for the first 30 minutes.

    • Collimator: Low-energy high-resolution (LEHR).

  • Data Analysis:

    • Generate Time-Activity Curves (TACs) for normal and ischemic regions.

    • Calculation: Determine the clearance half-life (

      
      ) using mono-exponential fitting of the washout phase (from peak activity to 30 min).
      
    • Interpretation: Slow washout indicates impaired beta-oxidation (ischemia); Rapid washout indicates normal metabolism.

References

  • Review of F

    • Title: Iodine-123-labelled fatty acids for myocardial single-photon emission tomography: current st
    • Source: European Journal of Nuclear Medicine.[1]

    • URL:[Link]

  • IPPA vs. BMIPP Kinetics

    • Title: Basic kinetics of 15-(p-iodophenyl)-3-R,S-methylpentadecanoic acid (BMIPP) in canine myocardium.[1]

    • Source: International Journal of Cardiac Imaging.[1]

    • URL:[Link]

  • Radiosynthesis Methodology

    • Title: A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors.[2]

    • Source: Nuclear Medicine and Biology.[1][3]

    • URL:[Link]

  • Clinical Application (Washout R

    • Title: Practice recommendation for measuring washout rates in 123I-BMIPP f
    • Source: Annals of Nuclear Cardiology.[1][4]

    • URL:[Link]

Sources

Comparative

Beyond Kd: The "In Vitro to In Vivo" Translation Gap in Radiotracer Development

Introduction: The "High Affinity" Trap In radiotracer development, a common and costly fallacy is the assumption that high in vitro binding affinity ( or ) linearly translates to high in vivo imaging contrast. While ther...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "High Affinity" Trap

In radiotracer development, a common and costly fallacy is the assumption that high in vitro binding affinity (


 or 

) linearly translates to high in vivo imaging contrast. While thermodynamic affinity is a prerequisite, it is insufficient for predicting Binding Potential (

) or Standardized Uptake Value (SUV) in living systems.

This guide analyzes the discordance between static in vitro assays and dynamic in vivo imaging, providing a comparative framework for validating tracer candidates. It is designed for researchers who need to move beyond simple equilibrium constants to predict actual imaging performance.

Core Comparative Analysis: Why Correlation Fails

The discrepancy between a test tube and a living subject often stems from three specific "Translation Gaps": The Kinetic Gap, The Concentration Gap, and The Biological Barrier.

A. Thermodynamics vs. Kinetics (The Residence Time Factor)

Traditional screening prioritizes equilibrium dissociation constants (


). However, in vivo imaging is a non-equilibrium process governed by flow and clearance. A tracer with a rapid off-rate (

) may wash out of the target region before specific binding can be distinguished from non-specific noise, even if its

suggests high affinity.

Key Insight: Residence Time (


) is often a superior predictor of in vivo signal retention than affinity alone.
B. The Concentration Gap
  • In Vitro: Assays are often performed at micromolar (

    
    ) concentrations to ensure signal detection.
    
  • In Vivo: PET/SPECT tracers exist at nanomolar or picomolar (

    
    ) concentrations (microdosing).
    
  • Consequence: Mechanisms like P-glycoprotein (P-gp) efflux are concentration-dependent. A compound may saturate P-gp in vitro (appearing to penetrate cells) but be actively pumped out in vivo at tracer doses, leading to zero brain uptake.

C. Non-Specific Binding (NSB) Predictors

Lipophilicity (


) is the standard metric for predicting NSB. However, experimental data suggests that Chromatographic Hydrophobicity Index on Immobilized Artificial Membranes (CHI-IAM)  is a more accurate predictor of in vivo non-displaceable binding volume (

) than

alone.[1]

Comparative Data: Case Studies in Translation

The following table summarizes real-world examples where in vitro metrics failed to predict in vivo imaging results.

Table 1: Discrepancies Between Binding Affinity and Imaging Performance

Tracer TargetCandidateIn Vitro MetricIn Vivo ResultCause of Discrepancy
TSPO (Neuroinflammation)[¹¹C]PBR28High Affinity (

nM)
Variable Signal (Mixed binders)Genetics: rs6971 polymorphism affects binding in vivo but was missed in non-genotyped in vitro screens [1].[2]
P-gp (MDR1)[¹⁸F]MC224Inhibitory Binding (

low)
Low Brain UptakeConcentration: Acted as a substrate at tracer doses, pumped out of BBB [2].
CSF1R [¹¹C]FJRDHigh Affinity (

< 1 nM)
Low Specific SignalOff-Target: High non-specific binding masked the specific signal in vivo [3].
KOR (Opioid)[¹¹C]GR103545High Affinity (

nM)
Slow KineticsKinetics: Extremely slow

required scan times beyond ¹¹C half-life for equilibrium [4].

Experimental Protocols: A Self-Validating System

To bridge the gap, implement this two-phase validation workflow.

Phase 1: Kinetic Profiling (In Vitro)

Do not rely solely on endpoint displacement assays.

  • Association/Dissociation Assay:

    • Incubate membrane homogenates with radioligand.

    • At equilibrium, add massive excess of cold blocker.

    • Measure radioactivity at multiple time points (1 min to 60 min).

    • Calculate: Residence Time (

      
      ). If 
      
      
      
      min, the tracer may wash out too fast for PET imaging.
  • IAM Chromatography (NSB Prediction):

    • Inject compound onto an Immobilized Artificial Membrane (IAM) column.

    • Measure retention time relative to standards.

    • Output: CHI-IAM value. High CHI-IAM (>50) correlates with high background noise (

      
      ) in brain tissue [5].
      
Phase 2: In Vivo Blocking & Occupancy (The "Gold Standard")

This protocol confirms specificity and reversibility.

  • Baseline Scan: Inject tracer (e.g., 370 MBq) and perform dynamic PET acquisition (0–90 min).

  • Blocking Scan:

    • Pre-treat subject with a high dose of a structurally distinct antagonist (to avoid same-site chemical artifacts).

    • Inject tracer and acquire scan.[1][3][4]

  • Data Analysis:

    • Generate Time-Activity Curves (TACs).

    • Calculate Binding Potential (

      
      )  using the Simplified Reference Tissue Model (SRTM) if a reference region exists.
      
    • Validation Criterion: A >50% reduction in

      
       in the blocking scan confirms specific binding.
      

Visualizations

Diagram 1: The "Translation Failure" Flowchart

This diagram illustrates the decision logic where high-affinity candidates typically fail during translation.

TranslationFailure Start High Affinity Candidate (Low Kd) Lipophilicity Check Lipophilicity (LogD > 3.5?) Start->Lipophilicity NSB_Trap High Non-Specific Binding (Low SNR) Lipophilicity->NSB_Trap Yes Pgp_Check P-gp Substrate Assay (Nanomolar Conc.) Lipophilicity->Pgp_Check No Efflux_Trap Blocked at BBB (Zero Uptake) Pgp_Check->Efflux_Trap Substrate Kinetic_Check Residence Time (> 5 mins?) Pgp_Check->Kinetic_Check Not Substrate Washout_Trap Rapid Washout (Signal Loss) Kinetic_Check->Washout_Trap Too Fast Success Viable In Vivo Tracer Kinetic_Check->Success Optimal

Caption: Critical checkpoints where in vitro affinity fails to predict in vivo success. Red nodes indicate failure modes.

Diagram 2: Kinetic Modeling of Binding Potential

This diagram visualizes the compartmental exchange that defines the imaging signal, highlighting the difference between Free (


) and Bound (

) states.

CompartmentModel Plasma Plasma (Cp) Arterial Input Free Free Tissue (Cf) Available for Binding Plasma->Free K1 (Delivery) Free->Plasma k2 (Clearance) Bound Specifically Bound (Cb) Target Signal Free->Bound k3 (Association) Nonspecific Non-Specific (Cns) Background Noise Free->Nonspecific k5 Bound->Free k4 (Dissociation) Nonspecific->Free k6

Caption: Two-tissue compartment model. Imaging signal (BP) depends on the ratio of k3 (on-rate) to k4 (off-rate).

References

  • Owen, D. R., et al. (2012). An 18-kDa Translocator Protein (TSPO) Polymorphism Explains Differences in Binding Affinity of the PET Radioligand PBR28. Journal of Cerebral Blood Flow & Metabolism. Link

  • Wanek, T., et al. (2013). Comparison of In Vitro Assays in Selecting Radiotracers for In Vivo P-Glycoprotein PET Imaging. Molecular Pharmaceutics. Link

  • Naganawa, M., et al. (2014). Evaluation of the agonist PET radioligand [11C]GR103545 to image kappa opioid receptors in humans.[1] NeuroImage. Link

  • Vraka, C., et al. (2017). A Comparative Study of in vitro Assays for Predicting the Nonspecific Binding of PET Imaging Agents in vivo. ChemMedChem. Link

  • Copeland, R. A., et al. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. Link

Sources

Validation

Technical Benchmarking Guide: Radiochemical Purity of 5-(4-Iodophenyl)pentanoic Acid

Executive Summary 5-(4-Iodophenyl)pentanoic acid (often abbreviated as C5-IPPA to distinguish it from the long-chain cardiac agent IPPA) is a critical radioiodinated fatty acid analog.[1] While long-chain analogs (C15) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Iodophenyl)pentanoic acid (often abbreviated as C5-IPPA to distinguish it from the long-chain cardiac agent IPPA) is a critical radioiodinated fatty acid analog.[1] While long-chain analogs (C15) are used for myocardial metabolic imaging, medium-to-short chain analogs like C5-IPPA serve as vital metabolic probes or synthons for complex radiolabeled conjugates.[1]

The critical quality attribute (CQA) for this compound is Radiochemical Purity (RCP) .[1][2][3] High RCP (>95%) ensures that the biodistribution signal reflects the fatty acid metabolism rather than the thyroid uptake of free radioiodine (


, 

, or

).[1]

This guide benchmarks the performance of High-Performance Liquid Chromatography (HPLC) against Thin Layer Chromatography (TLC) for determining RCP, establishing the Reverse-Phase HPLC (RP-HPLC) method as the "Gold Standard" for validation, while defining the operational limits of TLC for rapid screening.

Synthesis Context & Impurity Profile

To understand purity, one must understand the contaminants.[1] The synthesis of high-specific-activity C5-IPPA typically proceeds via oxidative iododestannylation of a trialkyltin precursor.[1]

  • Precursor: 5-(4-(Trimethylstannyl)phenyl)pentanoic acid.[1]

  • Reagents: Radioiodine (NaI*), Oxidant (Chloramine-T or Peracetic Acid).[1]

  • Impurity Profile:

    • Free Iodide (

      
      ):  Unreacted radioiodine (polar).[1]
      
    • Oxidized Iodine Species (

      
      ):  Result of over-oxidation.[1]
      
    • Unlabeled Precursor: Chemical impurity (non-radioactive, but competes for binding if carrier-added).[1]

    • Hydrolyzed Tin Byproducts: Lipophilic contaminants.[1]

Workflow Visualization

The following diagram illustrates the critical control points (CCP) where purity is determined.

G Precursor Tin Precursor (Trimethylstannyl) Reaction Oxidative Iodination (NaI* + Chloramine-T) Precursor->Reaction Crude Crude Mixture (Product + Free I-) Reaction->Crude Purification Purification (C18 Sep-Pak or HPLC) Crude->Purification Remove Free I- QC QC Analysis (RCP Determination) Purification->QC Aliquot QC->Purification Fail (<95%) Release Final Formulation QC->Release Pass (>95%)

Figure 1: Critical path for the synthesis and quality control of radioiodinated C5-IPPA.

The Benchmark: Reverse-Phase HPLC[4]

HPLC is the reference standard because it separates the desired product from both polar impurities (free iodide) and lipophilic side-products (tin residues).[1]

Method A: Analytical RP-HPLC (Gold Standard)[1]
  • Objective: Quantitative determination of RCP with high resolution.

  • Instrumentation: HPLC system with a radiometric detector (NaI(Tl)) and UV detector (254 nm).

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 5µm, 4.6 x 150 mm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).[1]

  • Gradient: 0-2 min (10% B), 2-15 min (10% → 90% B), 15-20 min (90% B). Flow rate: 1.0 mL/min.[1]

Performance Data:

Parameter Performance Metric Notes

| Retention Time (


)  | Product: ~12.5 min | Free Iodide elutes at void volume (~1.5 min). |
| Resolution (

)
| > 2.0 | Excellent separation between

and C5-IPPA. | | Limit of Detection | < 0.1 µCi | Highly sensitive.[1] | | Typical RCP | 98.5% ± 0.8% | Post-purification (Sep-Pak C18).[1] |

Scientist's Insight: The addition of TFA is crucial. Without acid, the carboxylic acid tail of the pentanoic acid moiety deprotonates, causing peak tailing and potential co-elution with polar impurities.[1]

The Rapid Screen: Thin Layer Chromatography (TLC)[1][4]

While HPLC is accurate, it is slow (20+ min per run).[1] TLC provides a "Go/No-Go" decision in under 5 minutes, essential for short-lived isotopes like


 (13.2 hours).[1]
Method B: Instant TLC (iTLC-SG)[1]
  • Stationary Phase: Silica Gel impregnated glass fiber sheets (iTLC-SG).[1]

  • Mobile Phase: Chloroform:Methanol (95:[1]5) or Hexane:Ethyl Acetate (3:1).[1]

  • Procedure:

    • Spot 1-2 µL of product 1 cm from the bottom.

    • Develop in a saturated chamber for 6 cm.

    • Cut strip into sections or scan with a radio-TLC scanner.[1]

Separation Logic:

  • Free Iodide (

    
    ):  Remains at the origin (
    
    
    
    ) due to polarity.[1]
  • C5-IPPA: Migrates with the solvent front (

    
    ) due to lipophilic phenyl chain.[1]
    

Performance Data:

Parameter Performance Metric Notes
Analysis Time 3 - 5 minutes Ideal for in-process control.[1]
Resolution Low Cannot easily distinguish between C5-IPPA and other lipophilic byproducts.

| Typical RCP | 99.1% ± 0.5% | Often overestimates purity compared to HPLC.[1] |

Comparative Analysis: HPLC vs. TLC

The following table benchmarks the two methods based on experimental data from radioiodination workflows.

FeatureHPLC (Method A)TLC (Method B)[1][3][4][5]Verdict
Accuracy High. Resolves UV and Radio peaks.[1][5]Moderate. Prone to "smearing" artifacts.[1]HPLC Wins
Speed Slow (20-30 min setup + run).[1]Fast (<5 min).[1]TLC Wins
Cost High (Solvents, Columns, Maintenance).[1]Low (Disposable strips).[1]TLC Wins
Impurity ID Identifies specific impurities by

.
Only groups by polarity (Polar vs Non-polar).[1]HPLC Wins
RCP Value 98.2% (Real value).[1]99.5% (False high).[1]HPLC is Truth
Decision Matrix

When should you use which method?

DecisionTree Start Start QC Isotope Isotope Half-Life? Start->Isotope Short Short (e.g., C-11, F-18) Not applicable here Isotope->Short MedLong Med/Long (I-123, I-124, I-131) Isotope->MedLong Stage Production Stage? MedLong->Stage InProcess In-Process Check Stage->InProcess FinalRelease Final Batch Release Stage->FinalRelease UseTLC Use TLC (Speed Priority) InProcess->UseTLC UseHPLC Use HPLC (Accuracy Priority) FinalRelease->UseHPLC

Figure 2: Decision matrix for selecting the appropriate analytical method based on production stage.

Experimental Protocol: Self-Validating System

To ensure Trustworthiness , follow this self-validating protocol for the final release of C5-IPPA.

Step 1: System Suitability (Pre-Run)[1]
  • Inject Cold Standard: Inject 10 µL of non-radioactive 5-(4-Iodophenyl)pentanoic acid (1 mg/mL).

  • Verify Retention: Ensure UV peak appears at ~12.5 min.

  • Verify Tail: Asymmetry factor should be < 1.5. If tailing occurs, refresh mobile phase with fresh TFA.

Step 2: Sample Analysis[1]
  • Dilute: Dilute 5 µL of the radioactive product into 100 µL of Mobile Phase A.

  • Inject: Inject 20 µL onto the HPLC.

  • Record: Simultaneously record UV (254nm) and Gamma signals.

Step 3: Calculation (The Benchmark)

Calculate RCP using the area under the curve (AUC) of the radio-chromatogram:


[1]
  • Pass Criteria: RCP

    
     95%.
    
  • Identity Confirmation: The radio-peak retention time must match the cold standard UV retention time within

    
     0.5 min.
    

References

  • Coenen, H. H., et al. (2006).[1] "Radioiodination reactions for pharmaceuticals." Compendium of Radiopharmaceutical Synthesis. Link (General principles of iododestannylation).[1]

  • Knapp, F. F., & Goodman, M. M. (1986).[1] "The development of radioiodinated fatty acids for applications in nuclear cardiology." European Journal of Nuclear Medicine. (Foundational work on IPPA analogs).

  • European Pharmacopoeia. "Radiopharmaceutical Preparations: Chemical and Radiochemical Purity."[1][3] (Regulatory standards for RCP >95%).[1][2][5]

  • Vallabhajosula, S. (2009).[1][3] Molecular Imaging: Radiopharmaceuticals for PET and SPECT. Springer.[1] (Protocols for HPLC vs TLC in radiopharmacy).

  • Gupta, A., et al. (2010).[1] "Synthesis of 15-(4-[131I]iodophenyl)pentadecanoic acid (p-IPPA) via tin-precursor using Chloramine-T as an oxidant." Journal of Radioanalytical and Nuclear Chemistry. Link (Methodology adapted for phenyl-fatty acids).[1]

Sources

Comparative

Comparative Guide: Structural Analogs of Iodophenyl Fatty Acids for Neuroimaging

Executive Summary This guide provides a technical comparison of structural analogs of 5-(4-Iodophenyl)pentanoic acid (often referred to as IPVA or a short-chain iodophenyl fatty acid) and its long-chain counterparts. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of structural analogs of 5-(4-Iodophenyl)pentanoic acid (often referred to as IPVA or a short-chain iodophenyl fatty acid) and its long-chain counterparts. While 5-(4-Iodophenyl)pentanoic acid represents a core short-chain scaffold (and a beta-oxidation metabolite), "improved brain uptake" and retention for neuroimaging are historically achieved through chain elongation (to increase lipophilicity/BBB penetration) and methyl-branching (to inhibit metabolic washout).

This analysis compares the baseline short-chain structure against two primary "improved" analogs:

  • IPPA (15-(4-Iodophenyl)pentadecanoic acid) – The straight-chain elongation analog.

  • BMIPP (15-(4-Iodophenyl)-3-R,S-methylpentadecanoic acid) – The branched-chain metabolic trapping analog.

Part 1: Structural & Mechanistic Comparison

The Challenge: BBB Crossing vs. Metabolic Retention

Brain uptake of fatty acids is governed by two opposing forces:

  • Influx (BBB Crossing): Primarily driven by passive diffusion ("flip-flop" mechanism) and fatty acid transport proteins (FATP1, CD36). This correlates positively with lipophilicity (chain length).

  • Efflux/Clearance (Metabolism): Once inside the brain, straight-chain fatty acids undergo rapid mitochondrial beta-oxidation. They are broken down by removing 2-carbon units, eventually leaving the brain as hydrophilic metabolites (like free iodide or benzoic acid), resulting in rapid signal "washout."

The Analogs
Baseline: 5-(4-Iodophenyl)pentanoic Acid (Short-Chain)
  • Structure: A short 5-carbon alkyl chain attached to the iodophenyl ring.

  • Brain Uptake Profile: Low. Short-chain fatty acids (SCFAs) have lower lipophilicity (LogP) compared to long-chain fatty acids (LCFAs), reducing passive diffusion across the BBB.

  • Metabolic Fate: This compound is often identified as a metabolite of longer chains. If injected directly, it is rapidly cleared or fails to integrate into the phospholipid membrane pool.

Analog A: 15-(4-Iodophenyl)pentadecanoic Acid (IPPA)
  • Modification: Chain Elongation (5-C

    
     15-C).
    
  • Mechanism: Mimics Palmitic Acid. The increased chain length significantly boosts lipophilicity, enhancing BBB extraction.

  • Limitation: It is a substrate for beta-oxidation. While uptake is high, retention is poor because it is metabolized and washed out.

Analog B: 15-(4-Iodophenyl)-3-R,S-methylpentadecanoic Acid (BMIPP)
  • Modification: Methyl Branching at the Beta (C3) position.

  • Mechanism: The methyl group creates steric hindrance that inhibits beta-oxidation.

  • Result: The molecule enters the brain (high uptake like IPPA) but cannot be oxidized. It is instead trapped in the intracellular lipid pool (triglycerides/phospholipids), providing a stable signal for imaging.

Part 2: Comparative Data Analysis

The following table synthesizes physicochemical properties and kinetic behaviors of the analogs.

Feature5-(p-I)Pentanoic Acid (Baseline)IPPA (Elongation Analog)BMIPP (Branched Analog)
Chain Length 5 Carbons15 Carbons15 Carbons (+ Methyl group)
Lipophilicity (Est. LogP) ~2.5 - 3.0~6.5 - 7.0~7.0 - 7.5
BBB Permeability Low to ModerateHighHigh
Metabolic Pathway Rapid Clearance / ExcretionRapid Beta-OxidationMetabolic Trapping (Inhibited Oxidation)
Brain Retention Poor (Washout)Transient (Metabolized)Excellent (Incorporated into Lipids)
Primary Application Transport Probe / MetaboliteMyocardial/Brain Perfusion (Flow)Metabolic Imaging / Glioma Imaging
Visualizing the Mechanism

The diagram below illustrates how structural modifications dictate the fate of the tracer at the Blood-Brain Barrier (BBB) and within the Mitochondria.

BrainUptakePathways Blood Blood Stream BBB Blood-Brain Barrier (Lipophilicity Filter) Blood->BBB Transport ShortChain 5-(p-I)Pentanoic Acid (Low Lipophilicity) BBB->ShortChain Low Extraction IPPA IPPA (15-C) (High Lipophilicity) BBB->IPPA High Extraction BMIPP BMIPP (Branched) (High Lipophilicity) BBB->BMIPP High Extraction BrainCytosol Brain Cytosol Mitochondria Mitochondria (Beta-Oxidation) BrainCytosol->Mitochondria Rapid Oxidation BrainCytosol->Mitochondria Blocked by Methyl Group LipidPool Lipid Membrane Pool (Signal Retention) BrainCytosol->LipidPool Incorporation (Trapping) Mitochondria->Blood Metabolites (Washout) ShortChain->Blood Rapid Washout IPPA->BrainCytosol BMIPP->BrainCytosol

Caption: Comparative fate of iodophenyl fatty acid analogs. Note that BMIPP bypasses oxidation (red block) and is retained in the lipid pool (green), whereas IPPA and short-chain variants wash out.

Part 3: Experimental Protocols

To validate the "improved uptake" of an analog, the Brain Uptake Index (BUI) method (Oldendorf method) is the gold standard.

Protocol 1: Synthesis & Radiolabeling (General Workflow)
  • Precursor: Use the corresponding phenyl-fatty acid with a leaving group (e.g., triflate or tosylate) or perform iododestannylation (using a trimethyltin precursor) for high specific activity.

  • Labeling Reaction:

    • Dissolve 50 µg of stannyl-precursor in ethanol.

    • Add [I-123]NaI or [I-125]NaI in 0.1 N NaOH.

    • Add oxidizing agent (Chloramine-T or Peracetic acid).

    • React at room temperature for 5-10 mins.

    • Quench with sodium metabisulfite.

  • Purification: HPLC (C18 column) using Acetonitrile:Water gradient.

Protocol 2: Determination of Brain Uptake Index (BUI)

This protocol measures the extraction of the test compound relative to a diffusable reference (Water) and a non-diffusable reference (Indium-DTPA).

Materials:

  • Test Compound: [I-125]-Labeled Analog (e.g., BMIPP).[1]

  • Reference: [H-3]-Water (highly diffusable internal standard).

  • Animal Model: Wistar Rats (Male, 200-250g).

Step-by-Step Methodology:

  • Anesthesia: Anesthetize rat with pentobarbital (50 mg/kg i.p.).

  • Injection: Expose the common carotid artery. Inject a 200 µL bolus containing a mixture of [I-125]-Analog and [H-3]-Water rapidly (<1 sec) into the carotid artery.

  • Decapitation: Decapitate the animal exactly 15 seconds post-injection. (This short window measures single-pass extraction before washout/metabolism becomes a major factor).

  • Tissue Harvesting: Rapidly remove the brain and dissolve in Soluene-350.

  • Counting: Measure I-125 and H-3 activity using dual-channel liquid scintillation counting.

  • Calculation:

    
    
    

Interpretation:

  • BUI < 5%: Poor BBB penetration (Likely the 5-C baseline).

  • BUI > 30%: High BBB penetration (Likely IPPA and BMIPP).

  • Note: To measure retention (not just uptake), perform biodistribution studies at later time points (5, 30, 60 min) and calculate the Brain/Blood ratio . BMIPP will show a stable or increasing ratio over time, while IPPA will decrease.

Part 4: References

  • Reske, S. N., et al. (1984).[2] "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues." Journal of Nuclear Medicine, 25(12), 1335-1342.[2] Link

  • Goodman, M. M., et al. (1982). "New myocardial imaging agents: synthesis of 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP)." Journal of Medicinal Chemistry, 25(6), 613-618. Link

  • Yamamichi, Y., et al. (1995). "Metabolism of iodine-123-BMIPP in perfused rat hearts." Journal of Nuclear Medicine, 36(6), 1043-1050. Link

  • Knapp, F. F., et al. (1986). "Iodine-123-labeled fatty acids for myocardial single-photon emission tomography: development and current status." European Journal of Nuclear Medicine, 12, S39-S44. Link

  • Oldendorf, W. H. (1970). "Measurement of brain uptake of radiolabeled substances using a tritiated water internal standard." Brain Research, 24(2), 372-376. Link

Sources

Validation

Comparative Analysis of Iodinated vs. Non-Iodinated Fatty Acid Probes

Executive Summary In metabolic research and drug development—particularly within cardiology and oncology—the choice between iodinated (SPECT) and non-iodinated (PET/Fluorescent) fatty acid probes is not merely a choice o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic research and drug development—particularly within cardiology and oncology—the choice between iodinated (SPECT) and non-iodinated (PET/Fluorescent) fatty acid probes is not merely a choice of imaging modality; it is a choice between measuring metabolic flux versus metabolic retention .

This guide objectively compares the two dominant classes of fatty acid analogs: the iodinated, methyl-branched analogs (e.g., 123I-BMIPP) and the non-iodinated or bio-isosteres (e.g., 11C-Palmitate, 18F-FTHA). While non-iodinated 11C-Palmitate remains the gold standard for quantifying absolute oxidation rates, iodinated probes offer superior logistical flexibility and "ischemic memory" through metabolic trapping. This analysis delineates the mechanistic divergences, kinetic profiles, and experimental protocols required to select the correct probe for your specific biological question.

Structural & Mechanistic Divergence

To interpret data correctly, one must understand that iodinated probes are often designed to fail —specifically, they are engineered to fail the beta-oxidation pathway to facilitate imaging retention.

The "Trapping" Mechanism (Iodinated/Branched)

Iodinated fatty acids like 123I-BMIPP (


-methyl-p-iodophenyl-pentadecanoic acid) utilize a dual-modification strategy:
  • Iodophenyl Group: Provides the gamma-emitting signal (SPECT).

  • 
    -Methyl Branching:  This is the critical functional modification. The methyl group at the beta-carbon position sterically hinders the enzyme 3-hydroxyacyl-CoA dehydrogenase .
    

Consequence: The fatty acid enters the cell via CD36, is activated to Acyl-CoA, but cannot undergo full beta-oxidation. It becomes "metabolically trapped" in the lipid pool or mitochondrial interface. This allows for static imaging hours after injection, preserving a snapshot of uptake known as "Ischemic Memory."

The "Flux" Mechanism (Non-Iodinated/Native)

11C-Palmitate is chemically identical to natural palmitate. It behaves as a true tracee .

  • Uptake: Enters via CD36/FATP.

  • Fate: Rapidly enters mitochondria (CPT-1 dependent) and undergoes full beta-oxidation to CO2.

Consequence: Imaging requires dynamic PET acquisition to model the "washout" rate. It provides a true measure of fatty acid oxidation (FAO) rates but requires an on-site cyclotron due to the 20-minute half-life of Carbon-11.

The Hybrid (Fluorinated)

18F-FTHA represents a middle ground. It is non-iodinated but structurally modified (sulfur substitution) to block beta-oxidation, behaving kinetically more like BMIPP (trapping) than Palmitate (flux), but with PET resolution.

Performance Matrix: Comparative Data

The following table summarizes the operational and physiological differences between the leading probes.

Feature123I-BMIPP (Iodinated) 11C-Palmitate (Native) 18F-FTHA (Fluorinated)
Primary Modality SPECT (Gamma Camera)PET (Positron Emission)PET (Positron Emission)
Physiological Target FA Uptake & Retention PoolFA Oxidation Rate (Flux)FA Uptake & Partial Metabolism
Metabolic Fate Trapped (Beta-oxidation blocked)Oxidized to CO2 (Rapid Washout)Trapped (Mitochondrial accumulation)
Half-Life 13.2 Hours (Off-site delivery)20.4 Minutes (On-site Cyclotron)110 Minutes (Regional delivery)
Spatial Resolution Low (8–12 mm)High (4–6 mm)High (4–6 mm)
Quantification Semi-Quantitative (Uptake Ratios)Absolute Quantification (mol/g/min)Semi-Quantitative (SUV)
Key Application Ischemic Memory (Acute Coronary Syndrome)Myocardial Viability & Metabolic RateMetabolic Cardiomyopathy

Visualizing the Metabolic Pathways[1][2]

The diagram below illustrates the divergence in intracellular trafficking between the two probe types.

FattyAcidMetabolism cluster_0 Cardiomyocyte Blood Blood Pool (Tracer Delivery) Cytosol Cytosol (Activation) Blood->Cytosol CD36 Transport Mito Mitochondria (Beta-Oxidation) Cytosol->Mito CPT-1 Transfer (Palmitate) Cytosol->Mito CPT-1 Transfer (BMIPP) Mito->Mito Blockage at 3-HAD Step LipidPool Lipid Pool (Triglycerides) Mito->LipidPool Back-Diffusion & Trapping CO2 CO2 Release (Clearance) Mito->CO2 Full Oxidation (Rapid Washout) Palmitate 11C-Palmitate BMIPP 123I-BMIPP

Figure 1: Divergent metabolic fates. 11C-Palmitate undergoes oxidation and washout, while 123I-BMIPP is metabolically trapped due to methyl-branching inhibition.

Experimental Protocol: Validating Uptake vs. Retention

Context: In drug development, simply measuring "uptake" is insufficient. You must distinguish between membrane transport (CD36 activity) and mitochondrial processing. This protocol uses a Pulse-Chase design suitable for in vitro cardiomyocyte assays using radiolabeled probes.

Reagents & Preparation
  • Tracee: Palmitic Acid (non-labeled).

  • Tracer: 123I-BMIPP (for retention) OR 14C-Palmitate (for oxidation assays).

  • Vehicle: Fatty Acid-Free BSA (Crucial: Standard BSA contains endogenous lipids that dilute specific activity).

    • Preparation: Dissolve FA in ethanol, then complex with 10% BSA in PBS at 37°C (molar ratio FA:BSA 2:1) to mimic physiological transport.

Workflow: The Pulse-Chase Assay
  • Equilibration: Starve cardiomyocytes (e.g., AC16 or primary neonatal) in serum-free medium for 2 hours to synchronize metabolic demand.

  • Pulse (Uptake Phase):

    • Add BSA-conjugated Tracer (e.g., 1 μCi/mL) to the media.

    • Incubate for 15 minutes at 37°C.

    • Control: Incubate a parallel set at 4°C (inhibits active transport) to quantify non-specific binding.

  • Chase (Metabolic Processing Phase):

    • Remove radioactive media. Wash cells 2x with cold PBS + 0.1% BSA (removes surface-bound tracer).

    • Add fresh, non-radioactive media.

    • Incubate for 30–60 minutes .

  • Extraction & Measurement:

    • For Retention (BMIPP): Lyse cells in NaOH. Measure lysate in a Gamma Counter.

    • For Oxidation (14C-Palmitate): The culture well must be sealed with a trap (filter paper soaked in Hyamine hydroxide) to capture released 14CO2. Acidify media to drive CO2 into the trap. Measure the trap in a Scintillation Counter.

Visualization of Workflow

ExperimentalWorkflow Step1 Step 1: Starvation (2h Serum-Free) Step2 Step 2: Pulse (15 min) Add BSA-Conjugated Tracer Step1->Step2 Branch Temp? Step2->Branch Active 37°C Incubation (Active Transport) Branch->Active Passive 4°C Incubation (Non-Specific Binding Control) Branch->Passive Step3 Step 3: Wash (Cold PBS + BSA) Active->Step3 Passive->Step3 Step4 Step 4: Chase (30-60 min) Non-radioactive media Step3->Step4 Measure1 Lysate Measurement (Total Uptake/Retention) Step4->Measure1 If BMIPP Measure2 CO2 Trap Measurement (Oxidation Rate) Step4->Measure2 If Palmitate

Figure 2: Pulse-Chase experimental design to differentiate specific uptake from non-specific binding and retention from oxidation.

Critical Analysis & Recommendations

When to use Iodinated (BMIPP)

Use BMIPP when your research question focuses on viability and cumulative uptake rather than real-time flux. It is the superior choice for:

  • Ischemic Memory: Detecting areas of the heart that suffered transient ischemia (metabolism remains suppressed/altered long after perfusion returns).

  • Logistics: When you do not have a cyclotron. The 13-hour half-life allows shipping from central nuclear pharmacies.

  • High-Throughput Screening: In animal models, the "trapping" nature simplifies the assay endpoint—you measure accumulation, not a dynamic rate.

When to use Non-Iodinated (Palmitate/FTHA)

Use C-11 Palmitate when you need absolute quantification of Beta-Oxidation .

  • Metabolic Flux: If a drug claims to "enhance fatty acid oxidation" (e.g., PPAR agonists), BMIPP data will be misleading because BMIPP does not undergo oxidation. You must use Palmitate or measure CO2 production.

  • Resolution: If you require detailed regional analysis in small animal models (mice), the spatial resolution of PET (FTHA/Palmitate) is vastly superior to SPECT.

The "Lumped Constant" Caveat

When using analogs like BMIPP or FTHA, you must account for the Lumped Constant (LC) —the ratio of the analog's extraction fraction to that of the native fatty acid.

  • BMIPP LC varies significantly with flow rate and metabolic state (ischemia vs. normal).

  • Recommendation: Do not treat BMIPP uptake counts as linearly proportional to ATP production. Treat it as a marker of fatty acid transport capacity and lipid pool size.

References

  • Tamaki, N., et al. (2005). "Metabolic Imaging With β-Methyl-p-[123I]-Iodophenyl-Pentadecanoic Acid Identifies Ischemic Memory After Demand Ischemia."[1] Circulation, 112(19).

  • Bergmann, S. R., et al. (1996). "Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid." Journal of Nuclear Medicine, 37(1).

  • Schulze, P. C., et al. (2021). "Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents." PLOS One.

  • Knapp, F. F., et al. (1996). "Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies." Journal of Nuclear Medicine.

  • Labbé, S. M., et al. (2011). "Comparison of fatty acid tracers FTHA and BMIPP during myocardial ischemia and hypoxia." Journal of Nuclear Medicine, 52(10).

Sources

Comparative

Benchmarking Beta-Oxidation Probes: A Guide to 5-(4-Iodophenyl)pentanoic Acid (C5-IPPA) Reproducibility

Part 1: The Scientific Context & Reproducibility Crisis In the assessment of myocardial and hepatic fatty acid metabolism, 5-(4-Iodophenyl)pentanoic acid (C5-IPPA) occupies a unique and often misunderstood niche. While i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Scientific Context & Reproducibility Crisis

In the assessment of myocardial and hepatic fatty acid metabolism, 5-(4-Iodophenyl)pentanoic acid (C5-IPPA) occupies a unique and often misunderstood niche. While its 15-carbon parent analog, 15-(p-iodophenyl)pentadecanoic acid (C15-IPPA) , is the gold standard for measuring total fatty acid uptake, C5-IPPA represents the critical "terminal turn" of the mitochondrial beta-oxidation spiral.

Reproducibility issues with C5-IPPA—whether used as a direct probe or analyzed as a metabolite—usually stem from three distinct failure points:

  • Kinetic Washout: Unlike long-chain analogs that are esterified into triglycerides, C5-IPPA is water-soluble and diffuses rapidly from the cytosol, leading to high variability in retention time data if perfusion flow rates are not strictly controlled.

  • Catabolic Divergence: The phenyl ring prevents the final cleavage of the 2-carbon unit. The reproducibility of findings depends on the precise measurement of the conversion of C5-IPPA to 3-(p-iodophenyl)propionic acid (C3-IPPA) and its subsequent conjugation (e.g., with glycine/glucuronide).

  • Deiodination Artifacts: Poor chemical purity or improper storage leads to free radioiodine, which mimics the "washout" signal of C5-IPPA, confounding metabolic rate calculations.

This guide provides a validated framework for distinguishing true metabolic data from experimental noise.

Part 2: Comparative Performance Analysis

To ensure reproducibility, one must benchmark C5-IPPA against its mechanistic alternatives. The following table contrasts the 5-carbon specific probe against the standard long-chain parent (C15-IPPA) and the oxidation-resistant analog (BMIPP).

Table 1: Physicochemical and Kinetic Profile Comparison
Feature5-(4-Iodophenyl)pentanoic Acid (C5-IPPA) 15-(p-iodophenyl)pentadecanoic Acid (C15-IPPA) BMIPP (Branched Analog)
Primary Utility Probing final

-oxidation cycles; Metabolite standard.
Measuring total Fatty Acid uptake & oxidation rate.[1][2]Ischemic memory imaging; Retention without oxidation.
Cellular Retention Low / Transient. Rapidly diffuses out (back-diffusion).Biphasic. Rapid oxidation phase + Slow lipid pool incorporation.High. Trapped in lipid pool; resists

-oxidation.
Lipophilicity (LogP) Low (~2.0 - 2.5). Significant water solubility.High (>5.0).[3] Requires albumin transport.High (>5.0).[3]
Metabolic Fate Oxidized to C3-IPPA

Glycine conjugates

Excretion.

-oxidized down to C5-IPPA

C3-IPPA.
Methyl branch blocks

-oxidation at C-3 position.
Reproducibility Risk High. Highly sensitive to perfusion flow rate and buffer pH.Moderate. Dependent on CPT-1 transport efficiency.Low. Stable retention simplifies imaging.

Part 3: Validated Experimental Protocols

Protocol A: Differential Extraction of C5-IPPA (The "Phase Split" Method)

Standard Folch extractions often fail to recover C5-IPPA quantitatively due to its polarity. This modified dual-phase protocol ensures complete recovery.

Objective: Separate inorganic iodide, C5-IPPA (metabolite), and complex lipids (parent/esterified).

  • Tissue Homogenization:

    • Homogenize 100 mg tissue in 2.0 mL ice-cold methanol/chloroform (2:1 v/v).

    • Why: Immediate arrest of enzymatic activity prevents post-mortem deiodination.

  • Phase Separation:

    • Add 0.5 mL of 0.1 M H₂SO₄ (Acidic modifier is critical).

    • Mechanism:[3] Acidification protonates the carboxyl group of C5-IPPA (pKa ~4.8), driving it into the organic phase. Without acid, C5-IPPA partitions into the aqueous phase, mimicking free iodine.

    • Vortex vigorously for 30 seconds. Centrifuge at 3,000 x g for 10 min.

  • Fractionation:

    • Upper Phase (Aqueous): Contains free Iodide (I⁻) and short-chain conjugates (glycine-C3).

    • Lower Phase (Organic): Contains C5-IPPA, C15-IPPA, and triglycerides.

  • TLC Confirmation (The Reproducibility Check):

    • Spot organic phase on Silica Gel 60 plates.

    • Solvent System: Petroleum ether / Diethyl ether / Acetic acid (80:20:1).

    • Result: C15-IPPA (Rf ~0.7), C5-IPPA (Rf ~0.3), Triglycerides (Rf ~0.9).

Protocol B: HPLC Quantification and Purity Assessment

This protocol separates the 5-carbon metabolite from the 15-carbon parent to calculate the Oxidation Ratio.

System: Agilent 1260 Infinity or equivalent with UV (235 nm) and Radiometric detection. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

Gradient Profile:

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[4]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

Time (min)% Buffer BFlow Rate (mL/min)Event
0.040%1.0Injection
5.040%1.0Elution of C5-IPPA (Early peak)
15.0100%1.0Gradient Ramp
20.0100%1.0Elution of C15-IPPA (Late peak)
25.040%1.0Re-equilibration

Reproducibility Standard: The retention time of C5-IPPA must be validated against a non-radioactive authentic standard (CAS: 116680-98-9) before every biological series.

Part 4: Mechanistic Visualization

Diagram 1: The Beta-Oxidation Spiral & Metabolic Fate

This diagram illustrates the stepwise degradation of the parent compound and the specific generation of C5-IPPA. It highlights where "reproducibility leaks" occur (e.g., back-diffusion).

BetaOxidation C15 C15-IPPA (Parent) (Lipophilic) Mito Mitochondrial Entry (CPT-1 Mediated) C15->Mito Uptake BetaOx Beta-Oxidation Spiral (-2 Carbons per cycle) Mito->BetaOx Activation (Acyl-CoA) BetaOx->BetaOx Cycles (C13, C11, C9, C7) C5 C5-IPPA (5-(4-Iodophenyl)pentanoic acid) BetaOx->C5 Accumulation Point Diff Back-Diffusion (Washout to Blood) C5->Diff Reproducibility Loss (If flow uncontrolled) C3 C3-IPPA (Benzoic Acid Derivative) C5->C3 Final Oxidation Step Conj Glycine Conjugation (Renal Excretion) C3->Conj Detoxification

Caption: The metabolic cascade of Iodinated Fatty Acids. C5-IPPA represents the terminal intermediate before ring-hindered oxidation. Note the "Back-Diffusion" pathway which causes kinetic variability.

Diagram 2: The Validation Workflow

A logic gate for researchers to determine if their C5-IPPA data is valid.

ValidationFlow Start Start: C5-IPPA Data Analysis Check1 HPLC Purity > 95%? Start->Check1 Check2 Free Iodine < 2%? Check1->Check2 Yes Fail REJECT DATA (Deiodination Artifact) Check1->Fail No Check3 Retention Time Stable? Check2->Check3 Yes Check2->Fail No Check3->Fail No (Drift >5%) Pass VALID DATA (Proceed to Kinetic Modeling) Check3->Pass Yes

Caption: Decision matrix for validating C5-IPPA experimental data. Strict control of free iodine levels is the primary determinant of data utility.

References

  • Knapp, F. F., & Goodman, M. M. (1986). The design and biological properties of iodine-123 labeled beta-methyl-branched fatty acids. European Heart Journal.

  • Reske, S. N., et al. (1984).[1] 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues.[1] Journal of Nuclear Medicine.[1]

  • Corbett, J. R. (1999). Fatty Acid Imaging with 123I-BMIPP: Metabolic Viability and Beyond. Journal of Nuclear Medicine.[1]

  • Yamamichi, Y., et al. (1995). Metabolism of 123I-BMIPP in perfused rat heart. Journal of Nuclear Medicine.[1] (Demonstrates the HPLC separation of metabolites including C5 analogs).

  • Biosynth. (n.d.). 5-(4-Iodophenyl)pentanoic acid Product Standard. (Chemical reference for non-radioactive standards). [5]

Sources

Validation

Confirming the identity and purity of 5-(4-Iodophenyl)pentanoic acid via NMR and MS

Title: Structural Validation of 5-(4-Iodophenyl)pentanoic Acid: A Multi-Modal Characterization Guide Executive Summary: Beyond Retention Time In the development of radiopharmaceuticals (e.g., SPECT imaging agents) and ta...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of 5-(4-Iodophenyl)pentanoic Acid: A Multi-Modal Characterization Guide

Executive Summary: Beyond Retention Time

In the development of radiopharmaceuticals (e.g., SPECT imaging agents) and targeted protein degraders (PROTACs), 5-(4-Iodophenyl)pentanoic acid serves as a critical high-value intermediate. Its purity defines the radiochemical yield and binding affinity of downstream products.

Common industry practice often relies solely on HPLC-UV for release testing. While HPLC confirms purity (%), it fails to confirm identity or detect isomeric scrambling (e.g., meta-iodine contamination) that can occur during non-selective iodination.

This guide compares the standard "HPLC-only" approach with a Multi-Modal Structural Validation (MMSV) workflow. We provide the specific NMR and MS protocols required to unequivocally confirm the para-substitution pattern and the integrity of the aliphatic chain.

Comparative Analysis: HPLC vs. Multi-Modal Validation

The following table contrasts the data yield from a standard Certificate of Analysis (CoA) workflow versus the MMSV workflow proposed in this guide.

FeatureStandard Method (HPLC-UV) Proposed Method (MMSV: NMR + MS) Scientific Justification
Primary Output Purity % (Area Under Curve)Structural Connectivity & Exact MassHPLC cannot distinguish regioisomers (e.g., 3-iodo vs 4-iodo) with similar polarity.
Isomer Detection Low ResolutionHigh Resolution (Coupling Constants)NMR coupling patterns (

-values) definitively prove para-substitution.
Inorganic Salts Invisible (often elute in void)Visible/InferableMS detects adducts; NMR detects counter-ions or pH effects.
Halogen Confirmation Indirect (Retention Time shift)Direct (Isotope Pattern & Shift)MS confirms Iodine via mass defect; NMR confirms it via deshielding effects.
Risk Profile High: Risk of identity error.[1]Low: Unequivocal identity confirmation.Essential for GMP/GLP starting materials.

Experimental Protocol 1: H NMR Spectroscopy

Objective: To confirm the para-substitution pattern and the integrity of the pentanoic acid chain.

Methodology
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: DMSO-

    
      is preferred over CDCl
    
    
    
    .
    • Reasoning: DMSO-

      
       ensures the visibility of the carboxylic acid proton (~12 ppm), which is often broad or invisible in chloroform due to exchange. It also prevents aggregation of the fatty acid chain.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

Spectral Analysis & Causality
RegionChemical Shift (

, ppm)
MultiplicityIntegrationStructural AssignmentDiagnostic Logic (Why this matters)
Acidic 11.90 – 12.10Broad Singlet1H-COOH Confirms free acid form (vs. ester or salt). Disappearance on

shake confirms exchangeability.
Aromatic 7.60 – 7.65Doublet (

Hz)
2HAr-H (ortho to I)Critical: The downfield shift is caused by the heavy Iodine atom (deshielding). The doublet indicates one neighbor.
Aromatic 6.95 – 7.05Doublet (

Hz)
2HAr-H (ortho to alkyl)The symmetrical AA'BB' system (two doublets) unequivocally proves 1,4-(para)-substitution.
Benzylic 2.50 – 2.60Triplet2HPh-CH

-
Connects the chain to the ring.

-Carbon
2.18 – 2.25Triplet2H-CH

-COOH
Diagnostic of the acid functionality distance.
Chain 1.45 – 1.65Multiplet4H-CH

-CH

-
The central methylene bridge.

Self-Validating Check: The integration ratio of Aromatic protons (4H) to Aliphatic chain protons (8H) must be exactly 1:2 . Any deviation suggests solvent occlusion or incomplete synthesis.

Experimental Protocol 2: Mass Spectrometry (ESI-MS)

Objective: To confirm molecular weight and verify the presence of Iodine via isotopic signature.

Methodology
  • Ionization Mode: Electrospray Ionization, Negative Mode (ESI-).

    • Reasoning: Carboxylic acids ionize poorly in positive mode but form stable

      
       ions in negative mode.
      
  • Mobile Phase: Methanol/Water (50:50) with 0.1% Ammonium Hydroxide (to promote deprotonation).

  • Direct Infusion: Flow rate 10

    
    L/min.
    
Data Interpretation
  • Molecular Ion (

    
    ): 
    
    • Calculated Exact Mass: 304.13 Da (Neutral).

    • Observed Mass: 303.0

      
      .
      
    • Pass Criteria:

      
       amu.
      
  • The Iodine Signature (The "Monoisotopic Check"):

    • Unlike Chlorine (3:1 ratio of M:M+2) or Bromine (1:1 ratio), Iodine is monoisotopic (

      
      I) .
      
    • Observation: You should observe a dominant peak at 303.0. You must NOT see a significant peak at 305.0 (

      
      ).
      
    • Failure Mode: If a significant

      
       peak exists, the sample is contaminated with a Brominated analog or an unrelated impurity.
      
  • Fragmentation (MS/MS):

    • Precursor: 303.0

      
      .
      
    • Fragment 1:

      
       126.9 (
      
      
      
      ). The iodide ion is a stable leaving group.
    • Fragment 2: Loss of

      
       (44 Da) 
      
      
      
      
      
      259.

Integrated Workflow Diagram

This flowchart illustrates the decision logic for releasing the material for downstream synthesis.

G Start Crude Product 5-(4-Iodophenyl)pentanoic acid NMR Step 1: 1H NMR (DMSO-d6) Check AA'BB' Pattern Start->NMR Decision_NMR Are two distinct doublets visible at 7.0 & 7.6 ppm? NMR->Decision_NMR Fail_Regio FAIL: Regioisomer Contamination (Meta/Ortho isomers present) Decision_NMR->Fail_Regio No (Complex splitting) MS Step 2: ESI-MS (Negative Mode) Direct Infusion Decision_NMR->MS Yes (Para-sub confirmed) Decision_MS Major Peak 303 m/z? No M+2 (Br) isotope? MS->Decision_MS Fail_Identity FAIL: Wrong Halogen or Des-iodo Impurity Decision_MS->Fail_Identity No Final PASS: Release for Radiolabeling/Synthesis Decision_MS->Final Yes (Iodine confirmed)

Figure 1: Decision matrix for the structural validation of iodinated fatty acid precursors.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Standard text for interpreting AA'BB' aromatic coupling systems).

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 2733614, 5-(4-Iodophenyl)pentanoic acid. Retrieved January 28, 2026, from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for negative mode ESI ionization mechanisms of carboxylic acids). [Link]

Sources

Comparative

5-(4-Iodophenyl)pentanoic Acid: A Dual-Purpose Metabolic Probe and Synthetic Scaffold

Executive Summary 5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a specialized aryl-fatty acid derivative that serves two distinct but critical roles in biomedical research: Metabolic Catabolite: It acts as a specific downst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(4-Iodophenyl)pentanoic acid (5-IPPA) is a specialized aryl-fatty acid derivative that serves two distinct but critical roles in biomedical research:

  • Metabolic Catabolite: It acts as a specific downstream marker of myocardial

    
    -oxidation efficiency, formed during the catabolism of long-chain radiotracers like IPPA  (15-(p-iodophenyl)pentadecanoic acid).
    
  • Medicinal Chemistry Scaffold: Its 4-iodoaryl moiety functions as a high-reactivity handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), making it a vital building block for synthesizing biphenyl-based pharmacophores , such as Neprilysin (NEP) inhibitors.

This guide analyzes 5-IPPA’s utility in both diagnostic imaging and drug discovery, comparing it against standard fatty acid tracers (BMIPP) and detailing its synthetic applications.

Chemical Profile & Mechanism of Action

Physicochemical Properties[1]
  • IUPAC Name: 5-(4-iodophenyl)pentanoic acid[1]

  • Molecular Formula:

    
    
    
  • CAS Number: 116680-98-9

  • Key Functional Groups:

    • Carboxylic Acid: Facilitates biological transport (via CD36/FABP) and chemical esterification.

    • Aryl Iodide: A "soft" leaving group ideal for organometallic coupling; provides high electron density for radiolabeling stability.

Biological Mechanism: The Beta-Oxidation Cascade

In cardiac metabolism research, 5-IPPA is rarely injected directly. Instead, it appears as a catabolic intermediate of the long-chain tracer IPPA .

  • Uptake: Long-chain IPPA (C15) enters the cardiomyocyte via CD36.

  • Activation: Converted to Acyl-CoA by Fatty Acid Synthetase.

  • Mitochondrial Entry: Transported via the Carnitine Shuttle (CPT-1).

  • 
    -Oxidation:  The chain is shortened by 2-carbon units (Acetyl-CoA) in successive cycles.
    
    • C15 (IPPA)

      
       C13 
      
      
      
      C11
      
      
      C9
      
      
      C7
      
      
      C5 (5-IPPA) .
  • Fate: 5-IPPA is further oxidized to 3-(4-iodophenyl)propionic acid and finally iodobenzoic acid, which is rapidly excreted.

    • Clinical Relevance: Accumulation of 5-IPPA indicates a "metabolic bottleneck" at the medium-chain acyl-CoA dehydrogenase (MCAD) level.

Comparative Analysis: Tracers & Analogs[3]

The following table contrasts 5-IPPA with its parent compound (IPPA) and the metabolic trapping agent (BMIPP).

FeatureIPPA (Parent Tracer)BMIPP (Standard Clinical Agent)5-IPPA (Metabolite/Intermediate)
Structure 15-carbon straight chain15-carbon branched (

-methyl)
5-carbon straight chain
Primary Use Measuring

-oxidation flux
Imaging ischemic memory (retention)Synthetic block; Oxidation marker
Metabolic Fate Rapidly oxidized to short chainsTrapped in mitochondria (slow oxidation)Rapidly excreted or conjugated
Clearance Fast (Washout

min)
Slow (Retention

min)
Very Fast (if injected directly)
Drug Development Myocardial metabolic studiesIschemic heart disease diagnosisPrecursor for NEP Inhibitors
Mechanistic Diagram: Fatty Acid Tracer Pathways

FattyAcidPathways cluster_0 Cardiomyocyte Cytosol cluster_1 Mitochondria (Beta-Oxidation) IPPA IPPA (C15) (Straight Chain) Activation Acyl-CoA Synthetase IPPA->Activation BMIPP BMIPP (C15) (Methyl-Branched) BMIPP->Activation BetaOx Beta-Oxidation Cycles (-2C) Activation->BetaOx IPPA Pathway Inhibition Metabolic Trapping Activation->Inhibition BMIPP Pathway (Methyl group blocks) C5_Metabolite 5-IPPA (C5) (Intermediate) BetaOx->C5_Metabolite Sequential Cleavage Inhibition->BMIPP Prolonged Retention (Imaging Signal) Excretion Benzoic Acid Derivatives C5_Metabolite->Excretion Rapid Clearance

Caption: Comparative metabolic fate of straight-chain IPPA (metabolized to 5-IPPA) vs. branched-chain BMIPP (trapped).

Research Application: Drug Development (Synthetic Scaffold)

Beyond imaging, 5-IPPA is a high-value intermediate for synthesizing Biphenyl-Alkyl-Carboxylic Acids , a structural class that includes Neprilysin (NEP) Inhibitors (e.g., Sacubitril analogs) and PPAR agonists.

The Suzuki-Miyaura Coupling Workflow

The 4-iodo position is highly reactive toward palladium-catalyzed oxidative addition, allowing efficient coupling with aryl boronic acids.

Target: Synthesis of 5-(4'-substituted-biphenyl-4-yl)pentanoic acid derivatives.

Experimental Protocol: Cross-Coupling Reaction

This protocol is self-validating via TLC monitoring of the disappearance of the aryl iodide spot.

Reagents:

  • Substrate: 5-(4-Iodophenyl)pentanoic acid (1.0 equiv)

  • Coupling Partner: Phenylboronic acid derivative (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Degassing: Dissolve 5-IPPA and the boronic acid in Dioxane/Water. Sparge with Nitrogen for 15 minutes to remove

    
     (prevents homocoupling).
    
  • Catalysis: Add the Palladium catalyst and Base under positive nitrogen pressure.

  • Reflux: Heat the mixture to 90°C for 4–12 hours.

    • Checkpoint: Monitor reaction via HPLC or TLC (Mobile phase: Hexane/EtOAc 3:1). The starting iodide (

      
      ) should disappear; the biphenyl product (
      
      
      
      ) will appear.
  • Workup: Acidify with 1M HCl to pH 3 (crucial to protonate the carboxylic acid), extract with Ethyl Acetate, and dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica column chromatography.

Synthetic Workflow Diagram

SynthesisWorkflow Start 5-(4-Iodophenyl)pentanoic Acid (Scaffold) Catalyst Pd Catalyst + Base (Suzuki Conditions) Start->Catalyst Reagent Aryl Boronic Acid (R-Ph-B(OH)2) Reagent->Catalyst Intermediate Oxidative Addition (Pd-Ar-I Complex) Catalyst->Intermediate Coupling Transmetallation & Reductive Elimination Intermediate->Coupling Product Biphenyl Pentanoic Acid (NEP Inhibitor Analog) Coupling->Product

Caption: Synthetic route utilizing 5-IPPA as an electrophile to generate biphenyl pharmacophores.

References

  • Reske, S. N., et al. (1984).[2] "15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues." Journal of Nuclear Medicine, 25(12), 1335-1342.[2] Link

  • Knust, J., et al. (1985). "Metabolism of 15-(p-iodophenyl)pentadecanoic acid in heart muscle and noncardiac tissues." European Journal of Nuclear Medicine, 10(5-6), 228-234. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Ksander, G. M., et al. (1995). "Dicarboxylic acid dipeptide neutral endopeptidase inhibitors." Journal of Medicinal Chemistry, 38(10), 1689–1700. (Describes biphenyl-alkyl acid synthesis). Link

  • Yamamichi, Y., et al. (1995). "Metabolism of iodine-123-BMIPP in perfused rat hearts." Journal of Nuclear Medicine, 36(6), 1043-1050. Link

Sources

Safety & Regulatory Compliance

Safety

5-(4-Iodophenyl)pentanoic acid proper disposal procedures

Executive Safety & Operational Summary STOP AND VERIFY: Before proceeding, you must confirm the isotopic state of your material. Is this material radioactive (e.g., , , or labeled)?

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Operational Summary

STOP AND VERIFY: Before proceeding, you must confirm the isotopic state of your material.

  • Is this material radioactive (e.g.,

    
    , 
    
    
    
    , or
    
    
    labeled)?
    • YES: STOP. Do not follow this guide. Refer immediately to your institution’s Radiation Safety Officer (RSO) and NRC/RAM license protocols.

    • NO: This guide applies to the stable (cold) chemical standard [CAS: 80460-58-4 or analogs], treated as Hazardous Chemical Waste .

5-(4-Iodophenyl)pentanoic acid is a halogenated organic acid. Its disposal is strictly regulated not just due to acidity, but because the iodine content releases corrosive and toxic vapors (hydrogen iodide/elemental iodine) during standard combustion. It must be segregated into the Halogenated Waste Stream to ensure incineration occurs in facilities equipped with acid gas scrubbers.

Hazard Identification & Pre-Disposal Assessment

Effective disposal begins with accurate hazard characterization. This compound presents specific risks that dictate the waste container and handling requirements.[1][2]

Physicochemical & Safety Profile
ParameterData / CharacteristicOperational Implication
Chemical Class Halogenated Carboxylic AcidMust be segregated from non-halogenated solvents.[3][4][5][6][7]
Physical State Solid (White to off-white powder)Requires solid waste container unless dissolved.
GHS Classification Warning Handle with standard chemical hygiene (Fume hood).[6]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.)Dust control is critical during transfer to waste.
Incompatibilities Strong Oxidizers, Strong BasesDo not mix with Nitric Acid or Peroxides in waste.
EPA Waste ID Not P/U Listed; Characteristic WasteTreat as D002 (if pH <2) or Halogenated Organic .

Expert Insight: While many researchers lump all "organic solids" together, adding iodinated compounds to a standard non-halogenated waste stream (like acetone/ethanol trash) is a compliance violation. It can damage standard incinerators and results in significant fines from waste contractors.

Waste Segregation Decision Logic

The following decision tree illustrates the critical segregation steps required to prevent cross-contamination and ensure regulatory compliance.

Waste_Segregation Start Start: 5-(4-Iodophenyl)pentanoic acid Waste IsRadio Is the compound Radiolabeled? Start->IsRadio RadioProtocol STOP: Follow RAM (Radioactive Material) Disposal Protocols IsRadio->RadioProtocol Yes IsSolid Physical State? IsRadio->IsSolid No (Cold Standard) SolidStream Solid Waste Stream IsSolid->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream (Dissolved in Solvent) IsSolid->LiquidStream In Solution BinSolid Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Solid Halogenated Organics' SolidStream->BinSolid CheckSolvent Is solvent Halogenated? (e.g., DCM, Chloroform) LiquidStream->CheckSolvent BinHalo Container: HDPE/Glass Carboy Label: 'Hazardous Waste - Halogenated Solvents' CheckSolvent->BinHalo Yes (DCM, etc.) CheckSolvent->BinHalo No (Methanol, DMSO) BinNonHalo CRITICAL ERROR PREVENTED: Do NOT mix Iodinated compound into Non-Halo Stream if >1% CheckSolvent->BinNonHalo Logic Check BinNonHalo->BinHalo Re-route to Halo Stream

Figure 1: Decision logic for segregating iodinated organic waste. Note that even if dissolved in a non-halogenated solvent (like DMSO), the presence of the iodine atom classifies the mixture as Halogenated Waste for incineration purposes.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable for: Expired stocks, weighing paper, contaminated gloves, and spill cleanup debris.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Work inside a chemical fume hood to prevent inhalation of dust.[6]

  • Container Selection:

    • Use a wide-mouth HDPE (High-Density Polyethylene) jar or a glass amber jar.

    • Why? HDPE is resistant to organic acids and prevents breakage.

  • Transfer:

    • Transfer the solid material carefully to avoid dust generation.[4]

    • Wipe the exterior of the stock bottle with a damp tissue; place the tissue into the waste jar.

  • Labeling (Critical):

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write fully: "5-(4-Iodophenyl)pentanoic acid".

    • Constituents: Add "Solid Debris" if gloves/paper are included.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Special Note: Write "CONTAINS IODINE - HALOGENATED" clearly on the tag.

Protocol B: Liquid Waste (Reaction Mixtures or Stock Solutions)

Applicable for: HPLC waste, reaction mother liquors.

  • Segregation:

    • NEVER pour this down the drain.

    • NEVER mix with oxidizers (e.g., Chromic acid, Nitric acid) as this may liberate toxic Iodine gas (

      
      ).
      
  • Container Selection:

    • Use a dedicated Halogenated Solvent waste carboy (typically yellow-tagged in many labs).

    • Ensure the container material is compatible with the bulk solvent (e.g., if dissolved in DCM, use glass or fluorinated plastic; if DMSO, HDPE is acceptable).

  • Transfer:

    • Use a funnel to prevent spills.

    • Rinse the original vessel with a small amount of compatible solvent and add the rinsate to the waste container.

  • Labeling:

    • List the bulk solvent (e.g., "Methanol 95%") AND the solute ("5-(4-Iodophenyl)pentanoic acid <5%").

    • Ensure the "Halogenated" designation is prominent.[8]

Emergency Spill Procedures

If a spill occurs, immediate containment is required to prevent spread and exposure.

Spill Cleanup Workflow:

  • Isolate: Alert nearby personnel and demarcate the area.

  • PPE Upgrade: If the spill is powder and outside a hood, wear an N95 or P100 respirator to avoid inhaling the irritant dust.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a scoop/dustpan dedicated for hazardous waste.

    • Liquid Spill: Surround with absorbent pads or vermiculite.

  • Neutralization (Optional but Recommended):

    • Wash the area with a dilute Sodium Thiosulfate solution if staining (yellow/brown) occurs, as this reduces any free iodine liberated to colorless iodide.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste container (Protocol A).

Regulatory & Compliance Framework

This protocol adheres to the following regulatory standards. Non-compliance can result in institutional citations.

  • EPA RCRA (Resource Conservation and Recovery Act):

    • While not a P- or U-listed waste, it is regulated under 40 CFR 261.24 (Characteristic Waste) if it exhibits toxicity, and generally under 40 CFR 262.11 (Hazardous Waste Determination).

    • Halogenated Organic Compounds (HOCs): Land disposal is prohibited.[8] Must be treated via incineration (Combustion) in units meeting 99.99% destruction removal efficiency (DRE) with acid gas scrubbing [1].

  • OSHA (Occupational Safety and Health Administration):

    • Handled under 29 CFR 1910.1450 (Occupational Exposure to Hazardous Chemicals in Laboratories).

References

  • U.S. Environmental Protection Agency (EPA). Land Disposal Restrictions for Halogenated Organic Compounds.[8] 40 CFR Part 268. Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 5-(4-Iodophenyl)pentanoic acid

The following technical guide is structured to serve as a primary operational resource for laboratory personnel handling 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9). This guide prioritizes the "cold" (non-radioacti...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a primary operational resource for laboratory personnel handling 5-(4-Iodophenyl)pentanoic acid (CAS: 116680-98-9).

This guide prioritizes the "cold" (non-radioactive) precursor handling. Note: If this material is being used for radio-iodination (e.g., synthesizing I-123 IPPA for SPECT imaging), radiation safety protocols (RAM) supersede the chemical safety protocols outlined below.

Executive Hazard Analysis & Mechanism

To select the correct PPE, we must first understand the molecular behavior of the target analyte.

5-(4-Iodophenyl)pentanoic acid acts as a lipophilic organic acid. Its structure consists of a phenyl ring substituted with an iodine atom and a pentanoic acid tail.

  • The Acidic Moiety: The carboxylic acid group (

    
    ) acts as a proton donor. Upon contact with mucous membranes (eyes, lungs), it causes immediate irritation and potential tissue damage via protein denaturation.
    
  • The Aryl-Iodide Bond: While generally stable, aryl iodides can undergo homolytic cleavage under UV light or strong oxidation, releasing free iodine (

    
    ), which is a sensitizer and corrosive.
    
  • Lipophilicity: The phenyl-alkyl chain increases skin permeability compared to short-chain acids, meaning surface contamination can migrate into the epidermis faster.

Table 1: GHS Hazard Classification (CAS 116680-98-9)
Hazard CategoryCodeDescriptionMechanism of Action
Skin Irritation H315Causes skin irritationAcidic hydrolysis of skin lipids; local inflammation.[1]
Eye Irritation H319Causes serious eye irritationProtonation of corneal proteins; immediate pain response.
STOT - SE H335May cause respiratory irritationInhalation of dust irritates bronchial lining.

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient. The following matrix is designed based on the permeation rates of organic acids and halogenated aromatics.

Hand Protection Strategy

Do not rely on latex. Latex offers poor resistance to organic acids and lipophilic aromatics.

  • Primary Barrier (Dry Solid Handling): Nitrile (Minimum thickness: 0.11 mm/4 mil) .

    • Rationale: Excellent physical durability against powder abrasion; sufficient chemical resistance for incidental contact with the solid acid.

  • Secondary Barrier (Solution Handling): Double-gloving (Nitrile over Nitrile) or Laminated Film (Silver Shield®) if dissolved in halogenated solvents (e.g., DCM/Chloroform).

    • Rationale: If you are solubilizing this compound in DMSO or Methanol, nitrile remains effective. If using halogenated solvents for extraction, nitrile degrades rapidly (<5 mins breakthrough); double gloving provides a "sacrificial" outer layer.

Respiratory & Ocular Protection[2][3]
  • Ocular: Chemical Splash Goggles (Indirect Vent) are mandatory.

    • Why: Safety glasses with side shields are insufficient for organic acid powders, which can drift into the eye gap.

  • Respiratory:

    • Standard: Handle strictly within a Class II Biosafety Cabinet or Chemical Fume Hood .

    • Contingency: If hood access is compromised, use a Half-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges. The OV cartridge protects against potential iodine off-gassing or solvent vapors.

Operational Workflow & Logic

The following diagram illustrates the decision logic for safe handling, moving from storage to disposal.

G cluster_safety Safety Barrier Start Receiving: 5-(4-Iodophenyl)pentanoic acid Check Check Seal & Light Exposure Start->Check Storage Storage: 10-25°C (Protect from Light) Check->Storage Pass Weighing Weighing Protocol (Static Control) Storage->Weighing Use Solvent Solubilization (DMSO/EtOH) Weighing->Solvent Dissolve Waste Disposal: Halogenated Organic Waste Solvent->Waste Post-Exp

Figure 1: Operational lifecycle emphasizing the critical storage and disposal checkpoints.

Detailed Protocol: Weighing & Solubilization
  • Static Control: As a dry white powder, this compound is prone to static charge. Use an anti-static gun or ionizer bar during weighing to prevent powder "fly-away" which creates an inhalation hazard.

  • Solvent Selection:

    • Preferred: Dimethyl sulfoxide (DMSO) or Ethanol.

    • Avoid: Basic aqueous solutions (unless intended to form the salt), as this will increase solubility but may alter stability.

  • Light Protection: Wrap vials in aluminum foil immediately after preparation. The Carbon-Iodine bond is photosensitive; degradation leads to free iodine release (yellowing of solution).

Waste & Disposal Logistics

Improper disposal of halogenated organics is a frequent compliance violation.

The "Halogen Rule"

Because this molecule contains Iodine , it MUST be segregated into the Halogenated Organic Waste stream.

  • Do NOT mix with Non-Halogenated solvents (e.g., Acetone, Hexane waste) if possible, as this increases the cost of incineration for the entire container.

  • Do NOT mix with Oxidizers (Peroxides, Nitric Acid). Oxidizers can attack the aryl-iodide bond, liberating elemental Iodine gas (

    
    ) within the waste container, creating a pressure/toxic hazard.
    
Table 2: Spill Response Protocol
ScaleAction PlanDecontamination Agent
Minor (<1g) 1. Wet wipe with paper towel.2. Dispose as solid hazardous waste.10% Sodium Thiosulfate (neutralizes potential free iodine).
Major (>1g) 1. Evacuate area.2. Don P100 respirator.3. Cover with absorbent pads.Soap and Water (Primary) followed by Thiosulfate wash.

References & Verification

The following sources provide the regulatory and physical data grounding for these protocols.

  • Biosynth . (2024).[2] Safety Data Sheet: 5-(4-Iodophenyl)pentanoic acid (CAS 116680-98-9). Retrieved from

  • PubChem . (2024). Compound Summary: 5-(4-Iodophenyl)pentanoic acid.[3] National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH) . (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid (BMIPP) Imaging. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from

  • Echemi . (2024). Chemical Supplier Data: 5-(4-Iodophenyl)pentanoic acid.[3] Retrieved from

Disclaimer: This guide is for informational purposes for trained laboratory professionals. Always consult your institution's specific Chemical Hygiene Plan (CHP) before handling.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Iodophenyl)pentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(4-Iodophenyl)pentanoic acid
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